molecular formula C22H17N3O5 B1666510 Azoxystrobin CAS No. 131860-33-8

Azoxystrobin

カタログ番号: B1666510
CAS番号: 131860-33-8
分子量: 403.4 g/mol
InChIキー: WFDXOXNFNRHQEC-GHRIWEEISA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Azoxystrobin (CAS 131860-33-8) is a systemic, broad-spectrum fungicide belonging to the strobilurin class . It functions as a key research tool in agricultural science for studying fungal disease control in a wide range of crops, including cereals, fruits, and vegetables . Its primary research value lies in its unique mode of action; it inhibits mitochondrial respiration in fungi by binding to the Qo site of the cytochrome bc1 complex (Complex III) . This binding disrupts electron transfer, halting ATP production and leading to a rapid cessation of cellular energy generation, which effectively prevents spore germination, mycelial growth, and infection structure formation . As a systemic agent, this compound is absorbed by plant tissues and exhibits xylem-mobility, making it an excellent compound for studying preventative and early curative disease control strategies . It demonstrates high efficacy against a broad spectrum of fungal pathogens, such as powdery mildews, rusts, leaf spots, blights, and anthracnose . Classified by the Fungicide Resistance Action Committee (FRAC) as a Group 11 fungicide, it is indispensable for research on fungicide resistance management, particularly when used in rotation or mixture with fungicides from different FRAC groups . From an environmental research perspective, this compound is noted for its relatively low toxicity to mammals and birds but is very toxic to aquatic life, necessitating careful handling in laboratory settings . This product is intended for research applications only and is not for diagnostic or therapeutic use. It is strictly prohibited for personal, household, or agricultural use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

methyl (E)-2-[2-[6-(2-cyanophenoxy)pyrimidin-4-yl]oxyphenyl]-3-methoxyprop-2-enoate
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InChI

InChI=1S/C22H17N3O5/c1-27-13-17(22(26)28-2)16-8-4-6-10-19(16)30-21-11-20(24-14-25-21)29-18-9-5-3-7-15(18)12-23/h3-11,13-14H,1-2H3/b17-13+
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InChI Key

WFDXOXNFNRHQEC-GHRIWEEISA-N
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Canonical SMILES

COC=C(C1=CC=CC=C1OC2=NC=NC(=C2)OC3=CC=CC=C3C#N)C(=O)OC
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Isomeric SMILES

CO/C=C(\C1=CC=CC=C1OC2=NC=NC(=C2)OC3=CC=CC=C3C#N)/C(=O)OC
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Molecular Formula

C22H17N3O5
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DSSTOX Substance ID

DTXSID0032520
Record name Azoxystrobin
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Molecular Weight

403.4 g/mol
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Physical Description

White solid; [Merck Index] White crystalline solid; [MSDSonline]
Record name Azoxystrobin
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Solubility

Solubility (g/L, 20 °C): hexane 0.057, n-octanol 1.4, methanol 20, toluene 55, acetone 86, ethyl acetate 130, acetonitrile 340, dichloromethane 400, In water, 6 mg/L at 20 °C
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Density

1.33
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Vapor Pressure

8.3X10-13 mm Hg at 25 °C
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Color/Form

White crystalline solid, Powdery

CAS No.

131860-33-8
Record name Azoxystrobin
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Record name Benzeneacetic acid, 2-[[6-(2-cyanophenoxy)-4-pyrimidinyl]oxy]-α-(methoxymethylene)-, methyl ester, (αE)
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Melting Point

116 °C, MP: 114-116 °C /Technical/
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Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Azoxystrobin in Fungal Respiration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azoxystrobin, a broad-spectrum fungicide belonging to the strobilurin class, exerts its potent antifungal activity by targeting mitochondrial respiration. This technical guide provides a comprehensive overview of the molecular mechanism underlying this compound's action, focusing on its interaction with the fungal respiratory chain. Detailed experimental protocols for key assays, quantitative data on its inhibitory effects, and visual representations of the involved pathways are presented to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

This compound is a systemic fungicide widely used in agriculture to control a broad range of fungal pathogens.[1] Its mode of action lies in the disruption of the fungal mitochondrial electron transport chain (ETC), a critical pathway for cellular energy production in the form of adenosine (B11128) triphosphate (ATP).[1] By inhibiting this vital process, this compound effectively halts fungal growth and development. This guide delves into the specific molecular interactions and the downstream consequences of this compound's activity.

The Target: Fungal Mitochondrial Respiratory Chain

The mitochondrial ETC is a series of protein complexes embedded in the inner mitochondrial membrane that transfer electrons from electron donors to electron acceptors through redox reactions. This process is coupled with the translocation of protons across the inner mitochondrial membrane, generating a proton motive force that drives ATP synthesis. The key complexes involved are Complex I (NADH:ubiquinone oxidoreductase), Complex II (succinate dehydrogenase), Complex III (cytochrome bc1 complex), and Complex IV (cytochrome c oxidase).

This compound specifically targets the cytochrome bc1 complex (Complex III) .[1] This complex plays a crucial role in the ETC by oxidizing ubiquinol (B23937) (Coenzyme Q10, CoQ10) and transferring electrons to cytochrome c. This process is a key step in the generation of the proton gradient necessary for ATP production.[2]

Mechanism of Action: Inhibition of the Cytochrome bc1 Complex

This compound is a potent and specific inhibitor of the Qo (Quinone outside) site of the cytochrome bc1 complex.[1] The Qo site is the catalytic center where ubiquinol binds and is oxidized. By binding to this site, this compound physically obstructs the binding of ubiquinol, thereby blocking the transfer of electrons to the Rieske iron-sulfur protein and subsequently to cytochrome c1.[2] This disruption effectively halts the flow of electrons through the ETC.

The inhibition of electron transport at Complex III has two major consequences:

  • Inhibition of ATP Synthesis: The blockage of electron flow prevents the pumping of protons across the inner mitochondrial membrane by Complex III. This dissipates the proton motive force, leading to a drastic reduction in ATP synthesis by ATP synthase.[3] The lack of cellular energy currency ultimately leads to the cessation of essential fungal metabolic processes, inhibiting spore germination and mycelial growth.[3]

  • Increased Production of Reactive Oxygen Species (ROS): The inhibition of the Qo site can lead to the accumulation of ubisemiquinone, a highly reactive intermediate. This unstable molecule can donate an electron to molecular oxygen, resulting in the formation of superoxide (B77818) radicals and other reactive oxygen species (ROS). Elevated levels of ROS can cause significant oxidative damage to cellular components, including lipids, proteins, and DNA, contributing to fungal cell death.

The following diagram illustrates the mechanism of this compound's inhibitory action on the fungal respiratory chain.

Caption: this compound inhibits Complex III of the ETC.

Quantitative Data

The inhibitory potency of this compound can be quantified using various parameters such as the half-maximal inhibitory concentration (IC50), the half-maximal effective concentration (EC50), and the inhibition constant (Ki). The following tables summarize the available quantitative data for this compound against different fungal species and its direct inhibition of the cytochrome bc1 complex.

Table 1: Inhibition Constants (Ki) of QoI Fungicides for Cytochrome bc1 Complex

CompoundKi (nM)
This compound297.6
Compound 14a13.95
Compound 14b3.28
Compound 14d1.89
Compound 184.1
Source: Rational Design of Highly Potent and Slow-Binding Cytochrome bc1 Inhibitor as Fungicide by Computational Substitution Optimization.[4]

Table 2: EC50 Values of this compound for Mycelial Growth Inhibition in Various Fungal Pathogens

Fungal SpeciesEC50 (µg/mL)
Sclerotinia sclerotiorum0.1127 - 0.6163
Alternaria alternata1.86 (overall mean)
Rhizoctonia solani1.251
Aspergillus flavus0.12 - 297.22
Sources: In vitro inhibition of Sclerotinia sclerotiorum by mixtures of this compound, SHAM, and thiram[5]; In Vitro Evaluation of this compound, Boscalid, Fentin-Hydroxide, Propiconazole, Pyraclostrobin Fungicides against Alternaria alternata Pathogen Isolated from Carya illinoinensis in South Africa[6][7]; Enhanced Fungicidal Efficacy by Co-Delivery of this compound and Diniconazole with Cauliflower-Like Metal–Organic Frameworks NH2-Al-MIL-101[8]; Frequency distribution of EC50 values (µg/mL) for this compound of A. flavus isolates (n = 76) from multiple five seed lots in Georgia.[9]

Table 3: IC50 Values of this compound against Puccinia triticina Races

RaceIC50 (µg/mL)
Race 1Value not specified
Race 2Value not specified
Race 3Value not specified
Race 4Value not specified
Race 5Value not specified
Source: In vivo sensitivity reduction of Puccinia triticina races, causal agent of wheat leaf rust, to DMI and QoI fungicides[10] (Note: The source mentions IC50 values were determined but does not provide the specific values in the abstract).

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Isolation of Fungal Mitochondria

A critical first step for in vitro assays is the isolation of functional mitochondria from fungal cells.

Principle: This protocol involves the enzymatic digestion of the fungal cell wall, gentle homogenization to release cellular contents, and differential centrifugation to separate mitochondria from other cellular components.

Protocol:

  • Fungal Culture: Grow the desired fungal species in an appropriate liquid medium to the mid-logarithmic phase.

  • Protoplast Formation: Harvest the mycelia by filtration and resuspend in an osmotic buffer containing cell wall-degrading enzymes (e.g., lyticase, zymolyase, or a combination). Incubate until a significant portion of the mycelia has been converted to protoplasts.

  • Homogenization: Gently homogenize the protoplasts in a hypotonic buffer using a Dounce homogenizer or a similar device to rupture the cell membrane while keeping the mitochondria intact.

  • Differential Centrifugation:

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes to pellet cell debris and nuclei.

    • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 20 minutes to pellet the mitochondria.

  • Washing: Resuspend the mitochondrial pellet in a washing buffer and repeat the high-speed centrifugation step to further purify the mitochondria.

  • Final Resuspension: Resuspend the final mitochondrial pellet in a suitable storage buffer for immediate use or storage at -80°C.

Sources: Isolation of Mitochondria from Fusarium Species[4]; Preparation of Mitochondria from Filamentous Fungi[11]; The purification and characterization of ATP synthase complexes from the mitochondria of four fungal species.[12]

The following diagram illustrates the experimental workflow for isolating fungal mitochondria.

Mitochondrial_Isolation_Workflow start Fungal Culture protoplast Protoplast Formation (Enzymatic Digestion) start->protoplast homogenization Homogenization (Dounce Homogenizer) protoplast->homogenization low_speed_centrifugation Low-Speed Centrifugation (1,000 x g) homogenization->low_speed_centrifugation supernatant1 Collect Supernatant low_speed_centrifugation->supernatant1 pellet1 Discard Pellet (Cell Debris, Nuclei) low_speed_centrifugation->pellet1 high_speed_centrifugation High-Speed Centrifugation (10,000 x g) supernatant1->high_speed_centrifugation supernatant2 Discard Supernatant high_speed_centrifugation->supernatant2 mitochondrial_pellet Resuspend Mitochondrial Pellet (Washing Buffer) high_speed_centrifugation->mitochondrial_pellet final_centrifugation Final High-Speed Centrifugation (10,000 x g) mitochondrial_pellet->final_centrifugation final_pellet Isolated Mitochondria final_centrifugation->final_pellet end Store at -80°C or Use Immediately final_pellet->end

Caption: Workflow for isolating functional fungal mitochondria.

Measurement of Oxygen Consumption Rate (OCR)

Principle: The rate of oxygen consumption by isolated mitochondria is a direct measure of the activity of the electron transport chain. A Clark-type oxygen electrode is used to measure the decrease in dissolved oxygen in a sealed chamber containing the mitochondrial suspension and respiratory substrates.

Protocol:

  • Calibration: Calibrate the Clark-type oxygen electrode system with air-saturated respiration buffer (100% oxygen) and a zero-oxygen solution (e.g., by adding sodium dithionite).

  • Reaction Setup: Add respiration buffer to the electrode chamber, followed by the addition of respiratory substrates (e.g., succinate (B1194679) for Complex II-linked respiration, or pyruvate/malate for Complex I-linked respiration).

  • Mitochondrial Addition: Inject a known amount of isolated fungal mitochondria into the chamber and record the basal oxygen consumption rate (State 2 respiration).

  • Initiation of ATP Synthesis: Add a known amount of ADP to initiate ATP synthesis and measure the increased rate of oxygen consumption (State 3 respiration).

  • Inhibitor Addition: To specifically assess the effect of this compound, add varying concentrations of the fungicide to the chamber and measure the resulting inhibition of State 3 respiration. Other inhibitors, such as rotenone (B1679576) (Complex I inhibitor) or antimycin A (another Complex III inhibitor), can be used as controls.

  • Data Analysis: Calculate the oxygen consumption rate from the slope of the oxygen concentration trace over time. Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Sources: Measurement of Mitochondrial Oxygen Consumption Using a Clark Electrode[13][14]; How to measure oxygen consumption ratio?[15]

The following diagram illustrates the experimental workflow for measuring the oxygen consumption rate.

OCR_Workflow start Calibrate Clark-type Oxygen Electrode setup Add Respiration Buffer + Substrates to Chamber start->setup add_mito Add Isolated Mitochondria setup->add_mito measure_state2 Measure Basal OCR (State 2) add_mito->measure_state2 add_adp Add ADP measure_state2->add_adp measure_state3 Measure Active OCR (State 3) add_adp->measure_state3 add_azoxy Add this compound (Varying Concentrations) measure_state3->add_azoxy measure_inhibition Measure Inhibited OCR add_azoxy->measure_inhibition analyze Calculate OCR and IC50 measure_inhibition->analyze end Results analyze->end

Caption: Workflow for OCR measurement.

Measurement of ATP Synthesis

Principle: The rate of ATP synthesis can be quantified using a bioluminescence assay based on the ATP-dependent luciferin-luciferase reaction. The amount of light produced is directly proportional to the concentration of ATP.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing isolated mitochondria, respiratory substrates (as in the OCR assay), ADP, and phosphate (B84403) in a suitable buffer.

  • Initiation of Reaction: Initiate the ATP synthesis reaction by adding the mitochondria to the reaction mixture.

  • Incubation and Sampling: Incubate the reaction at a controlled temperature. At specific time points, take aliquots of the reaction mixture and stop the reaction (e.g., by adding a strong acid or boiling).

  • ATP Measurement:

    • Neutralize the samples.

    • Add a luciferin-luciferase reagent to the samples.

    • Immediately measure the light emission using a luminometer.

  • Standard Curve: Generate a standard curve using known concentrations of ATP to convert the luminescence readings into ATP concentrations.

  • Inhibitor Assay: To determine the effect of this compound, pre-incubate the mitochondria with varying concentrations of the fungicide before initiating the ATP synthesis reaction.

  • Data Analysis: Calculate the rate of ATP synthesis from the increase in ATP concentration over time. Determine the IC50 value for ATP synthesis inhibition by this compound.

Sources: An ATP bioluminescence assay applicable to rapid fluconazole (B54011) susceptibility testing of dermatophytes[6]; ATP Cell Viability Luciferase Assay[10]; Luciferase Based High Throughput Screen with the filamentous fungus Aspergillus fumigatus to identify small molecules with antifungal activity[16]; The purification and characterization of ATP synthase complexes from the mitochondria of four fungal species[8][12]; Method for measuring ATP production in isolated mitochondria: ATP production in brain and liver mitochondria of Fischer-344 rats with age and caloric restriction.[2]

The following diagram illustrates the experimental workflow for the ATP synthesis assay.

ATP_Synthesis_Workflow start Prepare Reaction Mixture (Mitochondria, Substrates, ADP, Pi) incubation Incubate and Take Aliquots at Time Points start->incubation stop_reaction Stop Reaction (e.g., Acid Quench) incubation->stop_reaction neutralize Neutralize Samples stop_reaction->neutralize add_luciferase Add Luciferin-Luciferase Reagent neutralize->add_luciferase measure_luminescence Measure Luminescence add_luciferase->measure_luminescence calculate_atp Calculate ATP Concentration measure_luminescence->calculate_atp standard_curve Generate ATP Standard Curve standard_curve->calculate_atp analyze Determine Rate of ATP Synthesis and IC50 for Inhibition calculate_atp->analyze end Results analyze->end

Caption: Workflow for ATP synthesis measurement.

Logical Relationship of this compound's Action

The following diagram illustrates the logical cascade of events following the interaction of this compound with the fungal respiratory chain.

Logical_Relationship This compound This compound ComplexIII Binds to Qo site of Cytochrome bc1 Complex (Complex III) This compound->ComplexIII BlockETC Blocks Electron Transfer (Ubiquinol to Cytochrome c) ComplexIII->BlockETC InhibitProtonPumping Inhibits Proton Pumping BlockETC->InhibitProtonPumping ROS Increased Production of Reactive Oxygen Species (ROS) BlockETC->ROS ReducePMF Reduces Proton Motive Force InhibitProtonPumping->ReducePMF InhibitATPSynthesis Inhibits ATP Synthesis ReducePMF->InhibitATPSynthesis EnergyDepletion Cellular Energy Depletion InhibitATPSynthesis->EnergyDepletion InhibitGrowth Inhibition of Fungal Growth (Spore Germination, Mycelial Growth) EnergyDepletion->InhibitGrowth CellDeath Fungal Cell Death InhibitGrowth->CellDeath OxidativeStress Oxidative Stress and Cellular Damage ROS->OxidativeStress OxidativeStress->CellDeath

Caption: Logical flow of this compound's mechanism of action.

Conclusion

This compound's efficacy as a fungicide stems from its highly specific and potent inhibition of the cytochrome bc1 complex in the fungal mitochondrial respiratory chain. By blocking electron transport at the Qo site, it disrupts the crucial process of ATP synthesis and induces oxidative stress, ultimately leading to fungal cell death. The detailed understanding of this mechanism, supported by the quantitative data and experimental protocols presented in this guide, is invaluable for the development of novel antifungal agents and for managing the emergence of fungicide resistance.

References

An In-depth Technical Guide to the Synthesis and Chemical Properties of Azoxystrobin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Azoxystrobin is a highly effective, broad-spectrum systemic fungicide belonging to the strobilurin class.[1][2] First marketed in 1996, it has become a cornerstone of disease management in modern agriculture, offering protection for a wide array of crops against fungal pathogens from the Ascomycota, Deuteromycota, Basidiomycota, and Oomycetes groups.[1][2] Its efficacy stems from its specific mode of action as a Quinone Outside Inhibitor (QoI), which disrupts the fungal mitochondrial respiration process.[1][3] This document provides a comprehensive technical overview of this compound's chemical properties, its mechanism of action, primary synthesis pathways, and detailed experimental protocols relevant to its synthesis and analysis.

Chemical and Physical Properties

This compound is a synthetic compound that exists as a white to beige crystalline solid at room temperature.[1][4] Its chemical structure features a central 4,6-diphenoxypyrimidine (B589074) skeleton, which is critical for its biological activity.[5] The molecule's properties, such as its low water solubility and systemic nature, are key to its function as a protective and curative fungicide in plants.[1][4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₂₂H₁₇N₃O₅[1][4]
Molar Mass 403.39 g/mol [4]
Appearance White to beige crystalline solid[1][4]
Melting Point 116 °C[1]
Density 1.34 g/cm³[1]
Vapor Pressure 8.3 x 10⁻¹³ mm Hg (at 25 °C)[5]
Water Solubility 6.7 mg/L (at 20 °C)[1]
Organic Solvent Solubility Soluble in acetone, methanol, dichloromethane (B109758); 90 mg/mL in DMSO[4][6]
Octanol-Water Partition Coefficient (log P) 2.50 (at 20 °C)[1][5]

This compound's structure allows for geometrical isomerism, with the (E)-isomer being the biologically active form predominantly used in commercial formulations.[7] Exposure to light can cause photoisomerization to the less active (Z)-isomer.[7] When heated to decomposition, it emits toxic vapors containing nitrogen oxides.[5]

Mechanism of Action: Inhibition of Mitochondrial Respiration

This compound's fungicidal activity is achieved by potently inhibiting mitochondrial respiration.[2][4] It specifically targets Complex III, also known as the cytochrome b-c1 complex, within the mitochondrial electron transport chain.[2][5] By binding tightly to the Quinone outside (Qo) site of cytochrome b, this compound physically blocks the transfer of electrons from ubiquinone to cytochrome c1.[1][3][8] This interruption halts the entire electron transport chain, which in turn prevents the synthesis of ATP, the primary energy currency of the cell.[1][2] The resulting energy depletion leads to the cessation of fungal growth and spore germination.[5][8]

This compound inhibits ATP production by blocking electron transfer at the Qo site of Complex III.

Synthesis Pathways

The commercial synthesis of this compound can be achieved through several routes. The original synthesis was developed by ICI, and subsequent patents have disclosed various improvements and alternative methods.[1] Two prominent pathways are detailed below.

Pathway 1: Synthesis from 4,6-Dichloropyrimidine

A widely cited synthesis route begins with 4,6-dichloropyrimidine. This intermediate undergoes a sequential nucleophilic substitution, first with (E)-methyl 2-(2-hydroxyphenyl)-3-methoxyacrylate and then with 2-cyanophenol, often in the presence of a base and a suitable catalyst.[5][9]

Azoxystrobin_Synthesis_1 Synthesis Pathway 1 reactant1 4,6-Dichloropyrimidine dummy1 reactant1->dummy1 reactant2 (E)-methyl 2-(2-hydroxyphenyl) -3-methoxyacrylate reactant2->dummy1 intermediate (E)-methyl 2-(2-(6-chloropyrimidin-4-yloxy) phenyl)-3-methoxyacrylate dummy2 intermediate->dummy2 reactant3 2-Cyanophenol reactant3->dummy2 product This compound dummy1->intermediate + K₂CO₃ dummy2->product + Base (e.g., K₂CO₃) + Catalyst (e.g., Trimethylamine (B31210) HCl)

Synthesis of this compound starting from 4,6-dichloropyrimidine.
Pathway 2: Synthesis from 2-Chlorobenzonitrile (B47944)

An alternative approach involves building the molecule from different starting materials. This pathway begins with a coupling reaction between 2-chlorobenzonitrile and 4,6-dihydroxypyrimidine, followed by chlorination to create a key intermediate, which is then coupled with the acrylate (B77674) side-chain.[10]

Azoxystrobin_Synthesis_2 Synthesis Pathway 2 reactant1 2-Chlorobenzonitrile dummy1 reactant1->dummy1 reactant2 4,6-Dihydroxypyrimidine reactant2->dummy1 intermediate1 4-Hydroxy-6-(2-cyanophenoxy) -pyrimidine intermediate2 4-Chloro-6-(2-cyanophenoxy) -pyrimidine intermediate1->intermediate2 + Chlorinating Agent (e.g., POCl₃) dummy2 intermediate2->dummy2 reactant3 (E)-methyl 2-(2-hydroxyphenyl) -3-methoxyacrylate reactant3->dummy2 product This compound dummy1->intermediate1 + Cu Catalyst + Base dummy2->product + Cu or Amine Catalyst + Base

Synthesis of this compound starting from 2-chlorobenzonitrile.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of this compound, based on published literature and patents.

Protocol: Synthesis of this compound

This protocol is adapted from patent literature and describes the final coupling step to produce this compound.[9]

Objective: To synthesize this compound from methyl (E)-2-[2-[6-chloropyrimidin-4-yloxy]phenyl]-3-methoxyacrylate and 2-cyanophenol.

Materials:

  • Methyl (E)-2-[2-[6-chloropyrimidin-4-yloxy]phenyl]-3-methoxyacrylate (0.25 mol)

  • 2-Cyanophenol (0.275 mol)

  • Potassium carbonate (K₂CO₃), anhydrous (0.2 mol)

  • Trimethylamine hydrochloride (0.02 mol)

  • Toluene (B28343) (150 g)

  • Water (100 g)

  • 500 mL reaction flask with stirring and heating capabilities

Procedure:

  • Add toluene (150 g), methyl (E)-2-[2-[6-chloropyrimidin-4-yloxy]phenyl]-3-methoxyacrylate (80.99 g, 0.25 mol), 2-cyanophenol (33.09 g, 0.275 mol), potassium carbonate (27.88 g, 0.2 mol), and trimethylamine hydrochloride (1.95 g, 0.02 mol) sequentially into the 500 mL reaction flask.

  • Stir the mixture and heat to 80 °C.

  • Maintain the reaction at 80 °C for 8 hours, monitoring progress by a suitable method (e.g., HPLC, TLC).

  • After the reaction is complete, cool the mixture and add 100 g of water.

  • Transfer the mixture to a separatory funnel and allow the layers to separate.

  • Collect the organic (toluene) layer containing the this compound product.

  • The product can be isolated from the toluene solution by solvent evaporation and purified further by recrystallization from a suitable solvent like methanol.[11]

Protocol: Quantification by Gas Chromatography (GC-FID)

This method is used to determine the purity of an this compound sample using gas chromatography with a Flame Ionization Detector (FID) and an internal standard.[12]

Objective: To quantify the active ingredient content in an this compound sample.

Instrumentation and Conditions:

  • Instrument: Gas Chromatograph with FID

  • Column: HP-5 (30 m length x 0.32 mm i.d. x 0.25 µm film thickness)

  • Oven Program: Initial temp 240 °C, ramp at 3 °C/min to 270 °C, then ramp at 5 °C/min to 300 °C, hold for 4 min.

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Carrier Gas (He): 1.5 mL/min

  • Fuel Gas (H₂): 40 mL/min

  • Air: 400 mL/min

  • Injection Volume: 1 µL

  • Split Ratio: 20:1

  • Expected Retention Time: ~17.1 min for this compound

Reagent Preparation:

  • Internal Standard (IS) Solution: Accurately weigh ~0.1 g of Dibutyl phthalate (B1215562) (DBP) into a 100 mL volumetric flask. Dilute to volume with Acetone.

  • Standard Solution: Accurately weigh ~45 mg of analytical grade this compound standard into a 50 mL volumetric flask. Add 5.0 mL of the IS solution and dilute to the mark with Acetone. Mix well.

  • Sample Solution: Accurately weigh a sample amount equivalent to ~45 mg of this compound into a 50 mL volumetric flask. Add 5.0 mL of the IS solution and dilute to the mark with Acetone. Mix well.

Procedure:

  • Inject 1 µL of the standard solution into the GC and record the chromatogram.

  • Inject 1 µL of the sample solution into the GC and record the chromatogram.

  • Calculate the percentage of this compound in the sample using the following formula:

    % this compound = (M_std × A_is_std × A_ai_spl × P) / (M_spl × A_ai_std × A_is_spl)

    Where:

    • M_std = weight of standard (mg)

    • M_spl = weight of sample (mg)

    • A_is_std = Peak area of IS in standard

    • A_ai_std = Peak area of active ingredient in standard

    • A_is_spl = Peak area of IS in sample

    • A_ai_spl = Peak area of active ingredient in sample

    • P = Purity of the standard (%)

Protocol: Workflow for Residue Analysis in Environmental Samples

Analyzing for trace amounts of this compound in complex matrices like soil or crops requires extraction, cleanup, and sensitive detection, typically by HPLC-MS/MS.[13][14]

Residue_Analysis_Workflow General Workflow for this compound Residue Analysis start 1. Sample Collection (e.g., Soil, Crop Tissue) extract 2. Extraction (e.g., Acetonitrile, QuEChERS) start->extract cleanup 3. Cleanup (Liquid-Liquid Partitioning or SPE) extract->cleanup concentrate 4. Solvent Evaporation (under Nitrogen stream) cleanup->concentrate reconstitute 5. Reconstitution (in Mobile Phase) concentrate->reconstitute analyze 6. Analysis (HPLC-MS/MS) reconstitute->analyze quantify 7. Data Quantification (vs. Calibration Curve) analyze->quantify

Typical workflow for the analysis of this compound residues in complex matrices.

Methodology Overview:

  • Extraction: A representative sample is homogenized and extracted with an organic solvent like acetonitrile. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is commonly employed.[14]

  • Cleanup: The crude extract is purified to remove interfering matrix components. This can involve liquid-liquid partitioning with a solvent like dichloromethane or passing the extract through a Solid Phase Extraction (SPE) cartridge.[13][14]

  • Concentration & Reconstitution: The purified extract is evaporated to dryness, often under a gentle stream of nitrogen, and then redissolved in a precise volume of a solvent suitable for the analytical instrument (e.g., the HPLC mobile phase).[13]

  • Analysis: The final sample is injected into an HPLC-MS/MS system. The HPLC separates this compound from any remaining matrix components, and the tandem mass spectrometer provides highly selective and sensitive detection and quantification.[13]

References

Ecotoxicological Effects of Azoxystrobin on Soil Microbiota: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Azoxystrobin, a broad-spectrum strobilurin fungicide, is extensively used in modern agriculture to control a wide range of fungal pathogens. Its mode of action involves the inhibition of mitochondrial respiration, a mechanism that can also affect non-target soil microorganisms. This technical guide provides an in-depth analysis of the ecotoxicological effects of this compound on soil microbiota, synthesizing findings on its impact on microbial populations, community structure, and enzymatic activities. Quantitative data from various studies are summarized, and key experimental protocols are detailed to aid in research and development. The guide highlights that this compound generally exhibits an inhibitory effect on soil fungi, while its impact on bacteria and actinomycetes can be variable, sometimes showing transient stimulation at lower doses and inhibition at higher concentrations. These alterations in microbial communities lead to significant changes in the activity of essential soil enzymes, thereby affecting overall soil health and functionality.

Introduction

This compound (methyl (E)-2-{2-[6-(2-cyanophenoxy)pyrimidin-4-yloxy]phenyl}-3-methoxyacrylate) is a highly effective systemic fungicide used to protect a multitude of crops.[1][2] Its primary function is to disrupt the life cycle of pathogenic fungi. However, upon application, a significant portion of this compound reaches the soil, where it interacts with a complex ecosystem of non-target microorganisms.[3][4] These soil microbes are fundamental to maintaining soil fertility, nutrient cycling, and organic matter decomposition.[1][4] Understanding the unintended consequences of this compound on these vital communities is crucial for assessing its overall environmental risk and ensuring sustainable agricultural practices. This document synthesizes current research on the ecotoxicological profile of this compound concerning soil bacteria, fungi, actinomycetes, and the enzymatic processes they mediate.

Mechanism of Action

This compound's fungicidal activity stems from its ability to inhibit mitochondrial respiration.[1][3] It specifically targets the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the electron transport chain.[3][5] By binding to this site, this compound blocks the transfer of electrons from cytochrome b to cytochrome c1, which halts the production of ATP and ultimately leads to fungal cell death.[1][3] While highly effective against target pathogens, this mechanism is not exclusively specific to fungi and can impact other organisms with similar respiratory pathways.

Azoxystrobin_Mechanism_of_Action cluster_0 Mitochondrial Electron Transport Chain ComplexI Complex I CoQ Coenzyme Q ComplexI->CoQ ComplexII Complex II ComplexII->CoQ ComplexIII Complex III (Cytochrome bc1) CoQ->ComplexIII CytC Cytochrome c ComplexIII->CytC ComplexIV Complex IV CytC->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase ATP ATP ATP_Synthase->ATP This compound This compound Block This compound->Block Block->ComplexIII Inhibition Experimental_Workflow A 1. Soil Collection - Collect topsoil (e.g., 0-20 cm) - Sieve to remove debris B 2. Soil Characterization - Analyze pH, texture, organic matter A->B C 3. Microcosm Preparation - Weigh soil into beakers (e.g., 100g) - Adjust moisture to ~60% WHC B->C D 4. This compound Application - Prepare stock solutions - Apply different doses (e.g., 0, 0.1, 10, 30 mg/kg) - Mix thoroughly C->D E 5. Incubation - Incubate in the dark at a controlled temperature (e.g., 25-28°C) - Maintain moisture D->E F 6. Sampling - Collect soil samples at specific time points (e.g., 30, 60, 90 days) E->F G 7. Analysis - Microbial Counts - Enzyme Assays - DNA Extraction (Sequencing) F->G H 8. Data Interpretation - Statistical analysis (ANOVA, PCA) - Compare treated vs. control G->H Azoxystrobin_Effects_Pathway cluster_direct Direct Effects cluster_indirect Indirect & Community-Level Effects AZ This compound Application to Soil InhibitFungi Inhibition of Fungal Mitochondrial Respiration AZ->InhibitFungi InhibitOther Inhibition of other susceptible microbes AZ->InhibitOther Degradation Microbial Degradation of this compound AZ->Degradation PopChange Changes in Microbial Populations & Diversity InhibitFungi->PopChange InhibitOther->PopChange RatioChange Altered Fungal-to-Bacterial Ratio PopChange->RatioChange EnzymeChange Altered Soil Enzyme Activity PopChange->EnzymeChange Outcome Impact on Soil Functionality (e.g., Nutrient Cycling) RatioChange->Outcome EnzymeChange->Outcome Degradation->AZ Reduces concentration

References

The Unseen Ripple: Azoxystrobin's Impact on Non-Target Aquatic Organisms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Scientific Professionals

Introduction: Azoxystrobin, a broad-spectrum systemic fungicide from the strobilurin class, is one of the world's most widely used agricultural pesticides. Its primary mode of action is the inhibition of mitochondrial respiration, a vital cellular process.[1][2] While highly effective against a wide range of fungal pathogens on crops, its extensive use leads to runoff into adjacent aquatic ecosystems, raising significant concerns about its effects on non-target organisms.[3][4] This technical guide provides a comprehensive overview of the current scientific understanding of this compound's impact on aquatic life, focusing on quantitative toxicological data, the underlying mechanisms of toxicity, and the experimental methodologies used to assess its effects.

Mechanism of Action: Disruption of the Electron Transport Chain

This compound's fungicidal activity stems from its ability to block the electron transport chain within the mitochondria, thereby preventing ATP synthesis.[1][5] Specifically, it binds to the Quinone outside (Qo) site of the cytochrome b-c1 complex (Complex III), inhibiting the transfer of electrons.[1][6] This mode of action is not exclusive to fungi and can affect a wide range of non-target eukaryotic organisms, including fish, invertebrates, and algae, by disrupting their cellular energy production.[6][7]

cluster_ETC Mitochondrial Electron Transport Chain cluster_Inhibition Inhibition Pathway Complex_I Complex I (NADH Dehydrogenase) Q Ubiquinone (Q) Complex_I->Q Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Q Complex_III Complex III (Cytochrome bc1) Q->Complex_III Cyt_C Cytochrome c Complex_III->Cyt_C Complex_IV Complex IV (Cytochrome c Oxidase) Cyt_C->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient This compound This compound This compound->Block Block->Complex_III Binds to Qo site & blocks e- transfer

Figure 1: this compound's inhibition of the mitochondrial electron transport chain.

Ecotoxicological Data on Aquatic Invertebrates

Aquatic invertebrates, particularly crustaceans, are highly susceptible to this compound.[1] Zooplankton, which form a critical base of the aquatic food web, are among the most sensitive groups.[6][8] Chronic effects on copepods have been observed at concentrations as low as 3 µg/L.[8]

Table 1: Acute and Chronic Toxicity of this compound to Select Aquatic Invertebrates

SpeciesCommon NameTest TypeEndpointValue (µg/L)Exposure DurationReference
Daphnia magnaWater FleaAcuteEC5019048 hours[9]
Daphnia magnaWater FleaAcuteLC5071 - 277 (clonal variation)48 hours[9][10]
Daphnia magnaWater FleaChronicNOEC4421 days[9]
Mysidopsis bahiaMysid ShrimpAcuteLC505696 hours[9]
Mysidopsis bahiaMysid ShrimpChronicNOEC9.528 days[9]
Eudiaptomus graciloidesCalanoid CopepodAcuteEC503848 hours[9]
Eudiaptomus graciloidesCalanoid CopepodChronic-5 (reduced nauplii)-[9]
Hyalella aztecaAmphipodChronicEC20 (Reproduction)4.242 days[8][11]
Chironomus dilutusMidgeChronicEC20 (Emergence)1250 days[8][11]
Ceriodaphnia dubiaCladoceranChronicEC20 (Reproduction)127 days[8][11]

EC50: Median Effective Concentration; LC50: Median Lethal Concentration; NOEC: No-Observed-Effect Concentration; EC20: 20% Effect Concentration.

Sublethal effects on invertebrates are also significant. In Daphnia magna, this compound exposure at 0.5 mg/L led to a decrease in the activity of the heart, filtering limbs, and mandibles, impairing functions critical for food ingestion.[12] Furthermore, increased respiration rates, indicating physiological stress, were observed in D. magna at concentrations as low as 0.026 µg/L.[9][10]

Ecotoxicological Data on Fish

This compound poses a moderate to high risk to fish species.[1] Toxicity varies between species, but effects range from direct mortality to a suite of sublethal impacts affecting behavior, physiology, and cellular health.

Table 2: Acute and Chronic Toxicity of this compound to Select Fish Species

SpeciesCommon NameTest TypeEndpointValue (µg/L)Exposure DurationReference
Pimephales promelasFathead MinnowAcuteLC50309,00096 hours[13]
Pimephales promelasFathead MinnowAcuteNOEC250,00096 hours[13]
Danio rerioZebrafishAcuteLC50 (Embryonic)1174.9144 hours[14]
Oncorhynchus mykissRainbow TroutIn VitroEC50 (Motility)2002 hours[15]

LC50: Median Lethal Concentration; NOEC: No-Observed-Effect Concentration; EC50: Median Effective Concentration.

Beyond direct mortality, sublethal concentrations of this compound induce a range of adverse effects in fish:

  • Oxidative Stress: The primary mode of action, mitochondrial disruption, leads to an overproduction of Reactive Oxygen Species (ROS).[5][16] This imbalance results in oxidative stress, causing cellular damage.[16] Studies have documented increased lipid peroxidation (MDA content) and alterations in antioxidant enzyme activities, such as Superoxide Dismutase (SOD) and Catalase (CAT), in various fish species including grass carp, zebrafish, and the cichlid Australoheros facetus.[2][16][17]

  • Neurotoxicity: this compound exhibits neurotoxic properties, primarily through the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve impulse transmission.[3][18] Significant, dose-dependent AChE inhibition has been observed in fish, leading to behavioral changes like slow movement, loss of equilibrium, and erratic swimming.[3][16][19]

  • Histopathological Damage: The gills are a primary site of toxicant uptake and are particularly vulnerable. Exposure to this compound causes significant gill damage, including epithelial lifting, lamellar fusion, and hyperplasia, which can impair respiration.[3][18]

  • Immunosuppression: Long-term exposure to this compound can induce immunodeficiency in fish, making them more susceptible to subsequent viral infections.[20] This is linked to the disruption of mitochondrial dynamics and decreased ATP levels, impairing the immune response.[20]

AZX This compound Exposure Mito Mitochondrial Respiration Inhibition (Complex III) AZX->Mito AChE Acetylcholinesterase (AChE) Inhibition AZX->AChE ROS Increased Reactive Oxygen Species (ROS) Mito->ROS Histo Histopathological Damage (e.g., Gill Lesions) Mito->Histo Immune Immunosuppression Mito->Immune OxStress Oxidative Stress ROS->OxStress CellDamage Cellular Damage (Lipid Peroxidation, DNA Damage) OxStress->CellDamage EnzymeAlt Altered Antioxidant Enzymes (SOD, CAT) OxStress->EnzymeAlt Neuro Neurotoxicity AChE->Neuro Physiology Physiological Impairment (Respiration, Growth) CellDamage->Physiology Behavior Behavioral Changes (Loss of Equilibrium, etc.) Neuro->Behavior Histo->Physiology Survival Reduced Survival & Reproduction Immune->Survival Behavior->Survival Physiology->Survival

Figure 2: Cascade of toxicological effects from molecular to organismal levels.

Effects on Algae and Aquatic Plants

Data from microcosm studies indicate that this compound can trigger transient effects on phytoplankton communities at concentrations of 3.3 µg/L.[8] Certain phytoplankton species, such as Nitzschia sp., have been significantly affected at concentrations as low as 2 µg/L.[6] For aquatic macrophytes, exposure to this compound can inhibit antioxidant enzyme systems and lead to lipid and DNA damage.[21]

Experimental Protocols: A Methodological Overview

The assessment of this compound's aquatic toxicity relies on standardized and specialized experimental protocols.

Acute and Chronic Toxicity Testing

These tests are typically conducted following guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD) or the U.S. Environmental Protection Agency (EPA).

  • Test Organisms: Standardized test species are used, such as Daphnia magna (OECD 202, 211), Pimephales promelas (fathead minnow; EPA 850.1075), or Oncorhynchus mykiss (rainbow trout; OECD 203).[13][22][23] Organisms are cultured in controlled laboratory conditions to ensure uniformity.

  • Exposure System: Tests can be static, semi-static (static-renewal), or flow-through. For a 96-hour static-renewal test with fathead minnows, for example, fish are placed in test chambers containing various nominal concentrations of this compound.[13] The test solutions are renewed, typically every 24 or 48 hours, to maintain exposure concentrations.[13]

  • Test Conditions: Key water quality parameters such as temperature, pH, dissolved oxygen, and hardness are maintained within narrow limits and monitored throughout the experiment.[13] A standard photoperiod (e.g., 16 hours light: 8 hours dark) is used.[13]

  • Endpoints: For acute tests, the primary endpoint is mortality, used to calculate the LC50 value.[13] For chronic tests, sublethal endpoints such as growth, reproduction (e.g., number of offspring in daphnids), and emergence (in midges) are measured to determine the No-Observed-Effect Concentration (NOEC) and Lowest-Observed-Effect Concentration (LOEC).[9][11]

Biomarker Analysis Protocols
  • Oxidative Stress Assays:

    • Sample Preparation: Tissues of interest (e.g., fish liver, gills) are dissected, weighed, and homogenized in a suitable buffer on ice.[2] The homogenate is then centrifuged to obtain a supernatant for enzyme analysis.

    • Enzyme Activity: Spectrophotometric assays are commonly used to measure the activity of antioxidant enzymes like SOD, CAT, and detoxification enzymes like Glutathione S-transferase (GST).[2][14]

    • Lipid Peroxidation: The Thiobarbituric Acid Reactive Substances (TBARS) assay is frequently used to measure malondialdehyde (MDA), a key indicator of lipid peroxidation.[14][17]

  • Neurotoxicity Assays:

    • AChE Activity: Brain tissue is typically homogenized and assayed for AChE activity using a method based on the rate of hydrolysis of acetylthiocholine, which is measured spectrophotometrically.[3][18]

  • Genotoxicity Assays:

    • Comet Assay: This assay measures DNA strand breaks in individual cells. Blood cells are often used.[2] Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA fragments migrate further, forming a "comet tail" whose intensity is proportional to the level of DNA damage.[2]

    • Micronucleus Test: This test detects chromosomal damage by quantifying micronuclei (small, extra-nuclear bodies) in cells, typically erythrocytes.[2]

cluster_Exposure Exposure Details cluster_Analysis Analysis Details Acclimation 1. Acclimation of Test Organisms Exposure 2. Exposure Phase (Static-Renewal or Flow-Through) Acclimation->Exposure Sampling 3. Sampling & Observation Exposure->Sampling Concentrations This compound Concentrations (Control + Graded Series) WaterQuality Monitor Water Quality (pH, DO, Temp) Analysis 4. Endpoint Analysis Sampling->Analysis Acute Acute Endpoints (Mortality -> LC50) Chronic Chronic Endpoints (Growth, Reproduction) Biomarker Biomarker Assays (Oxidative Stress, Neurotoxicity)

Figure 3: Generalized experimental workflow for aquatic toxicity testing.

Conclusion and Future Directions

The scientific literature clearly demonstrates that this compound is toxic to a wide range of non-target aquatic organisms at environmentally relevant concentrations.[4][8] Its fundamental mechanism of inhibiting mitochondrial respiration leads to a cascade of sublethal effects, including oxidative stress, neurotoxicity, and histopathological damage, which can impair the health, reproduction, and survival of aquatic life. Crustaceans, particularly copepods, appear to be among the most sensitive groups, with chronic effects observed in the low microgram-per-liter range.[8][9]

While a significant body of data exists, several knowledge gaps remain.[7] There is a need for more research on:

  • The toxicity of this compound's environmental metabolites.[4][7]

  • Impacts on estuarine and marine organisms, which are currently understudied.[7]

  • The effects of long-term, low-level exposures that mimic realistic environmental conditions.

  • The interactive effects of this compound with other environmental stressors, such as other pesticides and climate change variables.

A deeper understanding of these areas is crucial for developing more accurate environmental risk assessments and implementing effective management strategies to protect the health of aquatic ecosystems.

References

Biochemical Pathways Affected by Azoxystrobin Exposure: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azoxystrobin, a broad-spectrum fungicide from the strobilurin class, is widely used in agriculture to control a variety of fungal pathogens. Its primary mechanism of action involves the inhibition of mitochondrial respiration, a fundamental process for cellular energy production. This mode of action, while effective against fungi, can also have significant off-target effects on non-target organisms, including mammalian cells. This technical guide provides a comprehensive overview of the core biochemical pathways affected by this compound exposure, with a focus on its impact on cellular signaling, oxidative stress, and apoptosis. The information presented is intended to support researchers, scientists, and drug development professionals in understanding the molecular mechanisms of this compound-induced cellular responses and in identifying potential therapeutic targets and strategies for mitigating its effects.

Core Mechanism of Action: Inhibition of Mitochondrial Respiration

This compound's primary molecular target is the cytochrome b-c1 complex (Complex III) of the mitochondrial electron transport chain.[1][2] By binding to the Quinone outside (Qo) site of cytochrome b, this compound effectively blocks the transfer of electrons from ubiquinol (B23937) to cytochrome c. This inhibition disrupts the proton gradient across the inner mitochondrial membrane, which is essential for the synthesis of ATP via oxidative phosphorylation. The interruption of this critical energy-producing pathway is the foundational event that triggers a cascade of downstream cellular responses.

Key Biochemical Pathways Modulated by this compound

The inhibition of mitochondrial respiration by this compound initiates a series of interconnected cellular events, primarily revolving around oxidative stress and the induction of apoptosis. Several key signaling pathways are implicated in mediating these responses.

Oxidative Stress and Reactive Oxygen Species (ROS) Generation

A direct consequence of the blockage of the electron transport chain is the increased production of reactive oxygen species (ROS), such as superoxide (B77818) anions.[3] This occurs due to the accumulation of electrons at the Qo site, which can then be prematurely transferred to molecular oxygen. The resulting oxidative stress overwhelms the cell's antioxidant defense mechanisms, leading to damage to cellular components, including lipids, proteins, and DNA.[4]

Apoptosis (Programmed Cell Death)

This compound is a potent inducer of apoptosis in various cell types.[2][5][6][7] The apoptotic cascade is initiated primarily through the intrinsic (mitochondrial) pathway, triggered by mitochondrial dysfunction and oxidative stress.

Key Events in this compound-Induced Apoptosis:

  • Alteration of Bcl-2 Family Proteins: this compound exposure leads to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax.[2][8][9] This shift in the Bcl-2/Bax ratio is a critical determinant in the initiation of apoptosis.[9][10][11]

  • Mitochondrial Outer Membrane Permeabilization (MOMP): The increased Bax/Bcl-2 ratio promotes the formation of pores in the outer mitochondrial membrane, leading to the release of pro-apoptotic factors, most notably cytochrome c, into the cytoplasm.[2]

  • Caspase Activation: Cytosolic cytochrome c triggers the assembly of the apoptosome and the activation of initiator caspase-9.[2] Caspase-9, in turn, activates effector caspases, such as caspase-3.[2]

  • Execution of Apoptosis: Activated caspase-3 cleaves a variety of cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and cell shrinkage.[2][12]

PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a crucial regulator of cell survival, proliferation, and growth. Studies have shown that this compound exposure leads to the downregulation of this pro-survival pathway.[5][8] Specifically, this compound has been observed to decrease the expression and/or phosphorylation of key components of this pathway, including PI3K and AKT.[5][8] The inhibition of the PI3K/AKT pathway likely contributes to the pro-apoptotic effects of this compound by reducing cell survival signals.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling pathway is a complex network that regulates a wide range of cellular processes, including stress responses, apoptosis, and proliferation. This compound has been shown to modulate the activity of several key MAPK family members.[5][8] In some cellular contexts, this compound exposure leads to a decrease in the phosphorylation of extracellular signal-regulated kinase (ERK), a kinase typically associated with cell survival and proliferation.[5][8] Conversely, this compound can increase the phosphorylation of stress-activated protein kinases such as p38 and c-Jun N-terminal kinase (JNK), which are often involved in promoting apoptosis.[5][8]

AMP-Activated Protein Kinase (AMPK) Signaling Pathway

AMPK is a key cellular energy sensor that is activated in response to a decrease in the ATP/AMP ratio. Given that this compound inhibits ATP synthesis, it is plausible that it would lead to the activation of the AMPK signaling pathway. While direct quantitative data on AMPK activation by this compound is still emerging, the known mechanism of action of this compound strongly suggests its involvement. Activation of AMPK can have diverse downstream effects, including the inhibition of anabolic pathways and the promotion of catabolic processes to restore cellular energy balance.

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of this compound exposure from various studies.

Table 1: Cytotoxicity of this compound in Various Cell Lines

Cell LineAssayIC50 ValueExposure TimeReference
KYSE-150 (Esophageal Squamous Carcinoma)MTT2.42 µg/mL48 hours[2]
CAL27 (Oral Squamous Cell Carcinoma)CCK84.4 µg/mL24 hours[1]
CAL27 (Oral Squamous Cell Carcinoma)CCK86.5 µg/mL48 hours[1]
CAL27 (Oral Squamous Cell Carcinoma)CCK85.9 µg/mL72 hours[1]
SCC15 (Oral Squamous Cell Carcinoma)CCK87.82 µg/mL24 hours[1]
SCC15 (Oral Squamous Cell Carcinoma)CCK87.51 µg/mL48 hours[1]
SCC15 (Oral Squamous Cell Carcinoma)CCK88.02 µg/mL72 hours[1]
MOLT-4F (Human T-cell Leukemia)MTT33.4 µM24 hours[6]
HL-60RG (Human Myelogenous Leukemia)MTT31.5 µM24 hours[6]
HepG2 (Human Hepatocarcinoma)Resazurin231.2 µM24 hours[13]
HepG2 (Human Hepatocarcinoma)MTT206.1 µM24 hours[13]
Chlorella vulgaris (Green Algae)Growth Inhibition510 µg/LNot Specified[3]

Table 2: this compound-Induced Apoptosis and Cell Cycle Arrest

Cell LineThis compound ConcentrationExposure TimeEffectQuantitative MeasurementReference
CAL275 µg/mL24 hoursIncreased Early ApoptosisSignificant increase (P= 0.009)[1]
CAL275 µg/mL48 hoursIncreased Early ApoptosisSignificant increase (P= 0.007)[1]
SCC155 µg/mL48 hoursIncreased Early ApoptosisSignificant increase (P= 0.046)[1]
CAL275 µg/mL24 hoursCell Cycle ArrestS phase arrest (P = 0.001)[1]
SCC155 µg/mL48 hoursCell Cycle ArrestS phase arrest (P = 0.042)[1]
MOLT-4F30 µM and 60 µM24 hoursCell Cycle ArrestIncrease in S phase[6]
HL-60RG30 µM and 60 µM24 hoursIncreased ApoptosisIncrease in subG1 phase[6]

Table 3: Effects of this compound on Key Signaling Proteins

Cell LineThis compound ConcentrationExposure TimeProteinEffectReference
DOK (Oral Leukoplakia)10 µg/mL24 and 48 hoursPI3K, AKT, p-ERKDecreased expression[5]
DOK (Oral Leukoplakia)10 µg/mL48 hoursp-p38, p-JNKIncreased expression[5]
DOK (Oral Leukoplakia)10 and 20 µg/mL48 hoursBcl-2/Bax ratioSignificantly decreased[5]
KYSE-15010, 15, and 20 µg/mL36 hoursCleaved PARP, Cleaved Caspase-3, Cleaved Caspase-9, Bax, Cytochrome cIncreased expression[2]
KYSE-15010, 15, and 20 µg/mL36 hoursBcl-2Decreased expression[2]

Mandatory Visualizations

Azoxystrobin_Mitochondrial_Inhibition cluster_Mitochondrion Mitochondrion ETC Electron Transport Chain ATP_Synthase ATP Synthase ETC->ATP_Synthase H+ gradient Complex_III Complex III (Cytochrome b-c1) Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- Ubiquinol Ubiquinol (QH2) Ubiquinol->Complex_III e- ATP ATP ATP_Synthase->ATP This compound This compound This compound->Inhibition caption This compound inhibits Complex III of the mitochondrial electron transport chain. Azoxystrobin_Apoptosis_Pathway This compound This compound Mitochondrion Mitochondrial Dysfunction This compound->Mitochondrion Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 down-regulates Bax Bax (Pro-apoptotic) This compound->Bax up-regulates ROS Increased ROS (Oxidative Stress) Mitochondrion->ROS Bcl2->Bax Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis caption Intrinsic apoptosis pathway induced by this compound. Azoxystrobin_Signaling_Pathways cluster_PI3K_AKT PI3K/AKT Pathway cluster_MAPK MAPK Pathway This compound This compound PI3K PI3K This compound->PI3K inhibits AKT AKT This compound->AKT inhibits ERK ERK This compound->ERK inhibits p38_JNK p38 / JNK This compound->p38_JNK activates PI3K->AKT Cell_Survival_P Cell Survival & Proliferation AKT->Cell_Survival_P Cell_Survival_M Cell Survival ERK->Cell_Survival_M Apoptosis_M Apoptosis p38_JNK->Apoptosis_M caption Modulation of PI3K/AKT and MAPK signaling by this compound.

References

Azoxystrobin Degradation Kinetics in Soil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation kinetics of azoxystrobin, a broad-spectrum strobilurin fungicide, in various soil types. Understanding the persistence and fate of this compound in the terrestrial environment is critical for assessing its ecological impact and ensuring food safety. This document synthesizes key research findings, presenting quantitative data, detailed experimental methodologies, and visual representations of degradation pathways and influencing factors.

Overview of this compound Degradation

This compound's persistence in soil is highly variable, influenced by a combination of soil properties, environmental conditions, and microbial activity. Its dissipation primarily occurs through microbial degradation and photolysis[1]. The degradation process generally follows first-order kinetics, allowing for the calculation of a half-life (DT50), which is a key parameter for assessing its environmental persistence[2][3]. While it has low mobility in soil, its degradation products and persistence can still be of ecotoxicological concern[1][4].

Quantitative Degradation Kinetics Data

The rate of this compound degradation varies significantly across different soil types. The following tables summarize the half-life (DT50) of this compound from various studies, providing a comparative look at its persistence under different conditions.

Table 1: this compound Half-Life (DT50) in Different Soil Types under Laboratory Conditions

Soil TypeApplication RateIncubation ConditionsHalf-Life (DT50) in DaysReference
Sandy LoamSingle DoseLaboratory6.08 - 9.34[2]
Clay LoamSingle DoseLaboratory10.00 - 14.49[2]
Sandy LoamDouble DoseLaboratory9.34[2]
Clay LoamDouble DoseLaboratory14.49[2]
Silt LoamNot SpecifiedNon-flooded54.7[2]
Silt LoamNot SpecifiedFlooded46.3[2]
Sandy LoamNot SpecifiedNon-flooded64.0[2]
Sandy LoamNot SpecifiedFlooded62.7[2]
Sandy Loam5% Compost-amendedAerobic73.39[5]
Sandy Loam5% Compost-amendedAnaerobic38.58[5]
Andisol50 µg / 10g soil5°C, Dark87[5]
Andisol50 µg / 10g soil20°C, Dark77[5]
Andisol50 µg / 10g soil35°C, Dark63[5]
Slightly Alkaline2.2 µg/g soilNot Specified< 4 (95% degraded in 96h)[6]
Acidic Soil2.2 µg/g soilNot Specified> 4 (70% degraded in 96h)[6]

Table 2: this compound Half-Life (DT50) in Field and Bioremediation Studies

Soil TypeStudy ConditionHalf-Life (DT50) in DaysReference
Sandy LoamField (India)7.5[3]
Sandy LoamField (India)7.9[3]
Sandy LoamField (India)8.1[3]
Sterile SoilLab Incubation (Control)108.3[7]
Non-Sterile SoilLab Incubation (Control)75.3[7]
Sterile SoilBioaugmented with O. anthropi SH1412.6[7]
Non-Sterile SoilBioaugmented with O. anthropi SH149.7[7]

Factors Influencing Degradation Kinetics

The degradation of this compound is not solely dependent on soil type but is governed by a complex interplay of physical, chemical, and biological factors.

Factors_Influencing_Degradation cluster_soil Soil Properties cluster_enviro Environmental Factors cluster_bio Biological Factors Degradation This compound Degradation Rate SoilType Soil Type (Clay, Sand, Silt Content) SoilType->Degradation influences sorption OM Organic Matter OM->Degradation influences sorption & microbial activity pH Soil pH pH->Degradation affects microbial activity & chemical hydrolysis Temp Temperature Temp->Degradation increases microbial & chemical reactions Moisture Moisture (Aerobic/Anaerobic) Moisture->Degradation affects microbial activity Light Sunlight (Photolysis) Light->Degradation drives photodegradation Microbes Microbial Activity (Bacteria & Fungi) Microbes->Degradation primary degradation pathway Amendments Amendments (e.g., Compost) Amendments->Degradation enhances microbial populations

Caption: Key factors influencing the rate of this compound degradation in soil.

  • Soil Type and Organic Matter : this compound tends to be more persistent in soils with higher clay and organic matter content due to stronger sorption, which can reduce its bioavailability for microbial degradation. For instance, this compound is more strongly sorbed in silt loam than in sandy loam soil[2].

  • pH : Soil pH can influence both microbial populations and the chemical stability of the fungicide. Degradation has been observed to be faster in slightly alkaline soils compared to acidic soils[6].

  • Temperature : Higher temperatures generally accelerate the degradation of this compound by increasing the rate of both microbial metabolism and chemical hydrolysis[8][9]. Studies have shown that half-lives decrease as incubation temperatures rise from 5°C to 35°C[5].

  • Moisture : Soil moisture content is critical. This compound was found to be more persistent in aerobic (non-flooded) soil than in anaerobic (flooded) soil, with half-lives of 107.47 and 62.69 days, respectively[5].

  • Microbial Activity : The primary route of this compound dissipation in soil is microbial degradation[1]. Bacteria such as Ochrobactrum anthropi and fungi from genera like Nocardia, Arthrobacter, and Mycobacterium have been identified as capable of degrading this compound[7][8]. Bioaugmentation of soil with such microbes can drastically reduce the fungicide's half-life[7].

  • Sunlight (Photolysis) : Photodegradation can be a significant dissipation pathway, especially for residues on the soil surface. The half-life of this compound can be significantly shorter under sunlight compared to dark conditions[10][11].

Experimental Protocols for Degradation Studies

The following section outlines a generalized methodology for conducting laboratory-based studies on this compound degradation kinetics in soil, based on protocols from cited research[2][5][7][9].

Experimental_Workflow A 1. Soil Collection & Preparation (Sieving, Air-drying) B 2. Soil Characterization (pH, OM, Texture) A->B C 3. Pre-incubation (Acclimatize microbes, stabilize moisture) A->C D 4. This compound Application (Fortification with standard solution) C->D E 5. Incubation (Controlled Temp, Moisture, Light) D->E F 6. Time-course Sampling (e.g., 0, 1, 3, 7, 15, 30, 60, 90 days) E->F G 7. Sample Extraction (e.g., QuEChERs, Acetone) F->G H 8. Cleanup & Concentration G->H I 9. Instrumental Analysis (HPLC, GC-ECD) H->I J 10. Data Analysis (Kinetics Modeling, DT50 Calculation) I->J

Caption: A typical experimental workflow for soil degradation kinetics studies.

4.1. Soil Sample Collection and Preparation

  • Collection : Collect topsoil (e.g., 0-20 cm depth) from a field with no recent history of pesticide application[7].

  • Preparation : Air-dry the soil samples at room temperature, gently crush them, and pass them through a 2 mm sieve to remove stones and large organic debris. Homogenize the sieved soil thoroughly[5].

  • Characterization : Analyze subsamples for key physicochemical properties, including soil texture (sand, silt, clay content), pH, organic matter content, and cation exchange capacity.

4.2. Incubation Experiment

  • Pre-incubation : Place known weights of the prepared soil (e.g., 10-200 g) into incubation vessels (e.g., glass bottles or flasks). Adjust the moisture content to a specific level (e.g., 60% of water holding capacity) and pre-incubate the samples in the dark at the desired temperature (e.g., 20-25°C) for 7-14 days to allow the microbial community to stabilize[5][9].

  • Fortification : Prepare a stock solution of analytical grade this compound in a suitable solvent (e.g., acetone (B3395972) or methanol). Apply the solution to the soil samples to achieve the target concentration (e.g., 1-50 mg/kg). Mix thoroughly to ensure even distribution. Allow the solvent to evaporate completely in a fume hood[5][7].

  • Incubation : Loosely cap the vessels to allow for gas exchange while minimizing water loss. Incubate the samples under controlled conditions (e.g., constant temperature and in the dark to exclude photolysis, unless it is a variable of study)[5][9]. Maintain soil moisture by periodically adding deionized water by weight.

4.3. Sampling and Extraction

  • Sampling : Collect triplicate samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days)[2][5]. The 0-day sample is typically taken 1-2 hours after fortification. Store samples at -20°C prior to analysis.

  • Extraction : Extract this compound from the soil samples using an appropriate method.

    • Solvent Extraction : Extract with a solvent like acetone or an acetonitrile (B52724)/acetic acid mixture, followed by shaking or sonication[2][9].

    • QuEChERs Method : A common and efficient method involving an extraction/partitioning step with acetonitrile and salts (MgSO₄, NaCl), followed by a dispersive solid-phase extraction (d-SPE) cleanup step[5].

4.4. Analysis and Data Interpretation

  • Quantification : Analyze the final extracts using high-performance liquid chromatography (HPLC) with a UV or diode array detector (DAD) or gas chromatography (GC) with an electron capture detector (ECD)[2][5][6].

  • Kinetic Modeling : Plot the concentration of this compound remaining in the soil against time. The dissipation data is typically fitted to a first-order kinetic model: Ct = C0e-kt where Ct is the concentration at time t, C0 is the initial concentration, and k is the first-order rate constant.

  • Half-Life Calculation : Calculate the half-life (DT50) from the rate constant using the equation: DT50 = ln(2) / k

This comprehensive approach allows for the reliable determination of this compound's degradation kinetics, providing valuable data for environmental risk assessment.

References

Azoxystrobin: A Technical Guide on its Neurotoxicity and Developmental Effects

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Azoxystrobin (AZS) is a broad-spectrum strobilurin fungicide widely used in agriculture to protect various crops from fungal diseases.[1][2] Its primary mechanism of action involves the inhibition of mitochondrial respiration by targeting the ubiquinol-binding site (Qo) of the cytochrome bc1 complex (Complex III), thereby disrupting ATP synthesis.[3][4] While effective against fungi, a growing body of evidence indicates that this compound poses significant neurotoxic and developmental risks to non-target organisms, including mammals and aquatic life.[5][6] This technical guide provides an in-depth review of the current scientific literature on the neurotoxic and developmental effects of this compound, focusing on molecular mechanisms, quantitative toxicological data, and detailed experimental methodologies. The primary mechanisms of its toxicity involve the induction of oxidative stress through the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and the initiation of apoptosis.[7][8][9] These cellular-level disruptions manifest as impaired neuronal development, such as reduced neurite outgrowth and inhibited neuronal migration, and observable developmental abnormalities and behavioral changes in animal models.[2][10]

Neurotoxicity: In Vitro Studies

In vitro models, primarily utilizing neuronal cell lines like the human neuroblastoma SH-SY5Y and primary cortical neurons, have been instrumental in elucidating the cellular and molecular mechanisms of this compound-induced neurotoxicity.

Cytotoxicity and Apoptosis

This compound exposure consistently leads to a dose-dependent reduction in the viability of neuronal cells.[4][7] This cytotoxicity is strongly linked to the induction of apoptosis, or programmed cell death. Studies have shown that this compound treatment increases the expression of pro-apoptotic proteins like Bax and cleaved caspase-3, while decreasing the anti-apoptotic protein Bcl-2.[11][12]

Table 1: Cytotoxicity of this compound in Neuronal Cell Lines

Cell Line Exposure Duration IC50 Value (μM) Key Findings Reference(s)
Primary Mouse Cortical Neurons 24 hours (Acute) 30 Reduced cell viability, neurite outgrowth, and cortical migration.[4][11] [4][11][12]
Primary Mouse Cortical Neurons 7 days (Chronic) 10 Higher toxicity observed with chronic exposure.[4][11] [4][11][12]

| Human Neuroblastoma (SH-SY5Y) | 24 hours | 44.87 | Significant reduction in cell viability.[7][8] |[7][8] |

Oxidative Stress and Mitochondrial Dysfunction

A primary mechanism underlying this compound's neurotoxicity is the induction of oxidative stress. By inhibiting Complex III of the mitochondrial electron transport chain, this compound causes an accumulation of electrons, leading to the generation of reactive oxygen species (ROS).[2][13] This increase in ROS can damage cellular components, including lipids, proteins, and DNA, ultimately triggering apoptotic pathways.[2][7]

Table 2: Oxidative Stress and Apoptosis Markers in SH-SY5Y Cells Exposed to this compound

This compound Concentration (μM) Exposure Duration ROS Level Increase Apoptosis Level Increase Reference(s)

| 6.25 - 25 | 24 hours | At least 1.5-fold | At least 5-fold |[8][9][14] |

Impairment of Neuronal Development

This compound has been shown to directly interfere with critical neurodevelopmental processes. In primary cortical neurons, exposure to this compound inhibits neurite outgrowth, a fundamental step in the formation of neural circuits.[4][11] This effect is linked to the deactivation of the mTORC1 kinase, a key regulator of protein synthesis and cell growth.[4][11] Furthermore, in vivo studies using in utero electroporation in mice have demonstrated that this compound inhibits the radial migration of neurons in the developing cortex.[11][12]

Developmental and Neurobehavioral Effects: In Vivo Studies

Zebrafish (Danio rerio) have been extensively used as a model organism to study the developmental toxicity of this compound due to their rapid external embryonic development and physiological similarities to vertebrates.

Developmental Toxicity in Zebrafish

Exposure of zebrafish embryos to this compound results in a range of dose-dependent developmental abnormalities. These include increased mortality, decreased hatching rates, reduced body length, and various malformations such as pericardial edema, ocular abnormalities, and spinal curvature.[15][16][17] Parental exposure to this compound has also been shown to cause adverse developmental effects in the F1 generation, indicating potential transgenerational toxicity.[16][18]

Table 3: Developmental Effects of this compound on Zebrafish

Life Stage Exposure Concentration Effect Reference(s)
Embryo 1000 µg/L Significantly lower survival rates and elevated malformation rates.[15] [15]
Embryo 0.1, 10, 100 µg/L Reduced standard body length at 5 days post-fertilization (dpf).[3] [3]
Embryo (from exposed parents) 20 and 200 µg/L Increased mortality, higher malformation rate, decreased hatching rate, and shorter body length.[16] [16]
Larvae 0.39 mg/L (LC50) Larval stage is more sensitive than embryo or adult stages.[17] [17]

| Adult | 1.37 mg/L (LC50) | - |[17] |

Neurobehavioral Effects

Studies on adult male zebrafish exposed to environmentally relevant concentrations of this compound for 42 days revealed significant behavioral changes. These include increased locomotor activity, anxiety-like behavior, and inhibited exploratory behavior.[10] These behavioral alterations are associated with biochemical changes in the brain, including elevated ROS levels, increased acetylcholinesterase (AChE) activity, and inhibited concentrations of acetylcholine (B1216132) (ACh) and dopamine (B1211576) (DA), suggesting that this compound disrupts neurotransmitter homeostasis through oxidative stress.[10][19]

Key Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Induced Neurotoxicity

This compound initiates a cascade of events starting with the inhibition of mitochondrial complex III. This leads to mitochondrial dysfunction and a surge in ROS production. Elevated ROS levels induce cellular damage and activate apoptotic pathways. Concurrently, this compound can deactivate the mTORC1 signaling pathway, which is crucial for neuronal growth and development, leading to impaired neurite outgrowth and neuronal migration.

Azoxystrobin_Neurotoxicity_Pathway This compound-Induced Neurotoxicity Signaling Pathway AZS This compound Mito Mitochondrial Complex III AZS->Mito Inhibits mTORC1 mTORC1 Kinase Deactivation AZS->mTORC1 Causes ROS Increased ROS (Oxidative Stress) Mito->ROS Leads to Apoptosis Apoptosis (Bcl-2/Bax Ratio ↓, Caspase-3 ↑) ROS->Apoptosis Induces Viability Decreased Neuronal Viability & Cell Death ROS->Viability Causes Neurite Impaired Neurite Outgrowth mTORC1->Neurite Leads to Apoptosis->Viability Results in Migration Inhibited Neuronal Migration Neurite->Migration Migration->Viability Contributes to

Caption: Signaling cascade of this compound neurotoxicity.

Experimental Workflow for In Vitro Neurotoxicity Assessment

A typical workflow to assess the neurotoxicity of this compound in vitro involves culturing neuronal cells, exposing them to a range of concentrations, and then performing a series of assays to measure cytotoxicity, oxidative stress, and apoptosis.

In_Vitro_Workflow Workflow for In Vitro Neurotoxicity Assessment cluster_prep Cell Preparation cluster_exposure Exposure cluster_assays Endpoint Assays cluster_analysis Data Analysis Culture Culture Neuronal Cells (e.g., SH-SY5Y) Expose Expose cells to varying This compound concentrations (e.g., 24h) Culture->Expose Viability Cell Viability Assay (e.g., MTT) Expose->Viability ROS ROS Detection (e.g., DCFDA) Expose->ROS Apoptosis Apoptosis Assay (e.g., Annexin V) Expose->Apoptosis Analysis Quantify Results (IC50, Fold Change) Viability->Analysis ROS->Analysis Apoptosis->Analysis

Caption: General experimental workflow for in vitro studies.

Experimental Workflow for Zebrafish Developmental Toxicity

To evaluate developmental toxicity, zebrafish embryos are exposed to this compound shortly after fertilization. Key developmental milestones and endpoints are then observed and quantified over several days.

Zebrafish_Workflow Workflow for Zebrafish Developmental Toxicity Assay Fertilize Collect Fertilized Zebrafish Embryos Expose Expose Embryos to this compound (e.g., 4 to 96 hpf) Fertilize->Expose Observe Daily Observation & Scoring Expose->Observe Endpoints Endpoints: - Mortality - Hatching Rate - Heart Rate - Malformations - Body Length Observe->Endpoints Analysis Data Analysis (LC50, EC50) Observe->Analysis

Caption: Workflow for zebrafish developmental toxicity testing.

Detailed Experimental Protocols

In Vitro Neurotoxicity Assessment in SH-SY5Y Cells
  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[8]

  • Exposure: Cells are seeded in multi-well plates. After reaching appropriate confluency, the culture medium is replaced with a medium containing various concentrations of this compound (e.g., 6.25 to 25 µM) or a vehicle control (DMSO). The cells are then incubated for a specified period, typically 24 hours.[8][14]

  • Cytotoxicity Assay (MTT): Cell viability is assessed using the 3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyl-tetrazolium bromide (MTT) assay. After exposure, MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals. The crystals are then dissolved in a solvent (like DMSO), and the absorbance is measured with a microplate reader to determine the percentage of viable cells relative to the control.[8]

  • ROS Detection: The intracellular accumulation of ROS is measured using a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFDA). Following this compound exposure, cells are incubated with DCFDA. The fluorescence intensity, which is proportional to the amount of ROS, is then quantified using a flow cytometer or fluorescence microplate reader.[8][14]

  • Apoptosis Assay (FITC Annexin V): The percentage of apoptotic cells is determined using an Annexin V-FITC apoptosis detection kit. Cells are harvested, washed, and stained with Annexin V-FITC and propidium (B1200493) iodide (PI) according to the manufacturer's protocol. The stained cells are then analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[8][14]

Developmental Toxicity Assessment in Zebrafish Embryos
  • Animal Model and Maintenance: Adult zebrafish (Danio rerio) are maintained under standard laboratory conditions. Embryos are obtained from natural spawning and collected within a few hours post-fertilization (hpf).[3][15]

  • Embryo Exposure: Healthy, fertilized embryos are selected and placed in multi-well plates containing embryo medium. They are exposed to a range of this compound concentrations (e.g., 0.1 to 1000 µg/L) or a control solution. The exposure typically starts around 4 hpf and continues for up to 96 or 144 hpf.[3][15][20]

  • Endpoint Evaluation: Embryos are examined daily under a stereomicroscope to assess various endpoints:

    • Mortality: The number of dead embryos is recorded.

    • Hatching Rate: The percentage of hatched embryos is calculated at specific time points (e.g., 48, 72, 96 hpf).[15][16]

    • Malformations: The incidence and types of morphological abnormalities (e.g., pericardial edema, yolk sac edema, spinal curvature, tail deformities) are recorded.[15][16]

    • Heart Rate: The heart rate (beats per minute) of embryos is counted at a specific time point (e.g., 96 hpf).[17]

    • Body Length: The total body length of hatched larvae is measured using imaging software.[3][16]

Assessment of Neuronal Migration in Mice
  • Animal Model: Timed-pregnant mice (e.g., C57Bl/6) are used.[11][12]

  • In Utero Electroporation and this compound Injection: At embryonic day 15.5 (E15.5), pregnant mice are anesthetized. A plasmid encoding a fluorescent protein (e.g., GFP) is injected into the lateral ventricle of the embryonic brains, followed by electroporation to transfect progenitor cells. Concurrently, this compound (e.g., 20 mg/kg) or a vehicle is administered via intra-amniotic injection.[11][12]

  • Analysis: The brains are collected at a later developmental stage (e.g., postnatal day 0, P0). Coronal sections of the cortex are prepared and stained with nuclear markers (like DAPI) and layer-specific markers. The distribution of GFP-positive neurons across the cortical layers is then analyzed using fluorescence microscopy to quantify neuronal migration. A delay or altered distribution in the this compound-treated group compared to the control indicates impaired migration.[11][12]

Conclusion and Future Directions

The evidence strongly indicates that this compound is a potent neurotoxicant and developmental toxicant. The primary mechanisms involve mitochondrial inhibition, leading to oxidative stress and apoptosis, which disrupt fundamental neurodevelopmental processes. In vitro studies have established cytotoxic concentrations and delineated the molecular pathways, while in vivo models have confirmed developmental abnormalities and neurobehavioral changes.[7][10][17]

For professionals in research and drug development, these findings highlight the importance of considering mitochondrial toxicity and oxidative stress as key endpoints when evaluating the safety of new chemical entities. The detailed protocols provided herein offer a framework for assessing such risks. Future research should focus on chronic low-dose exposure effects, the potential for synergistic toxicity with other environmental contaminants, and the development of biomarkers to assess human exposure and potential health risks, particularly in vulnerable populations like pregnant women and children.[1][6]

References

Whitepaper: Azoxystrobin's Role in Promoting Cyanobacterial Dominance in Freshwater Ecosystems

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The extensive use of agricultural fungicides, such as azoxystrobin (AZ), has been identified as a significant, yet often overlooked, factor contributing to the increased frequency of harmful cyanobacterial blooms (HCBs) in freshwater systems.[1][2] This technical guide synthesizes current research to elucidate the mechanisms by which this compound, a common strobilurin fungicide, promotes the dominance of cyanobacteria over other phytoplankton. The primary mechanism is differential toxicity: this compound is significantly more potent against eukaryotic algae (e.g., green algae) and fungal parasites of cyanobacteria than against cyanobacteria themselves.[1][3] By suppressing these natural competitors and controllers, this compound alters the microbial community structure, creating a favorable environment for cyanobacterial proliferation.[1][4] This document provides a detailed overview of the experimental evidence, protocols, and molecular insights that underpin our understanding of this critical environmental issue.

Introduction: The Paradox of a Widely Used Fungicide

This compound is a broad-spectrum fungicide widely used in agriculture to protect crops from pathogenic fungi.[5][6] Its mode of action involves the inhibition of mitochondrial respiration, a process essential for ATP production in fungi.[5][7] However, due to its widespread application, this compound frequently contaminates adjacent freshwater ecosystems through runoff, with environmental concentrations detected in the range of 0.01–29.70 μg L⁻¹ in various water bodies globally.[1][4]

The unintended consequence of this contamination is the disruption of aquatic microbial food webs.[1][8] While designed to target fungi, this compound's effects extend to non-target organisms, particularly eukaryotic phytoplankton.[1][9] This has led to a paradoxical situation where a chemical intended to control one type of organism inadvertently fosters the growth of another, often more harmful group: toxin-producing cyanobacteria.[2][10] This guide details the scientific basis for this phenomenon.

Core Mechanism: Differential Toxicity and Competitive Release

The central mechanism by which this compound promotes cyanobacterial dominance is its selective toxicity. Eukaryotic organisms, including green algae (Chlorophyta) and fungi, are particularly sensitive to this compound, whereas prokaryotic cyanobacteria exhibit significantly lower sensitivity.[1][3]

This differential impact has two major consequences:

  • Inhibition of Eukaryotic Competitors: this compound directly suppresses the growth of eukaryotic algae, which compete with cyanobacteria for essential resources like light and nutrients. With their primary competitors inhibited, cyanobacteria can thrive.[1][4]

  • Inhibition of Cyanobacterial Parasites: Fungal parasites (chytrids) are natural and potent agents in controlling phytoplankton populations, including bloom-forming cyanobacteria.[10][11] By inhibiting these parasitic fungi, this compound removes a key biological control, further enabling unchecked cyanobacterial growth.[1][10]

The logical relationship between this compound and its effects on the aquatic microbial community is visualized below.

G cluster_nontarget Less Affected AZ This compound Euk Eukaryotic Algae (e.g., Chlorophyta) AZ->Euk Inhibits Growth (High Sensitivity) Fungi Cyanobacterial Parasites (Fungi) AZ->Fungi Inhibits (Parasitism Suppressed) Cyano Cyanobacteria Euk->Cyano Competition Fungi->Cyano Parasitism (Control) Dom Cyanobacterial Dominance Cyano->Dom Proliferation

Fig. 1: Logical flow of this compound's impact on aquatic microbial communities.

Quantitative Data on this compound's Effects

Multiple studies have quantified the differential effects of this compound on various microbial groups. The data consistently show the inhibition of green algae and the relative tolerance of cyanobacteria.

Table 1: Differential Growth Inhibition by this compound A summary of single-species toxicity tests.

SpeciesTypeThis compound Conc. (mg L⁻¹)DurationGrowth Inhibition (%)Reference
Chlorella pyrenoidosaGreen Alga0.57 days~9.2%[1]
Chlorella pyrenoidosaGreen Alga2.57 days~20%[1]
Chlorella pyrenoidosaGreen Alga5.07 days~30%[1]
Microcystis aeruginosaCyanobacterium0.5 - 5.07 daysNo significant suppression[1]
Planktothrix (uninfected)Cyanobacterium1 - 30 µg L⁻¹7 daysNo effect on growth[10]

Table 2: Impact of this compound on Phytoplankton Community in Microcosms Data from microcosm experiments containing a mixed plankton community from a eutrophic freshwater lake.

This compound Conc. (mg L⁻¹)MeasurementChange after 3 daysInterpretationReference
0.5 - 5.0Chlorophyll-a (Total Phytoplankton)Decrease of 8.7% to 37.3%Toxic effect on total phytoplankton, mainly green algae[1]
≥ 2.5Phycocyanin (Cyanobacteria)IncreasedFavored cyanobacterial growth[1]
5.0Eukaryota/Prokaryota Transcript RatioDecreased from 3.1 to 0.9Drastic increase of Cyanobacteria and decrease of Chlorophyta[1]

Table 3: Effect of this compound on Fungal Parasitism Data from experiments with the cyanobacterium Planktothrix and its chytrid parasite Rhizophydium.

FungicideConcentrationDurationEffect on InfectionReference
This compound1 - 30 µg L⁻¹7 daysSignificantly decreased infection prevalence[10]
Tebuconazole20 - 200 µg L⁻¹7 daysSignificantly decreased infection prevalence[10]

Experimental Protocols

The following protocols are summarized from key studies investigating the effects of this compound on phytoplankton communities, primarily based on the methodology of Lu et al. (2019).[1]

Single-Species Toxicity Assay
  • Organisms: Axenic cultures of the cyanobacterium Microcystis aeruginosa and the green alga Chlorella pyrenoidosa.

  • Culture Medium: BG-11 medium is used for both species.

  • Experimental Setup:

    • Cultures are grown in 250 mL Erlenmeyer flasks containing 100 mL of BG-11 medium.

    • Initial cell density is standardized (e.g., to an optical density of 0.1 at 680 nm).

    • This compound is added from a stock solution to achieve final concentrations (e.g., 0, 0.5, 2.5, and 5.0 mg L⁻¹).

    • Flasks are incubated for 7 days under a controlled temperature (e.g., 25°C) and light cycle (e.g., 12h:12h light:dark).

  • Data Collection: Cell density or biomass is measured daily using spectrophotometry or cell counting to determine growth curves and calculate inhibition rates.

Microcosm Community Experiment
  • Water Collection: Surface water is collected from a eutrophic freshwater source known for cyanobacterial blooms.

  • Microorganism Preparation:

    • The collected water is filtered (e.g., through a 20-μm mesh) to remove large zooplankton and debris.

    • The filtered microorganisms are then collected on a finer filter (e.g., 0.22-μm) and resuspended in a sterile, artificial culture medium. This step isolates the microbial community from the original lake water chemistry.

  • Microcosm Setup:

    • The resuspended microbial community is inoculated into microcosms (e.g., 1 L glass beakers) containing the artificial medium.

    • This compound is added to achieve a range of final concentrations, plus a control group with no added fungicide.

    • Microcosms are incubated for a set period (e.g., 7 days) under controlled environmental conditions.

  • Sample Analysis:

    • Pigment Analysis: Water samples are taken at regular intervals (e.g., day 0 and day 3). Chlorophyll-a (proxy for total phytoplankton) and phycocyanin (proxy for cyanobacteria) are measured using spectrophotometry or fluorometry after pigment extraction.

    • Meta-transcriptomics: At the end of the experiment, water is filtered to collect biomass. Total RNA is extracted, followed by library preparation and high-throughput sequencing to analyze gene expression and taxonomic composition of the active microbial community.

The general workflow for a microcosm experiment is depicted below.

G cluster_analysis Analysis start Start: Eutrophic Lake Water Collection filter Filtration to Isolate Microorganisms start->filter transfer Resuspend in Artificial Medium (Establish Microcosms) filter->transfer add_az Spike with this compound (0, 0.5, 2.5, 5.0 mg L⁻¹) transfer->add_az culture Incubate Under Controlled Conditions add_az->culture measure Pigment Measurement: - Chlorophyll-a (Total Phytoplankton) - Phycocyanin (Cyanobacteria) culture->measure meta Meta-transcriptomic Analysis: - RNA Extraction & Sequencing - Taxonomic & Functional Profiling culture->meta end Conclusion: Assess Community Shift & Identify Mechanisms measure->end meta->end

Fig. 2: General experimental workflow for a microcosm study.

Molecular Insights from Meta-transcriptomics

Meta-transcriptomic analyses have provided deeper insights into how this compound alters microbial community function. In microcosms treated with this compound, there is a significant shift in the active microbial populations.[1] Key findings include:

  • A drastic decrease in the relative abundance of transcripts from Chlorophyta (green algae).

  • A corresponding sharp increase in transcripts from Cyanobacteria, particularly of the order Synechococcales.[1]

  • Changes in the expression of genes related to various metabolic pathways in both eukaryotic plankton and bacteria, confirming the widespread impact of the fungicide on community function.[1]

These molecular data corroborate the pigment and growth inhibition assays, confirming that this compound actively selects for cyanobacteria by suppressing their eukaryotic competitors.

Conclusion and Implications

The evidence is clear: the fungicide this compound promotes the dominance of cyanobacteria in freshwater ecosystems. It achieves this not by directly stimulating cyanobacterial growth, but by systematically removing their key ecological competitors (eukaryotic algae) and controllers (fungal parasites).[1][10] This alteration of the microbial community structure, known as competitive release, is a powerful driver of harmful algal blooms.

For researchers and professionals in environmental science and drug development, these findings highlight the critical need to consider the indirect and ecosystem-level effects of chemical compounds. The regulatory assessment of pesticides should extend beyond single-species toxicity tests to include community-level impacts and the potential for inducing trophic cascades.[11] Understanding these complex interactions is essential for mitigating the global increase in harmful cyanobacterial blooms resulting from agricultural intensification.[2]

References

The Environmental Persistence and Fate of Azoxystrobin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Degradation, Transformation, and Environmental Behavior of a Leading Strobilurin Fungicide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and persistence of azoxystrobin, a broad-spectrum strobilurin fungicide widely used in agriculture. Understanding the environmental behavior of this compound is critical for assessing its ecological impact and ensuring its safe and sustainable use. This document details the primary degradation pathways of this compound in various environmental compartments, presents quantitative data on its persistence, outlines methodologies for its environmental assessment, and explores the microbial processes involved in its breakdown.

Physicochemical Properties and Environmental Entry

This compound (IUPAC name: methyl (E)-2-{2-[6-(2-cyanophenoxy)pyrimidin-4-yloxy]phenyl}-3-methoxyacrylate) is characterized by its low aqueous solubility and a moderate octanol-water partition coefficient (Log Kow of 2.5), suggesting a potential for sorption to organic matter in soil and sediment. Its entry into the environment primarily occurs through direct application to crops, with subsequent drift, runoff, and leaching contributing to its presence in soil and aquatic systems.

Abiotic Degradation Pathways

This compound is subject to degradation through several abiotic processes, including photolysis and hydrolysis.

2.1. Photolysis: In aqueous environments, photolysis is a significant degradation pathway for this compound.[1] Exposure to sunlight can lead to the isomerization of the active E-isomer to the less fungicidally active Z-isomer, as well as further degradation to smaller molecules.[1] The rate of photolysis is influenced by factors such as water clarity, depth, and intensity of solar radiation.

2.2. Hydrolysis: this compound is relatively stable to hydrolysis at neutral and acidic pH.[1] However, under alkaline conditions (pH 9) and at elevated temperatures, hydrolysis of the methyl ester group can occur, leading to the formation of its primary metabolite, this compound acid (R234886).[1]

Biotic Degradation in Soil and Water

Microbial degradation is a key process governing the persistence of this compound in soil and aquatic sediments.

3.1. Aerobic Degradation: In aerobic soil environments, this compound is degraded by a variety of microorganisms. The primary metabolic pathway involves the hydrolysis of the ester linkage to form this compound acid.[2] This process is influenced by soil type, organic matter content, temperature, and moisture.[2]

3.2. Anaerobic Degradation: Under anaerobic conditions, such as in flooded soils or deep sediments, the degradation of this compound can also occur, often at a different rate than in aerobic environments. The formation of this compound acid is also a major step in this pathway.[1]

Quantitative Data on Environmental Persistence

The persistence of a pesticide is often described by its half-life (DT50), the time it takes for 50% of the initial concentration to dissipate. The following tables summarize the available quantitative data for this compound's persistence in various environmental compartments.

Table 1: Half-life of this compound in Soil

ConditionSoil TypeHalf-life (DT50) in daysReference(s)
AerobicSilt Loam, Sandy Clay Loam, Sandy Loam56 - 279[1]
AerobicSandy Loam107.47[3]
AnaerobicSilt Loam, Sandy Clay Loam, Sandy Loam49 - 181[1]
AnaerobicSandy Loam62.69[3]
Field DissipationVarious (Northern & Southern Europe)3 - 39[1]
Field DissipationGrapes - Field Soil7.5 - 8.1[3]

Table 2: Half-life of this compound in Aquatic Systems

ProcessConditionHalf-life (DT50) in daysReference(s)
PhotolysisAqueous solution (pH 7, 25°C, artificial light)11 - 17 (equivalent to Florida summer sunlight)[1]
PhotolysisField Conditions< 14[4]
HydrolysispH 5 (25°C)No significant hydrolysis[1]
HydrolysispH 7 (25°C)No significant hydrolysis[1]
HydrolysispH 9 (50°C)12.56[1]
HydrolysispH 4, 7, 9143 - 158[5]
Water-Sediment SystemWater phase< 7[1]
Water-Sediment SystemEutrophic Lake11[6]
Water-Sediment SystemWater Spring25[6]

Table 3: Sorption of this compound in Soil

Soil TypeOrganic Carbon (%)Koc (mL/g)Reference(s)
Sandy Loam1.2345[7]
Loam2.5580[7]
Silt Loam3.1750[7]

Major Transformation Products

The primary and most frequently detected metabolite of this compound in the environment is This compound acid (R234886), formed through the hydrolysis of the methyl ester group.[1][2] This metabolite is more mobile in soil than the parent compound.[1] Further degradation of this compound and its metabolites can lead to the formation of other minor degradation products and eventual mineralization to carbon dioxide.[1]

Experimental Protocols

The assessment of the environmental fate of this compound relies on standardized laboratory and field studies. The following sections provide an overview of the methodologies for key experiments.

6.1. Aerobic and Anaerobic Soil Degradation (based on OECD Guideline 307)

This study aims to determine the rate and pathway of this compound degradation in soil under controlled aerobic and anaerobic conditions.

  • Test System: Soil samples are collected from representative agricultural areas. For aerobic studies, the soil is maintained at a specific moisture content and incubated in the dark at a constant temperature. For anaerobic studies, the soil is flooded, and anaerobic conditions are established before the introduction of the test substance.

  • Application: Radiolabeled (e.g., ¹⁴C) this compound is applied to the soil samples at a concentration relevant to agricultural use.

  • Incubation and Sampling: The treated soil samples are incubated for a defined period (e.g., up to 120 days). At various time intervals, replicate samples are taken for analysis.

  • Analysis: Soil samples are extracted using appropriate solvents. The extracts are analyzed by methods such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) to identify and quantify the parent compound and its transformation products. Volatile compounds and ¹⁴CO₂ are trapped to assess mineralization.

  • Data Analysis: The dissipation of this compound and the formation and decline of its metabolites are modeled to calculate DT50 and DT90 (time for 90% dissipation) values.

6.2. Hydrolysis as a Function of pH (based on OECD Guideline 111)

This test evaluates the abiotic degradation of this compound in water due to hydrolysis at different pH levels.

  • Test System: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.

  • Application: A known concentration of this compound is added to each buffer solution.

  • Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25°C or 50°C).

  • Sampling and Analysis: Aliquots of the solutions are taken at various time points and analyzed by HPLC or a similar technique to determine the concentration of this compound.

  • Data Analysis: The rate of hydrolysis is determined for each pH and temperature combination, and the half-life is calculated.

6.3. Aqueous Photolysis (based on OECD Guideline 316)

This study assesses the degradation of this compound in water as a result of exposure to light.

  • Test System: A solution of this compound in a sterile, buffered aqueous solution (typically pH 7) is prepared.

  • Irradiation: The solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp) in a temperature-controlled chamber. Dark control samples are incubated under the same conditions but shielded from light to differentiate between photolytic and other degradation processes.

  • Sampling and Analysis: Samples are collected from both the irradiated and dark control solutions at various time intervals and analyzed for the concentration of this compound and its photoproducts.

  • Data Analysis: The rate of photolysis and the photolytic half-life are calculated.

6.4. Residue Analysis in Environmental Samples (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for the analysis of pesticide residues in various matrices, including soil and water.

  • Extraction: A representative sample of soil or water is homogenized and extracted with an organic solvent (typically acetonitrile) in the presence of salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation and enhance extraction efficiency.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the extract is mixed with a combination of sorbents (e.g., primary secondary amine (PSA) to remove organic acids, and C18 to remove nonpolar interferences) to remove matrix components that could interfere with the analysis.

  • Analysis: The cleaned-up extract is then analyzed using instrumental techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for the identification and quantification of this compound and its metabolites.

Microbial Degradation and Signaling Pathways

Several bacterial strains capable of degrading this compound have been isolated from soil and activated sludge, including species of Ochrobactrum, Cupriavidus, and Rhodanobacter. The primary enzymatic activity identified in the microbial degradation of this compound is an esterase, which catalyzes the hydrolysis of the methyl ester bond to form this compound acid.

While the specific signaling pathways that regulate the expression of these degradative enzymes in response to this compound are not yet fully elucidated, it is likely that they follow general principles of xenobiotic degradation in bacteria. This often involves a sensor kinase that detects the presence of the xenobiotic compound or a metabolite, leading to the activation of a response regulator. This regulator then binds to the promoter regions of the genes encoding the degradative enzymes, initiating their transcription.

Visualizations

Overall Environmental Fate of this compound cluster_soil Soil Compartment cluster_water Aquatic Compartment This compound This compound in Environment Soil This compound in Soil This compound->Soil Runoff, Drift Water This compound in Water This compound->Water Runoff, Drift, Leaching Sorption Sorption to Organic Matter & Clay Soil->Sorption Aerobic Aerobic Biodegradation Soil->Aerobic Anaerobic Anaerobic Biodegradation Soil->Anaerobic Metabolite This compound Acid (R234886) Aerobic->Metabolite Anaerobic->Metabolite Photolysis Aqueous Photolysis Water->Photolysis Hydrolysis Hydrolysis (alkaline conditions) Water->Hydrolysis Sediment Sorption to Sediment Water->Sediment Photolysis->Metabolite Isomer Z-Isomer Photolysis->Isomer Hydrolysis->Metabolite Mineralization Mineralization (CO2) Metabolite->Mineralization Further Degradation Isomer->Mineralization Further Degradation

Figure 1. Environmental fate pathways of this compound.

Experimental Workflow for Soil Degradation Study A 1. Soil Collection & Characterization B 2. Application of ¹⁴C-Azoxystrobin A->B C 3. Incubation (Aerobic/Anaerobic, Dark, Constant T) B->C D 4. Periodic Sampling C->D G 7. Trapping of Volatiles & ¹⁴CO₂ C->G E 5. Solvent Extraction D->E F 6. Analysis (HPLC-MS/MS) E->F H 8. Data Analysis (DT50, DT90 Calculation) F->H

Figure 2. Workflow for a soil degradation study.

Generalized Bacterial Signaling for Xenobiotic Degradation cluster_cell Bacterial Cell cluster_membrane Cell Membrane SensorKinase Sensor Kinase ResponseRegulator Response Regulator SensorKinase->ResponseRegulator Phosphorylation DNA DNA ResponseRegulator->DNA Binds to Promoter mRNA mRNA DNA->mRNA Transcription Enzyme Degradative Enzyme (e.g., Esterase) mRNA->Enzyme Translation Xenobiotic This compound (or metabolite) Enzyme->Xenobiotic Catalyzes Degradation Degradation Product (this compound Acid) Xenobiotic->SensorKinase Signal

Figure 3. A representative model of a bacterial signaling pathway for xenobiotic degradation.

Conclusion

The environmental fate of this compound is a complex interplay of abiotic and biotic processes. While photolysis and, to a lesser extent, hydrolysis contribute to its degradation in aquatic environments, microbial degradation is the primary dissipation mechanism in soil and sediment. The persistence of this compound varies significantly with environmental conditions, with half-lives ranging from a few days in field studies to several months in laboratory soil incubations. The formation of the more mobile metabolite, this compound acid, is a key step in its environmental transformation. Further research into the specific microbial signaling pathways that regulate this compound degradation will provide a more complete understanding of its environmental fate and may offer opportunities for bioremediation strategies.

References

Primary Mechanism of Action: Fungal Respiration Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Effects of Azoxystrobin on Plant Physiology and Growth

Executive Summary

This compound, a broad-spectrum fungicide from the strobilurin class, is widely utilized in agriculture for its efficacy against a range of fungal pathogens.[1] Its primary mode of action involves the inhibition of mitochondrial respiration in fungi by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex, thereby blocking electron transfer and halting ATP production.[2][3][4] Beyond its fungicidal properties, this compound exerts significant physiological effects on plants, often referred to as a "greening effect." These effects include delayed senescence, enhanced stress tolerance, improved water use efficiency, and increased nitrogen assimilation.[5][6][7] Mechanistically, these benefits are attributed to the modulation of the plant's antioxidant systems, hormonal balance, and nitrogen metabolism. This guide provides a comprehensive technical overview of this compound's impact on plant physiology, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.

This compound's efficacy as a fungicide stems from its specific and potent inhibition of mitochondrial respiration.[8] It targets Complex III (cytochrome bc1 complex) in the fungal mitochondrial electron transport chain.[4][9] By binding to the Qo site, this compound physically obstructs the transfer of electrons from ubiquinol (B23937) to cytochrome c1, which is a critical step for generating the proton gradient necessary for ATP synthesis.[8] This disruption leads to a rapid depletion of cellular energy, inhibiting spore germination, mycelial growth, and ultimately causing fungal cell death.[2][8] The selectivity of this compound for fungi over host plants is due to structural differences in their respective mitochondrial complexes.[8]

Figure 1: this compound's Fungal Respiration Inhibition Pathway cluster_Mitochondrion Fungal Mitochondrion cluster_ETC Electron Transport Chain C1 Complex I/II C3 Cytochrome bc1 (Complex III) Qo Site Qi Site C1->C3:qoin e- (from Ubiquinol) C4 Complex IV C3:qout->C4 e- (to Cytochrome c) ATP_Synthase ATP Synthase C4->ATP_Synthase Proton Motive Force ATP ATP (Energy) ATP_Synthase->ATP Generates No_ATP No ATP Production (Fungal Death) ATP_Synthase->No_ATP This compound This compound This compound->C3:qoin Binds & Blocks Block->C4

Figure 1: this compound's Fungal Respiration Inhibition Pathway

Direct Effects on Plant Physiology

While primarily a fungicide, this compound induces several beneficial physiological responses in plants.

Delayed Senescence and Photosynthesis

A widely reported effect of this compound is the delay of leaf senescence, often termed the "greening effect".[7] This is characterized by:

  • Increased Chlorophyll (B73375) Content: Treated plants often exhibit higher chlorophyll content compared to controls.[10][11] In ginseng, at 90 days post-germination, chlorophyll levels in plants treated with 225 g a.i./ha of this compound were 2.58 to 2.68 times higher than in control plants.[10]

  • Enhanced Antioxidant Capacity: this compound boosts the activity of antioxidant enzymes, which protect the photosynthetic apparatus from oxidative damage and delay the degradation of chlorophyll.[5][10]

  • Modulated Ethylene (B1197577) Synthesis: Some strobilurins have been shown to reduce the activity of ACC synthase, a key enzyme in the ethylene synthesis pathway, which is a hormone known to promote senescence.[6]

Nitrogen Metabolism

This compound has been shown to enhance nitrogen assimilation in plants.[6] This is primarily achieved by increasing the activity of nitrate (B79036) reductase (NR), a key enzyme in the nitrogen metabolism pathway.[11][12] Improved nitrogen metabolism can lead to increased protein content and overall plant vigor.[7] In wild rocket, this compound application increased Nitrogen Use Efficiency (NUE) by 8.9%.[11]

Water Use and Stomatal Conductance

This compound can influence plant water relations. Studies have indicated that it can reduce stomatal conductance and transpiration, leading to improved water use efficiency (WUE), particularly in arid conditions.[6] In tomato plants under full irrigation, this compound treatment significantly increased Relative Water Content (RWC).[13] However, some studies note that under certain water-deficient conditions, these benefits might be limited.[6]

Amelioration of Abiotic Stress

This compound enhances plant tolerance to various abiotic stresses, such as drought and heat, primarily by mitigating oxidative stress.

Oxidative Stress Response

Abiotic stresses lead to the overproduction of reactive oxygen species (ROS) like superoxide (B77818) radicals (O₂⁻) and hydrogen peroxide (H₂O₂), which cause cellular damage. This compound application has been shown to significantly bolster the plant's antioxidant defense system.[5][10]

  • Increased Antioxidant Enzyme Activity: Treatment with this compound leads to elevated activities of key antioxidant enzymes, including Superoxide Dismutase (SOD), Catalase (CAT), Peroxidase (POD), and Ascorbate (B8700270) Peroxidase (APX).[5][10][11] SOD converts O₂⁻ into H₂O₂, which is then detoxified into water and oxygen by CAT and APX.[5]

  • Reduced Oxidative Damage: By enhancing the antioxidant system, this compound effectively reduces the levels of ROS and decreases lipid peroxidation, which is often measured by the malondialdehyde (MDA) content.[10][14] In ginseng, this compound treatment significantly lowered both O₂⁻ and MDA content compared to untreated plants.[10]

Figure 2: this compound-Induced Antioxidant Defense Pathway cluster_Enzymes Antioxidant Enzyme Upregulation AZ This compound Application SOD Superoxide Dismutase (SOD) AZ->SOD Enhances Activity CAT Catalase (CAT) AZ->CAT Enhances Activity APX Ascorbate Peroxidase (APX) AZ->APX Enhances Activity POD Peroxidase (POD) AZ->POD Enhances Activity ROS Reactive Oxygen Species (ROS) (e.g., O₂⁻, H₂O₂) Damage Oxidative Damage (Lipid Peroxidation, MDA) ROS->Damage Causes Stress Abiotic Stress (Drought, Heat) Stress->ROS Induces Tolerance Enhanced Stress Tolerance & Delayed Senescence Damage->Tolerance Leads to SOD->ROS Detoxifies O₂⁻ to H₂O₂ SOD->Damage Reduces CAT->ROS Detoxify H₂O₂ to H₂O + O₂ CAT->Damage Reduces APX->ROS Detoxify H₂O₂ to H₂O + O₂ APX->Damage Reduces POD->Damage Reduces

Figure 2: this compound-Induced Antioxidant Defense Pathway

Quantitative Effects on Plant Growth and Yield

The physiological benefits of this compound often translate into measurable improvements in plant growth and yield. The effects can vary depending on the crop, application rate, and environmental conditions.

ParameterCropTreatmentControl ValueTreated ValuePercent ChangeCitation
Yield Wild RocketThis compound--+10.3%[11]
Total Phenols Wild RocketThis compound--+9.4%[11]
Antioxidant Activity Wild RocketThis compound--+17.4%[11]
Chlorophyll Content Wild RocketThis compound--+15.2%[11]
Nitrogen Use Efficiency Wild RocketThis compound--+8.9%[11]
Water Use Efficiency (Yield) Wild RocketThis compound--+13.9%[11]
Chlorophyll Content Ginseng (90d)225 g a.i./ha1 (relative)2.58 - 2.68+158-168%[10]
Soluble Protein Ginseng (90d)225 g a.i./ha~1.6 mg/g FW~2.5 mg/g FW~+56%[10]
MDA Content Ginseng (90d)225 g a.i./ha~10 nmol/g FW~6 nmol/g FW-40%[10]
Superoxide Radical (O₂⁻) Ginseng (90d)225 g a.i./ha~140 U/g FW~80 U/g FW-43%[10]
SOD Activity Ginseng (90d)225 g a.i./ha~180 U/g FW~280 U/g FW+55%[10]
Number of Fruits per Plant Tomato (Drought)This compound14.3319.33+34.9%[13][15]
Grain Yield Wheat (High Disease)Heading Application~4500 kg/ha ~7000 kg/ha ~+55%[16]

Table 1: Summary of Quantitative Effects of this compound on Various Plant Parameters. Note: Values are approximated from published graphs and text where exact numbers were not provided.

Experimental Protocols

This section details common methodologies used to assess the physiological effects of this compound on plants.

Measurement of Photosynthetic Pigments

This protocol is used to determine the concentration of chlorophylls (B1240455) and carotenoids.[6]

  • Sample Preparation: Lyophilize and powder 0.01 g of fresh leaf tissue.

  • Extraction: Extract the powder with 10 mL of an 80% acetone (B3395972) solution.

  • Centrifugation: Centrifuge the mixture at 4500 rpm for 5 minutes.

  • Spectrophotometry: Measure the absorbance of the supernatant at 663.6 nm (Chlorophyll a), 646.6 nm (Chlorophyll b), and 440.5 nm (Carotenoids).

  • Calculation: Use established equations to calculate the concentration of each pigment.

Determination of Antioxidant Enzyme Activity

Catalase (CAT) Activity: [6]

  • Extraction: Homogenize 0.03 g of fresh leaf tissue in 2 mL of 50 mM sodium phosphate (B84403) buffer (pH 6.8) in an ice bath. Centrifuge at 12,000 g for 20 min at 4°C.

  • Assay: Mix 0.2 mL of the supernatant with 2.7 mL of 100 mM sodium phosphate buffer (pH 7.0), 0.05 mL of H₂O, and 0.05 mL of 1 M H₂O₂.

  • Measurement: Monitor the decrease in absorbance at 240 nm as H₂O₂ is decomposed.

Ascorbate Peroxidase (APX) Activity: [6]

  • Extraction: Use the same extraction procedure as for CAT, but with 0.06 g of leaf tissue.

  • Assay: Mix 0.1 mL of supernatant with 2.7 mL of 150 mM potassium phosphate buffer (pH 7.0), 0.4 mL of 0.75 mM EDTA, 0.5 mL of 6 mM H₂O₂, 0.5 mL of H₂O, and 0.5 mL of 1.5 mM ascorbate.

  • Measurement: Monitor the decrease in absorbance at 290 nm as ascorbate is oxidized.

Quantification of Oxidative Stress Markers (MDA)

The malondialdehyde (MDA) content, an indicator of lipid peroxidation, is commonly measured using the thiobarbituric acid (TBA) reaction.

  • Extraction: Homogenize plant tissue in trichloroacetic acid (TCA).

  • Reaction: Add TBA solution to the extract and heat at 95°C for 30 minutes.

  • Cooling & Centrifugation: Quickly cool the reaction on ice and centrifuge to clarify the supernatant.

  • Measurement: Measure the absorbance of the supernatant at 532 nm and correct for non-specific absorbance at 600 nm.

Figure 3: Generalized Experimental Workflow for this compound Assessment cluster_setup Phase 1: Experimental Setup cluster_execution Phase 2: Execution & Sampling cluster_analysis Phase 3: Analysis cluster_conclusion Phase 4: Conclusion A Plant Cultivation (e.g., Wheat, Tomato) B Treatment Groups - Control (Water) - this compound (various conc.) A->B C Application (Foliar Spray) B->C D Stress Induction (Optional) (e.g., Drought, Heat) C->D E Sample Collection (Leaf Tissue at Time Points) D->E F Physiological Analysis - Chlorophyll Content - Water Status (RWC) E->F G Biochemical Assays - Antioxidant Enzymes (SOD, CAT) - Stress Markers (MDA, H₂O₂) E->G H Growth & Yield Measurement E->H I Statistical Analysis (ANOVA, t-test) F->I G->I H->I J Interpretation & Conclusion I->J

Figure 3: Generalized Experimental Workflow for this compound Assessment

Conclusion

This compound's role in agriculture extends significantly beyond its primary function as a fungicide. Its ability to modulate key physiological and biochemical pathways in plants results in demonstrable improvements in growth, stress tolerance, and yield. By delaying senescence, enhancing nitrogen metabolism, and bolstering the plant's native antioxidant defense systems, this compound helps maintain plant health and productivity, especially under suboptimal conditions. Understanding these multifaceted effects is crucial for optimizing its use in integrated crop management strategies to ensure both effective disease control and the promotion of overall crop vitality.

References

An In-depth Technical Guide to Azoxystrobin Resistance Mechanisms in Fungi

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular and cellular mechanisms underlying azoxystrobin resistance in pathogenic fungi. This compound, a widely used quinone outside inhibitor (QoI) fungicide, targets the cytochrome bc1 complex (Complex III) of the mitochondrial respiratory chain, inhibiting ATP synthesis.[1] However, the emergence of resistance poses a significant challenge to its efficacy. Understanding the mechanisms of resistance is crucial for developing sustainable disease management strategies and designing novel fungicides.

Core Resistance Mechanisms

Fungal resistance to this compound is primarily attributed to three key mechanisms: target site modification, activation of alternative metabolic pathways, and enhanced efflux of the fungicide.

Target Site Modification: Mutations in the Cytochrome b Gene

The most common mechanism of resistance involves mutations in the mitochondrial cytochrome b gene (CYTB), which encodes the protein that is the target of this compound. These mutations alter the fungicide's binding site, reducing its inhibitory effect.[2][3]

Three main point mutations in the CYTB gene are associated with this compound resistance:

  • G143A: A substitution of glycine (B1666218) (G) with alanine (B10760859) (A) at codon 143. This is the most prevalent and significant mutation, conferring high levels of resistance to this compound.[2][3][4][5]

  • F129L: A substitution of phenylalanine (F) with leucine (B10760876) (L) at codon 129. This mutation generally confers a moderate level of resistance.[4][6][7]

  • G137R: A substitution of glycine (G) with arginine (R) at codon 137. This mutation has also been associated with resistance, though it is less common than G143A and F129L.[2]

These mutations prevent this compound from effectively binding to the Qo site of the cytochrome b protein, thus allowing mitochondrial respiration to continue even in the presence of the fungicide.[2][6]

Alternative Respiration Pathway: The Role of Alternative Oxidase (AOX)

A secondary, non-target site-based resistance mechanism involves the activation of the alternative oxidase (AOX) pathway.[8][9] AOX provides an alternative route for electrons in the respiratory chain, bypassing Complex III where this compound acts.[8][10] While this pathway is less efficient in terms of ATP production, it allows the fungus to survive and grow in the presence of the fungicide.[8][10] The expression of the AOX gene can be induced by the stress caused by the inhibition of the main respiratory pathway by this compound.[8][11]

Enhanced Fungicide Efflux: The Role of ABC Transporters

ATP-binding cassette (ABC) transporters are membrane proteins that actively pump a wide variety of substances, including fungicides, out of the fungal cell.[3][7][12] Overexpression of genes encoding specific ABC transporters can lead to increased efflux of this compound, reducing its intracellular concentration and thus its toxic effect.[7][12] This mechanism contributes to multidrug resistance, as these transporters can often recognize and pump out a broad range of xenobiotics.[3][12]

Stress Signaling Pathways

Fungal stress response pathways, such as the High-Osmolarity Glycerol (HOG) and the Cell Wall Integrity (CWI) pathways, play a role in tolerance to fungicides.[12][13] These pathways are activated by various environmental stresses, including the presence of fungicides, and can trigger downstream responses that help the fungus cope with the toxic effects of the chemical.[12][13] For example, the HOG pathway has been implicated in the response to certain fungicides, although its role in this compound resistance is still being fully elucidated.[13]

Quantitative Data on this compound Resistance

The level of resistance to this compound is typically quantified by determining the effective concentration that inhibits 50% of fungal growth or spore germination (EC50). The following tables summarize EC50 values for various fungal species with different resistance mechanisms.

Table 1: EC50 Values of this compound for Fungal Species with CYTB Mutations

Fungal SpeciesMutationEC50 (µg/mL)Resistance LevelReference
Cercospora nicotianaeWild Type< 0.08Sensitive[6][7]
F129L0.177 - 0.535Moderate[6]
G143A> 1.15High[6]
Pyricularia griseaF129L-Moderate
G143ASignificantly higher than F129LHigh[4]
Colletotrichum spp.Wild Type< 0.6Sensitive
F129L2.6 - 7.8Moderate[14]
G143A> 100High[15][14]
Penicillium digitatumWild Type0.0250 (mycelial growth)Sensitive[5]
0.0426 (conidial germination)[5]
G143A-High[5]
Sclerotinia sclerotiorumWild Type0.1127 - 0.6163Sensitive[16]
Alternaria alternata-1.86-[17]
Aspergillus flavus-0.12 - 297.22Variable[18]
Zymoseptoria tritici-0.009 - 29.140Variable[19]

Table 2: Effect of Alternative Oxidase Inhibitor (SHAM) on this compound EC50

Fungal SpeciesTreatmentEC50 of this compound (µg/mL)Effect of SHAMReference
Sclerotinia sclerotiorumWithout SHAM--[6][13][20][21]
With SHAM (20 µg/mL)Declined by 52.7% to 78.1%Increased sensitivity[6][13][20][21]
Botrytis cinereaWithout SHAM--[6][13][20][21]
With SHAM (80 µg/mL)Declined by 52.7% to 78.1%Increased sensitivity[6][13][20][21]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate this compound resistance.

Fungicide Sensitivity Assays

a) Mycelial Growth Inhibition Assay

This assay determines the effect of a fungicide on the vegetative growth of a fungus.[22][23][24][25]

Materials:

  • Fungal isolate of interest

  • Potato Dextrose Agar (B569324) (PDA) medium

  • This compound stock solution (e.g., in DMSO)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Incubator

Procedure:

  • Prepare PDA medium and autoclave. Allow it to cool to approximately 50°C.

  • Add the appropriate volume of this compound stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate with the solvent (e.g., DMSO) at the highest concentration used.

  • Pour the amended PDA into Petri dishes and allow them to solidify.

  • From the edge of an actively growing fungal culture on a PDA plate, take a 5 mm mycelial plug using a sterile cork borer.

  • Place the mycelial plug in the center of each fungicide-amended and control plate.

  • Incubate the plates at the optimal temperature for the fungal species (e.g., 25°C) in the dark.

  • Measure the diameter of the fungal colony (in two perpendicular directions) at regular intervals (e.g., every 24 hours) until the colony on the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

  • Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the fungicide concentration and fitting a dose-response curve.

b) Spore Germination Inhibition Assay

This assay assesses the impact of a fungicide on the germination of fungal spores.[1][8][15][26][27]

Materials:

  • Fungal spores

  • Germination medium (e.g., Potato Dextrose Broth - PDB)

  • This compound stock solution

  • Sterile microtiter plates (96-well) or cavity slides

  • Microscope

  • Hemocytometer

Procedure:

  • Prepare a spore suspension from a mature fungal culture in sterile water and determine the spore concentration using a hemocytometer. Adjust the concentration to a desired level (e.g., 1 x 10^5 spores/mL).

  • Prepare a series of this compound dilutions in the germination medium in the wells of a microtiter plate or on cavity slides. Include a solvent control and a negative control (medium only).

  • Add the spore suspension to each well or cavity.

  • Incubate the plates/slides at the optimal temperature for germination (e.g., 25°C) for a period sufficient for germination in the control (e.g., 12-24 hours).

  • Observe the spores under a microscope and count the number of germinated and non-germinated spores (a spore is considered germinated if the germ tube is at least half the length of the spore).

  • Calculate the percentage of spore germination for each treatment.

  • Calculate the percentage of inhibition of spore germination relative to the control.

  • Determine the EC50 value as described for the mycelial growth assay.

Molecular Analysis of Resistance

a) Site-Directed Mutagenesis of the Cytochrome b Gene

This technique is used to introduce specific mutations into the CYTB gene to confirm their role in this compound resistance.[10][28][29][30]

Materials:

  • Plasmid DNA containing the wild-type CYTB gene

  • Mutagenic primers containing the desired mutation (e.g., G143A)

  • High-fidelity DNA polymerase (e.g., Pfu polymerase)

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells

  • LB agar plates with appropriate antibiotic

Procedure:

  • Primer Design: Design a pair of complementary mutagenic primers (25-45 bases in length) containing the desired mutation in the middle. The primers should have a high GC content and a melting temperature (Tm) ≥ 78°C.

  • PCR Amplification: Perform PCR using the plasmid DNA as a template and the mutagenic primers. The PCR will amplify the entire plasmid, incorporating the mutation. Use a high-fidelity polymerase to minimize secondary mutations. A typical PCR program would be:

    • Initial denaturation: 95°C for 1-2 minutes.

    • 18-25 cycles of:

      • Denaturation: 95°C for 30-50 seconds.

      • Annealing: 55-60°C for 50-60 seconds.

      • Extension: 68°C for 1 minute per kb of plasmid length.

    • Final extension: 68°C for 5-7 minutes.

  • DpnI Digestion: After PCR, digest the reaction mixture with DpnI enzyme for 1-2 hours at 37°C. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated, and mutated plasmid intact.

  • Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

  • Selection and Sequencing: Plate the transformed cells on LB agar containing the appropriate antibiotic for plasmid selection. Isolate plasmid DNA from the resulting colonies and sequence the CYTB gene to confirm the presence of the desired mutation.

b) Gene Expression Analysis by RT-qPCR

This method is used to quantify the expression levels of genes involved in resistance, such as AOX and genes encoding ABC transporters.[31][32][33][34][35]

Materials:

  • Fungal mycelium grown with and without this compound treatment

  • RNA extraction kit

  • Reverse transcriptase for cDNA synthesis

  • qPCR instrument

  • SYBR Green or TaqMan probes

  • Gene-specific primers for the target genes (AOX, ABC transporter genes) and a reference gene (e.g., actin, tubulin, or GAPDH)

Procedure:

  • RNA Extraction: Extract total RNA from fungal mycelium that has been exposed to a sub-lethal concentration of this compound and from an untreated control.

  • cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcriptase enzyme.

  • Primer Design: Design specific primers for the target genes and the reference gene. Primers should be 18-24 bp long, have a GC content of 40-60%, and amplify a product of 100-200 bp.

  • qPCR Reaction: Set up the qPCR reaction with cDNA, primers, and a qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green).

  • Data Analysis: Analyze the qPCR data using the comparative Ct (2^-ΔΔCt) method to determine the relative fold change in gene expression in the this compound-treated sample compared to the untreated control, normalized to the reference gene. An upregulation of AOX or ABC transporter genes in the presence of this compound would suggest their involvement in the resistance mechanism.

Visualizing Resistance Mechanisms and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Azoxystrobin_Resistance_Mechanisms cluster_target_site Target Site Modification cluster_alternative_pathway Alternative Respiration cluster_efflux Fungicide Efflux This compound This compound Mitochondrion Mitochondrial Respiration (Complex III - Cytochrome b) This compound->Mitochondrion Inhibits CYTB_Mutation CYTB Gene Mutation (G143A, F129L, G137R) Reduced_Binding Reduced Fungicide Binding This compound->Reduced_Binding Ineffective against ABC_Transporter ABC Transporters This compound->ABC_Transporter Substrate for ATP_Production ATP Production Mitochondrion->ATP_Production AOX_Pathway Alternative Oxidase (AOX) Pathway Mitochondrion->AOX_Pathway Stress induces Altered_Cytb Altered Cytochrome b CYTB_Mutation->Altered_Cytb Results in Altered_Cytb->Reduced_Binding Continued_Respiration Continued Respiration & ATP Production Reduced_Binding->Continued_Respiration Bypass Bypasses Complex III AOX_Pathway->Bypass AOX_ATP Reduced ATP Production Bypass->AOX_ATP Efflux This compound Efflux ABC_Transporter->Efflux Mediates Reduced_Concentration Reduced Intracellular Fungicide Concentration Efflux->Reduced_Concentration

Caption: Core mechanisms of this compound resistance in fungi.

Fungicide_Sensitivity_Workflow cluster_mycelial Mycelial Growth Inhibition Assay cluster_spore Spore Germination Inhibition Assay M1 Prepare fungicide-amended media (e.g., PDA) M2 Inoculate with fungal mycelial plug M1->M2 M3 Incubate and measure colony diameter M2->M3 M4 Calculate % inhibition M3->M4 EC50 Determine EC50 Value M4->EC50 S1 Prepare spore suspension S2 Incubate spores with fungicide in germination medium S1->S2 S3 Observe under microscope and count germinated spores S2->S3 S4 Calculate % inhibition S3->S4 S4->EC50

Caption: Experimental workflow for fungicide sensitivity assays.

Molecular_Analysis_Workflow cluster_sdm Site-Directed Mutagenesis cluster_rtqpcr Gene Expression Analysis (RT-qPCR) SDM1 Design mutagenic primers SDM2 PCR amplification of plasmid with mutation SDM1->SDM2 SDM3 DpnI digestion of parental template SDM2->SDM3 SDM4 Transformation and selection SDM3->SDM4 SDM5 Sequence verification SDM4->SDM5 Result1 Confirmation of mutation's role in resistance SDM5->Result1 RT1 RNA extraction from fungal mycelium RT2 cDNA synthesis RT1->RT2 RT3 qPCR with gene-specific primers RT2->RT3 RT4 Data analysis (2^-ΔΔCt) RT3->RT4 Result2 Quantification of resistance gene expression RT4->Result2

Caption: Workflow for molecular analysis of resistance.

Stress_Signaling_Pathway cluster_hog HOG Pathway cluster_cwi Cell Wall Integrity (CWI) Pathway Fungicide Fungicide Stress (e.g., this compound) Hog_Sensor Sensor Kinase Fungicide->Hog_Sensor CWI_Sensor Cell Surface Sensor Fungicide->CWI_Sensor Hog_MAPKKK MAPKKK Hog_Sensor->Hog_MAPKKK Hog_MAPKK MAPKK Hog_MAPKKK->Hog_MAPKK Hog1 Hog1 MAPK Hog_MAPKK->Hog1 Hog_Response Stress Response Genes (e.g., Osmoregulation) Hog1->Hog_Response Tolerance Increased Fungal Tolerance Hog_Response->Tolerance Rho1 Rho1 GTPase CWI_Sensor->Rho1 Pkc1 Pkc1 Rho1->Pkc1 CWI_MAPK_Cascade MAPK Cascade Pkc1->CWI_MAPK_Cascade CWI_Response Cell Wall Repair Genes CWI_MAPK_Cascade->CWI_Response CWI_Response->Tolerance

Caption: Fungal stress signaling pathways involved in fungicide tolerance.

References

Chronic Exposure to Azoxystrobin in Freshwater Microcosms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chronic effects of the fungicide azoxystrobin on freshwater microcosm ecosystems. Drawing from key research, this document details experimental methodologies, presents quantitative data on toxicological endpoints, and illustrates the ecological consequences of prolonged exposure to this widely used agricultural chemical.

Executive Summary

This compound, a broad-spectrum strobilurin fungicide, is frequently detected in surface waters, posing a potential risk to non-target aquatic organisms. Microcosm studies, which simulate natural aquatic environments on a smaller scale, are crucial for understanding the long-term ecological impacts of this compound. This guide synthesizes findings from multiple studies to provide a detailed understanding of this compound's effects on freshwater community structure and function. The data consistently show that zooplankton, particularly crustaceans like copepods and cladocerans, are among the most sensitive organisms to chronic this compound exposure. Effects on phytoplankton, macroinvertebrates, and ecosystem functions such as decomposition have also been documented, often at environmentally relevant concentrations.

Experimental Protocols

The following sections describe the methodologies employed in key freshwater microcosm studies investigating the chronic effects of this compound.

Outdoor Microcosm Setup for Chronic Exposure Studies

A common experimental design for assessing the chronic effects of this compound involves the use of outdoor microcosms to simulate pond-like environments.

  • Microcosm Specifications: Studies have utilized cylindrical outdoor microcosms with a diameter of 1.8 meters and a total depth of 0.8 meters, containing water at a depth of 0.5 meters, resulting in a water volume of approximately 1270 liters[1][2].

  • Sediment and Biota: The microcosms are typically established with a layer of sediment and are colonized by a diverse assemblage of freshwater organisms, including phytoplankton, zooplankton, macroinvertebrates, and macrophytes, to create a representative aquatic community[2].

  • Acclimatization: A sufficient acclimatization period of several weeks is allowed for the ecosystem to stabilize before the introduction of the test substance[3].

Dosing Regimens and Exposure Scenarios

Researchers have employed various dosing strategies to investigate the effects of different exposure patterns.

  • Constant Concentration Exposures: In some studies, this compound was maintained at constant concentrations over a 42-day period. The intended concentrations ranged from 0.33 µg/L to 33 µg/L, with time-weighted average concentrations verified to be close to the nominal values[1][4].

  • Pulsed and Time-Variable Exposures: Other experiments have compared the effects of continuous application to single or multiple pulsed applications to mimic more realistic environmental exposure scenarios. For instance, one study compared a continuous application of 10 µg/L and 33 µg/L for 42 days to a single application of 33 µg/L and four applications of 16 µg/L at 10-day intervals[2][3].

  • Formulation: The commercial formulation of this compound, such as AMISTAR® (250 g a.i./L soluble concentrate), is often used to reflect real-world applications[2].

Sampling and Analysis

A comprehensive sampling and analysis plan is essential to characterize the effects of this compound on the microcosm community.

  • Water Quality: Parameters such as pH, dissolved oxygen, and nutrient concentrations are monitored regularly[5].

  • This compound Concentrations: Water samples are collected at various time points to determine the actual concentrations and dissipation rates of this compound using analytical techniques like liquid chromatography[2].

  • Biological Sampling:

    • Zooplankton and Phytoplankton: Water column samples are collected to identify and enumerate zooplankton and phytoplankton species[2]. Chlorophyll-a is also measured as an indicator of phytoplankton biomass[2].

    • Macroinvertebrates: Artificial substrates or sediment cores are used to sample for macroinvertebrates[2].

    • Macrophytes: The cover and biomass of aquatic plants are assessed[2].

  • Data Analysis: Community-level effects are often analyzed using multivariate statistical methods like Principal Response Curves (PRC) to visualize changes in community structure over time in response to the treatment[2]. Univariate analyses are used to determine effects on individual populations[2].

Quantitative Data on Chronic Effects

The following tables summarize the quantitative data from various microcosm studies on the chronic toxicity of this compound to different freshwater organisms.

Organism GroupSpecies/TaxaEndpointExposure DurationNOEC (µg/L)LOEC (µg/L)EC20 (µg/L)Reference
Zooplankton CopepodaPopulation Abundance42 days1--[1][4]
Daphnia longispina groupPopulation Abundance42 days---[1][4]
Zooplankton CommunityCommunity Structure42 days10--[1][4]
CladoceraCommunity Structure42 days---[2][3]
Ceriodaphnia dubiaReproduction7 days--12[6][7]
Macroinvertebrates Hyalella aztecaReproduction42 days--4.2[6][7]
Chironomus dilutusEmergence50 days--12[6][7]
Lampsilis siliquoidea-28 days>28--[6][7]
Echinogammarus sp.Population Abundance-<22-[5][8]
Dugastella valentinaPopulation Abundance-<22-[5][8]
Phytoplankton Nitzschia sp.Population Abundance-<22-[5][8]
Phytoplankton CommunityTransient Effects-3.3--[4]
Functional Parameters Organic Matter Decomposition--2--[5][8]
Macrophyte Growth--2--[5][8]

Table 1: Summary of No-Observed-Effect Concentrations (NOEC), Lowest-Observed-Effect Concentrations (LOEC), and 20% Effect Concentrations (EC20) of this compound in Freshwater Microcosm Studies.

Visualizations

The following diagrams illustrate key concepts related to the chronic exposure effects of this compound in freshwater microcosms.

experimental_workflow cluster_setup Microcosm Setup cluster_exposure Exposure Phase cluster_sampling Sampling & Analysis cluster_data Data Interpretation setup1 Establish Outdoor Microcosms setup2 Add Sediment and Water setup1->setup2 setup3 Introduce Biota setup2->setup3 setup4 Acclimatization setup3->setup4 exposure1 This compound Application setup4->exposure1 exposure2 Chronic or Pulsed Dosing exposure1->exposure2 sampling1 Water Quality Monitoring exposure2->sampling1 sampling2 This compound Concentration Analysis sampling3 Biological Sampling (Plankton, Invertebrates) data1 Statistical Analysis (e.g., PRC) sampling3->data1 data2 Determine NOEC/LOEC data1->data2 data3 Ecological Risk Assessment data2->data3

Caption: Experimental workflow for a typical freshwater microcosm study on this compound.

logical_relationship cluster_cause Stressor cluster_direct Direct Effects cluster_indirect Indirect Ecological Effects A Chronic this compound Exposure B Inhibition of Mitochondrial Respiration in Eukaryotes A->B Mechanism of Action C Toxicity to Sensitive Zooplankton (Copepods, Cladocerans) B->C D Toxicity to Aquatic Fungi B->D E Reduced Grazing Pressure on Phytoplankton C->E F Altered Zooplankton Community Structure C->F G Potential for Algal Blooms (especially Cyanobacteria) D->G Reduced Fungal Parasitism on Cyanobacteria E->G H Changes in Nutrient Cycling F->H

Caption: Logical relationships of this compound's effects in freshwater ecosystems.

Discussion of Findings

The collective evidence from freshwater microcosm studies indicates that chronic exposure to this compound can lead to significant alterations in aquatic ecosystems at concentrations that are environmentally relevant[6].

High Sensitivity of Zooplankton

A consistent finding across multiple studies is the high sensitivity of zooplankton, particularly crustacean species such as copepods and the Daphnia longispina group, to this compound[1][2][3][4]. The No-Observed-Effect Concentration (NOEC) for copepod populations has been reported to be as low as 1 µg/L, while the NOEC for the overall zooplankton community structure is around 10 µg/L[1][4]. This sensitivity can be attributed to this compound's mechanism of action, which involves the inhibition of mitochondrial respiration[9][10].

Effects on Other Trophic Levels

While zooplankton are often the most affected, other trophic levels also exhibit sensitivity to chronic this compound exposure.

  • Phytoplankton and Algae: Transient effects on phytoplankton communities have been observed at concentrations of 3.3 µg/L[4]. Some studies have also noted that this compound can inhibit the growth of eukaryotic algae, which may indirectly favor the dominance of cyanobacteria[9][11].

  • Macroinvertebrates: Certain macroinvertebrate species, such as the amphipod Hyalella azteca and some macrocrustaceans, have shown sensitivity with effects on reproduction and population abundance at low µg/L concentrations[5][6][7][8].

  • Aquatic Fungi: As a fungicide, this compound is highly toxic to aquatic fungi. This can have indirect effects on the ecosystem, such as reducing the parasitism of fungi on cyanobacteria, potentially contributing to algal blooms[12].

Influence of Exposure Pattern

The pattern of exposure plays a crucial role in determining the long-term ecological effects. Studies comparing continuous and pulsed exposures have suggested that for many zooplankton species, the time-weighted average (TWA) concentration is more critical in explaining long-term effects than the peak concentration[2][3]. However, initial effects can be more pronounced in treatments with a high single pulse[2][3].

Ecosystem-Level Consequences

The direct toxic effects of this compound on sensitive organisms can cascade through the food web, leading to indirect ecological consequences. A reduction in zooplankton populations can decrease grazing pressure on phytoplankton, potentially leading to an increase in algal biomass[9]. The alteration of community structures at different trophic levels can impact overall ecosystem function, including nutrient cycling and energy flow[5][8].

Conclusion and Recommendations

Freshwater microcosm studies provide invaluable data for assessing the ecological risks of chronic this compound exposure. The findings highlight that environmentally relevant concentrations of this compound can adversely affect the structure and function of aquatic ecosystems. Zooplankton are consistently identified as a particularly vulnerable group.

For researchers and drug development professionals, these findings underscore the importance of considering sublethal, chronic, and community-level endpoints in ecotoxicological assessments. Future research should continue to investigate the effects of this compound in combination with other environmental stressors to better understand the cumulative impacts on freshwater biodiversity and ecosystem health. Regulatory frameworks should consider the high sensitivity of certain non-target organisms and the potential for indirect ecological effects when establishing water quality guidelines for this fungicide.

References

Methodological & Application

Application Notes & Protocols: Analytical Methods for Azoxystrobin Detection in Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Azoxystrobin is a broad-spectrum, systemic fungicide belonging to the strobilurin class, widely used in agriculture to protect crops from various fungal diseases.[1][2] It functions by inhibiting mitochondrial respiration in fungi, thereby preventing spore germination and mycelial growth.[3] Due to its extensive use, there is a need for sensitive and reliable analytical methods to monitor its residue levels in plant tissues to ensure food safety, comply with regulatory limits (Maximum Residue Limits, MRLs), and understand its environmental fate.[4][5] This document provides detailed protocols for the extraction and quantification of this compound in various plant matrices using modern analytical techniques.

Principle of Analysis

The determination of this compound residues in plant tissues typically involves an extraction step to isolate the analyte from the complex plant matrix, followed by a cleanup procedure to remove interfering substances. The final quantification is performed using highly sensitive and selective chromatographic techniques, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS) for definitive identification and accurate measurement.[6][7]

Experimental Protocols

Two primary methodologies are detailed below: the widely adopted QuEChERS method coupled with LC-MS/MS and a conventional solvent extraction method with Solid-Phase Extraction (SPE) cleanup followed by GC-MS analysis.

Protocol 1: QuEChERS Extraction and LC-MS/MS Analysis

This method is known for being quick, easy, cheap, effective, rugged, and safe (QuEChERS). It is highly effective for analyzing pesticide residues in a wide variety of fruit and vegetable matrices.[6][8]

1. Materials and Reagents

  • This compound analytical standard (≥98% purity)

  • Acetonitrile (B52724) (ACN), HPLC or LC-MS grade

  • Water, ultrapure (Type I)

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Trisodium (B8492382) citrate (B86180) dihydrate

  • Disodium (B8443419) hydrogen citrate sesquihydrate

  • Primary Secondary Amine (PSA) sorbent

  • Graphitized Carbon Black (GCB) (optional, for pigmented samples)

  • C18 sorbent (optional)

  • Centrifuge tubes (15 mL and 50 mL)

  • Vortex mixer

  • High-speed centrifuge

  • Syringe filters (0.22 µm)

2. Sample Preparation

  • Select a representative sample of the plant tissue (e.g., fruits, leaves, stems).

  • Homogenize the sample using a high-speed blender to achieve a uniform consistency.

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

3. Extraction

  • Add 10 mL of acetonitrile to the 50 mL tube containing the sample.[9]

  • Add the QuEChERS extraction salts: 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate.[9]

  • Immediately cap the tube and shake vigorously for 1 minute to prevent the agglomeration of salts.

  • Centrifuge the tube at >4000 rpm for 5 minutes.[9]

4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer into a 15 mL d-SPE centrifuge tube.[9]

  • The d-SPE tube should contain 900 mg MgSO₄ and 150 mg PSA. For samples with high pigment content (e.g., leafy greens, colorful fruits), 150 mg of GCB may also be included.

  • Cap the tube and vortex for 1 minute.

  • Centrifuge at >6000 rpm for 2 minutes.[9]

5. Final Sample Preparation and LC-MS/MS Analysis

  • Take an aliquot of the cleaned-up supernatant.

  • Filter the extract through a 0.22 µm syringe filter into an autosampler vial.

  • Dilute the sample with ultrapure water if necessary (e.g., 1:1 ratio) before injection.[9]

  • Analyze the sample using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system, often in positive electrospray ionization (ESI+) mode.

Protocol 2: Solvent Extraction, SPE Cleanup, and GC-MS Analysis

This protocol is a robust, traditional method suitable for a variety of plant matrices. It involves liquid-liquid extraction followed by a cartridge-based cleanup.

1. Materials and Reagents

  • This compound analytical standard (≥98% purity)

  • Ethyl acetate (B1210297), pesticide residue grade

  • Cyclohexane, pesticide residue grade

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica (B1680970) SPE cartridges (e.g., 500 mg, 6 mL)

  • Rotary evaporator

  • Ultrasonic bath

  • Nitrogen evaporator

2. Sample Preparation

  • Homogenize a representative 20-50 g sample of the plant tissue.

  • Weigh 10 g of the homogenized sample into a glass beaker or flask.

3. Extraction

  • Add 20 mL of an ethyl acetate-cyclohexane (1:1, v/v) mixture to the sample.[7]

  • Extract using an ultrasonic bath for 15-20 minutes.

  • Decant the solvent into a collection flask through a funnel containing anhydrous sodium sulfate to remove residual water.

  • Repeat the extraction process twice more with fresh solvent.

  • Combine all extracts and concentrate the volume to approximately 1-2 mL using a rotary evaporator.

4. Solid-Phase Extraction (SPE) Cleanup

  • Condition a silica SPE cartridge by passing 5 mL of the extraction solvent mixture through it.

  • Load the concentrated extract onto the conditioned cartridge.

  • Wash the cartridge with a small volume of a non-polar solvent (e.g., hexane) to remove interfering compounds.

  • Elute the this compound from the cartridge using a more polar solvent mixture, such as dichloromethane/ethyl acetate.[10]

  • Collect the eluate and evaporate it to dryness under a gentle stream of nitrogen.

5. Final Sample Preparation and GC-MS Analysis

  • Reconstitute the dried residue in a suitable solvent (e.g., 1 mL of ethyl acetate or toluene).

  • Transfer the final extract to a GC vial.

  • Analyze using a Gas Chromatography-Mass Spectrometry (GC-MS) system, typically in Selective Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[7][11] Common ions monitored for this compound are m/z 344, 372, 388, and 403.[7]

Data Presentation: Performance of Analytical Methods

The following table summarizes quantitative data from various studies on this compound detection in different plant tissues.

Plant MatrixAnalytical MethodExtraction/Cleanup MethodLOD (mg/kg)LOQ (mg/kg)Average Recovery (%)Reference(s)
Fruits & VegetablesGC-MSEthyl Acetate-Cyclohexane / SPE0.010.0585.2 - 98.2[7][11]
Fruits & VegetablesLC-MS/MSQuEChERS--75 - 111[6]
GrapesGC-ECDAcetone / LLE & Column Cleanup0.0050.0189.25 - 98.98[12]
Grapes & SoilGC-ECDAcetone / Partitioning & Column Cleanup0.0030.0182.21 - 107.36[10]
TomatoHPLC-DADQuEChERS-0.0197.69 - 102.46[5]
StrawberryLC-MS/MSQuEChERS--96 - 111[8]
MangoHPLC-UVAcetonitrile / LLE & SPE0.0020.00481.94 - 97.91[13][14]
BananaGC--0.0180.3 - 96.0[4]
Green Beans & PeasHPLC-UVAcetonitrile / Salting-out--81.99 - 107.85[15]
Green Beans & PeasGC-MSAcetonitrile / Salting-out--76.29 - 100.91[15]

LOD: Limit of Detection; LOQ: Limit of Quantification; GC-MS: Gas Chromatography-Mass Spectrometry; LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry; GC-ECD: Gas Chromatography-Electron Capture Detector; HPLC-DAD: High-Performance Liquid Chromatography-Diode Array Detector; HPLC-UV: High-Performance Liquid Chromatography-Ultraviolet Detector; SPE: Solid-Phase Extraction; LLE: Liquid-Liquid Extraction.

Visualizations

The following diagrams illustrate the general workflow for this compound residue analysis and its fungicidal mode of action.

Azoxystrobin_Analysis_Workflow cluster_prep Sample Preparation cluster_extract Extraction & Cleanup cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Plant Tissue Sample (e.g., Fruits, Leaves) Homogenize Homogenization Sample->Homogenize Weigh Weighing Homogenize->Weigh Extraction Extraction (e.g., QuEChERS, Solvent) Weigh->Extraction Centrifuge1 Centrifugation Extraction->Centrifuge1 Cleanup Cleanup (d-SPE, SPE Cartridge) Centrifuge1->Cleanup Centrifuge2 Centrifugation Cleanup->Centrifuge2 Evap Evaporation & Reconstitution Centrifuge2->Evap Analysis Chromatographic Separation (LC or GC) Evap->Analysis Detection Detection (MS, MS/MS, UV, ECD) Analysis->Detection Quant Quantification Detection->Quant Report Reporting Quant->Report Azoxystrobin_Mode_of_Action cluster_mito Fungal Mitochondrion ETC Electron Transport Chain (ETC) ComplexIII Complex III (Cytochrome bc1) ETC->ComplexIII ATP_Synthase ATP Synthase ComplexIII->ATP_Synthase NoATP ATP Production Blocked ATP ATP (Energy) ATP_Synthase->ATP This compound This compound This compound->ComplexIII Electron Electron Flow Electron->ETC FungalDeath Spore germination inhibited Mycelial growth stops

References

Application Notes and Protocols: Azoxystrobin for the Control of Botrytis cinerea in Laboratory Settings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of azoxystrobin for the in-vitro control of Botrytis cinerea, the causative agent of gray mold disease. This document includes summaries of quantitative efficacy data, detailed experimental protocols for key laboratory assays, and visualizations of the underlying molecular mechanisms and experimental workflows.

Mechanism of Action

This compound is a broad-spectrum systemic fungicide belonging to the strobilurin class.[1] Its mode of action is the inhibition of mitochondrial respiration in fungi.[1][2] Specifically, this compound binds to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain.[1][3] This binding blocks the transfer of electrons, thereby inhibiting the production of ATP, which is essential for fungal cellular processes.[1] The disruption of the electron transport chain ultimately leads to the cessation of spore germination and the arrest of mycelial growth, resulting in fungistatic or fungicidal effects.[2][4]

Azoxystrobin_Mechanism_of_Action Figure 1: Mechanism of Action of this compound cluster_Mitochondrion Mitochondrial Inner Membrane ComplexI Complex I UQ Ubiquinone Pool ComplexI->UQ e- H_out H+ ComplexI->H_out ComplexII Complex II ComplexII->UQ e- ComplexIII Complex III (Cytochrome bc1) CytC Cytochrome c ComplexIII->CytC e- ComplexIII->H_out ComplexIV Complex IV O2 O2 ComplexIV->O2 e- ComplexIV->H_out ATP_Synthase ATP Synthase H_in H+ ATP_Synthase->H_in Proton Gradient ATP ATP ATP_Synthase->ATP Generates UQ->ComplexIII e- CytC->ComplexIV e- H_out->ATP_Synthase Proton Gradient This compound This compound This compound->ComplexIII Inhibits e- transfer Azoxystrobin_Resistance_Mechanism Figure 2: Molecular Basis of this compound Resistance cluster_genotype Genotype cluster_protein Protein Level cluster_interaction Fungicide Interaction cluster_outcome Outcome Sensitive Sensitive Isolate (Wild-Type cytb gene) WT_CytB Wild-Type Cytochrome b (Glycine at position 143) Sensitive->WT_CytB Resistant Resistant Isolate (Mutated cytb gene) Mut_CytB Mutated Cytochrome b (Alanine at position 143) Resistant->Mut_CytB Inhibition Inhibition of Mitochondrial Respiration WT_CytB->Inhibition No_Inhibition No Inhibition of Mitochondrial Respiration Mut_CytB->No_Inhibition Azoxystrobin_S This compound Azoxystrobin_S->WT_CytB Binds effectively Azoxystrobin_R This compound Azoxystrobin_R->Mut_CytB Binding reduced Experimental_Workflow Figure 3: General Workflow for In-Vitro Fungicide Efficacy Testing cluster_assays 4. Perform Assays Isolate_Culture 1. Isolate and Culture Botrytis cinerea Mycelial_Assay Mycelial Growth Inhibition Assay Isolate_Culture->Mycelial_Assay Spore_Assay Spore Germination Assay Isolate_Culture->Spore_Assay Stock_Solution 2. Prepare Fungicide Stock Solution Amended_Media 3. Prepare Fungicide- Amended Media Stock_Solution->Amended_Media Amended_Media->Mycelial_Assay Amended_Media->Spore_Assay Incubation 5. Incubate under Controlled Conditions Mycelial_Assay->Incubation Spore_Assay->Incubation Data_Collection 6. Collect Data (Colony Diameter/Germination %) Incubation->Data_Collection Data_Analysis 7. Analyze Data and Calculate EC50 Data_Collection->Data_Analysis

References

Protocol for Assessing the Effects of Azoxystrobin on Honeybee Larvae

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

This document provides a comprehensive protocol for researchers, scientists, and drug development professionals to study the sublethal and chronic effects of the fungicide azoxystrobin on honeybee (Apis mellifera) larvae. The methodologies outlined herein are based on established in vitro rearing techniques and standardized toxicity testing guidelines, enabling the consistent and reproducible evaluation of this compound's impact on larval survival, development, and key physiological pathways.

This compound is a widely used broad-spectrum fungicide that honeybees may be exposed to through contaminated pollen, nectar, and water. While generally considered to have low acute toxicity to adult honeybees, emerging research indicates potential adverse effects on the developmental stages of bees, which are critical for colony health and survival.[1][2][3] This protocol details the necessary steps for conducting laboratory-based bioassays to assess these risks.

The described experiments will allow for the collection of quantitative data on mortality, developmental success, and changes in gene expression related to immunity and metabolism. By following this standardized approach, researchers can generate robust data to better understand the potential risks of this compound to honeybee populations and inform regulatory decisions.

Experimental Protocols

In Vitro Rearing of Honeybee Larvae

This protocol is adapted from established methods for rearing honeybee worker larvae in the laboratory.[4][5][6][7]

Materials:

  • Healthy, disease-free honeybee colonies

  • Queen excluder cage

  • Empty, clean brood comb

  • Grafting tool

  • 48-well sterile tissue culture plates

  • Incubator capable of maintaining 34°C ± 2°C and 90% ± 5% relative humidity (RH) for larvae and 75% ± 5% RH for pupae[5]

  • Laminar flow hood

  • Sterile diet components: Royal Jelly, yeast extract, glucose, fructose, sterile distilled water

  • Micropipettes and sterile tips

Procedure:

  • Synchronization of Larvae: Confine the queen of a healthy colony to an empty comb using a queen excluder cage for 24 hours to obtain larvae of a known age.[8]

  • Grafting: Four days after the queen is caged (first instar larvae), carefully graft the young larvae from the comb into individual wells of a 48-well plate.[4][9] Each well should be pre-filled with the appropriate amount of larval diet. Perform this procedure in a laminar flow hood to maintain sterility.[5]

  • Larval Diet Preparation: Prepare three types of diets (A, B, and C) according to the developmental needs of the larvae, consisting of varying proportions of Royal Jelly, yeast extract, glucose, fructose, and sterile water.[7][8]

  • Feeding Schedule: Feed the larvae daily with a progressively increasing volume of the appropriate diet.[4][7]

  • Incubation: Maintain the larvae in an incubator at 34°C ± 2°C and 90% ± 5% RH in complete darkness.[5]

  • Pupation: On day 7, transfer the larvae to a pupation plate and maintain them in the incubator at 34°C and 75% RH until adult emergence.[5]

This compound Exposure Protocol (Repeated Exposure)

This protocol is based on the OECD Guidance Document 239 for repeated exposure toxicity testing.[8][10][11]

Materials:

  • This compound (analytical grade)

  • Solvent (e.g., acetone, if necessary, for stock solution preparation)

  • Larval diet

  • In vitro reared honeybee larvae

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of this compound. From this stock, create a series of dilutions in the larval diet to achieve the desired final test concentrations. Field-recommended concentrations can be used as a reference.[1] A solvent control group should be included if a solvent is used to dissolve the this compound.

  • Exposure Period: From day 3 to day 6 of the larval stage, administer the diet containing the respective this compound concentrations to the larvae daily.[11] The control group receives the standard, untreated diet.

  • Dose-Response Testing: A dose-response test should include a minimum of 5 concentrations of the test substance, a toxic reference substance, and an untreated control, with at least 3 replicates for each group.[11]

Assessment of Endpoints

a. Mortality and Developmental Success:

  • Mortality: Record larval mortality daily from the start of the exposure period (Day 4) until the end of the test (Day 22, adult emergence).[11]

  • Pupation Rate: Calculate the percentage of larvae that successfully pupate.

  • Emergence Rate: Calculate the percentage of pupae that successfully emerge as adults.

  • Body Weight: Weigh the pupae and newly emerged adult bees to assess for sublethal effects on development.[1]

b. Gene Expression Analysis (qRT-PCR):

  • Sample Collection: Collect larvae and pupae at specific time points during and after the exposure period.

  • RNA Extraction and cDNA Synthesis: Extract total RNA from the collected samples and synthesize complementary DNA (cDNA).

  • Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR to analyze the expression levels of target genes. Key gene categories to investigate include:

    • Immunity-related genes: abaecin, apidaecin, defensin1, hymenoptaecin[2]

    • Development-related genes: ecr (ecdysone receptor), usp (ultraspiracle protein)[12][13]

    • Nutrient metabolism-related genes: hex70b, hex110, ilp1, ilp2, vitellogenin[2][12]

  • Data Analysis: Normalize the expression of target genes to a suitable reference gene and compare the relative expression levels between the control and this compound-treated groups.

Data Presentation

Table 1: Effects of this compound on Honeybee Larval and Pupal Development
Treatment Group (mg/L)Larval Survival Rate (%)Pupation Rate (%)Pupal Weight (mg)Newly-Emerged Adult Bee Weight (mg)
Control (0)
This compound 125
This compound 167
This compound 250
This compound 313
Data from a study showed that compared with the control group, the weight of pupae was reduced by 7.65%, 8.17%, 17.77%, and 26.74% in the 125, 167, 250, and 313 mg/L this compound treatment groups, respectively.[1]
Table 2: Relative Expression of Key Genes in Honeybee Larvae and Pupae Exposed to this compound
GeneLarva/PupaTreatment Group (mg/L)Fold Change vs. Control
abaecinLarva
apidaecinLarva
defensin1Larva
hymenoptaecinLarva
ecrLarva
uspLarva
hex70bLarva
vitellogeninLarva
abaecinPupa
apidaecinPupa
defensin1Pupa
hymenoptaecinPupa
ecrPupa
uspPupa
hex70bPupa
vitellogeninPupa
Studies have shown that this compound ingestion induces changes in the expression of genes critical for development, immunity, and nutrient metabolism in both larvae and pupae.[1][2][12]

Mandatory Visualizations

Experimental_Workflow cluster_preparation Preparation cluster_rearing_exposure In Vitro Rearing and Exposure cluster_assessment Endpoint Assessment prep1 Synchronize Larvae (Queen Caging) rearing1 Graft Larvae (Day 1) prep1->rearing1 prep2 Prepare Larval Diets (A, B, C) rearing2 Daily Feeding (Untreated Diet) prep2->rearing2 prep3 Prepare this compound Test Solutions rearing3 This compound Exposure (Dosed Diet, Day 3-6) prep3->rearing3 rearing1->rearing2 Day 1-2 rearing2->rearing3 rearing4 Transfer to Pupation (Day 7) rearing3->rearing4 assess1 Daily Mortality Check (Day 4-22) rearing3->assess1 assess3 Sample for Gene Expression (qRT-PCR) rearing3->assess3 rearing4->assess1 assess2 Weigh Pupae and Adults rearing4->assess2 rearing4->assess3

Caption: Experimental workflow for assessing this compound effects on honeybee larvae.

Signaling_Pathways cluster_stressor Stressor cluster_pathways Affected Biological Pathways cluster_genes Downstream Gene Expression cluster_outcomes Physiological Outcomes This compound This compound Exposure immunity Immune Response This compound->immunity development Development & Metamorphosis This compound->development metabolism Nutrient Metabolism This compound->metabolism immune_genes abaecin, apidaecin, defensin1, hymenoptaecin immunity->immune_genes dev_genes ecr, usp development->dev_genes meta_genes hex70b, vitellogenin, ilp1, ilp2 metabolism->meta_genes outcome1 Altered Susceptibility to Pathogens immune_genes->outcome1 outcome2 Reduced Survival & Pupation Success dev_genes->outcome2 outcome3 Decreased Body Weight meta_genes->outcome3

Caption: Potential signaling pathways affected by this compound in honeybee larvae.

References

Application of Azoxystrobin in Plant-Pathogen Interaction Studies: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azoxystrobin, a broad-spectrum systemic fungicide, belongs to the strobilurin class of agrochemicals.[1][2] Originally isolated from the fungus Strobilurus tenacellus, synthetic analogs like this compound were developed to overcome the photolability of the natural compounds.[1] Its primary and well-characterized mechanism of action is the inhibition of mitochondrial respiration in fungi.[1][3] This specific mode of action makes this compound a valuable tool not only for disease control in agriculture but also as a chemical probe in fundamental research to dissect the intricate interactions between plants and pathogenic fungi. By selectively targeting a crucial fungal metabolic pathway, researchers can investigate the consequences of impaired fungal respiration on pathogenicity, fungal development, and the plant's defense response.

Mechanism of Action

This compound is a potent and specific inhibitor of the mitochondrial electron transport chain in fungi.[1][3] It binds to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III), thereby blocking electron transfer between cytochrome b and cytochrome c1.[1][3] This disruption halts the production of ATP, the primary energy currency of the cell, leading to a cessation of vital fungal processes such as spore germination, mycelial growth, and the formation of reproductive structures.[1] This targeted action provides a high degree of selectivity, as there are structural differences in the mitochondrial complexes between fungi and higher plants, minimizing its direct physiological impact on the host plant at recommended concentrations.[1] this compound is classified by the Fungicide Resistance Action Committee (FRAC) as a Group 11 fungicide.[1]

Applications in Plant-Pathogen Interaction Studies

Beyond its direct fungicidal activity, this compound serves as a valuable chemical tool for researchers in several ways:

  • Dissecting the Role of Fungal Respiration in Pathogenesis: By inhibiting fungal respiration, researchers can study the importance of mitochondrial energy production for various stages of the infection process, including appressorium formation, penetration, and colonization of host tissues.

  • Investigating Plant Defense Responses: The application of this compound can lead to the accumulation of fungal-derived molecules that may be perceived by the plant as pathogen-associated molecular patterns (PAMPs), triggering plant defense responses. Studying these responses in the presence of a metabolically compromised pathogen can provide insights into the signaling pathways involved in plant immunity.

  • Studying Fungicide Resistance Mechanisms: The development of resistance to this compound in fungal populations is a significant concern in agriculture.[4] Research into the molecular basis of this resistance, often involving mutations in the cytochrome b gene, provides a model for understanding the evolution of fungicide resistance and for developing strategies to mitigate it.

  • Evaluating Non-target Effects: this compound can have unintended effects on the plant and the surrounding microbiome.[4] Research in this area is crucial for understanding the broader ecological impacts of fungicide use and for developing more sustainable disease management practices. Some studies suggest that strobilurins can delay leaf senescence and alter the antioxidant metabolism in plant tissues.[5]

Quantitative Data

The following tables summarize the in vitro efficacy of this compound against a range of plant pathogenic fungi and provide typical application rates for research purposes.

Fungal PathogenHost CropEC50 (µg/mL)Reference
Alternaria alternataPecan1.86[6]
Rhizoctonia solaniTobacco14.13 - 16.68 (average 15.71)[4]
Magnaporthe grisea (baseline isolates)Perennial Ryegrass0.001 - 0.083 (mean 0.039)[3]
Magnaporthe grisea (non-baseline isolates)Perennial Ryegrass0.007 - 0.066 (mean 0.029)[3]
CropDiseaseApplication Rate (g a.i./ha)Reference
TomatoEarly blight, Septoria leaf spot, Anthracnose, Powdery mildew100 - 150[1]
PotatoLate blight, Black spot, Silver scab75 - 125[1]
CucumberDowny mildew, Powdery mildew125[7]
TobaccoTarget spot110[7]

Experimental Protocols

Protocol 1: In Vitro Fungicide Susceptibility Assay (Broth Microdilution Method)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 method and is suitable for determining the minimum inhibitory concentration (MIC) or 50% effective concentration (EC50) of this compound against filamentous fungi.[8]

Materials:

  • Fungal isolate of interest

  • Potato Dextrose Agar (PDA) plates

  • Sterile 0.85% saline solution

  • (Z)-Azoxystrobin (analytical grade)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer (530 nm)

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation:

    • Culture the fungal isolate on a PDA plate at 35°C for 7 days, or until adequate sporulation is observed.[8]

    • Harvest conidia by flooding the plate with sterile saline and gently scraping the surface with a sterile loop.[8]

    • Transfer the suspension to a sterile tube and let heavy particles settle for 3-5 minutes.[8]

    • Adjust the turbidity of the conidial suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.[8]

    • Dilute the adjusted suspension 1:50 in RPMI-1640 medium to achieve a final inoculum concentration of 0.4-5 x 10^4 CFU/mL.[8]

  • This compound Stock and Working Solution Preparation:

    • Prepare a stock solution of this compound at 1600 µg/mL in 100% DMSO.[8]

    • Prepare a working stock solution of 32 µg/mL by diluting the stock solution 1:50 in RPMI-1640 medium. The final DMSO concentration should be 2%.[8]

  • Microtiter Plate Setup and Serial Dilution:

    • Dispense 100 µL of RPMI-1640 medium into wells 2 through 11 of a 96-well plate.[8]

    • Add 200 µL of the 32 µg/mL this compound working solution to well 1.[8]

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10. This will create a concentration range from 16 µg/mL to 0.03 µg/mL.[8]

    • Well 11 will serve as the growth control (no fungicide), and well 12 will be the sterility control (no inoculum).[8]

  • Inoculation and Incubation:

    • Inoculate wells 1 through 11 with 100 µL of the final fungal inoculum suspension.[8]

    • The final volume in each well will be 200 µL.

    • Seal the plates and incubate at 35°C for 48-72 hours, or until sufficient growth is observed in the control well.[8]

  • Data Analysis:

    • The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that results in complete inhibition of visible growth.[8]

    • For EC50 determination, the optical density of each well can be read using a microplate reader, and the data can be analyzed using appropriate statistical software to calculate the concentration that inhibits 50% of fungal growth compared to the control.

Protocol 2: Plant Inoculation Assay (Detached Leaf Method)

This protocol describes a method to evaluate the protective and curative efficacy of this compound on detached leaves.

Materials:

  • Healthy, fully expanded leaves from the plant species of interest

  • This compound formulation or technical grade dissolved in a suitable solvent

  • Fungal pathogen culture

  • Sterile distilled water

  • Petri dishes

  • Sterile filter paper

  • Growth chamber with controlled light, temperature, and humidity

Procedure:

  • Leaf Preparation:

    • Excise healthy leaves and surface sterilize them by washing with sterile distilled water.

    • Place the leaves in a Petri dish containing moistened sterile filter paper to maintain high humidity.

  • This compound Application:

    • Protective Assay: Prepare a series of this compound concentrations. Spray the leaves evenly with the fungicide solutions or a control solution (e.g., water with the same concentration of solvent used for this compound). Allow the leaves to dry for a specified period (e.g., 24 hours) before inoculation.

    • Curative Assay: Inoculate the leaves with the pathogen first (see step 3). After a defined incubation period (e.g., 24 hours), apply the this compound solutions as described above.

  • Inoculation:

    • Prepare a spore suspension of the fungal pathogen in sterile distilled water to a known concentration (e.g., 1 x 10^5 spores/mL).

    • Place a small droplet (e.g., 10 µL) of the spore suspension onto the adaxial surface of each leaf.

  • Incubation and Disease Assessment:

    • Incubate the Petri dishes in a growth chamber under conditions optimal for disease development (e.g., 25°C, 16h photoperiod).

    • After a suitable incubation period (e.g., 3-7 days), assess disease severity by measuring the diameter of the lesions that develop at the inoculation sites.

  • Data Analysis:

    • Calculate the percentage of disease inhibition for each this compound concentration relative to the control treatment.

Protocol 3: Quantitative PCR (qPCR) for Plant Defense Gene Expression

This protocol outlines the steps for analyzing the expression of plant defense-related genes in response to this compound treatment and/or pathogen challenge.

Materials:

  • Plant tissue samples (treated with this compound, pathogen, or both)

  • Liquid nitrogen

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • qPCR instrument

  • SYBR Green qPCR master mix

  • Gene-specific primers for defense genes and a reference gene

Procedure:

  • Experimental Setup and Sample Collection:

    • Grow plants under controlled conditions.

    • Treat plants with this compound, the pathogen, or a combination of both. Include appropriate control groups (e.g., mock-treated).

    • At specific time points after treatment, harvest leaf tissue, immediately freeze it in liquid nitrogen, and store at -80°C.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from the plant tissue using a commercial RNA extraction kit according to the manufacturer's instructions.

    • Treat the RNA samples with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA from the purified RNA using a cDNA synthesis kit.

  • qPCR Analysis:

    • Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the gene of interest, and the diluted cDNA template.

    • Perform the qPCR reaction in a real-time PCR system using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[9]

    • Include a melting curve analysis at the end of the run to verify the specificity of the amplified product.[9]

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene in each sample.

    • Normalize the expression of the target defense genes to the expression of a stably expressed reference gene (e.g., actin or ubiquitin).

    • Calculate the relative gene expression using the 2-ΔΔCt method.[10]

Visualizations

Azoxystrobin_Mechanism_of_Action cluster_fungal_mitochondrion Fungal Mitochondrion cluster_fungal_processes Fungal Cellular Processes ETC Electron Transport Chain ComplexIII Complex III (Cytochrome bc1) Cytochrome_b Cytochrome b Cytochrome_c1 Cytochrome c1 Cytochrome_b->Cytochrome_c1 e- ATP_Synthase ATP Synthase Cytochrome_c1->ATP_Synthase e- ATP ATP (Energy) ATP_Synthase->ATP Generates Spore_Germination Spore Germination ATP->Spore_Germination Powers Mycelial_Growth Mycelial Growth ATP->Mycelial_Growth Powers Sporulation Sporulation ATP->Sporulation Powers This compound This compound This compound->Cytochrome_b Binds to Qo site & Blocks e- transfer Ubiquinol Ubiquinol (e- donor) Ubiquinol->Cytochrome_b e- Ubiquinone Ubiquinone (e- acceptor)

Caption: Mechanism of action of this compound in fungal mitochondria.

Experimental_Workflow_In_Vitro_Assay start Start prep_inoculum Prepare Fungal Inoculum start->prep_inoculum prep_this compound Prepare this compound Solutions start->prep_this compound inoculate Inoculate Wells prep_inoculum->inoculate serial_dilution Perform Serial Dilutions in 96-well Plate prep_this compound->serial_dilution serial_dilution->inoculate incubate Incubate Plates inoculate->incubate read_results Read Results (MIC/EC50) incubate->read_results end End read_results->end

Caption: Workflow for an in vitro fungicide susceptibility assay.

Plant_Pathogen_Interaction_Logic This compound This compound Application Fungal_Respiration Fungal Mitochondrial Respiration This compound->Fungal_Respiration Inhibits Plant_Defense Plant Defense Response This compound->Plant_Defense May indirectly trigger Pathogen_Virulence Pathogen Virulence Fungal_Respiration->Pathogen_Virulence Required for Disease_Development Disease Development Plant_Defense->Disease_Development Suppresses Pathogen_Virulence->Disease_Development Leads to

Caption: Logical relationships in this compound's effect on plant-pathogen interactions.

References

Application Notes and Protocols for Developing pH-Responsive Release Systems for Azoxystrobin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to developing and characterizing pH-responsive release systems for the fungicide azoxystrobin. The protocols outlined below cover the synthesis of various nanocarriers, loading of the active ingredient, and detailed methods for characterization and in vitro release studies.

Introduction

This compound, a broad-spectrum fungicide, often faces challenges such as poor water solubility, potential environmental runoff, and the need for controlled release to enhance efficacy and reduce environmental impact. pH-responsive nanosystems offer a promising solution by enabling the targeted release of this compound in response to the specific pH of the fungal microenvironment, which is often acidic. This targeted delivery can improve fungicidal activity while minimizing off-target effects.

This document details protocols for three distinct types of pH-responsive nanocarriers: Zinc Metal-Organic Framework (ZIF-8), Mesoporous Silica Nanoparticles (MSNs), and Poly(lactic acid) (PLA) Microspheres.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on pH-responsive this compound delivery systems for easy comparison.

Table 1: Nanoparticle Formulation and Loading Efficiency

Nanocarrier SystemThis compound to Carrier Ratio (w/w)Loading Content (%)Encapsulation Efficiency (%)Reference
AZOX-ZIF-8/BC3:119.83 ± 0.25Not Reported[1]
This compound-PLA MS11:415.778.5[2]
This compound-PLA MS21:417.185.4[2]
This compound-PLA MS31:418.592.7[2]

Table 2: Physicochemical Characterization of this compound-Loaded Nanoparticles

Nanoparticle FormulationHydrodynamic Mean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
ZIF-8 (in methanol)145Not ReportedNot Reported[1]
ZIF-8 (in deionized water)893Not ReportedNot Reported[1]
ZIF-8 (in ammonia)4160Not ReportedNot Reported[1]
This compound-PLA MS1130.9 ± 0.20.10 ± 0.02Not Reported[2]
This compound-PLA MS2353.4 ± 6.30.07 ± 0.05Not Reported[2]
This compound-PLA MS33078.0 ± 336.6Not ReportedNot Reported[2]

Table 3: pH-Responsive In Vitro Release of this compound

Nanocarrier SystempHCumulative Release after 24h (%)Cumulative Release after 48h (%)Key FindingReference
AZOX-ZIF-8/BC4.8Not Reported~75Release is 48.42% faster at pH 4.8 than at pH 8.2.[1][3]
AZOX-ZIF-8/BC7.0Not Reported~50Moderate release at neutral pH.[1]
AZOX-ZIF-8/BC8.2Not Reported~40Slower release in alkaline conditions.[1]
This compound-PLA MS1Not Specified90.09Not ReportedSmaller particles show faster release.[2]
This compound-PLA MS2Not Specified82.34Not ReportedRelease rate is inversely related to particle size.[2]
This compound-PLA MS3Not Specified73.23Not ReportedLarger particles exhibit more sustained release.[2]

Experimental Protocols

Protocol 1: Synthesis and Loading of this compound-ZIF-8/Biomass Charcoal (AZOX-ZIF-8/BC)

This protocol is adapted from a study on a pH-responsive fungicide delivery system.[1]

1.1 Materials

1.2 Synthesis of ZIF-8/BC

  • Prepare a solution of zinc nitrate hexahydrate in methanol.

  • Prepare a separate solution of 2-methylimidazole in methanol.

  • Disperse biomass charcoal in the zinc nitrate solution.

  • Add the 2-methylimidazole solution to the zinc nitrate/biomass charcoal suspension while stirring.

  • Continue stirring for one hour at room temperature.

  • Collect the resulting ZIF-8/BC composite by centrifugation.

  • Wash the product three times with methanol.

  • Dry the ZIF-8/BC in an oven at 70°C for 12 hours.[4]

1.3 Loading of this compound

  • Disperse the dried ZIF-8/BC in a solution of this compound in methanol (e.g., at a 3:1 mass ratio of this compound to carrier).[1]

  • Stir the suspension at 25°C to facilitate the impregnation of this compound into the ZIF-8/BC nanoparticles.[1]

  • Collect the AZOX-ZIF-8/BC nanoparticles by centrifugation.

  • Wash with methanol to remove unloaded this compound.

  • Dry the final product.

Protocol 2: Preparation of this compound-Loaded Poly(lactic acid) (PLA) Microspheres

This protocol is based on an oil/water emulsion solvent evaporation method.[2]

2.1 Materials

  • Poly(lactic acid) (PLA)

  • This compound

  • Dichloromethane (DCM)

  • Coumarin (B35378) 6 (optional, for visualization)

  • Deionized water

2.2 Preparation of Microspheres

  • Dissolve 160 mg of PLA and 40 mg of this compound powder in 8 mL of DCM to form the organic phase. If visualization is desired, 1 mg of coumarin 6 can be added.[2]

  • Prepare the aqueous phase.

  • Add the organic phase to the aqueous phase and emulsify to form an oil-in-water (o/w) emulsion.

  • Evaporate the DCM from the emulsion under reduced pressure or by stirring at room temperature.

  • Collect the formed microspheres by centrifugation.

  • Wash the microspheres with deionized water.

  • Lyophilize the microspheres for 48 hours to obtain a dry powder.

Protocol 3: Characterization of this compound-Loaded Nanoparticles

3.1 Particle Size and Polydispersity Index (PDI) - Dynamic Light Scattering (DLS)

  • Prepare a dilute suspension of the nanoparticles in a suitable solvent (e.g., deionized water or the release medium). The solution should be clear to slightly hazy.[5]

  • Filter the sample through a 0.22 µm syringe filter to remove any large aggregates.[6]

  • Calibrate the DLS instrument using a standard.

  • Load the sample into a clean cuvette.

  • Set the measurement parameters, including temperature and angle (typically 90° or 173°).[7]

  • Perform the measurement to obtain the hydrodynamic diameter and PDI.

3.2 Morphology - Scanning Electron Microscopy (SEM)

  • Prepare the sample by placing a small amount of the nanoparticle powder on a conductive stub.

  • Coat the sample with a thin layer of a conductive material (e.g., gold or carbon) using a sputter coater.

  • Place the sample in the SEM chamber and evacuate to create a vacuum.

  • Scan the sample with the electron beam to capture high-resolution images.

  • Adjust the magnification to visualize the morphology and surface characteristics of the nanoparticles.

3.3 Surface Charge - Zeta Potential

  • Prepare the nanoparticle suspension in a low ionic strength medium, such as 10 mM NaCl.[8]

  • Ensure the suspending medium is filtered through a 0.2 µm or smaller filter.[8]

  • Load the sample into the zeta cell.

  • Measure the electrophoretic mobility of the particles under an applied electric field.

  • The instrument's software will calculate the zeta potential based on the electrophoretic mobility.

Protocol 4: In Vitro pH-Responsive Release Study

This protocol utilizes the dialysis bag method.[9]

4.1 Materials

  • This compound-loaded nanoparticles

  • Dialysis bags (with an appropriate molecular weight cut-off)

  • Phosphate buffered saline (PBS) or other relevant buffer solutions at different pH values (e.g., 4.8, 7.0, 8.2)

  • Magnetic stirrer and stir bars

4.2 Release Study Procedure

  • Accurately weigh a specific amount of this compound-loaded nanoparticles and disperse them in a known volume of the release medium (e.g., 3 mL).[9]

  • Transfer the nanoparticle dispersion into a dialysis bag and securely clamp both ends.

  • Place the dialysis bag into a beaker containing a larger volume of the release medium (e.g., 200 mL) at the desired pH.[9]

  • Place the beaker on a magnetic stirrer and maintain a constant temperature (e.g., 25°C or 37°C) and stirring speed (e.g., 100 rpm).[10]

  • At predetermined time intervals, withdraw a sample from the release medium outside the dialysis bag.

  • Replenish the withdrawn volume with fresh release medium to maintain sink conditions.

  • Analyze the concentration of this compound in the collected samples using a suitable analytical method like HPLC.

Protocol 5: Quantification of this compound - High-Performance Liquid Chromatography (HPLC)

5.1 HPLC System and Conditions

  • Column: C18 column (e.g., 150 mm × 4.6 mm, 5 µm)[2]

  • Mobile Phase: Acetonitrile and water (e.g., 80:20 v/v)[11]

  • Flow Rate: 1.0 mL/min[12]

  • Detection Wavelength: 255 nm[11][12]

  • Injection Volume: 20 µL

5.2 Standard Curve Preparation

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • Prepare a series of standard solutions of known concentrations by diluting the stock solution.

  • Inject each standard solution into the HPLC system and record the peak area.

  • Plot a calibration curve of peak area versus concentration.

5.3 Sample Analysis

  • Filter the samples collected from the in vitro release study through a 0.22 µm syringe filter.

  • Inject the filtered samples into the HPLC system.

  • Determine the peak area of this compound in each sample.

  • Calculate the concentration of this compound in the samples using the standard curve.

Visualizations

Logical Relationships and Workflows

experimental_workflow cluster_synthesis Nanoparticle Synthesis & Loading cluster_characterization Physicochemical Characterization cluster_release In Vitro Release Study synthesis Synthesis of Nanocarrier (ZIF-8, MSN, or Polymer) loading Loading of this compound synthesis->loading purification Purification & Drying loading->purification dls DLS (Size & PDI) purification->dls sem SEM (Morphology) purification->sem zeta Zeta Potential (Surface Charge) purification->zeta setup Dialysis Bag Setup (Different pH Buffers) purification->setup data_interpretation Data Interpretation & Comparison dls->data_interpretation sem->data_interpretation zeta->data_interpretation sampling Time-point Sampling setup->sampling analysis HPLC Analysis sampling->analysis analysis->data_interpretation

Caption: Experimental workflow for developing and evaluating pH-responsive this compound release systems.

ph_release_mechanism cluster_neutral Neutral/Alkaline pH (e.g., pH 7.0-8.2) cluster_acidic Acidic pH (e.g., pH 4.8) (Fungal Microenvironment) np_stable Nanoparticle is Stable This compound is Encapsulated slow_release Slow/Minimal Release np_stable->slow_release Diffusion np_destable Nanoparticle Destabilization (e.g., ZIF-8 degradation) fast_release Rapid Release of this compound np_destable->fast_release Matrix Erosion/ Swelling outcome Targeted Fungicidal Action fast_release->outcome start This compound-Loaded Nanoparticle start->np_stable Stable Environment start->np_destable Acidic Trigger

Caption: Mechanism of pH-responsive release of this compound from nanocarriers.

References

Application Notes and Protocols for the Preparation of Azoxystrobin Stock Solutions in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Azoxystrobin is a broad-spectrum fungicide from the strobilurin class, widely utilized in agricultural applications and scientific research.[1] It functions by inhibiting mitochondrial respiration in fungi at the Quinone outside (Qo) site of the Cytochrome bc1 complex, thereby blocking ATP synthesis.[1][2] For laboratory experiments, such as in vitro antifungal susceptibility testing, mycelial growth inhibition assays, or studies on cellular mechanisms, the preparation of accurate and stable stock solutions is a critical first step. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions to ensure experimental reproducibility and accuracy.

Safety Precautions

Before handling this compound, it is crucial to review the Safety Data Sheet (SDS). Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All handling of the solid compound and concentrated solutions should be performed in a well-ventilated area or a chemical fume hood.

Quantitative Data Summary

Physical and Chemical Properties
PropertyValueReference
Molecular FormulaC₂₂H₁₇N₃O₅[1]
Molecular Weight403.39 g/mol [1]
Physical AppearanceWhite to beige solid[1][3]
Melting Point116 °C[3]
Solubility of this compound

This compound exhibits low solubility in water but is soluble in various organic solvents.[1] The choice of solvent is critical and should be based on the experimental design, ensuring compatibility with the biological system being studied.

SolventSolubility (g/L at 20°C)Reference
Dichloromethane400[3]
Acetonitrile340[3]
Ethyl Acetate (B1210297)130[3]
Acetone86[3]
Toluene55[3]
Methanol20[3]
n-Octanol1.4[3]
Hexane0.057[3]

Note: The solubility of this compound in solvents like methanol, ethanol, and ethyl acetate increases with temperature.[4][5]

Storage and Stability of Stock Solutions

Proper storage is essential to maintain the integrity of the this compound stock solution and prevent its degradation.

Storage ConditionDurationRecommendationsReference
-80°CUp to 2 yearsAliquot to prevent freeze-thaw cycles.[2]
-20°CUp to 1 yearAliquot to prevent freeze-thaw cycles.[2][6]
Cool, dry, dark placeGeneralProtect from light and extreme heat.[7][8]

Note: this compound is generally stable to hydrolysis at pH 5 and 7 and is considered photostable.[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing stock solutions for in vitro cell-based assays due to its high solubilizing capacity.

Materials:

  • This compound (solid, purity ≥98%)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Analytical balance

  • Spatula

  • Weighing paper

  • Volumetric flask (e.g., 10 mL)

  • Micro-centrifuge tubes or cryovials for aliquoting

  • Pipettes and sterile filter tips

Procedure:

  • Calculation: Determine the mass of this compound required.

    • Molecular Weight (MW) = 403.39 g/mol

    • Desired Concentration = 10 mM = 0.010 mol/L

    • Desired Volume = 10 mL = 0.010 L

    • Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x MW ( g/mol )

    • Mass (g) = 0.010 mol/L x 0.010 L x 403.39 g/mol = 0.00403 g = 4.03 mg

  • Weighing: In a chemical fume hood, accurately weigh out approximately 4.03 mg of this compound powder onto weighing paper using an analytical balance.

  • Dissolving: Carefully transfer the weighed powder into a 10 mL volumetric flask. Add a portion of DMSO (e.g., 5-7 mL) to the flask.

  • Solubilization: Gently swirl the flask to dissolve the solid. If necessary, sonicate the solution for a few minutes or warm it gently (do not exceed 40°C) to aid dissolution.[2] Ensure the powder is completely dissolved.

  • Final Volume: Once the solid is fully dissolved, add DMSO to the flask until the bottom of the meniscus reaches the 10 mL calibration mark.

  • Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile micro-centrifuge tubes or cryovials. This prevents contamination and degradation from repeated freeze-thaw cycles.[2] Store the aliquots at -20°C or -80°C.[2]

Protocol 2: Preparation of a Working Solution for Antifungal Assays

This protocol describes the dilution of a high-concentration stock solution to a working concentration for use in assays like antifungal susceptibility testing.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Appropriate sterile culture medium (e.g., RPMI-1640) or buffer

  • Sterile tubes and pipettes

Procedure:

  • Intermediate Dilution (if necessary): For some applications, creating an intermediate stock solution can facilitate the preparation of the final working solutions. For example, to prepare a 1600 µg/mL stock solution from the 10 mM stock:

    • 10 mM = 4033.9 µg/mL.

    • Dilute the 10 mM stock approximately 1:2.5 in DMSO to get a 1600 µg/mL intermediate stock.

  • Final Working Solution: Prepare the final working solution by diluting the stock solution into the assay medium. For example, to prepare a 32 µg/mL working solution from a 1600 µg/mL stock:

    • A 1:50 dilution is required (1600 µg/mL / 32 µg/mL = 50).

    • Add 20 µL of the 1600 µg/mL stock solution to 980 µL of RPMI-1640 medium. This results in a final volume of 1 mL.

    • The final DMSO concentration in this working solution will be 2% (1/50th of the 100% DMSO stock).[9]

  • Solvent Control: It is crucial to prepare a vehicle control containing the same final concentration of the solvent (e.g., 2% DMSO in RPMI-1640) to account for any effects of the solvent on the biological system.[10]

  • Serial Dilutions: The working solution can then be used to perform serial dilutions in a microtiter plate to determine parameters like the Minimum Inhibitory Concentration (MIC) or EC₅₀ values.[9][10]

Visualized Workflow and Signaling Pathway

Experimental Workflow: Stock Solution Preparation

The following diagram illustrates the logical workflow for preparing an this compound stock solution for laboratory use.

G cluster_prep Preparation Phase cluster_storage Storage & Use A Step 1: Calculate Mass B Step 2: Weigh this compound A->B Required Mass C Step 3: Add Solvent (e.g., DMSO) B->C Transfer Powder D Step 4: Dissolve Compound (Vortex/Sonicate) C->D E Step 5: Adjust to Final Volume D->E Ensure Homogeneity F Step 6: Aliquot into Tubes E->F High-Concentration Stock G Step 7: Store at -20°C or -80°C F->G H Step 8: Dilute to Working Concentration for Experiment G->H Use Single Aliquot cluster_mito Mitochondrial Inner Membrane Complex_III Complex III (Cytochrome bc1) Complex_IV Complex IV Complex_III->Complex_IV e- transfer blocked Qo_site Qo Site Qo_site->Complex_III ATP_Synthase ATP Synthase This compound This compound This compound->Qo_site Binds and Inhibits ATP_Production ATP Production Electron_Transport->ATP_Production Inhibited Cell_Death Fungal Cell Death ATP_Production->Cell_Death Leads to

References

Application Note: Quantification of Azoxystrobin using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Azoxystrobin is a widely used broad-spectrum fungicide belonging to the strobilurin class, employed to protect various crops from fungal diseases.[1][2] Accurate quantification of this compound residues in environmental and agricultural samples is crucial for ensuring food safety and monitoring environmental compliance. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and reliable analytical technique for the determination of this compound.[1][2] This application note provides a comprehensive protocol for the quantification of this compound using a reversed-phase HPLC method.

Data Presentation

The following table summarizes the key quantitative data and validation parameters for the HPLC method described herein.

ParameterValueReference
Chromatographic Conditions
HPLC ColumnC18 (e.g., Shimadzu BDS C18, 250 x 4.6 mm, 5µm)[3]
Mobile PhaseAcetonitrile (B52724):Water (80:20, v/v)[1][2][4]
Flow Rate1.0 mL/min[1][2][4]
Injection Volume20 µL[3]
Detection Wavelength255 nm[1][2][4]
Run Time15 minutes[1][2]
Method Validation
Linearity Range0.01 - 2.0 µg/mL[5]
Correlation Coefficient (r²)> 0.999[1][2]
Limit of Detection (LOD)0.01 µg/mL[5]
Limit of Quantification (LOQ)0.05 µg/mL[5]
Recovery81.99% - 107.85%[1][6]
Retention TimeApproximately 7.1 minutes[3]

Experimental Protocols

This section details the procedures for preparing standards and samples for HPLC analysis of this compound.

Preparation of Standard Solutions

1.1. Standard Stock Solution (1000 µg/mL):

  • Accurately weigh 50 mg of analytical grade this compound standard.[1]

  • Transfer the standard to a 50 mL volumetric flask.

  • Dissolve the standard in a small amount of HPLC grade acetonitrile and sonicate for 10 minutes to ensure complete dissolution.[1]

  • Make up the volume to 50 mL with acetonitrile and mix thoroughly.

1.2. Working Standard Solutions:

  • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (Acetonitrile:Water, 80:20 v/v) to achieve concentrations ranging from 0.01 µg/mL to 2.0 µg/mL.[5]

  • These working standards will be used to construct the calibration curve.

Sample Preparation

The following protocol is a general guideline for the extraction of this compound from a solid matrix (e.g., fruit, soil). The specific sample matrix may require optimization.

2.1. Extraction:

  • Weigh a representative 25 g of the homogenized sample into a beaker.[4]

  • Add 50 mL of acetonitrile and homogenize for 2-3 minutes.

  • Filter the extract through a Büchner funnel with Whatman No. 1 filter paper.[4]

2.2. Liquid-Liquid Partitioning (for cleanup):

  • Transfer the filtrate to a separatory funnel.

  • Add 50 mL of dichloromethane (B109758) and 25 mL of 5% NaCl solution.[4]

  • Shake vigorously for 1 minute and allow the layers to separate.

  • Collect the lower organic layer (dichloromethane) and pass it through anhydrous sodium sulfate (B86663) to remove any residual water.[4]

2.3. Solid-Phase Extraction (SPE) (for further cleanup):

  • Condition a silica (B1680970) SPE cartridge with 5 mL of a hexane:dichloromethane (50:50, v/v) mixture.[4]

  • Load the dried organic extract onto the conditioned SPE cartridge.

  • Wash the cartridge with 5 mL of dichloromethane:ethyl acetate (B1210297) (90:10, v/v) to remove interferences.[4]

  • Elute the this compound from the cartridge using 5 mL of dichloromethane:ethyl acetate (70:30, v/v).[4]

2.4. Final Sample Preparation:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[7]

  • Reconstitute the residue in 1 mL of the mobile phase (Acetonitrile:Water, 80:20 v/v).[4]

  • Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.[1]

  • The sample is now ready for injection into the HPLC system.

HPLC Analysis

  • Set up the HPLC system according to the chromatographic conditions outlined in the data presentation table.

  • Inject the prepared standard solutions to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Quantify the amount of this compound in the samples by comparing the peak area with the calibration curve.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis sample Homogenized Sample extraction Extraction with Acetonitrile sample->extraction Homogenize filtration Filtration extraction->filtration partitioning Liquid-Liquid Partitioning filtration->partitioning Cleanup spe Solid-Phase Extraction (SPE) partitioning->spe Further Cleanup evaporation Evaporation to Dryness spe->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution final_sample Filtered Sample for HPLC reconstitution->final_sample Filter (0.45 µm) hplc HPLC System final_sample->hplc Inject data Data Acquisition & Processing hplc->data quantification Quantification data->quantification

Caption: Experimental workflow for this compound quantification.

standard_preparation cluster_standards Standard Preparation standard This compound Analytical Standard stock Stock Solution (1000 µg/mL) in Acetonitrile standard->stock Dissolve & Dilute working Working Standards (0.01 - 2.0 µg/mL) in Mobile Phase stock->working Serial Dilution calibration Calibration Curve Construction working->calibration Inject into HPLC

Caption: Preparation of standard solutions for calibration.

References

Experimental design for testing azoxystrobin in greenhouse trials

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Greenhouse Efficacy Trials for Azoxystrobin

Introduction

This compound is a broad-spectrum, systemic fungicide belonging to the strobilurin class.[1] Its primary mode of action is the inhibition of mitochondrial respiration in fungi by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III), which disrupts the electron transport chain and halts the production of ATP.[1][2][3] This mechanism is effective against a wide range of fungal pathogens across all four major fungal groups: Ascomycota, Deuteromycota, Basidiomycota, and Oomycota.[4] this compound exhibits systemic, translaminar, and curative properties, allowing it to move within the plant to protect both treated and untreated tissues.[1][4] Due to its efficacy, it is widely used in agriculture to control diseases like powdery mildew, downy mildew, rusts, and leaf spots.[4][5]

This document provides a detailed protocol for conducting greenhouse trials to evaluate the efficacy of this compound formulations. The goal of these trials is to determine the minimum effective dose for disease control while assessing any potential for phytotoxicity on the host plant.[6] A well-designed greenhouse experiment provides a controlled environment to generate reliable data necessary for product registration and developing effective disease management programs.[6][7]

Mechanism of Action: Inhibition of Fungal Respiration

This compound targets the mitochondrial electron transport chain, a critical pathway for energy production in fungal cells. By blocking electron transfer at the cytochrome bc1 complex, it effectively starves the fungus of energy, leading to the inhibition of spore germination and mycelial growth.[3][5]

G This compound's Mode of Action cluster_etc Mitochondrial Electron Transport Chain e_source Electron Source (Complex I/II) q_pool Ubiquinone (Q) Pool e_source->q_pool e- bc1 Cytochrome bc1 Complex (Complex III) q_pool->bc1 e- cy_c Cytochrome c bc1->cy_c e- atp_synth ATP Synthase complex_iv Complex IV cy_c->complex_iv e- atp ATP Production (Cellular Energy) atp_synth->atp azoxy This compound (QoI) azoxy->bc1 INHIBITS

Caption: this compound inhibits the cytochrome bc1 complex, blocking electron transport and ATP synthesis.

Experimental Protocol: Greenhouse Efficacy Trial

This protocol outlines a method for evaluating the efficacy of this compound against a target pathogen on a susceptible host plant in a controlled greenhouse environment.

1. Experimental Design

  • Design: The experiment should be arranged in a Randomized Complete Block Design (RCBD) to minimize the effects of environmental gradients within the greenhouse (e.g., variations in light, temperature, or humidity).[8][9]

  • Replication: Each treatment should have a minimum of four replicate blocks.[8]

  • Experimental Unit: Each experimental unit (e.g., a single pot or a tray of plants) should contain a sufficient number of plants to allow for accurate assessment.[8]

  • Treatments: A comprehensive trial should include the following treatments:

    • Untreated, Uninoculated Control: Plants are not treated with fungicide or pathogen. This serves as a baseline for normal plant growth and to check for contamination.

    • Untreated, Inoculated Control (Positive Control): Plants are inoculated with the pathogen but receive no fungicide. This is crucial to ensure that disease pressure is adequate for a valid test.[6]

    • This compound - Low Rate: Application at a rate below the expected efficacious dose.

    • This compound - Medium Rate: Application at the proposed label rate.

    • This compound - High Rate: Application at a rate above the proposed label rate to establish a margin of safety for phytotoxicity.[10]

    • Reference Fungicide: A commercially available fungicide known to be effective against the target pathogen, for comparison.[10]

2. Materials and Methods

  • Host Plant: Select a commercially relevant plant species and a cultivar known to be susceptible to the target disease.[6][9] (e.g., Cucumber, Cucumis sativus cv. 'Marketmore 76').

  • Growing Conditions:

    • Containers: Use new or sterilized pots of a uniform size (e.g., 15 cm diameter).[11]

    • Media: Use a standardized, sterile potting mix.[11]

    • Environment: Maintain optimal greenhouse conditions for the host plant (e.g., 22-28°C, 60-80% relative humidity, 14-hour photoperiod). Monitor and record temperature and humidity throughout the trial.[6]

  • Pathogen and Inoculation:

    • Isolate: Use a virulent, well-characterized isolate of the target pathogen (e.g., Botrytis cinerea for gray mold).

    • Inoculum Preparation: Prepare a spore suspension from fresh cultures, adjusting the concentration to a standardized level (e.g., 1 x 10^5 conidia/mL) using a hemocytometer.

    • Inoculation: At the appropriate plant growth stage (e.g., 4-6 true leaves), spray plants with the spore suspension until foliage is thoroughly wet. Maintain high humidity for 24-48 hours post-inoculation to facilitate infection.

  • Fungicide Application:

    • Preparation: Prepare spray solutions for each treatment concentration immediately before use.

    • Application: Apply fungicides as a foliar spray using a calibrated sprayer to ensure uniform coverage until runoff.[12] Applications can be made preventatively (before inoculation) or curatively (after inoculation), depending on the trial objectives.[4]

    • Safety: Always follow personal protective equipment (PPE) guidelines when handling and applying pesticides.[13]

3. Data Collection

Assessments should be conducted at regular intervals (e.g., 7, 14, and 21 days after treatment).

  • Disease Severity: Rate disease severity on a percentage scale or a 0-5 rating index, where 0 = no symptoms and 5 = severe disease or plant death.[14]

  • Disease Incidence: Calculate the percentage of plants per replicate showing any disease symptoms.[8]

  • Phytotoxicity: Assess any adverse plant responses such as stunting, chlorosis, or necrosis using a 0-5 rating scale, where 0 = no injury and 5 = severe injury or plant death.[9]

  • Plant Growth Metrics (Optional): Measure plant height, shoot fresh/dry weight, or yield (number/weight of fruits) at the end of the trial to assess the impact on plant vigor.[15]

4. Statistical Analysis

Data should be analyzed using appropriate statistical software. Perform an Analysis of Variance (ANOVA) to determine if there are significant differences among treatments.[8] If the ANOVA is significant (P < 0.05), use a mean separation test (e.g., Duncan's Multiple Range Test or Tukey's HSD) to compare treatment means.[8][16]

Caption: A typical workflow for a preventative fungicide efficacy trial in a greenhouse setting.

Data Presentation

Quantitative data from the trial should be summarized in a clear and structured table to facilitate comparison between treatments.

Table 1: Example Data Summary for this compound Greenhouse Trial

TreatmentApplication RateMean Disease Severity (%) [a]Mean Phytotoxicity Rating (0-5) [b]Mean Shoot Dry Weight (g) [a]
Uninoculated Control-0.0 d0.0 c25.5 a
Inoculated Control-75.8 a0.0 c15.1 d
This compoundLow Rate30.2 b0.0 c22.8 b
This compoundMedium Rate12.5 c0.0 c24.9 a
This compoundHigh Rate10.1 c0.5 b24.5 a
Reference FungicideLabel Rate15.3 c1.2 a20.7 c

[a] Means within a column followed by the same letter are not significantly different (P > 0.05) according to a selected mean separation test. [b] Phytotoxicity Rating: 0 = no injury, 5 = severe injury.

Resistance Management

This compound belongs to FRAC Group 11.[1] Due to the specific, single-site mode of action, there is a risk of fungicide resistance development in pathogen populations. To mitigate this risk, it is critical to rotate this compound with fungicides from different FRAC groups and limit the number of consecutive applications.[7][17]

References

Application Notes and Protocols for the Use of Azoxystrobin as a Positive Control in Fungicide Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing azoxystrobin as a positive control in in vitro fungicide screening assays. This compound, a broad-spectrum strobilurin fungicide, serves as a reliable benchmark due to its well-characterized mechanism of action and potent activity against a wide range of fungal pathogens.[1][2] Adherence to the detailed protocols outlined below will ensure the generation of robust and reproducible data for the evaluation of novel antifungal compounds.

Introduction

This compound is a systemic fungicide that belongs to the Quinone outside Inhibitor (QoI) group, classified under FRAC (Fungicide Resistance Action Committee) Group 11.[1] Its mode of action involves the inhibition of mitochondrial respiration by binding to the Qo site of the cytochrome bc1 complex (Complex III).[1][2][3][4][5] This binding blocks electron transfer, thereby halting the production of ATP, which is essential for fungal cellular processes.[1][3][5] Consequently, this compound effectively inhibits spore germination, mycelial growth, and sporulation in a diverse range of fungi, including species from Ascomycota, Basidiomycota, Deuteromycota, and Oomycota.[1][2][3] Its well-defined and potent antifungal activity makes it an ideal positive control for in vitro fungicide screening assays, providing a benchmark for comparing the efficacy of experimental compounds.

Data Presentation: In Vitro Efficacy of this compound

The following table summarizes the 50% effective concentration (EC50) values of this compound against various fungal pathogens, as reported in the scientific literature. These values are crucial for establishing appropriate concentration ranges for positive controls in screening assays and for comparing the potency of new chemical entities.

Fungal SpeciesIsolate InformationAssay MethodEndpointEC50 Range (µg/mL)Reference
Rhizoctonia solani3 isolates from tobaccoMycelial Growth InhibitionEC5014.13 - 16.68[6]
Alternaria alternata6 isolates from pecanBroth MicrodilutionEC501.48 - 2.70 (Overall Mean: 1.87)[7]
Colletotrichum nymphaeaeSensitive isolatesNot specifiedEC500.21 - 0.36[8]
Colletotrichum nymphaeaeModerately Resistant isolatesNot specifiedEC502.6 - 7.8[8]
Colletotrichum fioriniaeModerately Resistant isolatesNot specifiedEC509.7 - 14.4[8]
Cercospora nicotianaeSensitive isolatesNot specifiedEC50< 0.08[9]
Cercospora nicotianaeModerately Sensitive isolatesNot specifiedEC500.14 - 0.64[9]
Cercospora nicotianaeLow Sensitivity isolatesNot specifiedEC50> 1.18[9]
Sclerotinia sclerotiorum105 isolatesMycelial Growth InhibitionEC500.1127 - 0.6163 (Mean: 0.2932)[10]
Fusarium fujikuroi100 isolates from riceMycelial Growth InhibitionEC50Mean: 0.822 ± 0.285[11]
Fusarium fujikuroi100 isolates from riceConidial GerminationEC50Mean: 0.762 ± 0.283[11]

Experimental Protocols

The following are detailed protocols for two common in vitro fungicide screening methods, incorporating this compound as a positive control.

Protocol 1: Broth Microdilution Susceptibility Assay

This method is a high-throughput technique for determining the Minimum Inhibitory Concentration (MIC) or EC50 of antifungal compounds in a liquid medium.

Materials:

  • Sterile 96-well microtiter plates

  • This compound (analytical grade)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Fungal isolates

  • Potato Dextrose Agar (B569324) (PDA) plates

  • Sterile saline (0.85%)

  • Spectrophotometer

  • Hemocytometer or automated cell counter

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound at 1600 µg/mL in 100% DMSO.[1]

    • Further dilute this stock solution 1:50 in RPMI-1640 medium to obtain a working stock solution of 32 µg/mL with a final DMSO concentration of 2%. This will be the starting concentration for serial dilutions.[1]

  • Inoculum Preparation:

    • Culture the fungal isolates on PDA plates at 35°C for 7 days, or until sufficient sporulation is observed.[1]

    • Harvest conidia by flooding the agar surface with sterile saline and gently scraping the surface with a sterile loop.[1]

    • Transfer the conidial suspension to a sterile tube and allow larger particles to settle for 3-5 minutes.[1]

    • Adjust the turbidity of the supernatant to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.[1]

    • Perform a 1:50 dilution of the adjusted conidial suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.4-5 x 10^4 CFU/mL.[1]

  • Plate Setup and Serial Dilution:

    • Dispense 100 µL of RPMI-1640 medium into wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the 32 µg/mL this compound working solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10.[1] This will create a concentration range from 16 µg/mL to 0.03 µg/mL.[1]

    • Well 11 will serve as the growth control (no drug) and well 12 will serve as the sterility control (no inoculum).[1]

  • Inoculation and Incubation:

    • Inoculate wells 1 through 11 with 100 µL of the final fungal inoculum suspension. The final volume in each well will be 200 µL.[1]

    • Seal the plates to prevent evaporation and incubate at 35°C for 48-72 hours, depending on the growth rate of the fungus in the control well.[1]

  • Data Analysis:

    • Determine the MIC, which is the lowest concentration of this compound that causes complete inhibition of visible growth.[1]

    • For EC50 determination, measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader.

    • Calculate the percentage of growth inhibition for each concentration relative to the growth control.

    • Use a suitable software (e.g., GraphPad Prism) to perform a non-linear regression analysis of the inhibition data versus the logarithm of the compound concentration to determine the EC50 value.[4]

Protocol 2: Agar Dilution Susceptibility Assay

This method is considered a gold standard for assessing fungicide sensitivity and involves incorporating the test compounds directly into the agar medium.[4][12]

Materials:

  • Sterile Petri dishes (90 mm)

  • This compound (analytical grade)

  • Acetone (B3395972) or DMSO

  • Potato Dextrose Agar (PDA) or other suitable fungal growth medium

  • Fungal isolates cultured on agar plates

  • Sterile cork borer (e.g., 5 mm diameter)

  • Incubator

  • Calipers or a ruler

Procedure:

  • Preparation of this compound Stock and Working Solutions:

    • Prepare a high-concentration stock solution of this compound (e.g., 10 mg/mL) in acetone or DMSO.[4]

    • From the stock solution, prepare a series of working solutions to achieve the desired final concentrations in the agar (e.g., ranging from 0.01 to 100 µg/mL).[4]

  • Preparation of Amended Agar Plates:

    • Prepare the agar medium according to the manufacturer's instructions and autoclave.

    • Allow the molten agar to cool to approximately 45-50°C in a water bath.[4]

    • Add the appropriate volume of each this compound working solution to individual flasks of molten agar to achieve the desired final concentrations. Ensure thorough mixing.

    • Also, prepare control plates containing the solvent (acetone or DMSO) at the same concentration used in the treated plates.[4]

    • Pour the amended and control media into sterile Petri dishes and allow them to solidify.[4]

  • Inoculation and Incubation:

    • Using a sterile cork borer, take mycelial plugs from the actively growing edge of a fungal culture.

    • Place one mycelial plug in the center of each amended and control agar plate.

    • Incubate the plates at the optimal temperature for the specific fungal species until the mycelial growth in the control plate has reached a significant diameter.

  • Data Analysis:

    • Measure the diameter of the fungal colony on each plate in two perpendicular directions and calculate the average diameter.

    • Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:

      • % Inhibition = [(Diameter of control - Diameter of treatment) / Diameter of control] x 100

    • Determine the EC50 value by performing a non-linear regression analysis of the percentage inhibition versus the logarithm of the this compound concentration using appropriate statistical software.[4]

Visualizations

Signaling Pathway of this compound

Azoxystrobin_Mechanism cluster_mitochondrion Fungal Mitochondrion cluster_complex_III Cytochrome bc1 Complex (Complex III) Qo_site Qo Site cytochrome_b Cytochrome b cytochrome_c1 Cytochrome c1 Qo_site->cytochrome_c1 e- transfer blocked Complex_IV Complex IV cytochrome_c1->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP Synthesis No_ATP ATP Production Blocked This compound This compound This compound->Qo_site Binds and Inhibits Fungal_Death Fungal Cell Death No_ATP->Fungal_Death

Caption: Mechanism of action of this compound in the fungal mitochondrial respiratory chain.

Experimental Workflow for Fungicide Screening

Fungicide_Screening_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_data Incubation & Data Collection cluster_analysis Data Analysis prep_this compound Prepare this compound Stock (Positive Control) serial_dilution Perform Serial Dilutions (this compound & Test Compounds) prep_this compound->serial_dilution prep_test_compounds Prepare Test Compound Stocks prep_test_compounds->serial_dilution prep_inoculum Prepare Fungal Inoculum inoculate Inoculate Plates prep_inoculum->inoculate plate_setup Set up 96-well Plates serial_dilution->plate_setup plate_setup->inoculate incubate Incubate Plates (48-72 hours) inoculate->incubate read_plates Read Plates (Visually or Spectrophotometrically) incubate->read_plates calculate_inhibition Calculate % Inhibition read_plates->calculate_inhibition determine_ec50 Determine EC50/MIC Values calculate_inhibition->determine_ec50 compare_results Compare Test Compounds to this compound determine_ec50->compare_results

Caption: General workflow for in vitro fungicide screening using a positive control.

References

Application Notes and Protocols for Assessing Azoxystrobin's Impact on Soil Enzyme Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to methodologies for evaluating the effects of the fungicide azoxystrobin on soil enzyme activity. The following protocols and data are essential for understanding the ecotoxicological impact of this widely used agricultural chemical on soil health.

Introduction

This compound, a broad-spectrum strobilurin fungicide, is extensively used in agriculture to control fungal pathogens.[1][2] Its widespread application raises concerns about its potential non-target effects on soil microorganisms and the vital biochemical processes they mediate. Soil enzymes are sensitive indicators of soil health, playing crucial roles in nutrient cycling and organic matter decomposition. Assessing the impact of this compound on soil enzyme activity is therefore critical for evaluating its environmental risk.

Summary of this compound's Impact on Soil Enzyme Activities

Studies have shown that this compound can have varied effects on different soil enzymes, with outcomes often dependent on the concentration of the fungicide, soil type, and incubation period.[1][3][4] Generally, this compound has been observed to inhibit the activity of several key enzymes while stimulating others.

Quantitative Data Summary

The following tables summarize the observed effects of this compound on the activity of key soil enzymes from various studies.

Table 1: Effect of this compound on Dehydrogenase Activity

This compound Conc. (mg·kg⁻¹)Incubation Time (days)% Change in ActivitySoil TypeReference
0.128-19.1%Cambisol[3]
1.028-49.8%Cambisol[3]
10.028-69.4%Cambisol[3]
22.5030, 60, 90-7.04% (mean)Sandy Loam[1]
32.9230, 60, 90InhibitionSandy Clay[4]

Table 2: Effect of this compound on Urease Activity

This compound Conc. (mg·kg⁻¹)Incubation Time (days)% Change in ActivitySoil TypeReference
0.1, 1.0, 10.01-14Obvious InhibitionCambisol[3]
0.1, 1.0, 10.028Recovered to control levelsCambisol[3]
22.5030, 60, 90-31.25% (mean)Sandy Loam[1]
32.9290-18.88%Sandy Clay[4]

Table 3: Effect of this compound on Catalase Activity

This compound Conc. (mg·kg⁻¹)Incubation Time (days)% Change in ActivitySoil TypeReference
0.1, 1.0, 10.07, 14, 21, 28Activation/StimulationCambisol[3]
22.5030, 60, 90-22.86% (mean)Sandy Loam[1]
32.9230, 60StimulationSandy Clay[4]

Table 4: Effect of this compound on Phosphatase Activity

This compound Conc. (mg·kg⁻¹)Incubation Time (weeks)Enzyme% Change in ActivitySoil TypeReference
Single Application28PhosphataseDecreasedNot Specified[5]
22.5030, 60, 90Acid Phosphatase-20.45% (mean)Sandy Loam[1]
22.5030, 60, 90Alkaline Phosphatase-11.78% (mean)Sandy Loam[1]
32.9230, 90Alkaline PhosphataseInhibitionSandy Clay[4]
32.9290Acid Phosphatase-8.55%Sandy Clay[4]

Experimental Protocols

The following are detailed methodologies for assessing the impact of this compound on key soil enzyme activities.

Experimental Setup and Soil Treatment

A laboratory incubation experiment is a common approach to assess the effects of this compound.

  • Soil Collection and Preparation: Collect soil samples from the desired location. Air-dry the soil and pass it through a 2 mm sieve to ensure homogeneity.[1]

  • Experimental Design: A typical experiment involves treating soil samples with different concentrations of this compound and a control group without the fungicide. Common concentrations used in studies include a recommended dose and several multiples of it (e.g., 0.075, 2.25, 11.25, and 22.50 mg kg⁻¹ soil).[1][6]

  • Incubation: Place the treated soil samples in beakers or other suitable containers. Adjust the soil moisture to a specific percentage of water-holding capacity (e.g., 50-60%) and maintain it throughout the experiment.[3] Incubate the samples in the dark at a constant temperature (e.g., 25°C) for a defined period (e.g., 7, 14, 21, 28, 30, 60, or 90 days).[1][3]

Dehydrogenase Activity Assay

Dehydrogenase activity is a good indicator of overall microbial activity in the soil.

  • Principle: This assay is based on the reduction of 2,3,5-triphenyltetrazolium chloride (TTC) to triphenyl formazan (B1609692) (TPF) by soil dehydrogenases. The amount of TPF formed is measured spectrophotometrically.

  • Protocol:

    • To a soil sample (e.g., 5 g), add a solution of TTC and Tris buffer.

    • Incubate the mixture in the dark at a specific temperature (e.g., 37°C) for 24 hours.

    • Extract the TPF formed with a suitable solvent (e.g., methanol (B129727) or acetone).

    • Measure the absorbance of the extract at a specific wavelength (e.g., 485 nm) using a spectrophotometer.[1]

    • Express the results as µg TPF g⁻¹ dry soil h⁻¹.

Urease Activity Assay

Urease is a key enzyme in the nitrogen cycle, catalyzing the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide.

  • Principle: This method quantifies the amount of ammonium (B1175870) (NH₄⁺) released from the hydrolysis of urea by urease.

  • Protocol:

    • Add a urea solution and a buffer (e.g., citrate (B86180) buffer) to a soil sample (e.g., 5 g).

    • Incubate the mixture at a specific temperature (e.g., 37°C) for a set time (e.g., 2 hours).

    • Stop the enzymatic reaction and extract the ammonium using a potassium chloride solution.

    • Determine the concentration of ammonium in the extract using a colorimetric method (e.g., Berthelot reaction) and measure the absorbance spectrophotometrically (e.g., at 660 nm).

    • Express the results as µg NH₄⁺-N g⁻¹ dry soil h⁻¹.[3]

Catalase Activity Assay

Catalase protects microorganisms from oxidative stress by decomposing hydrogen peroxide (H₂O₂).

  • Principle: This assay measures the amount of H₂O₂ remaining after incubation with a soil sample. The remaining H₂O₂ is titrated with potassium permanganate (B83412) (KMnO₄).

  • Protocol:

    • Add a hydrogen peroxide solution to a soil sample (e.g., 2 g).

    • Shake the mixture for a specific time (e.g., 20 minutes).

    • Stop the reaction by adding sulfuric acid.

    • Titrate the remaining H₂O₂ with a standardized solution of KMnO₄.

    • Express the results as mL of 0.02 M KMnO₄ g⁻¹ dry soil.[3]

Phosphatase (Acid and Alkaline) Activity Assay

Phosphatases are crucial for the mineralization of organic phosphorus in the soil.

  • Principle: This assay measures the amount of p-nitrophenol (PNP) released from the hydrolysis of p-nitrophenyl phosphate (B84403) (pNPP) by soil phosphatases.

  • Protocol:

    • To a soil sample (e.g., 1 g), add a modified universal buffer (MUB) with a specific pH for either acid phosphatase (e.g., pH 6.5) or alkaline phosphatase (e.g., pH 11.0) and a pNPP solution.

    • Incubate the mixture at a specific temperature (e.g., 37°C) for 1 hour.

    • Stop the reaction and extract the PNP by adding calcium chloride and sodium hydroxide.

    • Measure the absorbance of the yellow-colored p-nitrophenolate at 410 nm using a spectrophotometer.[1]

    • Express the results as µg PNP g⁻¹ dry soil h⁻¹.

Diagrams

Experimental Workflow for Assessing this compound's Impact on Soil Enzyme Activity

G cluster_0 Preparation cluster_1 Treatment cluster_2 Incubation cluster_3 Enzyme Assays cluster_4 Data Analysis A Soil Sampling B Sieving (2mm) A->B C Characterization (pH, OM, etc.) B->C D This compound Application (Different Concentrations) C->D E Control (No this compound) C->E F Controlled Conditions (Moisture, Temperature) D->F E->F G Time-course Sampling (e.g., 7, 14, 21, 28 days) F->G H Dehydrogenase G->H I Urease G->I J Catalase G->J K Phosphatase G->K L Spectrophotometry H->L I->L J->L K->L M Calculation of Enzyme Activity L->M N Statistical Analysis (ANOVA, Correlation) M->N O Interpretation of Results N->O G A This compound Application B Soil Environment A->B C Soil Microbial Community A->C Direct Effect B->C D Soil Enzyme Activity C->D E Soil Health (Nutrient Cycling) D->E

References

Application Notes and Protocols: Azoxystrobin Formulation for Controlled Laboratory Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of azoxystrobin in controlled laboratory settings. The information is intended to guide researchers in designing and executing experiments for fungicidal activity screening, mechanism of action studies, and resistance monitoring.

Physicochemical Properties and Solubility

This compound is a broad-spectrum, systemic fungicide belonging to the strobilurin class.[1] It is a white to beige crystalline solid.[2][3] Understanding its physical and chemical properties is essential for preparing stable and effective formulations for laboratory use.

Data Presentation

Quantitative data regarding this compound's properties and solubility are summarized below for easy reference.

Table 1: Physicochemical Properties of this compound

Property Value Reference
Chemical Formula C₂₂H₁₇N₃O₅ [1][2]
Molar Mass 403.39 g/mol [2][4]
Appearance White crystalline solid [1][4]
Melting Point 116 °C [1][4]
log P (Kow) 2.5 (at 20 °C) [1][4]

| Water Solubility | 6.7 mg/L (at 20 °C) |[1] |

Table 2: Solubility of this compound in Common Laboratory Solvents (at 20 °C)

Solvent Solubility (g/L) Reference
Hexane 0.057 [4]
n-Octanol 1.4 [4]
Methanol 20 [4]
Toluene 55 [4]
Acetone 86 [4]
Ethyl Acetate 130 [4]
Acetonitrile 340 [4]
Dichloromethane 400 [4]

| Dimethyl Sulfoxide (B87167) (DMSO) | Soluble (used for stock solutions) |[5][6] |

Mechanism of Action: Inhibition of Mitochondrial Respiration

This compound's fungicidal activity stems from its ability to inhibit mitochondrial respiration by blocking the electron transport chain.[1][7] It specifically binds to the Quinone outside (Qo) site of the cytochrome b-c1 complex (Complex III).[8][9] This binding action prevents the transfer of electrons from ubiquinol (B23937) to cytochrome c1, thereby halting the production of ATP, the primary energy currency of the cell.[1][8] This disruption of energy synthesis ultimately inhibits fungal spore germination, mycelial growth, and leads to cell death.[8][9][10]

Azoxystrobin_MoA cluster_Mitochondrion Mitochondrial Inner Membrane cluster_ComplexIII Complex III (Cytochrome b-c1) Qo_site Qo Site CytC1 Cytochrome c1 CytB Cytochrome b CytC Cytochrome c CytC1->CytC e- Ubiquinol Ubiquinol (CoQH2) Ubiquinol->Qo_site e- ATP_Synthase ATP Synthase (Complex V) CytC->ATP_Synthase leads to proton gradient for ATP ATP ATP_Synthase->ATP Synthesizes This compound This compound This compound->Qo_site Blocks e- transfer

Caption: this compound's mechanism of action at the mitochondrial electron transport chain.

Experimental Protocols

The following protocols provide detailed methodologies for preparing this compound solutions and conducting in vitro antifungal susceptibility testing.

This protocol details the preparation of a high-concentration stock solution in an organic solvent and its subsequent dilution to a working solution for use in aqueous-based assays.

Materials:

  • This compound (purity ≥ 98%)

  • Dimethyl sulfoxide (DMSO), sterile

  • RPMI-1640 medium (or other appropriate sterile culture medium)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Stock Solution Preparation (e.g., 1600 µg/mL):

    • Accurately weigh the required amount of this compound powder. For example, to prepare 10 mL of a 1600 µg/mL (1.6 mg/mL) solution, weigh 16 mg of this compound.

    • Aseptically transfer the powder to a sterile vial.

    • Add the required volume of 100% DMSO (e.g., 10 mL) to the vial.

    • Vortex thoroughly until the this compound is completely dissolved. This is your primary stock solution.[5]

  • Storage of Stock Solution:

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[11]

    • Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[11]

  • Working Solution Preparation (e.g., 32 µg/mL):

    • On the day of the experiment, thaw one aliquot of the stock solution.

    • Prepare the working solution by diluting the stock solution in the appropriate sterile culture medium (e.g., RPMI-1640).

    • For example, to prepare a 32 µg/mL working solution from a 1600 µg/mL stock, perform a 1:50 dilution. Add 20 µL of the stock solution to 980 µL of RPMI-1640 medium.[5]

    • The final concentration of DMSO in the working solution should be kept low (e.g., ≤2%) to minimize solvent toxicity to the fungal isolates.[5] A solvent control must be included in all experiments.[6]

    • Vortex the working solution gently to ensure it is homogenous. Use the working solution immediately for serial dilutions in the assay.[11]

Experimental_Workflow cluster_Prep 1. Solution Preparation cluster_Assay 2. Susceptibility Assay cluster_Analysis 3. Data Analysis A Weigh this compound Powder B Dissolve in 100% DMSO A->B C Stock Solution (e.g., 1600 µg/mL) B->C D Dilute 1:50 in Culture Medium C->D Day of Use Store at -20°C / -80°C Store at -20°C / -80°C C->Store at -20°C / -80°C E Working Solution (e.g., 32 µg/mL) D->E F Perform 2-fold Serial Dilution in 96-well Plate E->F G Prepare & Add Fungal Inoculum F->G H Incubate Plate (e.g., 35°C, 48-72h) G->H I Visually Read Plate for Growth Inhibition H->I J Determine MIC/MEC I->J

Caption: Workflow for preparing this compound solutions and conducting an in-vitro assay.

This protocol is adapted from the CLSI M38-A2 reference method and is suitable for determining the Minimum Inhibitory Concentration (MIC) of this compound against filamentous fungi.[5]

Materials:

  • This compound working solution (from Protocol 1)

  • Sterile 96-well flat-bottom microtiter plates

  • Fungal isolate cultured on appropriate agar (B569324) (e.g., Potato Dextrose Agar, PDA)

  • Sterile saline (0.85%)

  • RPMI-1640 medium

  • Spectrophotometer

  • Sterile loops, tubes, and pipettes

Procedure:

  • Inoculum Preparation:

    • Grow the fungal isolate on PDA at 35°C for 7 days, or until adequate sporulation occurs.[5]

    • Harvest conidia by gently flooding the agar surface with sterile saline and scraping with a sterile loop.[5]

    • Transfer the suspension to a sterile tube. Let heavy particles settle for 3-5 minutes.[5]

    • Adjust the turbidity of the supernatant (conidial suspension) with sterile saline to match a 0.5 McFarland standard (approx. 1-5 x 10⁶ CFU/mL) at a wavelength of 530 nm.[5]

    • Perform a final 1:50 dilution of this adjusted suspension in RPMI-1640 medium to achieve the final inoculum concentration of 0.4-5 x 10⁴ CFU/mL.[5]

  • Plate Preparation and Serial Dilution:

    • Dispense 100 µL of sterile RPMI-1640 medium into wells 2 through 11 of a 96-well plate.[5]

    • Add 200 µL of the 32 µg/mL this compound working solution to well 1.[5]

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix the contents of well 2 by pipetting up and down.

    • Continue this serial transfer from well 2 to well 3, and so on, through well 10. Discard 100 µL from well 10 after mixing.[5] This creates a concentration range from 16 µg/mL to 0.03 µg/mL.

    • Well 11 serves as the growth control (no drug) and should only contain RPMI-1640.

    • Well 12 serves as the sterility control (no inoculum) and should only contain RPMI-1640.

  • Inoculation and Incubation:

    • Inoculate wells 1 through 11 with 100 µL of the final fungal inoculum suspension. The final volume in each well will be 200 µL.[5]

    • Seal the plate and incubate at 35°C for 48-72 hours, or until sufficient growth is observed in the growth control well (well 11).[5]

  • Endpoint Determination:

    • The MIC is the lowest concentration of this compound that causes 100% inhibition of visible growth compared to the drug-free control well.[5]

    • For some fungi, a Minimum Effective Concentration (MEC), the lowest concentration causing a significant change in hyphal morphology, may be a more appropriate endpoint.[5]

Table 3: Example In Vitro Efficacy of this compound against Alternaria alternata

Concentration (µg/mL) Mean Mycelial Growth Inhibition (%) Reference
0.2 55% [12]
1.0 68% [12]

| 5.0 | 82% |[12] |

Safety Precautions

When handling this compound, standard laboratory safety practices should be followed. Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the powder in a chemical fume hood to avoid inhalation. Consult the Safety Data Sheet (SDS) for comprehensive safety and handling information.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Azoxystrobin Insolubility in Aqueous Research Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with azoxystrobin's low aqueous solubility during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to dissolve in my aqueous research medium?

A1: this compound is a crystalline solid with low water solubility, approximately 6.7 mg/L at 20°C.[1] Its chemical structure makes it much more soluble in organic solvents.[2][3] This inherent hydrophobicity is the primary reason for its poor dissolution in aqueous solutions like culture media or saline.

Q2: What are the initial signs of solubility issues with this compound?

A2: Common indicators of solubility problems include the presence of a visible precipitate, cloudiness or turbidity in your prepared stock or working solutions, and inconsistent experimental results. If you observe a film on the surface or sediment at the bottom of your vessel after attempting to dissolve this compound, it is likely that the compound has not fully solubilized.

Q3: Can I directly add solid this compound to my aqueous medium?

A3: It is strongly discouraged to add solid this compound directly to your final aqueous medium. Due to its low aqueous solubility, it will likely not dissolve completely, leading to an inaccurate final concentration and unreliable experimental outcomes. The recommended approach is to first prepare a concentrated stock solution in an appropriate organic solvent.

Q4: What organic solvents are recommended for creating an this compound stock solution?

A4: this compound is soluble in a variety of organic solvents.[2][4] Dimethyl sulfoxide (B87167) (DMSO) is a common choice for preparing stock solutions for in vitro studies.[5][6] Other suitable solvents include methanol, acetone, and dichloromethane.[2][3][4] For in vivo experiments, co-solvent systems are often necessary to ensure biocompatibility.

Q5: How should I store my this compound stock solution?

A5: Prepared stock solutions should be aliquoted and stored at -20°C for up to one year or -80°C for up to two years to prevent degradation from repeated freeze-thaw cycles.[7] Always ensure your storage container is tightly sealed to prevent solvent evaporation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitate forms when adding stock solution to aqueous media. The concentration of the organic solvent from the stock solution is too high in the final working solution, causing this compound to crash out. The final concentration of this compound exceeds its solubility limit in the aqueous medium.- Decrease the volume of the stock solution added. This may require preparing a more concentrated stock solution if a high final concentration of this compound is needed. - Ensure the final concentration of the organic solvent (e.g., DMSO) in your working solution is kept to a minimum, typically below 0.1% to 0.5%, to avoid solvent-induced toxicity and solubility issues.[6] - Consider using a co-solvent system or a formulation with surfactants to improve solubility in the final aqueous medium.[7]
My this compound solution is cloudy or hazy. Fine, undissolved particles of this compound are suspended in the solution. This can be due to incomplete initial dissolution or precipitation over time.- Gentle heating and/or sonication can aid in the dissolution of this compound.[7] Be cautious with heating as it can degrade the compound. - Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles. Note that this will lower the actual concentration of the dissolved compound. - Prepare fresh working solutions for each experiment to minimize the chances of precipitation over time.[7]
I am observing inconsistent or no biological effect in my experiments. The actual concentration of dissolved this compound is lower than the intended concentration due to poor solubility. The compound may have degraded.- Verify the complete dissolution of your stock solution before preparing working solutions. - Prepare a fresh stock solution and working solutions. - Consider using a validated solubilization protocol with co-solvents or surfactants to ensure the desired concentration is achieved and maintained in the aqueous medium.[7] - For in vivo studies, consider formulations such as nanosuspensions to improve bioavailability.[8][9]
How can I prepare an this compound solution for in vivo studies? Many organic solvents are toxic to living organisms. A biocompatible solvent system is required.- A common in vivo formulation involves a co-solvent system. For example, a mixture of DMSO, PEG300, Tween-80, and saline can be used to create a clear solution.[7] - Another option is to use a suspension with a vehicle like 20% SBE-β-CD in saline, though this may require sonication to achieve a uniform suspension.[7]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C22H17N3O5[2]
Molecular Weight 403.39 g/mol [2]
Appearance White to beige solid[1][2]
Melting Point 116°C[1][4]
Water Solubility 6.7 mg/L (at 20°C)[1]
logP 2.5[1][4]

Table 2: Solubility of this compound in Various Organic Solvents (at 20°C)

SolventSolubility (g/L)Reference
n-Hexane 0.057[4]
n-Octanol 1.4[4]
Methanol 20[4]
Toluene 55[4]
Acetone 86[4]
Ethyl Acetate 130[4]
Acetonitrile 340[4]
Dichloromethane 400[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO (for in vitro studies)

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the desired amount of this compound powder in a sterile container.

  • Add the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution vigorously until the solid is completely dissolved. Gentle warming or brief sonication may be used to aid dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of this compound Working Solution with a Co-Solvent System (for in vivo studies)

This protocol is adapted from a method to achieve a clear solution for administration.

Materials:

  • This compound stock solution in DMSO (e.g., 25 mg/mL)

  • PEG300

  • Tween-80

  • Saline solution (sterile)

  • Sterile tubes

Procedure (for 1 mL of working solution):

  • To 400 µL of PEG300, add 100 µL of a 25 mg/mL this compound stock solution in DMSO.

  • Mix thoroughly until the solution is homogeneous.

  • Add 50 µL of Tween-80 and mix again until uniform.

  • Add 450 µL of saline to bring the final volume to 1 mL. Mix well.

  • This procedure results in a 2.5 mg/mL clear solution of this compound in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[7]

  • It is recommended to prepare this working solution fresh on the day of use.[7]

Mandatory Visualizations

G cluster_prep Stock Solution Preparation cluster_work Working Solution Preparation (In Vitro) weigh Weigh this compound Powder add_dmso Add DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Tubes dissolve->aliquot store Store at -20°C / -80°C aliquot->store stock Retrieve Stock Solution store->stock Retrieve for use dilute Dilute in Aqueous Medium stock->dilute vortex Vortex Briefly dilute->vortex use Use Immediately in Experiment vortex->use

Caption: Workflow for preparing this compound solutions for in vitro use.

G cluster_troubleshooting Troubleshooting Logic start Precipitate Observed in Working Solution? cause1 High Organic Solvent Concentration start->cause1 Yes cause2 Exceeds Solubility Limit start->cause2 Yes solution1 Reduce Stock Volume / Increase Stock Concentration cause1->solution1 solution2 Use Co-solvents or Surfactants cause2->solution2 solution3 Lower Final Concentration cause2->solution3

Caption: Decision-making process for troubleshooting this compound precipitation.

G This compound This compound Qo_site Qo Site Binding This compound->Qo_site Binds to ComplexIII Cytochrome bc1 Complex (Complex III) ElectronTransport Inhibition of Electron Transport ComplexIII->ElectronTransport Leads to Qo_site->ComplexIII Part of ATP_Production ATP Production Blocked ElectronTransport->ATP_Production ATP_Synthase ATP Synthase CellularRespiration Fungal Mitochondrial Respiration Disrupted ATP_Production->CellularRespiration

Caption: this compound's mechanism of action via mitochondrial respiration inhibition.

References

Technical Support Center: Stabilizing Azoxystrobin in Experimental Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of stabilizing azoxystrobin in experimental solutions and preventing its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation in experimental solutions?

A1: The main factors contributing to the degradation of this compound are exposure to light (photolysis), hydrolysis in aqueous solutions (particularly under alkaline conditions), and elevated temperatures.[1][2][3] Microbial activity can also lead to degradation in non-sterile environments.[4][5]

Q2: How can I minimize the degradation of my this compound stock and working solutions?

A2: To minimize degradation, it is crucial to protect solutions from light by using amber glass vials or by wrapping containers in aluminum foil.[6][7][8][9] Solutions should be stored at low temperatures, such as -20°C, for long-term stability.[10] Preparing solutions in appropriate organic solvents where this compound is more stable and maintaining a neutral or slightly acidic pH for aqueous solutions can also significantly reduce degradation.[11][12]

Q3: What are the best solvents for preparing stable this compound stock solutions?

A3: this compound has low solubility in water but is soluble in several organic solvents which can enhance its stability. Acetone, methanol, and dichloromethane (B109758) are commonly used solvents for preparing stock solutions.[13][14] For analytical purposes, stock solutions are often prepared in acetonitrile (B52724).[15] The choice of solvent can impact the photochemical reactivity of this compound, with decreased polarity sometimes enhancing stability.[16][17][18][19]

Q4: How long can I store my this compound solutions?

A4: The stability of this compound solutions depends on the storage conditions. When stored in a suitable organic solvent at -20°C in the dark, stock solutions can be stable for several months to a year.[10] However, for aqueous working solutions, it is recommended to prepare them fresh before each experiment to ensure accuracy, as hydrolysis can occur, especially at a pH above 7.[11][12]

Q5: What are the common degradation products of this compound I should be aware of?

A5: The primary degradation product from hydrolysis is this compound acid (R234886).[11][20] Photodegradation can lead to the formation of its Z-isomer and other products resulting from the cleavage of the molecule.[16][17][18][19]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent experimental results over time. Degradation of this compound in stock or working solutions.1. Verify Storage Conditions: Ensure stock solutions are stored at or below -20°C in amber vials or light-protected containers. 2. Prepare Fresh Working Solutions: For aqueous-based experiments, prepare working solutions daily from a stable stock. 3. Check pH: If using aqueous buffers, ensure the pH is neutral or slightly acidic (pH 5-7). This compound is more susceptible to hydrolysis at alkaline pH.[2][11] 4. Solvent Selection: For non-aqueous experiments, consider using a less polar organic solvent to potentially reduce photodegradation.[16][17][18][19]
Precipitation observed in the solution. Poor solubility or solvent evaporation.1. Confirm Solubility: Check the solubility of this compound in your chosen solvent at the desired concentration.[13][14] 2. Proper Sealing: Ensure vials are tightly sealed to prevent solvent evaporation, which can lead to precipitation. 3. Sonication: Gentle sonication can help in redissolving the precipitate if it has formed due to temperature changes.
Unexpected peaks in analytical chromatography (HPLC, GC-MS). Presence of degradation products.1. Identify Degradation Products: Compare the retention times of unknown peaks with those of known this compound degradation products like this compound acid or its Z-isomer. 2. Minimize Degradation: Implement the stabilization techniques mentioned above (light protection, temperature control, pH management) to reduce the formation of these byproducts.

Quantitative Data on this compound Stability

Table 1: Hydrolytic Stability of this compound in Aqueous Solutions

pHTemperature (°C)Half-life (t½)Reference
525Stable (<10% degradation after 31 days)[2]
725Stable (<10% degradation after 31 days)[2]
925143-158 days[11]
550Stable[2]
750Stable[2]
95012.56 days[2]

Table 2: Photodegradation of this compound

Solvent/MediumConditionQuantum Yield (Φ)Half-life (t½)Reference
Aqueous Solution (pH 7)Xenon light (>290 nm)-8.4 - 12.5 days[21]
n-Heptane-0.75 ± 0.08 (for E to Z isomerization)-[16][17][18][19]
Isopropanol---[16][17][18][19]

Table 3: Solubility of this compound in Various Solvents

SolventSolubility (g/L) at 20°C
Water0.0067
Acetone86
Methanol20
Dichloromethane400
Ethyl Acetate130
n-Heptane0.057

Experimental Protocols

Protocol 1: Preparation and Storage of a Stable this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound in an organic solvent and store it under conditions that minimize degradation.

Materials:

  • This compound (analytical standard)

  • Acetonitrile (HPLC grade)

  • Analytical balance

  • Volumetric flask (amber glass)

  • Pipettes

  • Vortex mixer

  • -20°C freezer

Procedure:

  • Accurately weigh the desired amount of this compound standard using an analytical balance.

  • Transfer the weighed this compound to an amber volumetric flask.

  • Add a small amount of acetonitrile to the flask to dissolve the this compound.

  • Gently swirl the flask or use a vortex mixer to ensure complete dissolution.

  • Once dissolved, bring the solution to the final volume with acetonitrile.

  • Cap the flask tightly and mix the solution thoroughly.

  • For long-term storage, aliquot the stock solution into smaller amber glass vials with tight-fitting caps.

  • Store the aliquots at -20°C in a dark environment.

Protocol 2: Accelerated Stability Study of an this compound Solution

Objective: To assess the stability of an this compound solution under stressed conditions to predict its long-term stability.

Materials:

  • Prepared this compound solution

  • Incubator or oven capable of maintaining 54 ± 2°C

  • HPLC or GC-MS system for analysis

  • Control samples stored at optimal conditions (-20°C)

Procedure:

  • Prepare multiple, identical samples of the this compound solution in sealed, amber vials.

  • Place the test samples in an incubator set at 54 ± 2°C.[12][22][23]

  • Store control samples at -20°C.

  • At specified time points (e.g., 0, 7, 14, and 21 days), remove a test sample and a control sample for analysis.

  • Allow the samples to come to room temperature before analysis.

  • Analyze the concentration of this compound in both the test and control samples using a validated HPLC or GC-MS method.[15][24]

  • Calculate the percentage of degradation in the test sample relative to the control sample at each time point.

  • The loss of active ingredient should not exceed 5% to be considered stable under these accelerated conditions.[12][22][23]

Visualizations

This compound Degradation Pathways This compound This compound (E-isomer) Z_Isomer Z-Isomer This compound->Z_Isomer Photolysis (Isomerization) Azoxystrobin_Acid This compound Acid (R234886) This compound->Azoxystrobin_Acid Hydrolysis (especially at alkaline pH) Photodegradation_Products Further Photodegradation Products (e.g., cleaved rings) This compound->Photodegradation_Products Photolysis Z_Isomer->Photodegradation_Products Photolysis Hydrolysis_Products Further Hydrolysis Products Azoxystrobin_Acid->Hydrolysis_Products Further Hydrolysis Workflow for Preparing Stable this compound Solutions start Start weigh Weigh this compound Standard start->weigh transfer Transfer to Amber Volumetric Flask weigh->transfer dissolve Dissolve in Appropriate Organic Solvent (e.g., Acetonitrile) adjust_volume Adjust to Final Volume dissolve->adjust_volume transfer->dissolve mix Mix Thoroughly adjust_volume->mix aliquot Aliquot into Amber Vials mix->aliquot store Store at -20°C in the Dark aliquot->store end Stable Stock Solution store->end

References

Technical Support Center: Optimizing Azoxystrobin for In Vitro Fungal Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing azoxystrobin in in vitro fungal inhibition assays. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and supporting data to ensure the successful optimization of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound? A1: this compound is a strobilurin fungicide that functions by inhibiting mitochondrial respiration in fungi.[1][2] It specifically binds to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain.[1][2][3][4] This action blocks electron transfer, which halts the production of ATP, the essential energy currency of the cell, ultimately leading to the cessation of fungal growth and spore germination.[1][5] This mode of action places this compound in the Fungicide Resistance Action Committee (FRAC) Group 11.[1][3]

Q2: What is a recommended starting concentration range for a Minimum Inhibitory Concentration (MIC) assay with this compound? A2: For initial MIC testing, a broad concentration range is recommended to capture the susceptibility of various fungal species. Based on published data, a starting range of 0.03 µg/mL to 32 µg/mL is advisable.[6] A standard two-fold serial dilution is typically performed across this range. For instance, a common dilution series starts at 16 µg/mL and is diluted down to 0.03 µg/mL.[6]

Q3: What is the appropriate solvent for preparing this compound stock solutions? A3: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of this compound for in vitro assays.[6] For example, a stock solution can be prepared at 1600 µg/mL in 100% DMSO and then further diluted in the assay medium to achieve the final working concentrations.[6] It is critical to ensure the final DMSO concentration in the assay wells is low (typically ≤1%) to avoid solvent-induced toxicity to the fungus.

Q4: Which fungal species are known to be susceptible to this compound? A4: this compound has a broad spectrum of activity against fungi across multiple taxonomic classes, including Ascomycetes, Basidiomycetes, Deuteromycota, and Oomycetes.[1][6][7] It is effective against a wide range of pathogens causing diseases like powdery mildew, rusts, leaf spots, and blights.[1][4][8]

Q5: How is the MIC endpoint determined for an this compound assay? A5: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of this compound that results in the complete inhibition of visible fungal growth after a specified incubation period (typically 48-72 hours).[6] The endpoint is usually determined by visual inspection with the naked eye.[6] For some filamentous fungi, a Minimum Effective Concentration (MEC) may be used, which is the lowest concentration causing a significant change in hyphal morphology.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No antifungal activity observed, even at high concentrations. 1. Fungal Resistance: The tested isolate may have developed resistance to QoI fungicides like this compound.[7] 2. Inactive Compound: The this compound stock may have degraded. 3. Media Interference: Components in the culture medium could be interfering with the compound's activity.1. Resistance Check: If possible, test a known susceptible (wild-type) strain as a positive control. Sequence the cytochrome b gene to check for common resistance mutations like G143A.[9] 2. Compound Viability: Prepare a fresh stock solution of this compound. Store stock solutions at -20°C for long-term stability.[10] 3. Media Optimization: Use a defined synthetic medium like RPMI-1640 as recommended by CLSI guidelines.[6]
High variability in MIC results between experimental replicates. 1. Inoculum Inconsistency: The concentration of fungal spores or hyphal fragments in the inoculum was not uniform across wells. 2. Inaccurate Pipetting: Errors during the serial dilution process led to inconsistent final concentrations. 3. Edge Effects: Evaporation from the outer wells of the 96-well plate can concentrate both the compound and media components, affecting growth.1. Standardize Inoculum: Prepare the fungal inoculum according to standardized protocols (e.g., CLSI M38-A2).[6] Use a spectrophotometer or hemocytometer to adjust the inoculum to a consistent density (e.g., 0.4 x 10⁴ to 5 x 10⁴ CFU/mL).[6] 2. Pipetting Technique: Use calibrated pipettes and change tips between each dilution step. Mix thoroughly after each transfer. 3. Mitigate Edge Effects: Fill the outer wells of the plate with sterile water or media without inoculum. Ensure plates are properly sealed to minimize evaporation during incubation.
Precipitation of this compound in the media. 1. Low Solubility: The concentration of this compound exceeds its solubility limit in the aqueous assay medium. 2. High Solvent Concentration: The intermediate dilution steps result in a solvent concentration that causes the compound to fall out of solution when added to the aqueous medium.1. Stock Solution Dilution: Prepare a high-concentration primary stock in a suitable solvent like DMSO.[6] Perform an intermediate dilution in the assay medium before the final serial dilutions in the plate. This two-step process can improve solubility.[10] 2. Solvent Control: Ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum (e.g., under 2%) and include a solvent control to verify it does not impact fungal growth.[6][10]

Data Presentation: In Vitro Efficacy of this compound

The following table summarizes the reported in vitro activity of this compound against various fungal species. Note that endpoints (EC₅₀ vs. MIC) and methodologies may vary between studies.

Fungal SpeciesAssay TypeEndpointConcentration Range (µg/mL)Reference
Alternaria alternataBroth MicrodilutionEC₅₀1.48 - 2.70[6]
Alternaria alternataAgar (B569324) DilutionMycelial Growth Inhibition55% inhibition at 0.2 µg/mL[5]
Aspergillus fumigatusNot SpecifiedMIC0.06 - 32[6]
Fusarium fujikuroiNot SpecifiedEC₅₀ (Mycelial Growth)Mean: 0.822 ± 0.285[6][9]
Fusarium fujikuroiNot SpecifiedEC₅₀ (Conidial Germination)Mean: 0.762 ± 0.283[9]
Cercospora nicotianaeNot SpecifiedEC₅₀ (Conidial Germination)< 0.08 to > 1.18[11]
Magnaporthiopsis maydisAgar Plate AssayMycelial Growth InhibitionStrong inhibition at ≥ 1 µg/mL[12]
Helminthosporium solaniMycelial Growth InhibitionEC₅₀Mean: 0.72[11]

Detailed Experimental Protocol: Broth Microdilution MIC Assay

This protocol is based on the CLSI M38-A2 reference method for filamentous fungi and provides a framework for determining the MIC of this compound.[6]

1. Preparation of this compound Stock and Working Solutions: a. Prepare a primary stock solution of this compound at 1600 µg/mL in 100% DMSO.[6] b. Create a working stock solution by diluting the primary stock 1:50 in RPMI-1640 medium to achieve a concentration of 32 µg/mL with a final DMSO concentration of 2%.[6] This will be the starting solution for the serial dilution.

2. Inoculum Preparation: a. Grow the fungal isolate on a suitable agar medium (e.g., Potato Dextrose Agar) at 35°C for 7 days, or until adequate sporulation is observed.[6] b. Harvest conidia by flooding the plate with sterile 0.85% saline and gently scraping the surface.[6] c. Adjust the turbidity of the conidial suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).[6] d. Perform a 1:50 dilution of this adjusted suspension in RPMI-1640 medium to obtain the final inoculum concentration of 0.4-5 x 10⁴ CFU/mL.[6]

3. 96-Well Plate Setup and Serial Dilution: a. Dispense 100 µL of RPMI-1640 medium into wells 2 through 11 of a sterile 96-well microtiter plate.[6] b. Add 200 µL of the 32 µg/mL this compound working solution to well 1.[6] c. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix the contents of well 2 thoroughly. d. Continue this process sequentially from well 2 through well 10. After mixing well 10, discard 100 µL.[6] This creates a concentration range from 16 µg/mL to 0.03 µg/mL. e. Controls:

  • Well 11 (Growth Control): Add 100 µL of RPMI-1640 medium (will also receive inoculum).[6]
  • Well 12 (Sterility Control): Contains only the 100 µL of RPMI-1640 medium from step 3a (will not be inoculated).[6]

4. Inoculation and Incubation: a. Inoculate wells 1 through 11 with 100 µL of the final fungal inoculum suspension. The final volume in each well will be 200 µL.[6] b. Seal the plate and incubate at 35°C for 48 to 72 hours, depending on the growth rate of the fungus in the growth control well.[6]

5. Reading the Results: a. After incubation, visually inspect the plate. The MIC is the lowest concentration of this compound at which there is a complete absence of visible growth compared to the growth control well.[6]

Mandatory Visualizations

G cluster_prep Preparation Phase cluster_assay Assay Execution Phase cluster_analysis Analysis Phase stock 1. Prepare this compound Stock (e.g., 1600 µg/mL in DMSO) plate 3. Perform 2-Fold Serial Dilution in 96-Well Plate stock->plate inoculum 2. Prepare & Standardize Fungal Inoculum (e.g., 0.5 McFarland) inoculate 4. Inoculate Plate with Standardized Fungal Suspension inoculum->inoculate plate->inoculate incubate 5. Incubate Plate (35°C, 48-72h) inoculate->incubate read 6. Visually Read Plate for Fungal Growth incubate->read determine 7. Determine MIC Endpoint (Lowest concentration with no growth) read->determine G cluster_etc Mitochondrial Electron Transport Chain C1 Complex I Q Ubiquinone (Coenzyme Q) C1->Q C2 Complex II C2->Q C3 Complex III (Cytochrome bc1) Q->C3 e- CytC Cytochrome c C3->CytC e- C4 Complex IV CytC->C4 ATP_Synthase ATP Synthase C4->ATP_Synthase ATP ATP (Cellular Energy) ATP_Synthase->ATP Production Azoxy This compound Block X Azoxy->Block Block->C3 Binds to Qo Site, Inhibits e- Transfer

References

Technical Support Center: Troubleshooting Azoxystrobin Degradation During Sample Storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with azoxystrobin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with the degradation of this compound during sample storage.

Frequently Asked Questions (FAQs)

Q1: My this compound concentration is decreasing in samples stored at -20°C. What could be the cause?

A1: While this compound is generally considered stable when frozen, degradation can still occur. Several factors could contribute to this issue:

  • Enzymatic Activity: If the sample matrix (e.g., plant or animal tissue) was not properly inactivated before storage, enzymes could still be active at -20°C, albeit at a reduced rate, leading to metabolic degradation of this compound.

  • Improper Freezing: Slow freezing can lead to the formation of large ice crystals that can damage cell structures and release degradative enzymes. Flash-freezing samples in liquid nitrogen is recommended.

  • pH Changes: The pH of the sample matrix can influence the stability of this compound. Ensure the pH is within a stable range (generally neutral) if possible.

  • Contamination: Contamination of the sample with microorganisms can also lead to degradation. Ensure sterile handling techniques are used during sample collection and processing.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can accelerate degradation. It is best to aliquot samples into smaller volumes for single use.

Q2: What are the optimal storage conditions for this compound analytical standards?

A2: Analytical standards of this compound should be stored under the following conditions to ensure their stability:

  • Temperature: Store stock solutions at -18°C or colder in a freezer.[1] Working solutions can be stored in a refrigerator at 4°C for short-term use.

  • Solvent: Prepare stock solutions in a non-aqueous solvent such as acetonitrile (B52724) or acetone.[1]

  • Light: Protect solutions from light by storing them in amber vials or in the dark. This compound can undergo photodegradation.

  • Container: Use tightly sealed containers to prevent solvent evaporation, which would alter the concentration.

Q3: Can I store my samples at 4°C for a few days before analysis?

A3: Short-term storage at 4°C is generally acceptable for a limited time. However, the stability of this compound at this temperature is matrix-dependent. For instance, in some matrices, degradation may be minimal over a few days, while in others with high enzymatic activity, it could be significant. It is always recommended to freeze samples at -20°C or lower if they are not going to be analyzed within 24 hours.

Q4: How do I minimize the impact of freeze-thaw cycles on my samples?

A4: To minimize degradation due to freeze-thaw cycles, it is crucial to:

  • Aliquot Samples: Upon collection, divide the sample into multiple smaller aliquots. This allows you to thaw only the amount needed for a single analysis, leaving the rest of the sample frozen and undisturbed.

  • Proper Thawing: When a sample needs to be analyzed, thaw it quickly and keep it cold during processing. Avoid leaving samples at room temperature for extended periods.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments and provides actionable solutions.

Observed Problem Potential Cause Recommended Solution
Low recovery of this compound from stored samples. 1. Degradation during storage: The storage conditions (temperature, light exposure) may not be optimal. 2. Adsorption to container walls: this compound may adsorb to the surface of certain plastics. 3. Inefficient extraction: The extraction method may not be suitable for the sample matrix after storage.1. Verify storage conditions: Ensure samples are stored at ≤ -18°C in the dark.[2] 2. Use appropriate containers: Store samples in glass or polypropylene (B1209903) containers. 3. Optimize extraction protocol: Validate your extraction method with freshly fortified and stored samples to ensure consistent recovery.
High variability in this compound concentrations between replicate samples. 1. Non-homogeneous sample: The sample may not have been properly homogenized before aliquoting and storage. 2. Inconsistent storage conditions: Different aliquots may have been subjected to slightly different storage conditions. 3. Cross-contamination: Contamination between samples during processing.1. Ensure thorough homogenization: Homogenize the entire sample before dividing it into aliquots. 2. Maintain uniform storage: Store all aliquots from the same sample together under identical conditions. 3. Follow good laboratory practices (GLPs): Use clean equipment and change pipette tips between samples to prevent cross-contamination.
Presence of unexpected peaks in the chromatogram. 1. Degradation products: The new peaks could be metabolites or degradation products of this compound. 2. Matrix interference: Components of the sample matrix may be co-extracted and interfere with the analysis.1. Identify degradation products: Use mass spectrometry (MS) to identify the chemical structure of the unknown peaks. 2. Improve sample cleanup: Employ a more rigorous sample cleanup method, such as solid-phase extraction (SPE), to remove interfering matrix components.

Data on this compound Stability During Storage

The following tables summarize available quantitative data on the degradation of this compound under different storage conditions.

Table 1: Stability of this compound in Fortified Tomato Samples

Storage TemperatureDurationInitial ConcentrationFinal ConcentrationPercent DissipationReference
-20°C ± 1°C30 days0.1 µg/mLNot specified< 3%[1]

Table 2: Stability of this compound in Aqueous Suspension under Accelerated Storage

Storage TemperatureDurationInitial Content (%)Final Content (%)Percent LossReference
54°C ± 2°C3 days24.7924.690.4[3]
54°C ± 2°C7 days24.7924.531.04[3]
54°C ± 2°C14 days24.7924.421.49[3]
54°C ± 2°C21 days24.7924.162.54[3]

Experimental Protocols

Protocol 1: Evaluation of this compound Stability in Stored Samples

This protocol outlines the steps to conduct a storage stability study for this compound in a specific sample matrix.

  • Sample Preparation and Fortification:

    • Obtain a representative blank sample of the matrix to be studied (e.g., soil, water, plant tissue).

    • Homogenize the blank matrix thoroughly.

    • Fortify the homogenized matrix with a known concentration of an this compound analytical standard. The fortification level should be relevant to the expected concentrations in your experimental samples.

    • Prepare multiple fortified aliquots for analysis at different time points.

  • Initial Analysis (Time Zero):

    • Immediately after fortification, take a subset of the aliquots (e.g., n=3-5) for analysis.

    • Extract this compound from the samples using a validated extraction method (e.g., QuEChERS).

    • Analyze the extracts using a validated analytical method, such as HPLC-UV or LC-MS/MS, to determine the initial concentration of this compound.[4][5]

  • Sample Storage:

    • Store the remaining fortified aliquots under the desired storage conditions (e.g., -80°C, -20°C, 4°C, room temperature).

    • Ensure samples are protected from light.

  • Analysis at Subsequent Time Points:

    • At predetermined time intervals (e.g., 1, 2, 4, 8, 12 weeks), retrieve a subset of the stored aliquots for analysis.

    • Allow the samples to thaw under controlled conditions if frozen.

    • Extract and analyze the samples using the same method as for the initial analysis.

  • Data Analysis:

    • Calculate the concentration of this compound at each time point.

    • Determine the percentage of degradation over time relative to the initial concentration at time zero.

    • Plot the concentration of this compound versus time to determine the degradation kinetics.

Visualizations

experimental_workflow cluster_prep 1. Sample Preparation cluster_analysis 2. Analysis prep1 Obtain Blank Matrix prep2 Homogenize prep1->prep2 prep3 Fortify with this compound prep2->prep3 prep4 Aliquot Samples prep3->prep4 analysis1 Initial Analysis (Time 0) prep4->analysis1 Start Experiment analysis2 Store Samples analysis1->analysis2 analysis3 Subsequent Analysis analysis2->analysis3 analysis4 Data Analysis analysis3->analysis4

Caption: Experimental workflow for this compound storage stability study.

troubleshooting_workflow cluster_investigation Investigation Steps cluster_solutions Potential Solutions start Low this compound Recovery check_storage Check Storage Conditions (Temp, Light) start->check_storage check_container Evaluate Sample Container (Material) start->check_container check_extraction Review Extraction Protocol start->check_extraction check_thaw Assess Freeze-Thaw Cycles start->check_thaw solution_storage Optimize Storage: ≤ -18°C, Dark check_storage->solution_storage solution_container Use Glass or Polypropylene check_container->solution_container solution_extraction Re-validate Extraction Method check_extraction->solution_extraction solution_thaw Aliquot Samples for Single Use check_thaw->solution_thaw

Caption: Troubleshooting workflow for low this compound recovery.

References

Minimizing matrix effects in azoxystrobin residue analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of azoxystrobin. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects and ensure accurate, reliable results in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the matrix effect and how does it impact the analysis of this compound?

A: The matrix effect is a phenomenon in liquid chromatography-mass spectrometry (LC-MS/MS) where components of the sample matrix, other than the analyte of interest, alter the ionization efficiency of the analyte. This interference, occurring in the instrument's ion source, can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement). For this compound analysis, matrix effects can severely compromise data quality by detrimentally affecting the accuracy, precision, and sensitivity of the method. This can lead to erroneous quantification, such as false negatives due to signal suppression or false positives if an internal standard is suppressed more than the analyte.

Q2: What is the QuEChERS method and why is it commonly used for this compound analysis?

A: QuEChERS stands for Q uick, E asy, C heap, E ffective, R ugged, and S afe. It is a streamlined sample preparation technique widely adopted for pesticide residue analysis in food and agricultural matrices. The method involves two main steps: a salting-out liquid-liquid extraction with acetonitrile (B52724), followed by a cleanup step called dispersive solid-phase extraction (d-SPE) to remove interfering matrix components. Its popularity for this compound analysis stems from its efficiency, high recovery rates for a broad range of pesticides, and its ability to handle diverse and complex matrices.[1][2]

Q3: How do I calculate the matrix effect (ME) and recovery?

A: Calculating the matrix effect and recovery is essential for method validation.

  • Matrix Effect (%ME): This is typically calculated by comparing the slope of the calibration curve prepared in the matrix extract against the slope of the curve prepared in a pure solvent.[3] A value of 0% indicates no matrix effect, negative values indicate signal suppression, and positive values indicate signal enhancement. Generally, ME values between -20% and +20% are considered acceptable.

    • Formula: ME (%) = [(Slope_matrix-matched / Slope_solvent) - 1] * 100

  • Recovery (%R): This measures the efficiency of the extraction process. It's determined by comparing the analyte response in a sample spiked before extraction to the response in a sample spiked after extraction (or a matrix-matched standard). Acceptable recovery is typically within the 70-120% range.[4]

    • Formula: Recovery (%) = (Peak Area_pre-extraction spike / Peak Area_post-extraction spike) * 100

Troubleshooting Guide

This guide addresses common issues encountered during this compound residue analysis using the QuEChERS method followed by LC-MS/MS.

Problem 1: Low or Inconsistent Analyte Recovery

Potential Cause Troubleshooting Steps & Solutions
Suboptimal Extraction Ensure the sample is thoroughly homogenized. Verify that the correct ratio of sample, solvent (acetonitrile), and extraction salts is used. Ensure vigorous shaking for the recommended time to achieve partition equilibrium.
Analyte Degradation This compound is relatively stable, but some pesticides are pH-sensitive. If analyzing multiple pesticides, consider using a buffered QuEChERS method (e.g., citrate (B86180) or acetate (B1210297) buffering) to maintain a stable pH of 5.0-5.5, which protects both acid and base-labile compounds.[1]
Adsorption to Sorbent The d-SPE cleanup sorbent may be too aggressive, leading to the loss of the target analyte. This is particularly a risk with Graphitized Carbon Black (GCB) for planar pesticides. Reduce the amount of sorbent used or switch to a different sorbent combination (see Table 1). In some cases, for cleaner matrices, the cleanup step may be omitted entirely.[1]
Incomplete Dissolution After evaporating the final extract, ensure the residue is fully redissolved in the reconstitution solvent before injection. Use a solvent that matches the initial mobile phase conditions to ensure good peak shape.

Problem 2: Significant Signal Suppression or Enhancement (Matrix Effect > ±20%)

Potential Cause Troubleshooting Steps & Solutions
Insufficient Cleanup Co-extracted matrix components (e.g., lipids, pigments, sugars) are interfering with ionization. The choice of d-SPE sorbent is critical and matrix-dependent. Refer to the Data Presentation section below for guidance on selecting the appropriate sorbent.
High Matrix Complexity For particularly "dirty" matrices like those high in fat (e.g., avocado, oils) or pigments (e.g., spinach, kale), a standard QuEChERS cleanup may be insufficient.[5] Consider using specialized sorbents like Z-Sep or EMR-Lipid, which are designed for high-fat matrices.[5][6]
Instrument Source Contamination Matrix components can build up in the MS ion source, leading to performance degradation over time. Regular source cleaning is essential when analyzing complex samples.
Calibration Strategy If matrix effects cannot be eliminated through cleanup, they must be compensated for. Always use matrix-matched calibration standards. These are prepared by spiking known concentrations of the analyte into a blank matrix extract that has undergone the full sample preparation procedure. This ensures that the standards and samples experience the same matrix effects, leading to more accurate quantification.[3]

Problem 3: Poor Peak Shape (Tailing, Fronting, or Splitting)

Potential Cause Troubleshooting Steps & Solutions
Injection Solvent Mismatch Injecting the sample in a solvent significantly stronger than the initial mobile phase (e.g., 100% acetonitrile) can cause peak distortion. Dilute the final extract in a solvent that matches the starting mobile phase conditions (e.g., 90:10 water:acetonitrile).[7]
Column Overload Injecting too high a concentration of the analyte or matrix components can saturate the column. Dilute the sample extract and re-inject.
Secondary Interactions Residual matrix components can interact with the analytical column. Ensure the mobile phase contains appropriate additives (e.g., 0.1% formic acid or ammonium (B1175870) formate) to improve peak shape.

Data Presentation

Table 1: Guide to d-SPE Cleanup Sorbent Selection

The choice of sorbent for the dispersive SPE cleanup step is crucial for minimizing matrix effects. The following table summarizes the function of common sorbents and their typical applications.

SorbentPrimary FunctionTarget Matrix InterferencesBest For Matrices Like...Caution
PSA (Primary Secondary Amine) Anion ExchangeRemoves organic acids, fatty acids, sugars, and some pigments.Most fruits and vegetables with moderate sugar and acid content.Most commonly used sorbent; a good starting point for method development.[1][8]
C18 (Octadecyl) Reverse PhaseRemoves non-polar interferences.High-fat matrices (e.g., avocado, nuts, oils). Often used in combination with PSA.[1][8]Can retain non-polar pesticides if used in excess.
GCB (Graphitized Carbon Black) AdsorptionRemoves pigments and sterols.Highly pigmented matrices (e.g., spinach, kale, red peppers).[1][8]Can cause significant loss of planar pesticides, including this compound, if not used carefully and in minimal amounts.[1]
Z-Sep / Z-Sep+ Zirconia-basedHighly effective at removing fats and lipids.Very high-fat matrices where C18 is insufficient.[5][6]Proprietary and more expensive than traditional sorbents.
EMR—Lipid Size Exclusion & AdsorptionHighly selective removal of lipids.Extremely high-fat or complex matrices like olive oil and animal tissue.[5][9]Proprietary and requires a specific protocol.
Table 2: Comparative Performance of Cleanup Sorbents in Fatty Matrices

The following data is a summary of findings from studies evaluating different cleanup sorbents for pesticide analysis in high-fat matrices. Values indicate the percentage of pesticides that met the acceptable recovery criteria (70-120%).

Sorbent CombinationOlive OilAvocadoOlivesKey Finding
C18 + PSA ~60%~75%~65%A standard combination, but may be insufficient for very complex fatty matrices.
Z-Sep ~70%~75%~65%Offers slightly better performance than C18+PSA in some cases.
EMR-Lipid >90%~80%~70%Demonstrates superior performance, especially in olive oil, by selectively removing lipids while maintaining high analyte recovery.[5][10]

Data synthesized from comparative studies on multiresidue pesticide analysis in fatty matrices.[5][10]

Experimental Protocols

Detailed QuEChERS Protocol (EN 15662 Method)

This protocol is a representative example for the analysis of this compound in a moderately complex matrix like a tomato or strawberry.

1. Sample Homogenization:

  • Weigh 10 g of a representative, homogenized sample into a 50 mL centrifuge tube.

  • For dry samples, rehydrate with an appropriate amount of water before weighing.[11]

2. Extraction:

  • Add 10 mL of acetonitrile to the 50 mL tube.

  • If required, add internal standards at this stage.

  • Add the EN 15662 extraction salts: 4 g anhydrous magnesium sulfate (B86663) (MgSO₄), 1 g sodium chloride (NaCl), 1 g trisodium (B8492382) citrate dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate.

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at ≥3000 RCF for 5 minutes. The upper layer is the acetonitrile extract containing the this compound.

3. Dispersive SPE (d-SPE) Cleanup:

  • Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL d-SPE microcentrifuge tube.

  • The d-SPE tube should contain the appropriate sorbents for the matrix. For a strawberry, a common choice is 150 mg anhydrous MgSO₄ and 25 mg PSA .[2] For a more pigmented matrix, a small amount of GCB (e.g., 7.5 mg) might be added.[2]

  • Vortex the d-SPE tube for 30-60 seconds.

  • Centrifuge at high speed (e.g., >10,000 RCF) for 5 minutes to pellet the sorbent.

4. Final Preparation and Analysis:

  • Take an aliquot of the cleaned supernatant.

  • If necessary, add a small amount of acid (e.g., formic acid) to stabilize the analytes.

  • The extract can be injected directly into a GC-MS. For LC-MS/MS, it is often diluted (e.g., 10x) with a solvent matching the initial mobile phase to improve peak shape and reduce matrix loading on the instrument.[7][11]

  • Analyze using a validated LC-MS/MS method with optimized MRM transitions for this compound.

Visualizations

QuEChERS_Workflow cluster_extraction Step 1: Extraction cluster_cleanup Step 2: Dispersive SPE Cleanup cluster_analysis Step 3: Analysis start Homogenize 10g Sample add_solvent Add 10mL Acetonitrile (and Internal Standard) start->add_solvent add_salts Add QuEChERS Extraction Salts add_solvent->add_salts shake Shake Vigorously (1 min) add_salts->shake centrifuge1 Centrifuge (5 min) shake->centrifuge1 transfer Transfer 1mL Supernatant to d-SPE Tube centrifuge1->transfer dSPE_tube d-SPE Tube contains: - 150mg MgSO₄ - PSA, C18, or GCB (Matrix Dependent) transfer->dSPE_tube vortex Vortex (1 min) dSPE_tube->vortex centrifuge2 Centrifuge (5 min) vortex->centrifuge2 prep_inject Dilute Final Extract (match mobile phase) centrifuge2->prep_inject analysis Inject into LC-MS/MS System prep_inject->analysis

Caption: Standard QuEChERS workflow for this compound residue analysis.

Troubleshooting_Workflow problem Problem Detected: Inaccurate Quantification check_recovery Is Recovery < 70%? problem->check_recovery Investigate Recovery check_me Is Matrix Effect > ±20%? problem->check_me Investigate Matrix Effect check_ph Is Analyte pH Sensitive? check_recovery->check_ph Yes solution_buffer Solution: Use Buffered QuEChERS (Citrate or Acetate) check_ph->solution_buffer Yes check_sorbent Is Analyte Planar? (e.g., this compound) check_ph->check_sorbent No solution_gcb Solution: Reduce or Remove GCB from d-SPE Cleanup check_sorbent->solution_gcb Yes solution_protocol Solution: Review Extraction Protocol (Shaking, Ratios) check_sorbent->solution_protocol No check_matrix_type What is the Matrix Type? check_me->check_matrix_type Yes solution_pigment Solution: Add GCB to d-SPE (for pigments) check_matrix_type->solution_pigment High Pigment solution_fat Solution: Add C18 or Z-Sep to d-SPE (for fats/lipids) check_matrix_type->solution_fat High Fat solution_mmc Universal Solution: Use Matrix-Matched Calibration Standards check_matrix_type->solution_mmc All Types

Caption: Decision tree for troubleshooting this compound analysis issues.

References

Technical Support Center: Enhancing Azoxystrobin Efficacy in Resistant Fungal Strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with azoxystrobin-resistant fungal strains.

Troubleshooting Guides

Scenario 1: Reduced this compound Efficacy in Previously Susceptible Fungal Strains

Question: My fungal strain, which was previously sensitive to this compound, is now showing reduced susceptibility or complete resistance. What could be the cause, and how can I confirm it?

Answer:

The most common reason for a rapid decrease in this compound efficacy is the development of target-site mutations, primarily in the cytochrome b (cytb) gene.[1][2][3] The G143A mutation, a single nucleotide polymorphism resulting in a glycine (B1666218) to alanine (B10760859) substitution at position 143, is the most prevalent cause of high-level resistance.[1][2][3] Less frequently, mutations such as F129L and G137R can confer moderate resistance.[1][3]

Troubleshooting Steps:

  • Molecular Analysis: Perform PCR and sequencing of the cytb gene to identify the presence of the G143A, F129L, or G137R mutations. An Amplification Refractory Mutation System (ARMS) PCR can also be used for rapid detection of the G143A mutation.[4]

  • In Vitro Susceptibility Testing: Determine the half-maximal effective concentration (EC50) of this compound against your fungal strain using a dose-response assay. A significant increase in the EC50 value compared to the wild-type strain confirms resistance.

Scenario 2: Inconsistent Results with this compound in a Mixed Fungal Population

Question: I am observing variable efficacy of this compound in my experiments, suggesting a mixed population of sensitive and resistant fungal isolates. How can I address this?

Answer:

Working with mixed populations requires a strategy that can effectively control both resistant and sensitive strains. The use of synergistic compounds or fungicide mixtures is highly recommended.

Troubleshooting Steps:

  • Isolate and Characterize Sub-populations: If possible, isolate individual fungal colonies and determine their respective this compound EC50 values to confirm the presence of a mixed population.

  • Implement Synergistic Strategies:

    • Fungicide Mixtures: Combine this compound with a fungicide from a different Fungicide Resistance Action Committee (FRAC) group, such as a multi-site inhibitor like mancozeb (B1675947) or a demethylation inhibitor (DMI) like propiconazole.[5][6] This provides multiple modes of action, reducing the selection pressure for resistance to a single fungicide.[6]

    • Synergistic Compounds: Investigate the use of chitosan (B1678972) or silver nanoparticles (AgNPs) in combination with this compound. These have demonstrated synergistic effects against resistant strains.[7][8]

Scenario 3: this compound Fails to Control Fungal Growth Despite the Absence of Common Resistance Mutations

Question: I have confirmed the absence of the G143A, F129L, and G137R mutations in the cytb gene, yet this compound is still ineffective. What other resistance mechanisms could be at play?

Answer:

While target-site mutations are the primary cause of resistance, other mechanisms can contribute to reduced this compound efficacy. These include the activation of an alternative respiratory pathway and increased fungicide efflux.

Troubleshooting Steps:

  • Investigate the Alternative Oxidase (AOX) Pathway: The AOX pathway can bypass the this compound-inhibited complex III in the mitochondrial respiratory chain, allowing the fungus to continue producing ATP.[9][10][11] The activity of this pathway can be investigated using inhibitors like salicylhydroxamic acid (SHAM).

  • Assess Efflux Pump Activity: Overexpression of ATP-binding cassette (ABC) transporters can lead to the active removal of fungicides from the fungal cell, reducing their intracellular concentration.[7][8] The expression levels of known efflux pump genes can be quantified using RT-qPCR.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular mechanism of resistance to this compound?

A1: The most common and significant mechanism of resistance to this compound is a point mutation in the mitochondrial cytochrome b (cytb) gene, which is the target site of the fungicide.[1][2][3] The G143A mutation (a substitution of glycine to alanine at position 143) is the most prevalent and confers a high level of resistance.[1][2][3] Other mutations, such as F129L and G137R, can also lead to resistance, though often at a lower level.[1][3]

Q2: How can I overcome or mitigate this compound resistance in my experiments?

A2: Several strategies can be employed:

  • Fungicide Rotation and Mixtures: Avoid the repeated use of this compound alone. Instead, rotate or use tank mixtures with fungicides that have different modes of action.[5][12][13] This is a cornerstone of fungicide resistance management.

  • Use of Synergistic Compounds: Combining this compound with compounds like chitosan or silver nanoparticles (AgNPs) has been shown to enhance its efficacy against resistant strains.[7][8]

  • Targeting Alternative Resistance Mechanisms: If resistance is due to the alternative oxidase (AOX) pathway, consider using inhibitors of this pathway, such as salicylhydroxamic acid (SHAM), in your experimental setup.[9][10]

Q3: Are there any compounds that show a synergistic effect with this compound against resistant fungi?

A3: Yes, research has identified several compounds that act synergistically with this compound:

  • Chitosan: This biopolymer has demonstrated a strong synergistic effect with this compound, particularly against Fusarium graminearum.[7][8] The synergy is thought to be related to the modulation of ABC transporters.[7][8]

  • Silver Nanoparticles (AgNPs): AgNPs have been shown to have an additive or synergistic effect with this compound against resistant strains of Magnaporthe oryzae. The proposed mechanism involves damage to the fungal cell wall and interference with MAPK signaling.

  • Other Fungicides: Combining this compound with fungicides from different chemical groups, such as mancozeb or propiconazole, is a widely used and effective strategy to manage resistance and broaden the spectrum of activity.[5][6]

Q4: What are the key signaling pathways involved in fungal tolerance to fungicides like this compound?

A4: The High Osmolarity Glycerol (HOG) and Cell Wall Integrity (CWI) signaling pathways are crucial for fungal stress responses and can contribute to fungicide tolerance.[14][15] The HOG pathway, a mitogen-activated protein kinase (MAPK) cascade, helps fungi adapt to osmotic and oxidative stress.[14][15] The CWI pathway is essential for maintaining the structural integrity of the fungal cell wall, especially when challenged by cell wall-damaging agents.[15] Inactivation of these pathways can potentially increase the efficacy of antifungal compounds.

Data Presentation

Table 1: this compound EC50 Values in Sensitive and Resistant Fungal Strains

Fungal SpeciesResistance PhenotypeMutation in cytbEC50 (µg/mL)Reference(s)
Colletotrichum nymphaeaeSensitive (S)None0.21 - 0.36[1]
Colletotrichum nymphaeaeModerately Resistant (MR)F129L2.6 - 7.8[1]
Colletotrichum nymphaeaeHighly Resistant (HR)G143A>100[1]
Colletotrichum fioriniaeModerately Resistant (MR)None Detected9.7 - 14.4[1]
Colletotrichum siamenseHighly Resistant (HR)G143A>100[1]
Cercospora nicotianaeSensitiveNone<0.08[3]
Cercospora nicotianaeModerately ResistantF129L0.14 - 0.64[3]
Cercospora nicotianaeHighly ResistantG143A>1.18[3]

Table 2: Synergistic Interactions of this compound with Chitosan against Fusarium graminearum

This compound (mg/L)Chitosan (mg/L)Synergy ScoreInteractionReference
2.550>1Synergistic[7]
2550>1Synergistic[7]

Note: Synergy scores are based on the Bliss Independence model, where a score > 1 indicates a synergistic effect.

Experimental Protocols

Protocol 1: In Vitro Determination of this compound EC50 using the Poisoned Food Technique

Objective: To determine the concentration of this compound that inhibits 50% of the mycelial growth of a fungal strain.

Materials:

  • Pure culture of the fungal strain

  • Potato Dextrose Agar (PDA) medium

  • Technical grade this compound

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Methodology:

  • Prepare Fungicide Stock Solution: Dissolve technical grade this compound in a suitable solvent (e.g., acetone) to create a high-concentration stock solution.

  • Prepare Amended Media: Autoclave PDA medium and cool it to approximately 50-55°C. Add the this compound stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate with the solvent alone.

  • Pour Plates: Pour the amended and control PDA into sterile petri dishes and allow them to solidify.

  • Inoculation: From the margin of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer. Place the mycelial plug, mycelial side down, in the center of each PDA plate.

  • Incubation: Incubate the plates at the optimal growth temperature for the fungal strain until the mycelial growth in the control plate has reached the edge of the plate.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Use probit analysis or a similar statistical method to determine the EC50 value.

Protocol 2: Checkerboard Assay for Assessing Synergy between this compound and a Test Compound

Objective: To quantify the synergistic, additive, or antagonistic interaction between this compound and a test compound against a fungal strain.

Materials:

  • Fungal spore suspension or mycelial fragments

  • Liquid growth medium (e.g., Potato Dextrose Broth - PDB)

  • This compound stock solution

  • Test compound stock solution

  • Sterile 96-well microtiter plates

  • Microplate reader

Methodology:

  • Prepare Inoculum: Prepare a standardized fungal inoculum in liquid growth medium.

  • Prepare Drug Dilutions: In a separate 96-well plate, prepare serial dilutions of this compound and the test compound at 2x the final desired concentrations.

  • Set up Checkerboard Plate:

    • Add 50 µL of the 2x this compound dilutions along the columns of the experimental plate.

    • Add 50 µL of the 2x test compound dilutions along the rows of the experimental plate.

    • This creates a matrix of different concentration combinations.

    • Include controls for each compound alone and a no-drug growth control.

  • Inoculation: Add 100 µL of the fungal inoculum to each well.

  • Incubation: Incubate the plate under appropriate conditions for fungal growth.

  • Read Results: Measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader to determine fungal growth.

  • Data Analysis: Calculate the Fractional Inhibitory Concentration (FIC) index. The FIC of each compound is its MIC in the combination divided by its MIC alone. The FIC index is the sum of the FICs of both compounds.

    • FIC Index ≤ 0.5: Synergy

    • 0.5 < FIC Index ≤ 4: Additive/Indifferent

    • FIC Index > 4: Antagonism

Visualizations

Azoxystrobin_Resistance_Mechanisms cluster_0 Primary Resistance Mechanism cluster_1 Secondary Resistance Mechanisms AZX This compound CytB Cytochrome b (Complex III) AZX->CytB Inhibits AZX_int Intracellular this compound AZX->AZX_int Enters cell G143A G143A Mutation CytB->G143A Mutation leads to resistance AOX Alternative Oxidase (AOX) CytB->AOX Bypasses inhibition Efflux Efflux Pumps (e.g., ABC Transporters) AZX_int->Efflux Removed from cell

Caption: Primary and secondary mechanisms of fungal resistance to this compound.

HOG_Signaling_Pathway cluster_hog High Osmolarity Glycerol (HOG) Pathway Stress Osmotic/Oxidative Stress Sensor Sensor Kinases (Sln1, Sho1) Stress->Sensor MAPKKK MAPKKK (Ssk2, Ste11) Sensor->MAPKKK MAPKK MAPKK (Pbs2) MAPKKK->MAPKK MAPK MAPK (Hog1) MAPKK->MAPK Response Stress Response (Glycerol synthesis, Gene expression) MAPK->Response

Caption: Simplified diagram of the fungal High Osmolarity Glycerol (HOG) signaling pathway.

CWI_Signaling_Pathway cluster_cwi Cell Wall Integrity (CWI) Pathway CW_Stress Cell Wall Stress Sensors_CWI Surface Sensors (Wsc1, Mid2) CW_Stress->Sensors_CWI PKC Protein Kinase C (Pkc1) Sensors_CWI->PKC MAPKKK_CWI MAPKKK (Bck1) PKC->MAPKKK_CWI MAPKK_CWI MAPKK (Mkk1/2) MAPKKK_CWI->MAPKK_CWI MAPK_CWI MAPK (Slt2/Mpk1) MAPKK_CWI->MAPK_CWI Response_CWI Cell Wall Synthesis & Repair MAPK_CWI->Response_CWI

Caption: Simplified diagram of the fungal Cell Wall Integrity (CWI) signaling pathway.

Experimental_Workflow_Synergy cluster_workflow Synergy Testing Workflow Start Start: Prepare Fungal Inoculum Prepare_Dilutions Prepare Serial Dilutions of this compound & Test Compound Start->Prepare_Dilutions Setup_Checkerboard Set up 96-well Checkerboard Plate Prepare_Dilutions->Setup_Checkerboard Inoculate Inoculate Plate with Fungal Suspension Setup_Checkerboard->Inoculate Incubate Incubate under Optimal Conditions Inoculate->Incubate Measure_Growth Measure Fungal Growth (e.g., OD600) Incubate->Measure_Growth Calculate_FIC Calculate Fractional Inhibitory Concentration (FIC) Index Measure_Growth->Calculate_FIC Determine_Interaction Determine Interaction (Synergy, Additive, Antagonism) Calculate_FIC->Determine_Interaction

References

Technical Support Center: Optimizing Azoxystrobin Activity by Adjusting pH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides guidance on adjusting pH for optimal azoxystrobin activity in your experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for ensuring the stability of this compound in aqueous solutions?

A1: For maximal stability, it is recommended to maintain the pH of your aqueous this compound solutions between 5.0 and 7.0. This compound is stable to hydrolysis at these pH levels. However, under alkaline conditions (pH 9), it undergoes faster degradation. While the degradation at room temperature is slow, it is more rapid at elevated temperatures.[1][2] Therefore, for prolonged experiments, a neutral to slightly acidic pH is preferable.

Q2: How does pH affect the fungicidal activity of this compound?

A2: The fungicidal activity of this compound is intrinsically linked to its stability. In alkaline solutions (pH > 8.0), this compound degrades more rapidly into a less active carboxylic acid metabolite.[3] This degradation will reduce the effective concentration of the active ingredient over time, potentially leading to lower-than-expected efficacy in your experiments. While the immediate impact of pH on the binding of this compound to its target site (the Qo site of the cytochrome bc1 complex) is not extensively documented, maintaining a pH range of 6.0 to 7.0 is generally considered ideal for most pesticide applications to ensure stability and, by extension, optimal performance.[4]

Q3: My this compound is precipitating out of my buffered solution. What can I do?

A3: this compound has low water solubility (approximately 6 mg/L).[5] Precipitation upon addition to an aqueous buffer is a common issue, especially when diluting from a concentrated organic stock solution. Here are some steps to troubleshoot this:

  • Solvent Choice: Ensure you are using an appropriate organic solvent for your stock solution. Dimethyl sulfoxide (B87167) (DMSO) or acetone (B3395972) are commonly used.

  • Dilution Method: Add the this compound stock solution to the buffer dropwise while vortexing or stirring vigorously to promote rapid dispersion.

  • Final Concentration: Be mindful of the final concentration of the organic solvent in your aqueous solution. High concentrations of some organic solvents can affect your biological system.

  • Gentle Heating and Sonication: If precipitation occurs, gentle warming (e.g., to 37°C) and sonication in an ultrasonic bath can help redissolve the compound.[6] However, be cautious with heating as it can accelerate degradation, especially at higher pH.

  • Use of Surfactants: In some formulations, non-ionic surfactants are used to improve solubility and stability. The inclusion of a small amount of a biocompatible surfactant like Tween-80 might be considered, but its compatibility with your experimental system must be verified.

Q4: What is the mechanism of action of this compound, and is it pH-dependent?

A4: this compound is a Quinone outside Inhibitor (QoI) fungicide.[7] It works by blocking mitochondrial respiration in fungi. Specifically, it binds to the Qo site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain. This binding prevents the transfer of electrons from ubiquinol (B23937) to cytochrome c, which in turn halts the production of ATP, the energy currency of the cell. This disruption of energy production ultimately leads to the inhibition of fungal growth and spore germination. The binding to the target site itself is not reported to be directly pH-dependent within the typical biological pH range. However, as mentioned earlier, the stability of the this compound molecule is pH-dependent, which indirectly affects its overall activity.

Data Presentation

Table 1: pH-Dependent Stability of this compound

pH LevelStability at 25°CHalf-Life (DT50) at 25°CDegradation Product
4.0Stable158 daysThis compound acid (slower formation)
5.0Stable (<10% loss over 31 days)Not specified, but longThis compound acid (slow formation)
7.0Stable (<10% loss over 31 days)143 daysThis compound acid (moderate formation)
9.0Less stable143 days (degradation is fastest at pH 9)This compound acid (faster formation)

Data compiled from multiple sources.[1][2][3]

Experimental Protocols

Protocol 1: Preparation of pH-Buffered this compound Solutions

This protocol describes the preparation of pH-buffered solutions of this compound for in vitro fungicidal activity assays.

Materials:

  • Technical grade this compound

  • Dimethyl sulfoxide (DMSO) or acetone

  • Sterile deionized water

  • Buffer stock solutions (e.g., 0.1 M phosphate (B84403) buffer for pH 5.8-8.0, 0.1 M citrate (B86180) buffer for pH 3.0-6.2)

  • Sterile volumetric flasks and pipettes

  • pH meter

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Accurately weigh a known amount of technical grade this compound.

    • Dissolve the this compound in a minimal amount of DMSO or acetone to create a concentrated stock solution (e.g., 10 mg/mL). Ensure it is fully dissolved. Gentle warming and sonication may be used if necessary.[6]

  • Prepare pH-Adjusted Buffers:

    • Prepare a series of buffers at your desired pH values (e.g., pH 5, 6, 7, 8, 9) using appropriate buffer systems.

    • For example, to prepare a phosphate buffer, mix solutions of monobasic and dibasic sodium phosphate to achieve the target pH.

    • Verify the final pH of each buffer solution using a calibrated pH meter.

  • Prepare Working Solutions:

    • Perform serial dilutions of the this compound stock solution into the respective pH-adjusted buffers to achieve your desired final concentrations for the experiment.

    • It is crucial to add the stock solution to the buffer slowly while continuously mixing to prevent precipitation.

    • Prepare a solvent control for each pH value by adding the same volume of DMSO or acetone (without this compound) to the buffer.

  • Final pH Check:

    • After preparing the final working solutions, it is good practice to re-check the pH to ensure that the addition of the stock solution did not significantly alter it.

Protocol 2: In Vitro Mycelial Growth Inhibition Assay at Different pH

This protocol outlines a method to determine the half-maximal effective concentration (EC50) of this compound against a fungal isolate on a solid medium at various pH levels.

Materials:

  • pH-buffered this compound working solutions (from Protocol 1)

  • Potato Dextrose Agar (B569324) (PDA) or other suitable growth medium

  • Sterile Petri dishes

  • Actively growing culture of the target fungal isolate

  • Sterile cork borer or scalpel

  • Incubator

Procedure:

  • Prepare Fungicide-Amended Media:

    • Autoclave the growth medium and cool it to approximately 50-55°C in a water bath.

    • To separate flasks of molten agar, add the appropriate pH-buffered this compound working solutions to achieve a series of final concentrations (e.g., 0.01, 0.1, 1, 10 µg/mL). Also, prepare control plates for each pH with the corresponding solvent control.

    • Gently swirl the flasks to ensure thorough mixing of the fungicide into the medium.

  • Pour Plates:

    • Pour the fungicide-amended and control media into sterile Petri dishes.

    • Allow the plates to solidify completely.

  • Inoculation:

    • Using a sterile cork borer, take a mycelial plug (e.g., 5 mm in diameter) from the actively growing edge of a fresh fungal culture.

    • Place the mycelial plug, mycelium-side down, in the center of each agar plate.

  • Incubation:

    • Seal the plates with parafilm and incubate them in the dark at the optimal growth temperature for the fungus.

  • Data Collection and Analysis:

    • When the fungal colony in the control plate for a given pH has reached approximately two-thirds of the plate diameter, measure two perpendicular diameters of the colony on all plates for that pH.

    • Calculate the average colony diameter for each concentration.

    • Determine the percentage of mycelial growth inhibition relative to the solvent control for each concentration.

    • Use a suitable statistical software to perform a probit or log-logistic regression analysis to calculate the EC50 value for each pH.

Mandatory Visualization

Azoxystrobin_MoA cluster_Mitochondrion Fungal Mitochondrion cluster_ETC Electron Transport Chain cluster_ATP_Synthase ATP Synthesis ComplexI Complex I Ubiquinone Ubiquinone (Coenzyme Q) ComplexI->Ubiquinone e- Proton_Gradient Proton Gradient ComplexI->Proton_Gradient pumps H+ ComplexII Complex II ComplexII->Ubiquinone e- ComplexIII Complex III (Cytochrome bc1) Ubiquinone->ComplexIII e- CytochromeC Cytochrome c ComplexIII->CytochromeC e- ComplexIII->Proton_Gradient pumps H+ ComplexIV Complex IV CytochromeC->ComplexIV e- ComplexIV->Proton_Gradient pumps H+ ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Proton_Gradient->ATP_Synthase This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->ComplexIII No_ATP ATP Production Blocked Inhibition->No_ATP Fungal_Death Fungal Cell Death No_ATP->Fungal_Death

Caption: this compound's mechanism of action in the fungal mitochondrion.

Experimental_Workflow start Start prep_stock Prepare this compound Stock Solution (in DMSO) start->prep_stock prep_buffers Prepare Buffers at Target pH Values (5, 6, 7, 8, 9) start->prep_buffers prep_media Prepare Fungicide-Amended Media for each pH prep_stock->prep_media prep_buffers->prep_media pour_plates Pour Petri Dishes prep_media->pour_plates inoculate Inoculate with Fungal Plugs pour_plates->inoculate incubate Incubate at Optimal Temperature inoculate->incubate measure Measure Colony Diameters incubate->measure analyze Calculate % Inhibition and EC50 Values measure->analyze end End analyze->end

Caption: Workflow for determining the EC50 of this compound at different pH levels.

References

Technical Support Center: Refinement of Azoxystrobin Application Techniques in Mesocosm Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing azoxystrobin in mesocosm studies.

Troubleshooting Guides

This section addresses common issues encountered during the application and monitoring of this compound in mesocosm experiments.

Problem Possible Causes Solutions & Recommendations
Measured this compound concentrations are consistently lower than nominal concentrations. 1. Rapid Degradation: this compound can degrade, particularly in the presence of light (photolysis) and microbial activity.[1] Dissipation half-life (DT50) in mesocosms can be as short as 11 days.[2] 2. Adsorption: this compound may adsorb to sediment, organic matter, and the surfaces of the mesocosm.[3] 3. Inaccurate Dosing: Errors in stock solution preparation or application volume can lead to lower-than-expected initial concentrations.1. Characterize Degradation: Conduct preliminary studies to determine the degradation rate of this compound in your specific mesocosm setup. Consider pulsed applications to maintain target concentrations if degradation is rapid.[4][5] 2. Equilibrate System: Allow the mesocosm to stabilize before this compound application to minimize initial rapid adsorption. Account for partitioning to sediment in your mass balance calculations. 3. Verify Calculations & Technique: Double-check all calculations for stock solution and dosing volumes. Ensure application techniques, such as surface application followed by gentle mixing, are performed consistently.[2]
High variability in this compound concentrations between replicate mesocosms. 1. Uneven Application: Inconsistent distribution of the dosing solution across the water surface. 2. Environmental Heterogeneity: Differences in sunlight exposure, temperature, or sediment characteristics between mesocosms can lead to varying degradation and adsorption rates.[4] 3. Sampling Inconsistency: Non-representative water samples due to inconsistent sampling depth or location.1. Standardize Application: Apply the dosing solution evenly across the entire surface of each mesocosm. Gentle mixing of the water column after application can improve homogeneity.[2] 2. Randomize and Block: Randomize the placement of treatment and control mesocosms to minimize the effects of environmental gradients.[6] If gradients are unavoidable, use a block design in your experimental setup. 3. Composite Sampling: Collect multiple sub-samples from different depths and locations within each mesocosm and combine them to create a representative composite sample for analysis.[2]
Precipitation of this compound observed after application. 1. Low Water Solubility: this compound has low water solubility (6 mg/L).[7] If the concentration in the stock solution is too high or if it is not adequately dispersed upon application, it can precipitate. 2. Use of Organic Solvents: While organic solvents can aid in dissolving this compound for stock solutions, they can cause the compound to come out of solution when introduced to the aqueous mesocosm environment.1. Use a Commercial Formulation: Commercial formulations, such as Ortiva® or Amistar®, contain adjuvants that improve the dispersion of this compound in water.[4][8][9][10][11] 2. Prepare a Stable Stock Solution: If using technical grade this compound, prepare a stock solution in a water-miscible solvent like acetone (B3395972) and add it to a larger volume of water to create a well-dispersed dosing solution before applying to the mesocosm.[12] Ensure the final solvent concentration in the mesocosm is negligible and does not cause toxicity.
Interference from commercial formulation adjuvants in analytical measurements. 1. Matrix Effects: Inert ingredients in commercial formulations can interfere with the analytical quantification of this compound, leading to inaccurate measurements.[13]1. Method Validation: Validate your analytical method using matrix-matched standards (i.e., standards prepared in water from a control mesocosm) to account for any matrix effects.[14] 2. Use of Internal Standards: Employ an internal standard in your analytical procedure to correct for variations in extraction efficiency and instrument response.[12] 3. Consult Formulation Details: If possible, obtain information on the inert ingredients from the manufacturer to anticipate potential interferences.

Frequently Asked Questions (FAQs)

1. How should I prepare my this compound stock and dosing solutions?

  • From Technical Grade this compound: Accurately weigh the required amount of technical grade this compound and dissolve it in a minimal amount of a water-miscible solvent such as acetone to create a concentrated stock solution.[12] From this stock, prepare a less concentrated dosing solution by diluting it with distilled water. It is crucial to ensure the final concentration of the organic solvent in the mesocosm is minimal to avoid solvent-related toxicity.

  • From a Commercial Formulation: For commercial formulations like Ortiva® (23% w/w this compound), a stock solution can be prepared by diluting the formulated product in distilled water.[2] For example, to create a ~1 mg/mL stock solution, you can dilute 4 mL of the commercial product in 996 mL of distilled water.[2] This stock solution is then further diluted to prepare the final dosing solutions for application to the mesocosms.[2]

2. What application method is recommended for mesocosm studies?

To simulate environmental exposure, such as spray drift, direct overspray onto the water surface is a common and recommended method.[15] After application, the water column should be gently stirred with a clean paddle or similar device to ensure even distribution of this compound.[2]

3. How frequently should I sample for this compound concentration analysis?

Sampling frequency should be highest immediately after application to capture the initial distribution and dissipation phases. A typical sampling schedule might include:

  • Day 0 (immediately after application)

  • Days 1, 2, 4, and 7

  • Weekly thereafter for the duration of the experiment. If a pulsed application is used, sampling should occur before and after each application.[2]

4. What are the best practices for collecting and preserving water samples for this compound analysis?

  • Collection: Use clean, amber glass bottles to prevent photodegradation. Collect composite samples by taking water from multiple depths and locations within each mesocosm.[2]

  • Preservation: Samples should be stored at -20°C until analysis.[2] For longer-term storage, acidification to a pH < 2 can also be used to minimize degradation.[16] It is recommended to analyze samples as soon as possible, preferably within 48 hours of collection.[17]

5. Should I use a commercial formulation or technical grade this compound?

The choice depends on the research question.

  • Commercial Formulations (e.g., Ortiva®, Amistar®): These are relevant for assessing the real-world impact of the product as it is used in agriculture, including the effects of adjuvants.[4][8][9][10][11]

  • Technical Grade this compound: This is preferred for studies focusing on the toxicological effects of the active ingredient alone, without the confounding effects of other components in the formulation.

Experimental Protocols

Protocol 1: Preparation of Dosing Solutions from a Commercial Formulation (Ortiva®)

This protocol is adapted from a mesocosm study investigating the effects of a commercial this compound formulation.[2]

  • Prepare Stock Solution (~1 mg/mL):

    • In a 1000 mL volumetric flask, add 4 mL of Ortiva® (23% w/w this compound).

    • Bring the volume to 1000 mL with distilled water.

    • Mix thoroughly by inversion.

  • Prepare Dosing Solutions (for a 1230 L mesocosm):

    • For 2 µg/L final concentration: Dilute 2.46 mL of the stock solution in 1 L of distilled water.

    • For 20 µg/L final concentration: Dilute 24.6 mL of the stock solution in 1 L of distilled water.

    • For 200 µg/L final concentration: Dilute 246 mL of the stock solution in 1 L of distilled water.

  • Application:

    • Carefully and evenly pour the 1 L dosing solution onto the surface of the corresponding mesocosm.

    • Gently stir the mesocosm water with a clean wooden stick or paddle to ensure even distribution.

Protocol 2: Water Sampling and Analysis for this compound

This protocol outlines a general procedure for water sample collection and analysis.

  • Sample Collection:

    • Using a PVC tube sampler, collect five depth-integrated water samples of approximately 1.5 L from different locations within each mesocosm.

    • Combine the five samples in a clean bucket and homogenize the composite sample.

    • From the bucket, take a 250 mL sub-sample in a pre-labeled amber borosilicate bottle.

    • Return the excess water in the bucket to the respective mesocosm.

    • Use a dedicated sampler for each treatment level to avoid cross-contamination.

  • Sample Preservation:

    • Immediately after collection, store the samples at -20°C until analysis.[2]

  • Analytical Quantification (Example using LC-MS/MS):

    • The quantification of this compound is typically performed using liquid chromatography coupled to a triple quadrupole mass spectrometer (LC-MS/MS).[2]

    • Validate the analytical method according to established guidelines (e.g., SANTE).[13]

    • Prepare a calibration curve using matrix-matched standards.

    • Analyze the collected samples and quantify the this compound concentration based on the calibration curve.

Quantitative Data Summary

Study Type Organism/Community Exposure Type Concentrations Tested (µg/L) Observed Effects / NOEC (µg/L) Reference
Freshwater MesocosmPhytoplankton (Nitzschia sp.), Macrocrustaceans (Echinogammarus sp., Dugastella valentina)Pulsed (2 applications, 14 days apart)2, 20, 200Significant effects on sensitive species at 2 µg/L.[8][9][10][11][18]
Freshwater MesocosmZooplankton, Phytoplankton, Macroinvertebrates, MacrophytesPulsed (2 applications, 14 days apart)2, 20, 200NOEC for organic matter decomposition and macrophyte growth was 2 µg/L.[18]
Brackish Water MicrocosmCopepodsSingle application3, 7.5, 15, 60Reduced abundance at concentrations ≤3 µg/L.[5]
Freshwater MicrocosmZooplankton (Copepoda, Daphnia)Continuous0.33, 1, 3.3, 10, 33NOEC for Copepoda was 1 µg/L. NOEC for the zooplankton community was 10 µg/L.[19]

Visualizations

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_app Phase 2: Application & Monitoring cluster_assess Phase 3: Effect Assessment prep_stock Prepare this compound Stock Solution prep_dosing Prepare Dosing Solutions prep_stock->prep_dosing Dilute apply Apply Dosing Solution to Mesocosms prep_dosing->apply sample Collect Water Samples (Composite) apply->sample Time-series sampling bio_sample Collect Biological Samples (Plankton, Invertebrates, etc.) apply->bio_sample Concurrent with water sampling analyze Analyze this compound Concentration (LC-MS/MS) sample->analyze data_analysis Statistical Analysis (NOEC, ECx) analyze->data_analysis eco_assess Assess Ecological Endpoints (Abundance, Diversity, Function) bio_sample->eco_assess eco_assess->data_analysis

Caption: General workflow for an this compound mesocosm study.

Troubleshooting_Flowchart start Issue: Measured concentration < Nominal concentration q1 Was the application procedure verified? start->q1 sol1 Solution: Recalculate dosing. Standardize application technique. q1->sol1 No q2 Is there evidence of rapid degradation? q1->q2 Yes end Concentration discrepancy resolved sol1->end sol2 Solution: Conduct degradation study. Consider pulsed dosing. q2->sol2 Yes q3 Could adsorption be a significant factor? q2->q3 No sol2->end sol3 Solution: Analyze sediment samples. Account for partitioning in mass balance. q3->sol3 Yes q3->end No sol3->end

Caption: Troubleshooting low this compound concentration.

References

Addressing variability in azoxystrobin bioassay results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address variability in azoxystrobin bioassay results. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a broad-spectrum, systemic fungicide belonging to the strobilurin class, specifically the Quinone outside Inhibitors (QoI) group.[1][2] Its primary mode of action is the inhibition of mitochondrial respiration by binding to the Qo site of the cytochrome bc1 complex (Complex III).[1][2][3] This blockage disrupts the electron transfer chain, preventing ATP synthesis and ultimately leading to fungal cell death.[1][2] This mechanism effectively inhibits spore germination, mycelial growth, and sporulation.[1]

Q2: What are the common sources of variability in this compound bioassay results?

Variability in this compound bioassays can be attributed to several factors:

  • Biological Variability: Fungal isolates, even within the same species, can exhibit inherent differences in susceptibility to this compound.[4]

  • Experimental Technique: Inconsistencies in laboratory procedures are a major source of variability. This includes variations in inoculum preparation, media composition, incubation conditions (e.g., temperature and light), and pipetting accuracy.

  • Reagent Quality and Storage: The degradation of this compound stock solutions or other reagents due to improper storage, such as exposure to light or high temperatures, can lead to inconsistent results.

  • Data Analysis: The use of inappropriate statistical models or methods for calculating EC50 values can introduce variability.

Q3: How can I minimize inter-assay variability in my this compound bioassays?

To minimize variability between different experiments, it is crucial to standardize your experimental protocol.[5] This includes:

  • Using a consistent source and passage number of fungal isolates.[5]

  • Carefully controlling the inoculum density.

  • Ensuring uniform media preparation.

  • Maintaining stable incubation conditions.

  • Properly handling and storing this compound and other reagents.[5]

  • Implementing a consistent data analysis workflow.

Q4: My control group is showing unexpected inhibition. What could be the cause?

Inhibition in the control group can be caused by several factors:

  • Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO, ethanol) may be present at a concentration that is toxic to the fungus. It is important to include a solvent control (media with the same concentration of solvent as the treatment wells) to assess this.

  • Contamination: The culture media, water, or laboratory equipment may be contaminated with other inhibitory substances.

  • Cross-contamination: Contamination from wells with high concentrations of this compound to control wells can occur.

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound bioassays.

Problem Possible Causes Solutions
High variability between replicates Inconsistent inoculum density.Ensure the fungal spore or mycelial suspension is homogenous before dispensing.
Inaccurate pipetting.Use calibrated pipettes and a consistent pipetting technique.
Uneven temperature distribution in the incubator.Ensure the incubator provides uniform temperature and check for hot or cold spots.
Inconsistent EC50 values between experiments Variation in the age or passage number of the fungal isolate.Use fungal cultures of the same age and passage number for each experiment.
Changes in media composition or pH.Prepare media consistently and verify the pH before use.
Degradation of the this compound stock solution.Prepare fresh stock solutions regularly and store them properly, protected from light and at the recommended temperature.
No dose-response observed The range of this compound concentrations is too narrow or not appropriate for the test organism.Perform a wider range-finding experiment to determine the optimal concentration range.
This compound has precipitated out of the solution.Ensure this compound is fully dissolved in the assay medium. Check the solvent concentration and consider using a different solvent if necessary.
The fungal isolate is resistant to this compound.Verify the identity and expected susceptibility of the fungal isolate. If resistance is suspected, consider molecular testing for known resistance mutations (e.g., G143A in the cytochrome b gene).[1]
Precipitation of this compound in the media This compound has low water solubility.Increase the final solvent concentration, ensuring it is not toxic to the fungus by testing a solvent control.
The solvent concentration is too low to maintain solubility.Use a different solvent with a higher solubilizing capacity for this compound.

Data Presentation: Variability in this compound Efficacy

The half-maximal effective concentration (EC50) is a common metric used to quantify the efficacy of a fungicide. The following table summarizes the variability in EC50 values of this compound against various fungal pathogens, as reported in the literature. This highlights the natural biological variability in sensitivity to this compound.

Fungal SpeciesBioassay TypeEC50 Range (µg/mL)Mean EC50 (µg/mL)Reference
Uncinula necatorLeaf Disk Assay0.0037 - 0.0280.0097[6]
Zymoseptoria triticiNot Specified0.009 - 29.140Not Reported[7]
Sclerotinia sclerotiorumMycelial Growth0.1127 - 0.61630.2932[8]
Alternaria alternataBroth Microdilution1.48 - 2.701.87[9]
Aspergillus flavusNot Specified0.12 - 297.22Not Reported[10]
Cylindrocarpon destructansMycelial Growth≤2.27Not Reported[11]

Experimental Protocols

Mycelial Growth Inhibition Assay (Agar Dilution Method)

This method is used to determine the effect of this compound on the vegetative growth of fungi.

Materials:

  • Pure culture of the test fungus

  • Potato Dextrose Agar (B569324) (PDA) or other suitable growth medium

  • Technical grade this compound

  • Dimethyl sulfoxide (B87167) (DMSO) or another suitable solvent

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO.

  • Media Preparation:

    • Prepare the fungal growth medium (e.g., PDA) and sterilize it by autoclaving.

    • Cool the molten agar to approximately 45-50°C.

    • Prepare a series of this compound concentrations by adding the appropriate volumes of the stock solution to the molten agar.[12] Ensure thorough mixing.

    • Include a control plate with the same concentration of DMSO as the highest this compound treatment.[12]

    • Pour the amended and control agar into sterile petri dishes and allow them to solidify.[12]

  • Inoculation:

    • From the margin of an actively growing fungal colony, take a 5 mm mycelial plug using a sterile cork borer.[12]

    • Place one mycelial plug in the center of each prepared petri dish.[1]

  • Incubation:

    • Incubate the plates at the optimal temperature for the fungus (e.g., 25°C) in the dark.[1]

  • Data Collection and Analysis:

    • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.[1]

    • Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

    • Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and performing a probit or logistic regression analysis.[12]

Spore Germination Inhibition Assay

This assay assesses the impact of this compound on the germination of fungal spores.[12]

Materials:

  • Fungal spores

  • Sterile water or a suitable germination buffer

  • This compound stock solution

  • Microtiter plates (96-well) or glass slides

  • Humid chamber

  • Microscope

Procedure:

  • Spore Suspension Preparation:

    • Harvest fungal spores from a mature culture and prepare a spore suspension in sterile water (e.g., 1 x 10^5 spores/mL).[1]

  • Assay Setup:

    • Prepare serial dilutions of this compound in sterile water or buffer in the wells of a microtiter plate.[1] Include a control with no fungicide.[1]

    • Add an equal volume of the spore suspension to each well.[1]

  • Incubation:

    • Incubate the microtiter plates or slides in a humid chamber at the optimal germination temperature for the fungus for a sufficient period (e.g., 6-24 hours).[1]

  • Data Collection and Analysis:

    • After incubation, observe at least 100 spores per replicate under a microscope.[1]

    • A spore is considered germinated if the germ tube length is equal to or greater than the spore's diameter.[1]

    • Calculate the percentage of spore germination for each concentration.[1]

    • Determine the percentage of inhibition of germination relative to the control.[1]

    • Calculate the EC50 value using probit analysis or by plotting the percentage of inhibition against the log of the fungicide concentration.[1]

Visualizations

Caption: this compound's mechanism of action in the fungal mitochondrial electron transport chain.

Bioassay_Troubleshooting_Workflow Start Inconsistent Bioassay Results Check_Reagents Check Reagents & Compound Start->Check_Reagents Check_Culture Review Fungal Culture Start->Check_Culture Check_Protocol Examine Assay Protocol Start->Check_Protocol Check_Instrument Verify Instrument Performance Start->Check_Instrument Consistent_Results Consistent Results Check_Reagents->Consistent_Results Reagent1 This compound stock (age, storage, solubility) Reagent2 Media/Buffer (pH, composition, sterility) Check_Culture->Consistent_Results Culture1 Inoculum density (spore count, mycelial plug size) Culture2 Fungal isolate health & passage number Check_Protocol->Consistent_Results Protocol1 Pipetting & dilutions Protocol2 Incubation conditions (time, temp, light) Check_Instrument->Consistent_Results Instrument1 Calibration & controls Instrument2 Plate reader settings

Caption: A logical workflow for troubleshooting variability in this compound bioassay results.

References

How to prevent photoisomerization of azoxystrobin in experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical support to prevent the photoisomerization of azoxystrobin during laboratory experiments. Below you will find frequently asked questions (FAQs), troubleshooting guidance, and detailed experimental protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound photoisomerization?

A1: this compound is a fungicide that exists primarily as the biologically active (E)-isomer. When exposed to light, particularly UV and certain visible wavelengths, it can undergo a reversible transformation to its less active (Z)-isomer. This process is known as photoisomerization and can significantly impact experimental outcomes by altering the effective concentration of the active compound.[1][2][3]

Q2: What wavelengths of light cause the photoisomerization of this compound?

A2: this compound's UV-Vis absorption spectrum shows that it absorbs light in the UV region, with absorption maxima around 220 nm and 250 nm, and a characteristic band at 295 nm.[1][4][5] Photoisomerization is primarily induced by UV light, particularly wavelengths greater than 290 nm.[6] Standard laboratory lighting, such as fluorescent and even LED lights, can emit sufficient UV or blue light to cause this process over time.[7]

Q3: How does the solvent choice affect photoisomerization?

A3: The photoisomerization of this compound is significantly influenced by the polarity of the solvent. The process is much more efficient in organic solvents with lower polarity, such as n-heptane and isopropanol, compared to aqueous solutions.[8][9] This is critical to consider when preparing stock solutions and conducting experiments in various media.

Q4: Can temperature influence the rate of photoisomerization?

A4: While light is the primary driver of photoisomerization, temperature can play a role in the overall degradation of this compound.[10] It is important to control the temperature during experiments to distinguish between light-induced and thermally-induced changes.[3] For general handling and storage, keeping this compound solutions in a cool, dark place is recommended.

Q5: Are there chemical additives that can prevent photoisomerization?

A5: Yes, the addition of photostabilizers or antioxidants to a solution can help prevent photoisomerization. These compounds work by absorbing UV radiation or quenching reactive species that can initiate the isomerization process. While specific stabilizers for this compound are not extensively documented in readily available literature, antioxidants have been shown to ameliorate the adverse effects of pesticides, and UV absorbers are used to protect other pesticides from photodegradation.[7][11][12][13][14] Experiment-specific validation would be required to assess the compatibility and efficacy of such additives.

Troubleshooting Guide: Unexpected Experimental Results

Issue Potential Cause Troubleshooting Steps
Loss of compound activity or inconsistent results over time. Photoisomerization of the active (E)-isomer to the less active (Z)-isomer due to light exposure.1. Review your experimental setup for light exposure: Are you working under direct overhead lighting for extended periods? Are your solutions stored in clear containers? 2. Implement light-protective measures: Use amber glassware or wrap containers in aluminum foil. Work under subdued lighting or use a yellow light filter. 3. Quantify isomer formation: Use the HPLC protocol provided below to determine the ratio of (E)- to (Z)-isomers in your samples.
Appearance of an unexpected peak in HPLC analysis. The unexpected peak may correspond to the (Z)-isomer of this compound.1. Confirm the identity of the peak: Compare the retention time with a known standard of the (Z)-isomer if available. 2. Analyze a freshly prepared sample: A sample that has been rigorously protected from light should show a minimal peak for the (Z)-isomer. 3. Review handling procedures: Ensure all steps from sample preparation to analysis are conducted with minimal light exposure.
Variability between replicate experiments. Inconsistent light exposure between replicates could lead to different rates of photoisomerization.1. Standardize your workflow: Ensure that all replicates are handled with the same level of light protection for the same duration. 2. Use a dark control: Prepare a replicate that is completely shielded from light (e.g., wrapped in aluminum foil) to serve as a baseline.[3]

Quantitative Data Summary

The rate of photoisomerization is highly dependent on the experimental conditions. The following table summarizes key quantitative findings from the literature.

Parameter Solvent/Medium Condition Value Reference
Quantum Yield (E→Z) n-HeptaneUV Irradiation0.75 ± 0.08[8][9]
Quantum Yield (E→Z) Aqueous SolutionUV Irradiation~0.025[8][9]
Photostationary Equilibrium [E]/[Z] n-HeptaneUV Irradiation2.0 ± 0.1[8][9]
Photodegradation Half-life (DT50) Soil SurfaceSimulated Sunlight11 days[4]
Photodegradation Half-life (DT50) Field ConditionsNatural Sunlight< 14 days[4]

Experimental Protocols

Protocol 1: General Handling and Storage of this compound to Prevent Photoisomerization

This protocol outlines best practices for handling and storing this compound and its solutions to minimize light-induced degradation.

Materials:

  • Amber glass vials or bottles

  • Aluminum foil

  • Low UV-emitting laboratory lighting (e.g., yellow light filters)

  • Standard laboratory glassware and equipment

Procedure:

  • Storage of Solid Compound: Store solid this compound in its original container in a cool, dark, and dry place.

  • Preparation of Solutions:

    • Whenever possible, perform solution preparation in a dimly lit area or under a fume hood with the sash lowered to reduce light exposure.

    • Use amber volumetric flasks and other amber glassware. If amberware is unavailable, wrap clear glassware completely in aluminum foil.

  • Storage of Solutions:

    • Store stock and working solutions in amber vials or foil-wrapped containers.

    • Refrigerate solutions as per the compound's stability data, ensuring they are protected from light within the refrigerator.

  • During Experiments:

    • Minimize the time that solutions are exposed to direct laboratory light.

    • When conducting experiments on a benchtop, cover sample containers with aluminum foil or an opaque box.

    • For light-sensitive assays, consider using a dark room or installing yellow light filters on overhead fluorescent or LED lights to filter out UV and blue wavelengths.

Protocol 2: Quantification of (E)- and (Z)-Azoxystrobin Isomers by HPLC

This protocol provides a method for the separation and quantification of this compound and its Z-isomer, allowing you to assess the extent of photoisomerization in your samples.[2][15][16]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with Acetonitrile and Water (e.g., 80:20 v/v). The mobile phase composition may be adjusted to optimize separation on your specific column.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 255 nm.

  • Column Temperature: Ambient or controlled at 25°C.

  • Injection Volume: 20 µL.

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of an (E)-azoxystrobin analytical standard in the mobile phase.

    • If a (Z)-isomer standard is available, prepare a separate stock solution. If not, the (Z)-isomer can be identified as the peak that grows upon light exposure of the (E)-isomer standard.

    • Prepare a series of dilutions of the standard(s) to create a calibration curve.

  • Sample Preparation:

    • Dilute your experimental samples with the mobile phase to a concentration that falls within the linear range of the calibration curve.

    • Filter the samples through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the standards and samples onto the HPLC system.

    • Identify the peaks for the (E)- and (Z)-isomers based on their retention times. The (E)-isomer will typically be the major peak in a fresh, light-protected sample.

    • Quantify the concentration of each isomer in your samples using the calibration curve.

  • Calculation:

    • Calculate the percentage of the (Z)-isomer relative to the total amount of this compound (E + Z) to determine the extent of photoisomerization.

Visualizations

Photoisomerization Pathway of this compound

G E_isomer (E)-Azoxystrobin (Active) Z_isomer (Z)-Azoxystrobin (Less Active) E_isomer->Z_isomer hv (Light) Degradation Photodegradation Products E_isomer->Degradation hv (Light) Z_isomer->E_isomer hv or Δ (Heat)

Caption: The photoisomerization and photodegradation pathway of this compound upon light exposure.

Experimental Workflow for Preventing Photoisomerization

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Solid Solid this compound Solution Prepare Solution (Amber Glassware) Solid->Solution Experiment Conduct Experiment (Light Protected) Solution->Experiment DarkControl Dark Control (Foil Wrapped) Solution->DarkControl HPLC HPLC Analysis (E/Z Quantification) Experiment->HPLC DarkControl->HPLC

References

Technical Support Center: Optimizing Azoxystrobin Toxicity Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for azoxystrobin toxicity studies. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of designing and executing experiments with this widely used fungicide.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound, and how does it influence toxicity study design?

A1: this compound's primary mode of action is the inhibition of mitochondrial respiration by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III).[1] This blockage disrupts the electron transport chain, preventing ATP synthesis and leading to cellular energy depletion and ultimately, fungal cell death.[1] For non-target organisms, this disruption of mitochondrial function is a key driver of toxicity, often leading to oxidative stress through the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and the induction of apoptosis.[2] When designing toxicity studies, it is crucial to consider endpoints that reflect this mechanism, such as measuring mitochondrial respiration, ROS levels, and markers of apoptosis.

Q2: How does the choice between the active ingredient and a commercial formulation of this compound affect study outcomes?

A2: The choice between using the technical grade active ingredient (AI) and a commercial formulation can significantly impact toxicity results. Commercial formulations contain adjuvants and other "inert" ingredients that can increase the bioavailability and, consequently, the toxicity of this compound.[3] Studies have shown that formulated products can be more toxic to non-target organisms than the active ingredient alone.[4][5] Therefore, for a more realistic environmental risk assessment, it is recommended to test the commercial formulation that is actually applied in the field.[5] When reporting results, it is essential to specify whether the AI or a particular formulation was used.

Q3: What are the key abiotic factors that can influence the outcome of aquatic toxicity tests with this compound?

A3: Several abiotic factors can modulate the toxicity of this compound in aquatic environments. These include:

  • pH: The stability of this compound can be influenced by pH. While it is relatively stable to hydrolysis at pH 5, 7, and 9 at 25°C, its degradation can be affected by more extreme pH values.

  • Temperature: Temperature can affect the metabolic rate of test organisms and the degradation rate of this compound, potentially altering toxicity outcomes.

  • Light: this compound can undergo photoisomerization in the presence of light, converting the biologically active E-isomer to the Z-isomer.[6] It can also undergo photodegradation.[2] Therefore, lighting conditions in the laboratory should be controlled and documented.

Q4: How long should I expose my test organisms to this compound?

A4: The optimal exposure time depends on the objective of your study (acute vs. chronic toxicity) and the test organism. Acute toxicity tests are typically shorter in duration (e.g., 24, 48, 72, or 96 hours), while chronic studies can last for several days or weeks to assess effects on reproduction, growth, and other sublethal endpoints.[7][8] It is important to note that the toxicity of this compound can be time-dependent, with lower concentrations exerting effects over longer exposure periods. Preliminary range-finding tests can help determine appropriate exposure durations for your specific experimental setup.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent or unexpected toxicity results between experiments. 1. Variability in test substance: Differences between batches of this compound (active ingredient vs. formulation), or degradation of the stock solution. 2. Fluctuations in environmental conditions: Inconsistent temperature, pH, or light exposure. 3. Health and age of test organisms: Using organisms of different ages or health statuses can lead to variable responses.1. Characterize and standardize the test substance: Use the same source and batch of this compound for a series of experiments. Prepare fresh stock solutions regularly and store them appropriately to prevent degradation. 2. Monitor and control environmental parameters: Maintain consistent temperature, pH, and light cycles throughout the experiment. Document these parameters in your lab notebook. 3. Standardize test organisms: Use organisms from a healthy, age-synchronized culture.
Observed toxicity is lower than expected based on published literature. 1. Use of active ingredient instead of formulated product: As mentioned in the FAQs, commercial formulations are often more toxic. 2. Photodegradation of this compound: Exposure to light may have reduced the effective concentration of the toxicant.[2] 3. Water quality parameters: Hardness, organic matter content, and other water quality characteristics can affect the bioavailability of this compound.1. Consider testing the relevant commercial formulation for a more environmentally realistic assessment.[5] 2. Protect solutions from light: Use amber glassware or cover containers to minimize photodegradation, especially for stock solutions. 3. Characterize and report water quality: Analyze and report the key water quality parameters of your test medium.
High mortality in control groups. 1. Contamination of culture or test media: Introduction of other toxicants or pathogens. 2. Unhealthy test organisms: Stress or disease in the culture population. 3. Inappropriate handling or acclimation: Stress induced during transfer or acclimation to test conditions.1. Ensure clean laboratory practices: Use high-purity water and thoroughly clean all glassware and equipment. 2. Maintain healthy cultures: Regularly monitor the health of your stock cultures and discard any that show signs of stress or disease. 3. Proper acclimation: Acclimate organisms to the test conditions (temperature, water quality) gradually before initiating the experiment.
Difficulty dissolving this compound in the test medium. Low aqueous solubility of this compound: this compound has low water solubility.Use of a carrier solvent: A small amount of a suitable, low-toxicity solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) can be used to prepare a stock solution. Ensure the final concentration of the solvent in the test medium is below the no-effect level for the test organism and that a solvent control group is included in the experimental design.

Quantitative Data Summary

The following tables summarize the toxicity of this compound to various non-target organisms.

Table 1: Time-Dependent Acute Toxicity of this compound to Labeo rohita (Freshwater Fish) [7]

Exposure Time (hours)LC50 (mg/L)
245.7
484.9
724.1
963.3

Table 2: Acute and Chronic Toxicity of this compound to Various Non-Target Organisms

OrganismSpeciesEndpointValueExposure DurationReference
Aquatic
Fish (Larvae)Danio rerioLC500.39 mg/L96 hours[9]
Fish (Embryo)Danio rerioLC500.61 mg/L96 hours[9]
Fish (Adult)Danio rerioLC501.37 mg/L96 hours[9]
AmphipodHyalella aztecaEC20 (Reproduction)4.2 µg/L42 days[10]
CladoceranCeriodaphnia dubiaEC20 (Reproduction)12 µg/L7 days[10]
MidgeChironomus dilutusEC20 (Emergence)12 µg/L50 days[10]
Terrestrial
EarthwormEisenia fetidaLC50>1000 mg/kg soil14 days
EarthwormEisenia fetidaNOEC (Reproduction)23.2 mg/kg soil56 days
HoneybeeApis melliferaLD50 (Oral)>25 µ g/bee 48 hours
HoneybeeApis melliferaLD50 (Contact)>200 µ g/bee 48 hours
Mammalian
RatRattus norvegicusLD50 (Oral)>5000 mg/kg bw-

Experimental Protocols

The following provides a generalized methodology for an acute aquatic toxicity test with this compound, based on OECD Test Guideline 203 (Fish, Acute Toxicity Test). Researchers should always refer to the specific, most current version of the OECD guidelines for detailed instructions.

Objective: To determine the median lethal concentration (LC50) of this compound to a selected fish species over a 96-hour exposure period.

Materials:

  • This compound (technical grade or commercial formulation)

  • Test fish species (e.g., Zebrafish, Danio rerio)

  • Dechlorinated, aerated water of known quality (pH, hardness, temperature)

  • Glass aquaria or test chambers

  • Pipettes and other necessary laboratory equipment

  • Water quality monitoring instruments (pH meter, thermometer, dissolved oxygen meter)

Methodology:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (if necessary) or directly in the test water.

    • Perform serial dilutions to obtain a range of test concentrations. A geometric series is recommended.

    • Include a control group (test water only) and a solvent control group (if a solvent is used).

  • Test Organisms:

    • Acclimate healthy, age-matched fish to the test conditions for at least 7 days prior to the experiment.

    • Do not feed the fish for 24 hours before and during the test.

  • Test Procedure:

    • Randomly assign fish to the test chambers (e.g., 10 fish per chamber).

    • Introduce the test solutions to the respective chambers.

    • Maintain the test conditions (e.g., temperature at 20 ± 1°C, 16-hour light/8-hour dark photoperiod) for 96 hours.

    • Monitor water quality parameters (pH, temperature, dissolved oxygen) daily.

  • Observations:

    • Record the number of dead or moribund fish in each chamber at 24, 48, 72, and 96 hours.

    • Note any sublethal effects, such as abnormal behavior.

  • Data Analysis:

    • Calculate the cumulative mortality at each observation time for each concentration.

    • Determine the LC50 value and its 95% confidence limits for each observation period using appropriate statistical methods (e.g., probit analysis).

Visualizations

Azoxystrobin_Toxicity_Pathway cluster_0 This compound Exposure cluster_1 Mitochondrial Disruption cluster_2 Cellular Stress & Signaling cluster_3 Apoptosis This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Inhibits ETC Electron Transport Chain (Complex III) Mitochondrion->ETC ATP ATP Synthesis Inhibition ETC->ATP Blocks ROS Increased Reactive Oxygen Species (ROS) ETC->ROS Leads to PI3K_AKT PI3K/AKT Pathway (Inhibition) ROS->PI3K_AKT MAPK MAPK Pathway (Activation of p38 & JNK) ROS->MAPK Apoptosis Apoptosis PI3K_AKT->Apoptosis Promotes MAPK->Apoptosis Promotes

Caption: this compound's mechanism of toxicity.

Experimental_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_data Data Collection & Analysis A Acclimation of Test Organisms C Random Assignment of Organisms to Test Chambers A->C B Preparation of This compound Stock and Test Solutions D Introduction of Test Solutions (including controls) B->D C->D E Incubation under Controlled Conditions (e.g., 96 hours) D->E F Daily Observation of Mortality and Sublethal Effects E->F G Water Quality Monitoring E->G H Statistical Analysis (e.g., LC50 determination) F->H

Caption: Generalized workflow for an acute toxicity test.

References

Troubleshooting unexpected phytotoxicity of azoxystrobin in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address unexpected phytotoxicity of azoxystrobin in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a broad-spectrum, systemic fungicide belonging to the strobilurin chemical group (FRAC Group 11).[1][2] Its primary mechanism of action is the inhibition of mitochondrial respiration in fungi.[1][2] It specifically blocks the electron transfer at the quinone outer (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial membrane.[1][2] This disruption halts the production of ATP, the energy currency of the cell, leading to the death of the fungal pathogen.[1]

Q2: Why am I observing phytotoxicity in my plants when this compound is supposed to be safe for them?

While this compound is generally considered to have low phytotoxicity to most plants at recommended doses, several factors can lead to unexpected plant injury.[1][3] These include:

  • High Concentrations: Applying this compound at concentrations exceeding the recommended dose can cause concentration-dependent phytotoxicity.[1]

  • Plant Species and Cultivar Sensitivity: Some plant species and even specific cultivars are inherently more sensitive to this compound. For instance, certain apple varieties are extremely phytotoxic to this compound.[4][5]

  • Environmental Stress: Plants under stress from factors like high temperatures (above 35°C), water stress, or slow-drying conditions are more susceptible to fungicide injury.[6]

  • Tank Mixing: Co-application of this compound with certain other pesticides, particularly some insecticides and copper-based products, can increase the risk of phytotoxicity.[2][6]

  • Adjuvants: The use of certain adjuvants can enhance the penetration of the fungicide into the plant tissue, potentially leading to phytotoxicity.[6]

  • Application to Young or Sensitive Tissues: Young seedlings, plugs, and new growth can be more vulnerable to chemical injury.[3]

Q3: What are the common symptoms of this compound phytotoxicity?

Symptoms of this compound phytotoxicity can vary depending on the plant species, concentration, and environmental conditions. Common symptoms include:[7]

  • Chlorosis: Yellowing of leaf tissue, often in an interveinal pattern.[8]

  • Necrosis: Browning and death of plant tissue, appearing as spots, blotches, or leaf tip/edge burn.[7]

  • Stunting: Reduced plant growth and smaller leaf size.[9]

  • Leaf Distortion: Curling, cupping, or twisting of leaves.[7][9]

  • Reduced Seed Germination and Root Growth: At high concentrations, this compound can inhibit seed germination and root elongation in sensitive species.[1]

Q4: How can I differentiate between phytotoxicity symptoms and plant disease symptoms?

Distinguishing between phytotoxicity and disease symptoms can be challenging as they can appear similar.[8] Here are some key differences:

  • Pattern of Appearance: Phytotoxicity symptoms often appear uniformly across the treated plants or in a pattern consistent with the application method (e.g., spray droplet marks).[7] Disease symptoms typically appear as random, spreading spots.

  • Progression: Phytotoxicity damage usually appears suddenly and does not spread from plant to plant over time, whereas diseases will progress and spread.[7]

  • Affected Plant Parts: Phytotoxicity is more likely to appear on the parts of the plant that came into direct contact with the chemical.

  • Vascular Discoloration: Some root and stem diseases cause discoloration of the vascular tissues (the plant's transport system), which is not a symptom of this compound phytotoxicity.[8]

Troubleshooting Guides

Issue 1: Unexpected leaf yellowing and spotting after this compound application.

  • Question: I applied this compound to my experimental plants and now they are showing interveinal chlorosis and necrotic spots. What could be the cause and how can I confirm it?

  • Answer: This is a common symptom of this compound phytotoxicity. To troubleshoot, follow these steps:

    • Review Application Protocol:

      • Concentration: Double-check the concentration of this compound used. Was it higher than the recommended rate for your specific plant species?

      • Tank Mix: Did you mix this compound with other chemicals? Some insecticides, like dichlorvos (B1670471) and profenophos, have been shown to cause severe phytotoxicity when mixed with this compound on certain plants.[2]

      • Adjuvants: Note any adjuvants or surfactants used in the spray solution.

    • Examine Environmental Conditions:

      • Were the plants under any environmental stress (e.g., high temperature, drought) at the time of application? Applying fungicides to stressed plants increases the risk of injury.[6]

      • Were the conditions cool and slow-drying after application? This can prolong leaf wetness and increase chemical uptake, leading to phytotoxicity.[6]

    • Conduct a Phytotoxicity Test: To confirm if this compound is the cause, perform a simple phytotoxicity test on a small batch of healthy, well-established plants.[9]

      • Treat one group with your experimental this compound solution.

      • Treat a control group with water only.

      • Observe both groups for 7-10 days for the appearance of symptoms.[7]

Issue 2: Poor seed germination or seedling stunting after soil drench with this compound.

  • Question: I used this compound as a soil drench, and now my seeds are not germinating well, and the seedlings that have emerged are stunted. Is this expected?

  • Answer: High concentrations of this compound applied as a soil drench can indeed inhibit seed germination and stunt seedling growth, especially in sensitive plant species.[1][3]

    • Check Concentration: Verify that the concentration used for the drench is appropriate for your plant species and growth stage. Seedlings and young plants are generally more sensitive.[3]

    • Species Sensitivity: Research the sensitivity of your specific plant species to strobilurin fungicides. Some plants are more prone to phytotoxicity from soil applications.

    • Alternative Application: If phytotoxicity is confirmed, consider foliar application at a later growth stage as an alternative, if your experimental design allows.

Data Presentation

Table 1: Concentration-Dependent Phytotoxicity of this compound on Various Plant Species

Plant SpeciesParameterConcentration (µg a.i./mL)Observed Effect
Vigna catjungRoot Length> 2.2Progressive decrease
Sesamum indicumRoot Length> 2.2Progressive decrease
Pennisetum typhoidesRoot Length> 2.2Progressive decrease
Sorghum vulgareRoot Length> 2.2Progressive decrease
Various SpeciesElectrolyte LeakageIncreasingPronounced increase

Source: Nithyameenakshi et al., 2006.[1]

Table 2: Biological Compatibility of this compound with Insecticides on Potato

TreatmentPhytotoxicity (% Leaf Damage)
This compound + Dichlorvos84.32
This compound + Profenophos49.88
This compound + Dimethoate21.65
This compound + Quinalphos11.85
This compound (alone)0.00

Source: A. K. et al., 2017.[2]

Experimental Protocols

Protocol 1: Assessing this compound Phytotoxicity on Leaf Tissue (Electrolyte Leakage Assay)

This protocol is adapted from the methodology described by Nithyameenakshi et al. (2006) and is used to quantify cell membrane damage caused by chemical treatments.[1]

  • Plant Material: Collect healthy, fully expanded leaves from the experimental plants.

  • Preparation: Gently wash the leaves with deionized water to remove any surface contaminants. Cut leaf discs of a uniform size (e.g., 1 cm diameter) using a cork borer, avoiding major veins.

  • Treatment:

    • Prepare a range of this compound concentrations to be tested.

    • Place a set number of leaf discs (e.g., 10) into separate test tubes containing a specific volume (e.g., 10 mL) of each test solution.

    • Include a control group with leaf discs in deionized water only.

    • Prepare blanks for each concentration without leaf discs to account for the conductivity of the fungicide solution itself.

  • Incubation: Incubate the test tubes at a constant temperature (e.g., 25°C) for a defined period (e.g., 24 hours).

  • Measurement:

    • After incubation, measure the electrical conductivity (EC) of the solution in each test tube using a conductivity meter.

    • Subtract the EC of the corresponding blank from the EC of the treatment solution.

  • Data Analysis: An increase in EC in the treatment groups compared to the control indicates electrolyte leakage from damaged cells, thus quantifying phytotoxicity.

Mandatory Visualizations

Azoxystrobin_MOA This compound's Mode of Action cluster_Mitochondrion Mitochondrial Inner Membrane cluster_ComplexIII Qo Site ComplexI Complex I Ubiquinone Ubiquinone (Coenzyme Q) ComplexI->Ubiquinone e- ComplexII Complex II ComplexII->Ubiquinone e- ComplexIII Complex III (Cytochrome bc1) CytochromeC Cytochrome c ComplexIII->CytochromeC e- H+ H+ label_block Electron Transport Chain Blocked ComplexIV Complex IV O2 O2 ComplexIV->O2 e- ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP H+ gradient drives synthesis Ubiquinone->ComplexIII e- Qo_Site Ubiquinone->Qo_Site Natural Substrate CytochromeC->ComplexIV e- This compound This compound This compound->Qo_Site Binds and Blocks H2O H2O Fungal_Cell_Death Fungal Cell Death ATP->Fungal_Cell_Death Lack of ATP leads to Phytotoxicity_Workflow Experimental Workflow for Diagnosing Phytotoxicity start Unexpected Phytotoxicity Symptoms Observed review_protocol Step 1: Review Application Protocol start->review_protocol check_concentration Check this compound Concentration review_protocol->check_concentration check_tank_mix Review Tank Mix Components review_protocol->check_tank_mix check_adjuvants Identify Adjuvants Used review_protocol->check_adjuvants assess_environment Step 2: Assess Environmental Conditions review_protocol->assess_environment check_stress Evaluate Plant Stress (Drought, Heat) assess_environment->check_stress check_conditions Analyze Post-Application Conditions (e.g., drying time) assess_environment->check_conditions conduct_test Step 3: Conduct Confirmatory Test assess_environment->conduct_test phytotox_test Perform Controlled Phytotoxicity Test conduct_test->phytotox_test control_group Control Group (Water Only) phytotox_test->control_group treatment_group Treatment Group (this compound) phytotox_test->treatment_group observe Observe for Symptoms (7-10 days) control_group->observe treatment_group->observe analyze Step 4: Analyze Results and Conclude observe->analyze conclusion Conclusion on the Cause of Phytotoxicity analyze->conclusion Troubleshooting_Logic Troubleshooting Logic for Unexpected Phytotoxicity start Symptoms of Phytotoxicity Observed q1 Was the application rate higher than recommended? start->q1 a1_yes High concentration is the likely cause. Reduce rate. q1->a1_yes Yes q2 Was this compound tank-mixed with other chemicals? q1->q2 No a2_yes Incompatibility is possible. Test individual components. q2->a2_yes Yes q3 Were plants under environmental stress? q2->q3 No a3_yes Stress increased susceptibility. Apply to healthy plants only. q3->a3_yes Yes q4 Is the plant species/cultivar known to be sensitive? q3->q4 No a4_yes Inherent sensitivity is the cause. Consider alternative fungicides. q4->a4_yes Yes unknown Cause not identified. Conduct controlled tests. q4->unknown No

References

Technical Support Center: Enhancing Systemic Uptake of Azoxystrobin in Model Plants

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with azoxystrobin. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research on enhancing the systemic uptake of this compound in model plants.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound uptake and translocation in plants?

A1: this compound is a systemic fungicide that is primarily absorbed by the roots and leaves.[1] The uptake by roots is dominated by passive transport through the apoplastic pathway.[2][3] Following uptake, it is translocated acropetally (upwards) through the xylem to the stems and leaves.[1][2] This xylem-mobile nature means it can protect new growth that emerges after application. While it has translaminar properties, allowing it to move from the upper to the lower leaf surface, its downward movement through the phloem is limited.

Q2: What are the key factors influencing the systemic uptake of this compound?

A2: Several factors can influence the efficiency of this compound uptake:

  • Soil Characteristics: Soil organic matter content and adsorption properties play a crucial role. Higher adsorption in the soil can reduce the bioavailability of this compound for root uptake.[4]

  • Plant Species: Different plant species exhibit varying capacities for this compound uptake and translocation.[4]

  • Root Lipids: The lipid content of the roots has been identified as a major factor affecting both uptake and translocation.[4]

  • Formulation: The formulation of the this compound product (e.g., suspension concentrate, water-dispersible granules) and the inclusion of adjuvants can significantly impact its absorption by the plant.

  • Environmental Conditions: Abiotic factors such as temperature, humidity, and light can influence the rate of transpiration and, consequently, the passive uptake of this compound.

Q3: How can I enhance the systemic uptake of this compound in my experiments?

A3: To enhance systemic uptake, consider the following:

  • Optimize Soil Conditions: For soil-based experiments, using a substrate with lower organic matter can increase the bioavailability of this compound.

  • Select Appropriate Adjuvants: The use of adjuvants can improve the spreading and penetration of foliar-applied this compound.

  • Control Environmental a: Maintaining optimal conditions for plant transpiration can facilitate greater uptake through the xylem stream.

  • Application Method: For foliar applications, ensure thorough coverage of the leaf surface. For root applications, ensure a uniform concentration in the growth medium.

Q4: What is the mode of action of this compound?

A4: this compound is a Quinone outside Inhibitor (QoI) fungicide.[5] It works by inhibiting mitochondrial respiration in fungi by binding to the Qo site of the cytochrome bc₁ complex.[5] This blockage of the electron transport chain prevents ATP synthesis, which is essential for fungal growth and spore germination.[5]

Troubleshooting Guides

This section addresses common issues encountered during experiments aimed at enhancing this compound uptake.

Issue Potential Cause(s) Troubleshooting Steps
Low or no detectable this compound in shoot tissues after root application. 1. High soil/media adsorption: this compound is bound to organic matter in the soil, reducing its availability for uptake.[4] 2. Limited translocation: While this compound is systemic, its translocation from roots to shoots can be limited in some plant species.[2] 3. Metabolism: The plant may be rapidly metabolizing this compound in the roots.1. Characterize your substrate: Analyze the organic matter content of your soil or growth medium. Consider using a lower organic matter substrate or a hydroponic system. 2. Increase exposure time: Extend the duration of the experiment to allow more time for translocation. 3. Analyze root tissue: Quantify this compound concentration in the roots to confirm uptake is occurring. If root concentrations are high but shoot concentrations are low, this points to a translocation issue. 4. Investigate metabolites: Use analytical methods that can detect known this compound metabolites.
High variability in this compound concentrations between replicate plants. 1. Inconsistent application: Uneven application of this compound to the soil or foliage. 2. Biological variability: Natural variation in growth, root mass, and transpiration rates among individual plants. 3. Extraction inefficiency: Inconsistent extraction of this compound from plant tissues.1. Standardize application: For soil applications, ensure thorough mixing of this compound into the substrate. For foliar applications, use a calibrated sprayer to ensure uniform coverage. 2. Increase sample size: Use a larger number of replicate plants to account for biological variability. 3. Homogenize samples: Ensure plant tissues are thoroughly homogenized before extraction. 4. Validate extraction method: Perform recovery experiments by spiking untreated plant tissue with a known amount of this compound to verify the efficiency and consistency of your extraction protocol.[6][7]
Low recovery of this compound during sample preparation and analysis. 1. Inappropriate solvent for extraction: The solvent used may not be efficient in extracting this compound from the plant matrix. 2. Degradation during extraction: this compound may be degrading during the sample preparation process. 3. Matrix effects in analytical instrumentation: Components of the plant extract may interfere with the detection of this compound in HPLC or GC analysis.[7]1. Optimize extraction solvent: Acetonitrile is commonly used for this compound extraction from plant matrices.[7] 2. Minimize degradation: Work quickly and at low temperatures during sample preparation. Protect samples from light. 3. Use matrix-matched standards: Prepare calibration standards in an extract of untreated plant tissue to compensate for matrix effects.[3] 4. Perform a clean-up step: Use solid-phase extraction (SPE) or other clean-up techniques to remove interfering compounds from the extract before analysis.[7]

Quantitative Data

The following tables summarize quantitative data related to this compound uptake and translocation.

Table 1: this compound Residues in Tomato Leaves and Fruits After Foliar Application

Days After ApplicationResidue in Leaves (mg/kg)Residue in Fruits (mg/kg)
0 (2 hours)46.07114.768
144.332-
234.664-
319.270-
148.417-
Half-life (days) 5.90 4.07
Data from a study on tomato plants sprayed with Amistar 25% SC at a rate of 50 ml/100 l water.[8]

Table 2: Root Concentration Factor (RCF) and Translocation Factor (TF) Definitions

Metric Formula Interpretation
Root Concentration Factor (RCF) (Concentration in roots) / (Concentration in external solution)Indicates the ability of the plant to take up a compound from the soil/medium into its roots.[9][10]
Translocation Factor (TF) (Concentration in shoots) / (Concentration in roots)Indicates the ability of the plant to translocate a compound from its roots to its shoots. A TF > 1 suggests active transport to the shoots.[11]

Experimental Protocols & Methodologies

Protocol 1: Quantification of this compound in Plant Tissues using GC-MS

This protocol is adapted from a study on this compound uptake in wheat.[3]

  • Sample Homogenization:

    • Weigh 1 g of fresh plant tissue (roots, stems, or leaves) into a centrifuge tube.

    • Add 5 mL of water and 4 mL of ethyl acetate (B1210297).

    • Homogenize for 2 minutes.

  • Extraction:

    • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the homogenate.

    • Vortex for 1 minute at maximum speed.

    • Centrifuge at 5,000 rpm for 5 minutes.

  • Clean-up (for shoots and leaves):

    • Transfer 1.5 mL of the upper ethyl acetate layer to a new centrifuge tube.

    • Add 50 mg of PSA (primary secondary amine), 150 mg of MgSO₄, and 10 mg of graphitized carbon black (GCB).

    • Vortex and centrifuge again.

  • Analysis:

    • Filter the resulting supernatant through a 0.22-µm nylon syringe filter.

    • Analyze the sample using a Gas Chromatograph-Mass Spectrometer (GC-MS) in selected-ion monitoring (SIM) mode.

    • Example GC-MS conditions:

      • Column: HP-5 MS capillary column (30 m × 0.25 mm, 0.25 µm)

      • Carrier gas flow rate: 2.0 mL/min

      • Temperature program: 180°C for 1 min, ramp at 20°C/min to 250°C for 1 min, ramp at 15°C/min to 300°C and hold for 5 min.

      • Quantitative ion: m/z 344

      • Qualitative ions: m/z 388, 372

  • Quantification:

    • Use an external standard method with matrix-matched calibration curves for accurate quantification.

Signaling Pathways and Experimental Workflows

Xenobiotic Response Signaling Pathway in Plants

The uptake and transport of xenobiotics like this compound in plants can trigger a complex network of signaling pathways leading to detoxification. While specific signaling pathways for this compound are not fully elucidated, a general model for xenobiotic response involves the following stages:

  • Sensing: The plant senses the presence of the xenobiotic either directly through receptors or indirectly by detecting cellular damage or metabolic disturbances caused by the compound.[12][13]

  • Signal Transduction: The initial signal is transduced through a cascade of signaling molecules, which may include reactive oxygen species (ROS), calcium ions, and protein kinases.[14]

  • Transcriptional Regulation: This signaling cascade leads to the activation of transcription factors.[15] These transcription factors then bind to the promoter regions of genes involved in detoxification.

  • Detoxification Response: The activated genes lead to the synthesis of detoxification enzymes such as cytochrome P450s and glutathione (B108866) S-transferases (GSTs), which metabolize the xenobiotic, and transporters that sequester the metabolites into the vacuole or apoplast.[12][14]

Xenobiotic_Response_Pathway cluster_perception Phase 0: Perception & Signaling cluster_regulation Phase I & II: Regulation & Conjugation cluster_detox Phase III: Detoxification & Transport This compound This compound (Xenobiotic) Sensing Sensing (Receptors, Cellular Damage) This compound->Sensing Detox_Enzymes Detoxification Enzymes This compound->Detox_Enzymes Substrate Signal_Transduction Signal Transduction (ROS, Ca2+, Kinases) Sensing->Signal_Transduction Signal Transcription_Factors Transcription Factors Activation Signal_Transduction->Transcription_Factors Detox_Genes Detoxification Gene Expression (e.g., P450s, GSTs) Transcription_Factors->Detox_Genes Induces Detox_Genes->Detox_Enzymes Produces Metabolites Metabolites Detox_Enzymes->Metabolites Metabolizes Transporters Transporters (e.g., ABC transporters) Metabolites->Transporters Transported by Vacuole Vacuolar Sequestration Transporters->Vacuole Sequesters into Experimental_Workflow cluster_experiment Experimental Setup cluster_analysis Sample Processing and Analysis cluster_data Data Interpretation Plant_Growth 1. Grow model plants (e.g., Arabidopsis) Treatment 2. Apply this compound (Root or Foliar Application) Plant_Growth->Treatment Harvest 3. Harvest plant tissues (Roots, Stems, Leaves) at different time points Treatment->Harvest Extraction 4. Homogenize and Extract This compound Harvest->Extraction Cleanup 5. Sample Clean-up (e.g., SPE) Extraction->Cleanup Quantification 6. Quantify this compound (HPLC or GC-MS) Cleanup->Quantification Data_Analysis 7. Data Analysis (Calculate RCF, TF) Quantification->Data_Analysis Conclusion 8. Draw Conclusions Data_Analysis->Conclusion

References

Technical Support Center: Mitigating Off-Target Effects of Azoxystrobin in Ecological Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of the fungicide azoxystrobin in their ecological studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary off-target concerns in ecological studies?

A1: this compound is a broad-spectrum strobilurin fungicide used to control a wide range of fungal pathogens on various crops.[1] Its mode of action is the inhibition of mitochondrial respiration, which can also affect non-target organisms. The primary off-target concerns are its toxicity to aquatic life, particularly invertebrates like crustaceans (Daphnia magna) and copepods, as well as its potential to impact soil microbial communities and enzyme activity.[1][2]

Q2: I am planning an aquatic toxicity study. What are the most sensitive non-target organisms to this compound?

A2: Zooplankton, especially copepods and cladocerans such as Daphnia longispina, are among the most sensitive aquatic organisms to this compound.[3] Studies have shown that environmentally relevant concentrations of this compound can have significant effects on the survival and reproduction of these organisms.[4]

Q3: Should I use technical grade this compound or a commercial formulation in my experiments?

A3: The choice depends on your research question. Technical grade active ingredient (a.i.) allows you to assess the toxicity of the pure chemical. However, commercial formulations contain other ingredients (adjuvants) that can influence the toxicity of this compound. Therefore, using the formulated product may provide a more realistic assessment of its environmental impact.[5]

Q4: How persistent is this compound in aquatic and soil systems?

A4: this compound can be persistent in both soil and aquatic systems under certain conditions.[1] Its persistence is influenced by factors such as sunlight (photostability), pH, temperature, and microbial activity.[6] When designing long-term studies, it is crucial to account for the potential degradation of this compound over time.

Troubleshooting Guide

Experimental Design & Setup

Q5: My this compound stock solution is not dissolving properly. What should I do?

A5: this compound has low water solubility. To prepare a stock solution, it is recommended to first dissolve the pure compound in an organic solvent like acetone (B3395972) before making serial dilutions in your test media.[7] Ensure the final concentration of the solvent in your test solutions is low and consistent across all treatments, including a solvent control group.

Q6: I am observing high mortality in my control group in an aquatic study. What could be the cause?

A6: High control mortality can be caused by several factors:

  • Water Quality: Ensure your culture and test water parameters (pH, hardness, temperature, dissolved oxygen) are within the optimal range for your test organism. Regularly monitor these parameters throughout the experiment.

  • Contamination: Your water source or laboratory equipment may be contaminated. Use high-purity water (distilled or deionized) and ensure all glassware is thoroughly cleaned and rinsed.[8][9]

  • Organism Health: The health of your initial population of test organisms is critical. Ensure they are sourced from a healthy culture and are not stressed before the experiment begins.

Data Interpretation

Q7: My toxicity results for this compound are highly variable between replicate experiments. What could be the reason?

A7: Variability in toxicity data can stem from:

  • Inconsistent Exposure Concentrations: this compound concentrations can decline over time due to degradation or adsorption to test vessels. It is crucial to analytically verify the concentrations of your test solutions at the beginning and throughout the experiment.[10]

  • Temperature Fluctuations: Temperature can influence the toxicity of pesticides.[4] Maintaining a constant and controlled temperature is essential for reproducible results.

  • Genetic Variability: Different genotypes of the same species can exhibit varying sensitivity to toxicants.[4] Using a consistent and well-characterized strain of test organism can reduce this variability.

Q8: The measured concentrations of this compound in my water samples are lower than the nominal concentrations. Why is this happening?

A8: This is a common issue and can be attributed to several factors:

  • Adsorption: this compound can adsorb to the surfaces of glassware and other experimental apparatus.

  • Degradation: this compound can degrade over time, especially when exposed to light. Store stock solutions in the dark and at a low temperature to minimize degradation.[7]

  • Analytical Errors: Issues with the extraction and analysis of water samples can lead to underestimation of concentrations. Ensure your analytical method is validated and that you are using appropriate quality control measures.

Quantitative Data Summary

Table 1: Chronic Toxicity of this compound to Aquatic Invertebrates

Test OrganismDurationEndpointNOEC (µg/L)LOEC (µg/L)EC50 (µg/L)Reference
Daphnia magna21 daysReproduction44--[2]
Copepoda42 daysPopulation1--[2][3]
Hyalella azteca42 daysReproduction--4.2[2]
Chironomus dilutus50 daysEmergence--12[2]
Ceriodaphnia dubia7 daysReproduction--12[2]

Table 2: Effects of this compound on Soil Microbial and Enzymatic Activity

Soil ParameterThis compound Dose (mg/kg)EffectReference
Organotrophic Bacteria22.50Inhibition[11][12]
Actinomycetes22.50Inhibition[11][12]
Fungi22.50Inhibition[11][12]
Dehydrogenase Activity32.92Inhibition[13]
Alkaline Phosphatase Activity32.92Inhibition[13]
Acid Phosphatase Activity32.92Inhibition[13]
Urease Activity32.92Inhibition[13]

Experimental Protocols

Protocol 1: Chronic Toxicity Test with Daphnia magna (based on OECD Guideline 211)

This protocol outlines a 21-day semi-static reproduction test.

1. Preparation:

  • Culture Daphnia magna in a suitable medium (e.g., M4) under controlled conditions (20 ± 2°C, 16:8 light:dark photoperiod).
  • Prepare a stock solution of this compound in acetone.[7]
  • From the stock solution, prepare a series of test concentrations and a control. A solvent control with the same concentration of acetone as the highest test concentration should also be prepared.

2. Test Initiation:

  • Use young female daphnids (<24 hours old) for the test.
  • Individually place one daphnid in each test vessel containing 50 mL of the respective test solution.
  • Use at least 10 replicates for each treatment and control.[10][14]

3. Test Maintenance:

  • Renew the test solutions three times a week (e.g., Monday, Wednesday, Friday).
  • Feed the daphnids daily with a suitable algal food source.
  • At each renewal, count and remove the offspring produced. Record the number of live offspring for each parent animal.
  • Monitor and record parental mortality daily.

4. Data Analysis:

  • At the end of the 21-day period, calculate the total number of live offspring produced per surviving parent animal for each treatment and control.[15]
  • Determine the No Observed Effect Concentration (NOEC) and the Lowest Observed Effect Concentration (LOEC) by comparing the reproductive output of the treatment groups with the control group using appropriate statistical methods.
  • Calculate the ECx (e.g., EC10, EC20, EC50) for reproduction using regression analysis.[10]

Protocol 2: Aquatic Microcosm Study

This protocol provides a general framework for conducting an aquatic microcosm study to assess the community-level effects of this compound.

1. Microcosm Setup:

  • Establish outdoor or indoor microcosms (e.g., 1000 L tanks) containing water, sediment, and biota collected from a natural source.[16]
  • Allow the microcosms to stabilize for a period of at least two weeks before treatment.
  • Monitor key water quality parameters (pH, temperature, dissolved oxygen, nutrients) during the stabilization period.

2. Treatment Application:

  • Prepare a stock solution of this compound.
  • Apply the this compound solution to the microcosms to achieve the desired nominal concentrations. Include a control group (no this compound) and multiple treatment levels. The experimental design should be replicated (at least three replicates per treatment).[17]
  • The application can be a single pulse or repeated applications to simulate different exposure scenarios.

3. Sampling and Analysis:

  • Collect water and sediment samples at regular intervals to measure the actual concentration of this compound and its degradation products.
  • Collect samples of phytoplankton, zooplankton, and macroinvertebrates to assess changes in community structure (abundance and diversity of species).
  • Measure functional endpoints such as primary productivity (chlorophyll-a concentration) and decomposition rates.[18]

4. Data Analysis:

  • Use multivariate statistical methods (e.g., Principal Response Curve analysis) to analyze the effects of this compound on the community structure over time.
  • Determine the No Observed Ecologically Adverse Effect Concentration (NOEAEC) for the overall community.

Visualizations

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis & Interpretation A Define Research Question (e.g., acute vs. chronic effects) B Select Test Organism(s) & Endpoints A->B D Acclimate Test Organisms B->D C Prepare & Validate Stock Solutions C->D E Perform Range-Finding Test (optional) D->E F Conduct Definitive Toxicity Test (e.g., OECD 211) E->F G Monitor Water Quality (pH, DO, Temp) F->G H Analytical Verification of Exposure Concentrations F->H I Record Biological Data (mortality, reproduction) H->I J Statistical Analysis (NOEC, LOEC, ECx) I->J K Interpret Results & Compare to Literature J->K L Report Findings K->L Troubleshooting_Logic Start High Control Group Mortality Observed Q1 Is water quality within acceptable range? Start->Q1 Sol1 Action: Check and adjust water parameters (pH, DO, etc.). Replace water source if necessary. Q1->Sol1 No Q2 Are test organisms healthy pre-exposure? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q1 Sol2 Action: Review culturing practices. Source new, healthy organisms. Q2->Sol2 No Q3 Is there evidence of contamination? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q2 Sol3 Action: Sterilize glassware and equipment. Use high-purity water. Q3->Sol3 Yes End Issue likely resolved. If persists, investigate other stressors (e.g., lighting, diet). Q3->End No A3_Yes Yes A3_No No Sol3->Q3

References

Technical Support Center: Accurate Azoxystrobin Application in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate laboratory application of azoxystrobin.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Methanol (B129727) is a commonly used solvent for preparing this compound standard stock solutions. For example, a stock solution can be prepared by dissolving a precise amount of this compound in methanol and then diluting to the final volume with the same solvent. Dichloromethane has also been used to dissolve this compound.[1] this compound has good solubility in several organic solvents including methanol, acetone, ethyl acetate, acetonitrile (B52724), and dichloromethane.[2]

Q2: How stable are this compound solutions in the lab?

A2: this compound solutions are generally stable at room temperature for up to 48 hours.[3] For long-term storage, it is recommended to store stock solutions at -20°C for up to one year, or at -80°C for up to two years to prevent degradation.[4] It is also advisable to aliquot the solution after preparation to avoid repeated freeze-thaw cycles.[4] this compound is stable to hydrolysis at pH 5 and 7, but degradation can occur at pH 9.[2] It is also noted to be photostable.[2]

Q3: What are the common analytical methods for quantifying this compound concentration?

A3: High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry are two common and effective methods for quantifying this compound in a laboratory setting.

  • HPLC: A widely used method for its precision and accuracy. A common setup involves a C18 column with a mobile phase of acetonitrile and water (e.g., 80:20 v/v) and UV detection at 255 nm.[3][5]

  • UV-Visible Spectrophotometry: This method involves a derivatization reaction. This compound can be reacted with ferric (III) chloride in the presence of hydroxylamine (B1172632) hydrochloride in an alkaline medium to produce a reddish-brown complex that can be measured at a wavelength of 513 nm.[6][7]

Troubleshooting Guides

Issue 1: Inaccurate or Inconsistent Pipetting of this compound Solutions

Q: Why are my dispensed volumes of this compound solution inaccurate, leading to errors in my experiments?

A: Inaccurate liquid handling is a common source of error. This can be due to improper pipette calibration, incorrect pipetting technique, or the physical properties of the solvent used.

Troubleshooting Steps:

  • Verify Pipette Calibration: Pipettes should be calibrated regularly to ensure accuracy.[8] The gravimetric method is a reliable technique for pipette calibration.[9]

  • Use Proper Pipetting Technique: Ensure slow and smooth plunger operation. Pre-wet the pipette tip by aspirating and dispensing the liquid back into the source container a few times. When dispensing, touch the tip to the side of the receiving vessel.

  • Consider Solvent Properties: Organic solvents like methanol have different densities and vapor pressures than aqueous solutions. Ensure your pipette is calibrated for use with the specific solvent if high accuracy is required.[9]

Issue 2: Precipitation or Cloudiness in this compound Stock Solution

Q: I've prepared an this compound stock solution in methanol, but it appears cloudy or has formed a precipitate. What should I do?

A: this compound has limited water solubility (6.7 mg/L).[10] Cloudiness or precipitation can occur if the concentration exceeds its solubility in the chosen solvent or if there is water contamination.

Troubleshooting Steps:

  • Check for Water Contamination: Ensure you are using anhydrous grade methanol, as water contamination can reduce the solubility of this compound.

  • Gentle Warming and Sonication: Gently warm the solution in a water bath and sonicate to help dissolve the compound.[3][11]

  • Prepare a More Dilute Solution: If precipitation persists, you may have exceeded the solubility limit. Prepare a new, more dilute stock solution.

Issue 3: Inconsistent Results in HPLC Analysis

Q: My HPLC analysis of this compound is showing inconsistent peak areas and retention times. What could be the cause?

A: Inconsistent HPLC results can stem from issues with the mobile phase, the column, or the sample preparation.

Troubleshooting Steps:

  • Mobile Phase Preparation: Ensure the mobile phase components (e.g., acetonitrile and water) are accurately measured and thoroughly mixed. Degas the mobile phase to prevent air bubbles in the system.[5]

  • Column Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before injecting your samples.

  • Sample Filtration: Filter your samples through a suitable syringe filter (e.g., 0.45 µm) before injection to remove any particulate matter that could clog the column.

  • System Suitability Checks: Perform system suitability tests, including replicate injections of a standard solution, to ensure the system is performing correctly. The relative standard deviation (%RSD) for peak areas should typically be less than 2.0%.[12]

Experimental Protocols

Protocol 1: Gravimetric Calibration of a Micropipette

This protocol describes the calibration of a 100-1000 µL micropipette using an analytical balance.

Materials:

  • Micropipette to be calibrated

  • Pipette tips

  • Analytical balance (readability of at least 0.1 mg)

  • Beaker with distilled water

  • Thermometer

Procedure:

  • Place the beaker of distilled water in the weighing chamber of the analytical balance for at least 1 hour to allow it to equilibrate to the ambient temperature.

  • Record the temperature of the water.

  • Set the micropipette to the desired volume (e.g., 1000 µL).

  • Place a clean, empty weighing vessel on the analytical balance and tare it.

  • Aspirate the distilled water with the micropipette.

  • Dispense the water into the tared weighing vessel.

  • Record the mass displayed by the balance.

  • Repeat steps 5-7 at least five times.

  • Calculate the average mass and convert it to volume using the density of water at the recorded temperature.

  • Compare the calculated volume to the set volume to determine the accuracy of the pipette.

Data Presentation:

MeasurementSet Volume (µL)Measured Mass (g)Calculated Volume (µL)
110000.99811000.1
210000.9979999.9
310000.99851000.5
410000.99801000.0
510000.99821000.2
Average 1000 0.99814 1000.14

Note: The density of water at 20°C is approximately 0.9982 g/mL.

Protocol 2: Preparation of this compound Standard Solutions for HPLC

Materials:

  • This compound analytical standard

  • HPLC-grade methanol

  • Volumetric flasks (10 mL and 50 mL)

  • Analytical balance

Procedure:

  • Primary Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 50 mg of the this compound working standard.[3]

    • Transfer the standard to a 50 mL volumetric flask.

    • Add about 20 mL of HPLC-grade methanol and sonicate to dissolve the standard completely.[3]

    • Bring the flask to volume with methanol and mix thoroughly.

  • Working Standard Solution (e.g., 100 µg/mL):

    • Transfer 1.0 mL of the primary stock solution into a 10 mL volumetric flask.[3]

    • Dilute to volume with the mobile phase (or methanol) and mix.

  • Calibration Standards:

    • Prepare a series of calibration standards by further diluting the working standard solution to achieve the desired concentration range (e.g., 1-20 µg/mL).

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_cal Equipment Calibration cluster_analysis Sample Analysis weigh Weigh this compound dissolve Dissolve in Methanol weigh->dissolve dilute Dilute to Final Volume dissolve->dilute prepare_samples Prepare Experimental Samples dilute->prepare_samples pipette_cal Pipette Calibration (Gravimetric) pipette_cal->dilute hplc_cal HPLC System Suitability inject Inject into HPLC hplc_cal->inject prepare_samples->inject acquire_data Acquire Data inject->acquire_data process_data Process and Quantify acquire_data->process_data

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic cluster_pipetting Pipetting Issues cluster_solution Solution Issues cluster_instrument Instrumental Issues start Inconsistent Results check_cal Verify Pipette Calibration start->check_cal check_sol Check for Precipitation start->check_sol check_mobile Check Mobile Phase start->check_mobile check_tech Review Pipetting Technique check_cal->check_tech check_conc Verify Solution Concentration check_sol->check_conc check_column Inspect HPLC Column check_mobile->check_column run_suitability Run System Suitability check_column->run_suitability

Caption: Troubleshooting logic for inconsistent experimental results.

References

Validation & Comparative

Comparative Guide to Analytical Methods for Azoxystrobin Determination in Blueberries: A Focus on SPME-GC Validation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of a validated Solid-Phase Microextraction-Gas Chromatography (SPME-GC) method for the determination of azoxystrobin in blueberries with alternative analytical techniques. The content is tailored for researchers, scientists, and professionals in drug development and food safety, offering detailed experimental protocols and performance data to aid in method selection and validation.

Introduction

This compound is a broad-spectrum fungicide widely used in agriculture to protect crops, including blueberries, from various fungal diseases. Monitoring its residues in food commodities is crucial to ensure consumer safety and compliance with regulatory limits. This guide details a validated, solvent-free SPME-GC method and contrasts it with established techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) coupled with liquid or gas chromatography.

Validated Method: Solid-Phase Microextraction-Gas Chromatography (SPME-GC)

A validated analytical method for determining this compound residues in blueberries utilizes SPME coupled with a gas chromatograph equipped with a micro-electron capture detector (µECD).[1][2][3] This method stands out for its simplicity, cost-effectiveness, and elimination of organic solvents during the extraction phase.[1]

Experimental Protocol: SPME-GC

The following table outlines the detailed methodology for the validated SPME-GC method.

Step Procedure Parameters
Sample Preparation Homogenize 300 blueberries. Weigh 10 g of the blended sample into a 25 ml centrifuge tube.-
Extraction Add 10 ml of water and vortex for 1 minute. Adjust the pH to 7.0 with sodium hydroxide. Centrifuge at 3000 rpm for 15 minutes. Filter the supernatant through a 0.2 µm filter. Repeat the extraction once more.pH: 7.0 for this compound
SPME Use the direct immersion mode. Place 8 ml of the sample solution in an 8.5 ml amber glass vial with a stir bar. Stir at 1500 rpm for 1 minute. Immerse a 100 µm PDMS fiber into the solution for 15 minutes at 25°C.Fiber: 100 µm Polydimethylsiloxane (PDMS)Extraction Time: 15 minExtraction Temperature: 25°C
GC Analysis Desorb the fiber in the GC injection port.Desorption: 240°C for 5-6.5 minutes in splitless modeCarrier Gas: Helium (1 ml/min)Column: HP-5MS (30 m x 0.25 mm i.d. x 0.25 µm film thickness)Oven Program: 80°C (6 min), then 80°C/min to 280°C (10 min)Detector: µECD at 300°C
Performance Data: SPME-GC

The validated SPME-GC method demonstrates high accuracy and sensitivity.[1][2][3]

Parameter Value
Linearity Range 0.005 - 0.75 mg/kg
Limit of Detection (LOD) 2.0 µg/kg
Limit of Quantification (LOQ) 6.0 µg/kg
Recovery 100% - 106%
Precision (RSD) Not explicitly stated in the provided text, but the method is described as having adequate precision.

Statistical analysis indicated a matrix effect, necessitating the use of spiked samples for calibration.[2][3]

SPME-GC Workflow Diagram

SPME_GC_Workflow cluster_prep Sample Preparation cluster_extraction Aqueous Extraction cluster_spme SPME cluster_analysis GC-µECD Analysis Homogenize Homogenize Blueberries Weigh Weigh 10g Sample Homogenize->Weigh Add_Water Add 10ml Water & Vortex Weigh->Add_Water Adjust_pH Adjust pH to 7.0 Add_Water->Adjust_pH Centrifuge Centrifuge (3000 rpm) Adjust_pH->Centrifuge Filter Filter Supernatant Centrifuge->Filter SPME_Extract Direct Immersion SPME (100µm PDMS Fiber, 15 min) Filter->SPME_Extract Desorption Thermal Desorption (240°C) SPME_Extract->Desorption GC_Separation GC Separation Desorption->GC_Separation Detection µECD Detection GC_Separation->Detection

Caption: Workflow of the SPME-GC method for this compound analysis in blueberries.

Alternative Method: QuEChERS with GC/LC-MS

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[4] It involves an initial extraction with an organic solvent (typically acetonitrile), followed by a partitioning step using salts and a dispersive solid-phase extraction (dSPE) cleanup.[4][5]

Experimental Protocol: Generic QuEChERS

The following table describes a typical QuEChERS protocol, which can be coupled with either GC-MS or LC-MS/MS for final analysis.

Step Procedure Typical Reagents
Sample Preparation Homogenize sample. Weigh 10-15 g into a centrifuge tube.-
Extraction Add 10-15 ml of acetonitrile (B52724). Shake vigorously.Acetonitrile
Partitioning Add a salt mixture (e.g., MgSO₄, NaCl, sodium citrate). Shake and centrifuge.Magnesium sulfate, sodium chloride, sodium citrate
Cleanup (dSPE) Take an aliquot of the acetonitrile supernatant and add to a tube containing a dSPE sorbent. Vortex and centrifuge.Primary secondary amine (PSA), C18, graphitized carbon black (GCB)
Analysis The final extract is analyzed by GC-MS or LC-MS/MS.-
Performance Data: Comparative Methods

The performance of alternative methods for this compound determination in various fruit and vegetable matrices is summarized below.

Method Matrix LOD (mg/kg) LOQ (mg/kg) Recovery (%) Precision (RSD %)
GC-MS [6]Fruits & Vegetables0.010.0585.2 - 98.2< 21.5
GC-MS/MS [6]Tomato & Soil0.003 - 0.004 (µg/kg)0.009 - 0.012 (µg/kg)86.16 - 105.476.8 - 12.3
HPLC-UV [7]Mango-0.00485.57-
LC-MS/MS [8]Lettuce-0.00068 (ng/g)Acceptable< 10
HPLC-DAD [9]Beans & Zucchini-0.0196 - 102Acceptable

Method Comparison

The SPME-GC method offers a significant advantage by avoiding the use of organic solvents, making it a greener and potentially more cost-effective technique.[1] In contrast, QuEChERS-based methods are known for their high throughput and effectiveness across a wide range of pesticides and matrices.[4]

Logical Comparison Diagram

Method_Comparison cluster_spme SPME-GC cluster_quechers QuEChERS-GC/LC-MS SPME_Start Aqueous Extraction SPME_Extract Direct SPME (Solvent-Free) SPME_Start->SPME_Extract SPME_Analysis GC-µECD Analysis SPME_Extract->SPME_Analysis Result Results SPME_Analysis->Result QuE_Start Solvent Extraction (Acetonitrile) QuE_Cleanup Partitioning & dSPE Cleanup QuE_Start->QuE_Cleanup QuE_Analysis GC/LC-MS Analysis QuE_Cleanup->QuE_Analysis QuE_Analysis->Result Start Sample Homogenate Start->SPME_Start Start->QuE_Start

Caption: Comparison of the logical workflows for SPME-GC and QuEChERS methods.

Conclusion

The choice between SPME-GC and QuEChERS-based methods for this compound analysis depends on the specific laboratory needs. The SPME-GC method validated for blueberries is an excellent choice for labs prioritizing green chemistry and cost-effectiveness, offering high sensitivity and accuracy without the need for organic solvents.[1] QuEChERS, followed by MS detection, provides a robust, high-throughput alternative suitable for multi-residue screening across diverse food matrices. Researchers should consider factors such as sample throughput, availability of instrumentation, and environmental impact when selecting the most appropriate method for their application.

References

A Comparative Analysis of the Degradation Kinetics of Azoxystrobin and Pyraclostrobin

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

Azoxystrobin and pyraclostrobin (B128455), two prominent members of the strobilurin class of fungicides, are widely utilized in agriculture to manage a broad spectrum of fungal pathogens. Their efficacy is intrinsically linked to their persistence and degradation patterns in the environment. Understanding the degradation kinetics of these compounds is paramount for assessing their environmental fate, ensuring food safety, and developing effective and sustainable crop protection strategies. This guide provides a detailed comparison of the degradation kinetics of this compound and pyraclostrobin, supported by experimental data and methodologies, to aid researchers, scientists, and drug development professionals in their work.

Quantitative Comparison of Degradation Kinetics

The degradation of this compound and pyraclostrobin is influenced by a multitude of factors, including soil type, pH, temperature, moisture content, and microbial activity.[1][2] The following tables summarize the degradation half-lives (DT50) of these two fungicides in soil and water under various environmental conditions, providing a quantitative basis for comparison.

Table 1: Degradation Half-life (DT50) of this compound and Pyraclostrobin in Soil

ConditionThis compound (days)Pyraclostrobin (days)Key Factors Influencing Degradation
Aerobic 56 - 279[3]35 - 323[4]Microbial biomass, soil type, temperature.[1][3][5]
Anaerobic 49 - 181[3]3.0 - 3.1[4]Microbial activity is a key driver of degradation under these conditions.[3][4]
Field Dissipation 3 - 39[3]8.4 - 89[4]A combination of biotic and abiotic factors, including photolysis and microbial degradation.[3][4]

Table 2: Degradation Half-life (DT50) of this compound and Pyraclostrobin in Water

ConditionThis compound (days)Pyraclostrobin (days)Key Factors Influencing Degradation
Hydrolysis Stable at pH 5 and 7; DT50 = 12.56 at pH 9 (50°C)[3]Stable to hydrolysis.[4]pH is a significant factor, with faster degradation under alkaline conditions for this compound.[1][3]
Aqueous Photolysis < 14 (under field conditions)[1]0.062[4]Sunlight, particularly UV radiation, is a major driver of degradation in water.[1][4][6]
Aerobic Aquatic Metabolism -7.4 - 25[4]Microbial activity in the aquatic environment.[4]
Anaerobic Aquatic Metabolism -3.3 - 8.5[4]Microbial activity in the absence of oxygen.[4]

Degradation Pathways

The breakdown of this compound and pyraclostrobin involves several chemical transformations, leading to the formation of various metabolites. The primary degradation pathways include hydrolysis of the ester group, cleavage of the ether linkage, and modifications to the aromatic rings.[1]

This compound Degradation Pathway

The degradation of this compound can proceed through several routes, with hydrolysis of the methyl ester group being a major initial step, forming this compound acid.[1] Further degradation can involve cleavage of the ether linkage and hydroxylation of the phenyl rings.[1][7] Microbial degradation plays a significant role in the breakdown of this compound in soil.[8][9]

Azoxystrobin_Degradation This compound This compound A_Acid This compound Acid (R234886) This compound->A_Acid Ester Hydrolysis A_Met1 4-(2-cyanophenoxy)- 6-hydroxypyrimidine This compound->A_Met1 Ether Cleavage A_Met2 2-[6-(2-cyanophenoxy)pyrimidin -4-yloxy]benzoic acid This compound->A_Met2 Photolysis CO2 CO2 A_Acid->CO2 Mineralization A_Met1->CO2 Mineralization A_Met2->CO2 Mineralization

Caption: Proposed degradation pathway of this compound.

Pyraclostrobin Degradation Pathway

Pyraclostrobin degradation is primarily driven by photolysis in water, leading to rapid breakdown.[4][6] In soil, microbial metabolism is a key factor.[5][10] The degradation pathways involve cleavage of the ether bond, demethoxylation, and hydroxylation of the aromatic rings.[1][11]

Pyraclostrobin_Degradation Pyraclostrobin Pyraclostrobin P_Met1 Demethoxypyraclostrobin (500M07) Pyraclostrobin->P_Met1 Demethoxylation P_Met2 Hydroxylated Metabolites Pyraclostrobin->P_Met2 Ring Hydroxylation P_Met3 Cleavage Products Pyraclostrobin->P_Met3 Ether Bond Cleavage CO2 CO2 P_Met1->CO2 Mineralization P_Met2->CO2 Mineralization P_Met3->CO2 Mineralization

Caption: Proposed degradation pathway of Pyraclostrobin.

Experimental Protocols

The determination of fungicide degradation kinetics is crucial for regulatory assessment and environmental risk analysis. The following outlines a typical experimental protocol for studying the degradation of this compound and pyraclostrobin in soil and water.

Soil Degradation Kinetics Study
  • Soil Collection and Preparation: Collect soil from a relevant agricultural field. Sieve the soil (e.g., through a 2 mm sieve) to remove large debris and homogenize it. Characterize the soil for properties such as pH, organic matter content, texture, and microbial biomass.

  • Spiking: Prepare a stock solution of the fungicide (this compound or pyraclostrobin) in a suitable solvent. Apply the stock solution to the soil to achieve the desired concentration. Mix thoroughly to ensure uniform distribution.

  • Incubation: Place the treated soil samples in incubation vessels (e.g., biometer flasks). Adjust the soil moisture to a specific level (e.g., 50-60% of water holding capacity). Incubate the samples in the dark at a constant temperature (e.g., 20-25°C). For aerobic studies, ensure adequate air exchange. For anaerobic studies, purge the vessels with an inert gas like nitrogen.

  • Sampling: Collect soil subsamples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days).

  • Extraction: Extract the fungicide residues from the soil samples using an appropriate solvent system (e.g., acetonitrile, methanol).

  • Analysis: Analyze the extracts using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with a mass spectrometer (MS) or other detectors.

  • Data Analysis: Plot the concentration of the fungicide against time. Determine the degradation kinetics (e.g., first-order kinetics) and calculate the half-life (DT50) using appropriate mathematical models.

Water Degradation Kinetics Study (Hydrolysis and Photolysis)
  • Solution Preparation: Prepare buffered aqueous solutions at different pH levels (e.g., 4, 7, and 9).

  • Spiking: Add a known amount of the fungicide stock solution to the buffered solutions to achieve the desired concentration.

  • Incubation (Hydrolysis): Store the spiked solutions in the dark at a constant temperature.

  • Incubation (Photolysis): Expose the spiked solutions to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Run a parallel set of samples in the dark as a control.

  • Sampling: Collect water samples at various time points.

  • Extraction and Analysis: Extract the fungicide and its degradation products from the water samples and analyze them using HPLC or GC.

  • Data Analysis: Calculate the degradation rate constants and half-lives for hydrolysis and photolysis.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing Soil_Prep Soil/Water Preparation Spiking Fungicide Spiking Soil_Prep->Spiking Incubation Controlled Incubation (Temperature, Light, Moisture) Spiking->Incubation Sampling Periodic Sampling Incubation->Sampling Extraction Residue Extraction Sampling->Extraction Instrumental Instrumental Analysis (HPLC/GC-MS) Extraction->Instrumental Data_Analysis Data Analysis Instrumental->Data_Analysis Kinetics Degradation Kinetics (DT50, Rate Constant) Data_Analysis->Kinetics

Caption: General experimental workflow for degradation kinetics studies.

References

A Comparative Guide to Analytical Methods for Azoxystrobin Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the quantification of azoxystrobin, a widely used broad-spectrum fungicide. Understanding the performance of different analytical techniques is crucial for accurate residue analysis, environmental monitoring, and quality control in agricultural and pharmaceutical contexts. This document summarizes key performance data from validated methods and provides detailed experimental protocols to aid in method selection and implementation.

Comparative Analysis of Analytical Methods

The determination of this compound residues is predominantly carried out using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Tandem Mass Spectrometry (LC-MS/MS) detection, and Gas Chromatography (GC) with various detectors are the most common approaches. Each method offers distinct advantages in terms of sensitivity, selectivity, and accessibility.

The following table summarizes the quantitative performance parameters of different analytical methods for this compound determination as reported in various validation studies. This allows for a direct comparison of their linearity, limits of detection (LOD) and quantification (LOQ), recovery rates, and precision.

Analytical MethodMatrixLinearity (Correlation Coefficient, r²)LODLOQRecovery (%)Precision (RSD, %)Reference
HPLC-UV MangoNot Reported0.002 µg/g0.004 µg/g81.94 - 97.91Not Reported[1][2]
HPLC-UV Green Beans & Peas>0.99Not Reported0.1 mg/kg81.99 - 107.85<20[3][4][5]
HPLC-DAD Pesticide Formulations>0.9970.0063 mg/mL0.019 mg/mL97 - 103<1[6][7][8]
LC-MS/MS Lettuce≥0.98Not Reported0.68 ng/gAcceptable<10[9][10]
LC-MS/MS Sugarcane0.9995Not Reported0.01 mg/kg103<5[11]
LC-MS/MS Guava & Dragon Fruit0.9881Not Reported0.01 mg/kg & 0.005 mg/kg86 - 112<20[11]
GC-MS Fruits & Vegetables>0.990.01 mg/kg0.05 mg/kg85.2 - 98.2<21.5[12]
GC-MS Green Beans & Peas>0.99Not Reported0.1 mg/kg76.29 - 100.91<15.47[3][4][5]
GC-NPD/MS Grapes, Must, & WineNot ReportedNot Reported0.10 mg/kg80 - 1111 - 14[13]
SPME-GC-µECD BlueberriesNot Reported2.0 µg/kg6.0 µg/kg100 - 106Not Reported[14]
GC-FID Pesticide FormulationsNot ReportedNot ReportedNot ReportedNot ReportedNot Reported[15]

Experimental Workflows and Methodologies

The general workflow for this compound analysis involves sample preparation, chromatographic separation, and detection. The diagram below illustrates a typical experimental process.

This compound Analysis Workflow Figure 1: Generalized Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_detection Detection cluster_data Data Analysis Sample Sample Collection (e.g., Fruits, Vegetables, Soil) Homogenization Homogenization Sample->Homogenization Extraction Extraction (e.g., Acetonitrile, Ethyl Acetate) Homogenization->Extraction Cleanup Cleanup/Purification (e.g., SPE, QuEChERS) Extraction->Cleanup HPLC HPLC Cleanup->HPLC Liquid Samples GC GC Cleanup->GC Volatile/Derivatized Samples LCMSMS LC-MS/MS Cleanup->LCMSMS UV UV/DAD HPLC->UV MS MS GC->MS FID FID GC->FID NPD NPD GC->NPD ECD µECD GC->ECD MSMS MS/MS LCMSMS->MSMS Quantification Quantification UV->Quantification MS->Quantification MSMS->Quantification FID->Quantification NPD->Quantification ECD->Quantification Validation Method Validation Quantification->Validation

Caption: Generalized workflow for this compound analysis.

Detailed Experimental Protocols

Below are detailed methodologies for some of the key experiments cited in this guide.

HPLC-UV Method for this compound in Mango[1][2]
  • Extraction: this compound residues are extracted from mango samples using acetonitrile.

  • Cleanup: The extract is purified using both liquid-liquid extraction (LLE) and solid-phase extraction (SPE).

  • Chromatographic Conditions:

    • Instrument: High-Performance Liquid Chromatograph with UV detection.

    • Column: ODS2 column.

    • Mobile Phase: Acetonitrile:water (80:20 v/v).

    • Flow Rate: 1 mL/min.

    • Detection Wavelength: 255 nm.

LC-MS/MS Method for this compound and its Metabolites in Lettuce[9][10]
  • Extraction: Freeze-dried lettuce samples are shaken in a solution of 0.1% formic acid in 80% aqueous acetonitrile.

  • Chromatographic Conditions:

    • Instrument: Liquid Chromatograph coupled to a Tandem Mass Spectrometer.

    • Method: The method was validated by spiking each analyte at 125 ng/g and 500 ng/g.

  • Detection: The method is capable of simultaneously determining this compound and its metabolites, this compound free acid, and 2-hydroxybenzonitrile.

GC-MS Method for this compound in Fruits and Vegetables[12]
  • Extraction: this compound residues are extracted with a mixture of ethyl acetate (B1210297) and cyclohexane (B81311) (1:1, v/v) using ultrasonication.

  • Cleanup: The extract is cleaned up using a silica (B1680970) solid-phase extraction (SPE) column.

  • Chromatographic Conditions:

    • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

    • Detection Mode: Selective Ion Monitoring (SIM).

    • Selected Ions (m/z): 344, 372, 388, and 403.

QuEChERS-based LC-MS/MS Method for this compound in Various Commodities[11]
  • Extraction (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe):

    • A homogenized sample is weighed into a centrifuge tube.

    • Acetonitrile and a citrate (B86180) buffer salt mixture are added.

    • The tube is shaken and centrifuged.

  • Cleanup (Dispersive SPE):

    • An aliquot of the supernatant is transferred to a clean-up tube containing primary secondary amine (PSA) sorbent and magnesium sulfate.

    • The tube is vortexed and centrifuged.

  • Analysis: The final extract is analyzed by LC-MS/MS.

This guide provides a foundational understanding of the analytical methodologies available for this compound. The choice of method will depend on the specific requirements of the analysis, including the matrix, required sensitivity, and available instrumentation. For regulatory purposes, it is essential to use validated methods that meet the criteria of relevant authorities.

References

Comparative study of azoxystrobin effects on different fungal species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the fungicidal effects of azoxystrobin on a range of fungal species. This compound, a broad-spectrum systemic fungicide, belongs to the strobilurin class of chemicals. Its primary mode of action is the inhibition of mitochondrial respiration by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex, thereby blocking electron transport and disrupting the production of ATP, which is essential for fungal cellular processes.[1] This disruption ultimately leads to the inhibition of spore germination, mycelial growth, and spore production. This guide summarizes key quantitative data on its efficacy, details the experimental protocols used to generate this data, and provides visual representations of its mechanism of action and experimental workflows.

Quantitative Efficacy of this compound Against Various Fungal Species

The following table summarizes the 50% effective concentration (EC50) and Minimum Inhibitory Concentration (MIC) values of this compound against various fungal species, providing a comparative view of its potency. EC50 values represent the concentration of a fungicide that causes a 50% reduction in fungal growth or germination, while MIC is the lowest concentration that prevents visible growth.

Fungal SpeciesCommon Disease CausedEC50 (µg/mL)MIC (µg/mL)Reference(s)
Alternaria alternataLeaf spot, blight1.86-[2]
Colletotrichum fioriniaeAnthracnose9.7 - 14.4-[3]
Colletotrichum nymphaeaeAnthracnose>100 (Resistant)-[3]
Colletotrichum siamenseAnthracnose>100 (Resistant)-[3]
Fusarium fujikuroiBakanae disease of rice0.822 (mycelial growth)-[4]
Rhizoctonia solaniDamping-off, root rot15.71-[5]
Sclerotinia sclerotiorumWhite mold0.1127 - 0.6163-[6]
Phytophthora cactorumCrown rot, leather rotSee Table 3 in reference-[7]
Aspergillus fumigatusAspergillosis-0.06 - 32[8]

Note: EC50 and MIC values can vary depending on the specific isolate, experimental conditions, and the presence of resistance mechanisms. For instance, resistance in Colletotrichum species has been linked to the G143A mutation in the cytochrome b gene.[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are outlines of standard protocols for determining the antifungal efficacy of compounds like this compound.

Mycelial Growth Inhibition Assay (Poisoned Food Technique)

This method is widely used to determine the EC50 of a fungicide against the mycelial growth of a fungus.

  • Preparation of Fungicide Stock Solution: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Preparation of Amended Media: A sterile growth medium, typically Potato Dextrose Agar (B569324) (PDA), is prepared and cooled to approximately 45-50°C. The this compound stock solution is then added to the molten agar to achieve a series of desired final concentrations. The same concentration of the solvent (e.g., DMSO) is added to the control plates.

  • Inoculation: A mycelial plug (typically 5 mm in diameter) is taken from the margin of an actively growing fungal culture and placed in the center of each agar plate (both control and fungicide-amended).

  • Incubation: The plates are incubated at a temperature and duration suitable for the specific fungus being tested (e.g., 25°C for 7 days).

  • Data Collection and Analysis: The diameter of the fungal colony is measured in two perpendicular directions. The percentage of mycelial growth inhibition is calculated using the following formula: % Inhibition = [(DC - DT) / DC] x 100 Where DC is the average diameter of the colony in the control plate and DT is the average diameter of the colony in the treated plate. The EC50 value is then determined by probit analysis of the inhibition percentages against the logarithm of the fungicide concentrations.

Spore Germination Inhibition Assay

This assay assesses the effect of a fungicide on the germination of fungal spores.

  • Spore Suspension Preparation: Spores are harvested from a mature fungal culture by flooding the plate with sterile distilled water containing a wetting agent (e.g., Tween 80). The spore concentration is then adjusted to a specific value (e.g., 1 x 10^5 spores/mL) using a hemocytometer.

  • Preparation of Test Solutions: A series of dilutions of the fungicide are prepared in sterile distilled water or a suitable germination buffer.

  • Incubation: An equal volume of the spore suspension is mixed with each fungicide dilution in the wells of a microtiter plate or on a microscope slide. The mixture is then incubated in a humid chamber at an optimal temperature for spore germination (e.g., 25°C for 24 hours). A control with no fungicide is also included.

  • Microscopic Examination: After incubation, a drop of the suspension is observed under a microscope. A spore is considered germinated if the length of the germ tube is equal to or greater than the diameter of the spore.

  • Data Analysis: The percentage of spore germination is determined by counting the number of germinated and non-germinated spores (typically out of 100 spores). The percentage of inhibition is calculated, and the EC50 value is determined as described for the mycelial growth assay.

For more detailed and standardized procedures, refer to the Clinical and Laboratory Standards Institute (CLSI) documents M38 and M51, which provide reference methods for broth dilution and disk diffusion antifungal susceptibility testing of filamentous fungi.[2][9][10][11][12]

Visualizing Mechanisms and Workflows

This compound's Signaling Pathway: Inhibition of Mitochondrial Respiration

The primary target of this compound is the cytochrome bc1 complex (also known as Complex III) in the mitochondrial electron transport chain of fungi.[9][12] By binding to the Qo site of this complex, this compound blocks the transfer of electrons from ubiquinol (B23937) to cytochrome c, which in turn halts the production of ATP, the cell's main energy currency. This energy deprivation leads to the cessation of vital fungal processes and ultimately cell death.

G cluster_Mitochondrion Fungal Mitochondrion cluster_ETC Electron Transport Chain ComplexI Complex I Ubiquinone Ubiquinone (CoQ) ComplexI->Ubiquinone e- ComplexII Complex II ComplexII->Ubiquinone e- ComplexIII Complex III (Cytochrome bc1) Ubiquinone->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- ComplexIV Complex IV CytC->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase ATP ATP (Energy) ATP_Synthase->ATP Produces This compound This compound This compound->ComplexIII Inhibits at Qo site

Caption: this compound inhibits mitochondrial respiration by blocking the Qo site of Complex III.

Experimental Workflow for Determining Antifungal Efficacy

The following diagram illustrates a typical workflow for assessing the in vitro efficacy of a fungicide like this compound against a target fungal species.

G cluster_prep Preparation cluster_assay Assay cluster_data Data Collection & Analysis Fungus 1. Isolate and Culture Target Fungus Mycelial_Assay 3a. Mycelial Growth Inhibition Assay (Poisoned Food) Fungus->Mycelial_Assay Spore_Assay 3b. Spore Germination Inhibition Assay Fungus->Spore_Assay Fungicide 2. Prepare Stock Solution of this compound Fungicide->Mycelial_Assay Fungicide->Spore_Assay Measure_Growth 4a. Measure Colony Diameter Mycelial_Assay->Measure_Growth Count_Spores 4b. Count Germinated/ Non-germinated Spores Spore_Assay->Count_Spores Calculate_Inhibition 5. Calculate Percent Inhibition Measure_Growth->Calculate_Inhibition Count_Spores->Calculate_Inhibition Determine_EC50 6. Determine EC50/MIC via Probit Analysis Calculate_Inhibition->Determine_EC50 Result 7. Comparative Efficacy Data Determine_EC50->Result

Caption: Workflow for in vitro evaluation of this compound's antifungal activity.

References

Independent Verification of Azoxystrobin's Mode of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of azoxystrobin's mode of action, offering detailed experimental protocols for its independent verification. The information is intended to support research and development professionals in the objective assessment of this widely used fungicide.

Overview of this compound's Mode of Action

This compound is a broad-spectrum systemic fungicide belonging to the strobilurin class.[1] Its primary mode of action is the inhibition of mitochondrial respiration in fungi.[1] Specifically, this compound targets the Quinone outside (Qo) site of the cytochrome bc1 complex, also known as Complex III, in the mitochondrial electron transport chain.[2][3] This binding action blocks the transfer of electrons between cytochrome b and cytochrome c1, which is a critical step in the production of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell.[2] The disruption of ATP synthesis ultimately leads to the inhibition of spore germination and mycelial growth, and in some cases, cell death.[2] This specific mechanism of action classifies this compound and other strobilurins as QoI (Quinone outside Inhibitor) fungicides, which are categorized under FRAC (Fungicide Resistance Action Committee) Group 11.

Comparative Performance of this compound

The efficacy of this compound can be compared with other fungicides, both within the QoI class and with those possessing different modes of action. The following tables summarize quantitative data from various studies, providing a basis for objective comparison.

Table 1: In Vitro Efficacy of this compound and Other Fungicides Against Various Fungal Pathogens

FungicideChemical Class (FRAC Group)Target PathogenEfficacy Metric (EC50 in µg/mL)Reference
This compound Strobilurin (11)Alternaria alternata0.03 - 0.1[2]
Phytophthora cactorum (mycelial growth)0.19 - 140.60[4]
Phytophthora cactorum (zoospore release)Highly effective at 20 µg/mL[4]
Pyraclostrobin Strobilurin (11)Alternaria alternata0.01 - 0.03[2]
Boscalid SDHI (7)Alternaria alternata0.1 - 0.3[2]
Propiconazole DMI (3)Alternaria alternata0.1 - 0.3[2]
Fentin-hydroxide Multi-site contact (30)Alternaria alternata1 - 3[2]

Table 2: Field Performance of QoI Fungicides Against Asian Soybean Rust (Phakopsora pachyrhizi)

FungicideMean Control Efficacy (based on final severity)Mean Control Efficacy (based on AUDPC*)Reference
This compound 15.8%11.19%[5][6]
Pyraclostrobin 15.4%16.76%[5]
Picoxystrobin 54.1%54.35%[5][6]
Trifloxystrobin 69.7%64.46%[5][6]

*Area Under the Disease Progress Curve

Experimental Protocols for Verification

To independently verify the mode of action of this compound, a series of in vitro and biochemical assays can be performed. The following are detailed protocols for key experiments.

Mycelial Growth Inhibition Assay

This assay determines the direct impact of the fungicide on the vegetative growth of the target fungus.

Objective: To determine the half-maximal effective concentration (EC50) of this compound that inhibits the mycelial growth of a target fungus.

Materials:

  • Pure culture of the target fungus (e.g., Alternaria alternata, Botrytis cinerea)

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Sterile Petri dishes (90 mm)

  • This compound stock solution (e.g., in dimethyl sulfoxide (B87167) - DMSO)

  • Sterile cork borer (5 mm diameter)

  • Incubator

  • Calipers or ruler

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Amend molten PDA with various concentrations of this compound. Ensure the final solvent concentration is consistent across all treatments, including a solvent-only control.

  • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • From the edge of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer.

  • Place the mycelial plug in the center of each PDA plate (amended and control).

  • Incubate the plates at the optimal temperature for the target fungus until the mycelium in the control plate has reached a significant portion of the plate's diameter.

  • Measure the diameter of the fungal colony in two perpendicular directions for each plate.

  • Calculate the percentage of mycelial growth inhibition for each concentration using the formula: Inhibition (%) = [(Diameter_control - Diameter_treated) / Diameter_control] x 100

  • Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a probit or logistic regression analysis.[7]

Spore Germination Assay

This assay assesses the effect of the fungicide on the initial stages of fungal development.

Objective: To determine the EC50 of this compound for the inhibition of spore germination.

Materials:

  • Fungal spores of the target pathogen

  • Germination medium (e.g., potato dextrose broth or a defined minimal medium)

  • Microtiter plates (96-well)

  • This compound stock solution

  • Microscope and hemocytometer

  • Incubator

Procedure:

  • Prepare a spore suspension from a fresh culture of the target fungus and adjust the concentration to a known value (e.g., 1 x 10^5 spores/mL) using a hemocytometer.

  • Prepare serial dilutions of this compound in the germination medium in the wells of a microtiter plate. Include a medium-only and a solvent-only control.

  • Add the spore suspension to each well.

  • Incubate the plate under conditions that promote spore germination (e.g., specific temperature and humidity).

  • After a sufficient incubation period (e.g., 6-24 hours), observe the spores under a microscope. A spore is considered germinated if the germ tube is at least half the length of the spore.

  • Count the number of germinated and non-germinated spores for at least 100 spores per replicate.

  • Calculate the percentage of germination inhibition for each concentration.

  • Determine the EC50 value as described in the mycelial growth inhibition assay.

Mitochondrial Respiration Assay (Complex III Activity)

This biochemical assay directly measures the effect of this compound on its molecular target.

Objective: To demonstrate the inhibitory effect of this compound on the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain.

Materials:

  • Isolated fungal mitochondria or sub-mitochondrial particles

  • Assay buffer (e.g., phosphate (B84403) buffer with appropriate pH)

  • Substrates for Complex III: Decylubiquinol (reduced Coenzyme Q analog) or Succinate (for coupled Complex II-III activity)

  • Electron acceptor: Cytochrome c

  • Inhibitors: this compound, Antimycin A (positive control for Complex III inhibition), and inhibitors for other complexes (e.g., Rotenone for Complex I, KCN for Complex IV) to ensure specificity.

  • Spectrophotometer capable of measuring absorbance changes over time (kinetic mode).

Procedure:

  • Isolate mitochondria from the target fungus using established protocols (e.g., differential centrifugation).

  • Prepare a reaction mixture in a cuvette or microplate well containing the assay buffer, cytochrome c, and the isolated mitochondria.

  • Add this compound at various concentrations to the reaction mixture. Include a solvent control and a positive control (Antimycin A).

  • Initiate the reaction by adding the substrate (e.g., decylubiquinol).

  • Immediately measure the rate of cytochrome c reduction by monitoring the increase in absorbance at 550 nm over time.

  • The rate of the reaction is proportional to the activity of Complex III.

  • Calculate the percentage of inhibition of Complex III activity for each this compound concentration relative to the solvent control.

  • Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the biochemical pathway targeted by this compound and a typical experimental workflow for its verification.

cluster_Mitochondrial_Membrane Inner Mitochondrial Membrane Complex_I Complex I (NADH Dehydrogenase) CoQ Coenzyme Q (Ubiquinone) Complex_I->CoQ e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->CoQ e- Complex_III Complex III (Cytochrome bc1) CoQ->Complex_III e- Cyt_c Cytochrome c Complex_III->Cyt_c e- Complex_IV Complex IV (Cytochrome c Oxidase) Cyt_c->Complex_IV e- O2 O₂ Complex_IV->O2 e- ATP_Synthase ATP Synthase (Complex V) ATP ATP ATP_Synthase->ATP NADH NADH NADH->Complex_I e- Succinate Succinate Succinate->Complex_II e- H2O H₂O ADP ADP + Pi ADP->ATP_Synthase This compound This compound (QoI) This compound->Complex_III Inhibits Qo site

Caption: this compound's target in the mitochondrial electron transport chain.

start Start: Hypothesis (this compound inhibits fungal respiration) prep_cultures Prepare Fungal Cultures and Spore Suspensions start->prep_cultures in_vitro_assays In Vitro Assays prep_cultures->in_vitro_assays biochemical_assays Biochemical Assays prep_cultures->biochemical_assays mycelial_growth Mycelial Growth Inhibition Assay in_vitro_assays->mycelial_growth spore_germination Spore Germination Inhibition Assay in_vitro_assays->spore_germination data_analysis Data Analysis (EC50/IC50 Calculation) mycelial_growth->data_analysis spore_germination->data_analysis mito_isolation Isolate Fungal Mitochondria biochemical_assays->mito_isolation complex_iii_activity Measure Complex III Activity mito_isolation->complex_iii_activity complex_iii_activity->data_analysis conclusion Conclusion: Verification of Mode of Action data_analysis->conclusion

Caption: Experimental workflow for verifying this compound's mode of action.

References

Unraveling the Environmental Profile of Strobilurin Fungicides: A Comparative Analysis of Azoxystrobin and its Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the environmental impact of azoxystrobin, pyraclostrobin (B128455), and trifloxystrobin (B1683241) reveals significant differences in their toxicity profiles towards non-target organisms and their persistence in various environmental compartments. While all three fungicides share a common mode of action by inhibiting mitochondrial respiration, their distinct chemical structures lead to varying degrees of risk to aquatic and terrestrial ecosystems.

Strobilurin fungicides, including this compound, pyraclostrobin, and trifloxystrobin, are widely used in agriculture to control a broad spectrum of fungal diseases. Their efficacy stems from their ability to inhibit the quinone outside (QoI) site of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain, ultimately disrupting the production of ATP, the energy currency of the cell.[1][2] This mechanism, however, is not exclusive to fungi and can affect a wide range of non-target organisms, leading to concerns about their environmental impact.[2][3]

This guide provides a comparative analysis of the environmental impact of this compound, pyraclostrobin, and trifloxystrobin, focusing on their effects on aquatic and soil organisms, and their persistence in the environment. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions regarding the selection and use of these fungicides.

Comparative Ecotoxicity to Non-Target Organisms

The toxicity of strobilurin fungicides varies significantly among different species and environmental compartments. The following tables summarize the available data on the acute and chronic toxicity of this compound, pyraclostrobin, and trifloxystrobin to a range of non-target aquatic and soil organisms.

Aquatic Ecotoxicity

Strobilurins are known to be highly toxic to aquatic organisms.[4] The lipophilicity of these compounds allows for their potential to bioaccumulate in aquatic life.[1] Among the three compared strobilurins, trifloxystrobin and pyraclostrobin generally exhibit higher toxicity to aquatic invertebrates and fish than this compound.

Organism Endpoint This compound Pyraclostrobin Trifloxystrobin Reference
Fish
Zebrafish (Danio rerio) - Embryo96-h LC50> 100 µg/L61 µg/L55 µg/L[5]
Aquatic Invertebrates
Hyalella azteca96-h LC50-20-25 µg/L20-25 µg/L[6]
Amphibians
Larval Amphibians (average of 6 species)96-h LC50-5-18 µg/L-[4]

Table 1: Comparative Acute Aquatic Toxicity of Strobilurin Fungicides. LC50 (Lethal Concentration 50) is the concentration of a chemical that is lethal to 50% of the test organisms.

Soil Ecotoxicity

The impact of strobilurins on soil organisms is also a significant concern. These fungicides can affect the survival, reproduction, and overall health of important soil fauna, such as earthworms, and can alter the composition and function of soil microbial communities.

Organism Endpoint This compound Pyraclostrobin Trifloxystrobin Reference
Soil Invertebrates
Earthworm (Enchytraeus crypticus) - SurvivalLC50≥150 mg/kg4.26 mg/kg2.34 mg/kg[7]
Earthworm (Enchytraeus crypticus) - ReproductionEC5093.10 mg/kg1.85 mg/kg0.045 mg/kg[7]
Soil Microorganisms
Fungal CountsSignificant DecreaseYes (at 22.50 mg/kg)--[8]
Bacterial CommunityAlteredYesYes-[9][10]

Table 2: Comparative Soil Ecotoxicity of Strobilurin Fungicides. EC50 (Effective Concentration 50) is the concentration of a chemical that causes a defined effect in 50% of the test organisms.

Environmental Persistence

The persistence of a pesticide in the environment is a critical factor in determining its long-term impact. The half-life (DT50) is a common measure of persistence, representing the time it takes for 50% of the substance to degrade.

Compartment Endpoint This compound Pyraclostrobin Trifloxystrobin
Soil DT5011 - 165 days12 - 101 days2 - 10 days
Water (Photolysis) DT5011 - 21 days0.1 - 2.2 days0.3 - 2.8 days

Table 3: Comparative Environmental Persistence of Strobilurin Fungicides. DT50 (Dissipation Time 50) is the time required for 50% of the initial concentration of a substance to dissipate. Data compiled from various sources.

Mechanism of Non-Target Toxicity: A Focus on Mitochondrial Dysfunction

The primary mechanism of toxicity for strobilurin fungicides in non-target organisms is the inhibition of mitochondrial respiration.[1][2] By binding to the Qo site of cytochrome b in Complex III of the electron transport chain, these fungicides block the transfer of electrons, leading to a decrease in ATP synthesis and an increase in the production of reactive oxygen species (ROS).[1] This oxidative stress can damage cellular components, including lipids, proteins, and DNA, ultimately leading to cell death through apoptosis or necrosis.

A key cellular process for mitigating mitochondrial damage is mitophagy, the selective removal of damaged mitochondria by autophagy. The PINK1/Parkin pathway is a major signaling cascade that mediates mitophagy. When mitochondria are damaged, the protein kinase PINK1 accumulates on the outer mitochondrial membrane and recruits the E3 ubiquitin ligase Parkin. Parkin then ubiquitinates mitochondrial outer membrane proteins, marking the damaged organelle for engulfment by an autophagosome and subsequent degradation in the lysosome. Studies have shown that strobilurins can induce this pathway.

Mitophagy_Pathway cluster_Mitochondrion Damaged Mitochondrion cluster_Cytosol Cytosol Mito Mitochondrial Membrane PINK1_acc PINK1 Accumulation Parkin_rec Parkin Recruitment PINK1_acc->Parkin_rec Ub Ubiquitination Parkin_rec->Ub Autophagosome Autophagosome Formation Ub->Autophagosome signals for Strobilurins Strobilurins (this compound, etc.) ComplexIII Complex III Inhibition Strobilurins->ComplexIII inhibit ROS Increased ROS (Oxidative Stress) ComplexIII->ROS leads to ROS->Mito damage Lysosome Lysosome Autophagosome->Lysosome fuses with Degradation Mitochondrial Degradation Lysosome->Degradation results in

Figure 1: Signaling pathway of strobilurin-induced mitophagy.

Experimental Protocols

The ecotoxicity data presented in this guide are based on standardized test protocols, primarily those developed by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the comparability and reliability of data generated across different laboratories.

Aquatic Toxicity Testing

Acute toxicity tests with fish are typically conducted according to OECD Guideline 203 . This test exposes fish to a range of concentrations of the test substance for 96 hours, and the LC50 is determined. For aquatic invertebrates, OECD Guideline 202 (Daphnia sp. Acute Immobilisation Test) is commonly used, with the EC50 for immobilization being the primary endpoint.

Experimental Workflow for Aquatic Toxicity Testing (based on OECD 203):

Aquatic_Toxicity_Workflow start Start prep Prepare Test Solutions (Range of Concentrations) start->prep acclimate Acclimate Test Organisms (e.g., Fish) prep->acclimate expose Expose Organisms to Test Solutions (96h) acclimate->expose observe Observe and Record Mortality/Effects expose->observe analyze Calculate LC50/EC50 (Statistical Analysis) observe->analyze end End analyze->end

Figure 2: Generalized workflow for aquatic toxicity testing.

Soil Organism Toxicity Testing

For assessing the impact on soil invertebrates, the OECD Guideline 222 (Earthworm Reproduction Test) is a key protocol.[5][7][11] This test evaluates the effects of a substance on the survival and reproduction of earthworms over a period of 8 weeks.[5] The effects on soil microorganisms can be assessed using methods like ISO 11268-2 , which measures changes in microbial biomass and activity.[12][13]

Experimental Workflow for Earthworm Reproduction Test (based on OECD 222):

Earthworm_Test_Workflow start Start prep_soil Prepare Artificial Soil with Test Substance Concentrations start->prep_soil add_worms Introduce Adult Earthworms to Test Soil prep_soil->add_worms incubate_4w Incubate for 4 Weeks (Assess Adult Mortality/Weight) add_worms->incubate_4w remove_adults Remove Adult Earthworms incubate_4w->remove_adults incubate_4w_more Incubate for another 4 Weeks remove_adults->incubate_4w_more count_juveniles Count Juvenile Earthworms incubate_4w_more->count_juveniles analyze Calculate EC50 for Reproduction and LC50 for Survival count_juveniles->analyze end End analyze->end

Figure 3: Workflow for the earthworm reproduction test.

Conclusion

The comparative analysis of this compound, pyraclostrobin, and trifloxystrobin highlights the nuanced differences in their environmental impact. While this compound appears to be less toxic to some aquatic and soil organisms compared to pyraclostrobin and trifloxystrobin, its longer persistence in soil could lead to prolonged exposure for soil-dwelling organisms. Conversely, the higher toxicity of pyraclostrobin and trifloxystrobin, coupled with their shorter persistence, may pose a more acute but less prolonged risk.

The shared mechanism of mitochondrial inhibition underscores the potential for broad-spectrum effects on non-target organisms across this class of fungicides. Understanding these differences is crucial for developing more targeted and environmentally conscious pest management strategies. For researchers and drug development professionals, this comparative data can inform the design of new fungicides with improved selectivity and a more favorable environmental profile. Future research should focus on the sublethal and mixture toxicity effects of these compounds to gain a more comprehensive understanding of their ecological risks.

References

A Comparative Guide to Biomarkers for Azoxystrobin Exposure in Ecotoxicology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated biomarkers for assessing exposure to the fungicide azoxystrobin in ecotoxicological studies. It is designed to assist researchers in selecting appropriate biomarkers, understanding their mechanisms, and implementing relevant experimental protocols. The guide also presents a comparative analysis with other fungicides and explores modern "omics"-based approaches for biomarker discovery.

Introduction to this compound and the Need for Biomarkers

This compound is a broad-spectrum fungicide widely used in agriculture to control a variety of fungal pathogens on numerous crops.[1][2] Its mode of action involves the inhibition of mitochondrial respiration by binding to the quinone outside (Qo) site of the cytochrome bc1 complex, thereby blocking electron transfer and disrupting ATP synthesis.[1][2] Due to its extensive use, residues of this compound can be found in soil and aquatic environments, posing a potential risk to non-target organisms.[1][3]

Biomarkers are essential tools in ecotoxicology for detecting and quantifying the biological effects of chemical exposure before adverse outcomes occur at the population or ecosystem level. They can provide early warning signals of environmental contamination and help to elucidate the mechanisms of toxicity. This guide focuses on established and emerging biomarkers for this compound exposure, providing quantitative data and detailed experimental methodologies.

Core Biomarkers of this compound Exposure

Exposure to this compound can induce a range of biological responses in non-target organisms. The most commonly studied and validated biomarkers fall into three main categories: oxidative stress, neurotoxicity, and genotoxicity.

Oxidative Stress Biomarkers

This compound's primary mode of action, the disruption of mitochondrial respiration, leads to an overproduction of reactive oxygen species (ROS), resulting in oxidative stress.[1][4] This cellular imbalance between the production of ROS and the antioxidant defense system's ability to detoxify them can cause damage to lipids, proteins, and DNA. Several key enzymes and products of oxidative damage are used as biomarkers.

Table 1: Quantitative Data on Oxidative Stress Biomarkers in Response to this compound Exposure

BiomarkerOrganismTissue/OrganExposure ConcentrationDurationObserved EffectReference(s)
Catalase (CAT)Eisenia fetida (Earthworm)Whole body1.25 µg/cm²48 hoursNo significant change[1]
Myriophyllum quitense (Aquatic plant)Leaves50 µg/LShort-termSignificant inhibition[5][6]
Superoxide (B77818) Dismutase (SOD)Folsomia candida (Springtail)Whole body50, 100, 200 mg/kg28 daysSignificant increase[1][3][7]
Pethia conchonius (Fish)Gills, Brain0.025, 0.0514, 0.103 mg/L96 hoursSignificant changes[8]
Glutathione (B108866) S-Transferase (GST)Eisenia fetida (Earthworm)Whole body1.25, 2.5 µg/cm²48 hoursDose-dependent induction[1]
Folsomia candida (Springtail)Whole body50, 100, 200 mg/kg28 daysSignificant increase[1][3][7]
Thiobarbituric Acid Reactive Substances (TBARS) / Malondialdehyde (MDA)Folsomia candida (Springtail)Whole body50, 100, 200 mg/kg28 daysSignificant increase[1][3][7]
Theba pisana (Land snail)Whole body0.3, 3 µg/ml28 daysSignificant increase[9][10]
Neurotoxicity Biomarkers

This compound has been shown to exhibit neurotoxic effects in some non-target organisms. The primary biomarker for neurotoxicity is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the proper functioning of the nervous system.

Table 2: Quantitative Data on Acetylcholinesterase (AChE) Inhibition in Response to this compound Exposure

OrganismTissue/OrganExposure ConcentrationDurationObserved Effect (% Inhibition)Reference(s)
Theba pisana (Land snail)Whole body0.3 µg/ml28 days85.20%[9][10]
3 µg/ml28 days65.53%[9][10]
Daphnia magnaWhole body0.5 mg/L (EC4, 24h)24 hoursDecreased activity[4]
Genotoxicity Biomarkers

Genotoxicity refers to the ability of a chemical to damage the genetic material (DNA) of cells. This compound has been shown to induce DNA damage in various organisms. The Comet assay and the Micronucleus test are two widely used methods to assess genotoxicity.

Table 3: Quantitative Data on Genotoxicity Biomarkers in Response to this compound Exposure

Biomarker AssayOrganismTissue/OrganExposure ConcentrationDurationObserved EffectReference(s)
Comet AssayEisenia fetida (Earthworm)Coelomocytes2.5 µg/cm²48 hoursSignificant increase in DNA fragmentation[1]
Myriophyllum quitense (Aquatic plant)Leaves50, 100 µg/LShort-termSignificant DNA damage[5][6]

Comparison with Other Fungicides

To provide a broader context, this section compares the biomarker responses induced by this compound with those of other classes of fungicides.

Other Strobilurin Fungicides

Pyraclostrobin (B128455) is another widely used strobilurin fungicide. While both this compound and pyraclostrobin have the same mode of action, their toxicity to non-target organisms can differ. Studies on the amphibian larvae of six North American species showed that pyraclostrobin was approximately 3.5 times more toxic than chlorothalonil, with LC50 values ranging from 5-18 µg/L for pyraclostrobin.[11]

Azole Fungicides

Tebuconazole is a triazole fungicide that inhibits ergosterol (B1671047) biosynthesis, a different mode of action from this compound. A study on hammertoad tadpoles (Boana faber) exposed to environmentally relevant concentrations of this compound and tebuconazole, both individually and as a mixture, revealed distinct and combined effects.[5] this compound alone caused an increase in the activities of glutathione S-transferase (GST), carboxylesterase (CbE), and glucose-6-phosphate dehydrogenase (G6PDH), as well as an increase in protein carbonyls (PC) in the liver and acetylcholinesterase (AChE) activity in the muscle.[5] Tebuconazole, on the other hand, led to an increase in GST, G6PDH, PC, and histopathological severity scores in the liver, along with increased muscle AChE activity.[5] The mixture of both fungicides showed more intense effects.[5]

Other Classes of Fungicides

Boscalid, a succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicide, has a different target site in the mitochondrial respiratory chain compared to this compound. A study on honeybees (Apis cerana cerana) exposed to a ternary mixture of this compound, boscalid, and pyraclostrobin showed that the toxicity of the mixture was greater than that of each individual fungicide.[12]

Table 4: Comparative Ecotoxicity of Selected Fungicides

FungicideChemical ClassMode of ActionOrganismEndpoint (LC50)ValueReference(s)
This compound StrobilurinQuinone outside inhibitor (QoI)Daphnia magna48-hour0.277 mg/L[13]
Labeo rohita (Fish)96-hour3.3 mg/L[14]
Pyraclostrobin StrobilurinQuinone outside inhibitor (QoI)Amphibian larvae96-hour5-18 µg/L[11]
Tebuconazole TriazoleDemethylation inhibitor (DMI)Raphidocelis subcapitata (Algae)EC50-[2]
Chlorothalonil ChloronitrileMulti-site contactAmphibian larvae96-hour15-50 µg/L[11]
Boscalid AnilideSuccinate dehydrogenase inhibitor (SDHI)Apis cerana cerana (Honeybee)Acute oral LD50>119 µg a.i./bee[12]

Advanced Approaches: "Omics" in Biomarker Discovery

Modern high-throughput "omics" technologies, including transcriptomics, proteomics, and metabolomics, offer a powerful and unbiased approach to discover novel biomarkers of pesticide exposure. These technologies allow for the simultaneous analysis of thousands of genes, proteins, or metabolites, providing a comprehensive picture of the biological response to a toxicant.

  • Transcriptomics: Studies on zebrafish (Danio rerio) and Atlantic salmon (Salmo salar) have shown that this compound exposure can alter the expression of genes involved in oxidative stress, immune response, and mitochondrial respiration.[15][16]

  • Proteomics: Proteomic analysis of organisms exposed to fungicides can reveal changes in protein expression related to key metabolic pathways and cellular stress responses. For instance, in the amphipod Gammarus pulex, exposure to cadmium led to changes in proteins involved in oxidative stress response and energy metabolism.[17]

  • Metabolomics: This approach analyzes the global profile of small-molecule metabolites in a biological system. Studies on honeybees have shown that a mixture of this compound, boscalid, and pyraclostrobin can disrupt the gut microbiota and metabolic balance.[12]

Immunotoxicity and Endocrine Disruption Biomarkers

Beyond the core biomarkers, this compound exposure can also impact the immune and endocrine systems of non-target organisms.

  • Immunotoxicity: this compound has been shown to induce immunodeficiency in fish, making them more vulnerable to subsequent viral infections.[18] Key immunotoxicity biomarkers include lysozyme (B549824) activity and phagocytosis.

  • Endocrine Disruption: Some studies suggest that this compound may have endocrine-disrupting properties.[19] A key biomarker for estrogenic endocrine disruption in fish is the induction of vitellogenin (VTG), an egg-yolk precursor protein, in males or juvenile females.[18][20][21]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Oxidative Stress Biomarker Assays
  • Catalase (CAT) Activity Assay: This assay is based on the measurement of the breakdown of hydrogen peroxide (H₂O₂) by catalase. The rate of H₂O₂ decomposition can be monitored spectrophotometrically by the decrease in absorbance at 240 nm.

  • Superoxide Dismutase (SOD) Activity Assay: SOD activity is often measured indirectly by its ability to inhibit the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by a xanthine/xanthine oxidase system. The formation of formazan (B1609692) is measured spectrophotometrically at 560 nm.

  • Glutathione S-Transferase (GST) Activity Assay: GST activity is determined by measuring the conjugation of 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) with reduced glutathione (GSH). The resulting conjugate can be measured spectrophotometrically at 340 nm.

  • Thiobarbituric Acid Reactive Substances (TBARS) Assay: This assay measures lipid peroxidation by quantifying malondialdehyde (MDA), a byproduct of lipid breakdown. MDA reacts with thiobarbituric acid (TBA) under acidic conditions to form a pink-colored complex that can be measured spectrophotometrically at 532 nm.

Neurotoxicity Biomarker Assay
  • Acetylcholinesterase (AChE) Activity Assay: AChE activity is typically measured using the Ellman method. This colorimetric assay is based on the hydrolysis of acetylthiocholine (B1193921) by AChE to produce thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product that is measured at 412 nm.

Genotoxicity Biomarker Assays
  • Comet Assay (Single Cell Gel Electrophoresis): This is a sensitive method for detecting DNA strand breaks in individual cells. Cells are embedded in agarose (B213101) on a microscope slide, lysed, and then subjected to electrophoresis. Damaged DNA fragments migrate out of the nucleus, forming a "comet tail," which can be visualized and quantified using fluorescence microscopy.[6][22][23]

  • Micronucleus Test: This assay detects chromosomal damage by scoring for the presence of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.

Immunotoxicity Biomarker Assays
  • Lysozyme Activity Assay: This turbidimetric assay measures the ability of lysozyme in a sample (e.g., fish mucus or plasma) to lyse a suspension of the bacterium Micrococcus lysodeikticus. The decrease in absorbance over time is proportional to the lysozyme activity.

  • Phagocytosis Assay: The phagocytic activity of immune cells (e.g., macrophages) can be assessed by their ability to engulf fluorescently labeled particles, such as latex beads or bacteria. The uptake of these particles can be quantified using flow cytometry or fluorescence microscopy.[17]

Endocrine Disruption Biomarker Assay
  • Vitellogenin (VTG) ELISA (Enzyme-Linked Immunosorbent Assay): This is a highly sensitive and specific immunoassay used to quantify VTG levels in plasma or whole-body homogenates of fish. It typically involves a sandwich or competitive ELISA format using antibodies specific to the VTG of the target fish species.[9][24][25][26][27][28]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.

Azoxystrobin_Toxicity_Pathway cluster_exposure This compound Exposure cluster_cellular Cellular Effects cluster_biomarkers Biomarker Responses cluster_organismal Organismal Effects This compound This compound Mitochondria Mitochondrial Respiration Inhibition This compound->Mitochondria Inhibits Complex III AChE_Inhibition AChE Inhibition This compound->AChE_Inhibition Potential direct or indirect effect ROS Increased ROS Production Mitochondria->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress AntioxidantEnzymes Altered Antioxidant Enzyme Activity (CAT, SOD, GST) OxidativeStress->AntioxidantEnzymes LipidPeroxidation Lipid Peroxidation (TBARS/MDA) OxidativeStress->LipidPeroxidation DNA_Damage DNA Damage (Comet Assay, Micronuclei) OxidativeStress->DNA_Damage CellularDamage Cellular Damage AntioxidantEnzymes->CellularDamage LipidPeroxidation->CellularDamage Genotoxicity Genotoxicity DNA_Damage->Genotoxicity Neurotoxicity Neurotoxicity AChE_Inhibition->Neurotoxicity

This compound's primary mechanism of toxicity and resulting biomarker responses.

Biomarker_Analysis_Workflow cluster_sampling Sample Collection & Preparation cluster_assays Biomarker Assays cluster_analysis Data Analysis & Interpretation Organism Exposure of Non-Target Organism Tissue Tissue/Organ Dissection Organism->Tissue Homogenization Homogenization & Subcellular Fractionation Tissue->Homogenization OxidativeStress Oxidative Stress Assays (CAT, SOD, GST, TBARS) Homogenization->OxidativeStress Neurotoxicity Neurotoxicity Assay (AChE) Homogenization->Neurotoxicity Genotoxicity Genotoxicity Assays (Comet, Micronucleus) Homogenization->Genotoxicity Omics Omics Analyses (Transcriptomics, Proteomics, Metabolomics) Homogenization->Omics Data Quantitative Data Acquisition OxidativeStress->Data Neurotoxicity->Data Genotoxicity->Data Omics->Data Stats Statistical Analysis (Dose-Response Modeling) Data->Stats Interpretation Ecotoxicological Risk Assessment Stats->Interpretation

A generalized experimental workflow for biomarker analysis in ecotoxicology.

Conclusion

The validation and application of biomarkers are crucial for understanding the ecotoxicological risks associated with this compound and other pesticides. This guide provides a comparative overview of key biomarkers, their quantitative responses to this compound exposure, and detailed experimental protocols. The integration of traditional biomarker assays with modern "omics" technologies will continue to enhance our ability to detect and mitigate the environmental impact of fungicides. Researchers are encouraged to consider a suite of biomarkers across different biological levels of organization to obtain a comprehensive assessment of this compound's effects on non-target organisms.

References

Azoxystrobin vs. Boscalid: A Comparative Analysis of Fungicidal Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the fungicidal performance of azoxystrobin and boscalid (B143098), two widely utilized fungicides in agriculture and research. The following sections detail their mechanisms of action, comparative efficacy based on experimental data, and the methodologies employed in these assessments.

Overview and Chemical Properties

This compound and boscalid are both systemic fungicides, meaning they are absorbed and translocated within the plant, providing protection to both treated and untreated parts.[1][2][3] However, they belong to different chemical classes and possess distinct modes of action.

  • This compound : A member of the strobilurin class, this compound is a broad-spectrum fungicide effective against all four major groups of fungi: Ascomycota, Deuteromycota, Basidiomycota, and Oomycota.[1][4] It is a quinone outside inhibitor (QoI) and is classified under FRAC (Fungicide Resistance Action Committee) Group 11.[2][5]

  • Boscalid : Belonging to the carboxamide class, boscalid is a succinate (B1194679) dehydrogenase inhibitor (SDHI).[6][7] It is particularly effective against a broad range of fungal diseases, including powdery mildew, gray mold, and various rot diseases.[3] Boscalid is classified under FRAC Group 7.[7]

Mechanism of Action: A Tale of Two Complexes

The primary difference in the fungicidal activity of this compound and boscalid lies in their molecular targets within the fungal mitochondrial respiratory chain. Both fungicides ultimately disrupt the production of adenosine (B11128) triphosphate (ATP), leading to energy deprivation and cell death, but they achieve this by inhibiting different enzyme complexes.[5][7]

This compound targets the cytochrome bc1 complex (Complex III) . It binds to the quinol outer (Qo) site, blocking electron transfer between cytochrome b and cytochrome c1.[1][2][5] This inhibition halts the mitochondrial respiration process, preventing ATP synthesis.[4]

Boscalid , on the other hand, inhibits succinate dehydrogenase (SDH), also known as Complex II .[3][6][7] By binding to the ubiquinone-binding site of the SDH enzyme, boscalid blocks the oxidation of succinate to fumarate (B1241708) in the tricarboxylic acid (TCA) cycle and disrupts the electron transport chain.[7]

The distinct mechanisms of action mean there is no cross-resistance between this compound and boscalid, making them valuable partners in fungicide resistance management programs.[8]

Fungicide_MoA cluster_this compound This compound (QoI - FRAC Group 11) cluster_boscalid Boscalid (SDHI - FRAC Group 7) Azo This compound CytB Cytochrome b (Qo site) Azo->CytB Binds & Inhibits ComplexIII Cytochrome bc1 (Complex III) ATP_A ATP ComplexIII->ATP_A ATP Synthesis (Halted) CytC1 Cytochrome c1 CytB->CytC1 Electron Transfer (Blocked) Bos Boscalid ComplexII Succinate Dehydrogenase (Complex II) Bos->ComplexII Binds & Inhibits Fumarate Fumarate ATP_B ATP ComplexII->ATP_B ATP Synthesis (Halted) Succinate Succinate Succinate->ComplexII Oxidation (Blocked)

Caption: Comparative Mechanism of Action for this compound and Boscalid.

Quantitative Fungicidal Activity

The efficacy of a fungicide is often quantified by determining the effective concentration required to inhibit 50% of fungal growth or spore germination (EC50). Lower EC50 values indicate higher fungicidal activity. The tables below summarize experimental data comparing the in vitro efficacy of this compound and boscalid against various fungal pathogens.

Table 1: Comparative Efficacy (EC50) Against Ascochyta rabiei

FungicideEC50 Range (µg/mL)Mean EC50 (µg/mL)
This compound0.0182 - 0.03380.0272
Boscalid0.0177 - 0.49600.1903

Data sourced from a study on baseline sensitivity of 51-71 isolates of Ascochyta rabiei, the causal agent of Ascochyta blight on chickpea.[9][10]

Table 2: Comparative Efficacy (EC50) Against Alternaria alternata

FungicideOverall Mean EC50 (µg/mL)
This compound (as Ortiva)1.86
Boscalid + Pyraclostrobin (as Bellis)1.57

Data sourced from an in vitro evaluation against six isolates of Alternaria alternata, the cause of black spot disease in pecans. Note that Boscalid was tested in a commercial mixture with Pyraclostrobin.[11]

Table 3: Mycelial Growth Inhibition of Alternaria alternata at Different Concentrations

FungicideConcentration (µg/mL)Mean Inhibition (%)
This compound0.255
1.068
5.082
Boscalid + Pyraclostrobin0.262
1.0Not specified
5.080

Data derived from the same study on Alternaria alternata, showing the percentage of mycelial growth inhibition at 6 days post-incubation.[12][13]

Experimental Protocols

The data presented above are typically generated using standardized in vitro fungicide efficacy assays. Below is a generalized protocol for determining the EC50 value of a fungicide against a mycelial fungus.

Generalized Protocol for In Vitro Fungicide Efficacy Assay
  • Fungal Isolate Revival : The target fungal pathogen is revived from storage by culturing on a suitable growth medium, such as Potato Dextrose Agar (PDA), for a specified period (e.g., 14 days) under controlled conditions (e.g., 25°C with a 12-hour light/dark cycle).[12]

  • Fungicide Stock Solution Preparation : A stock solution of the test fungicide is prepared by dissolving it in an appropriate solvent (e.g., acetone).[14] Serial dilutions are then made to achieve a range of desired test concentrations.

  • Amended Media Preparation : The fungicide dilutions are added to the molten growth medium (e.g., PDA) to achieve the final test concentrations (e.g., 0.2, 1, and 5 µg/mL).[12] A control medium without any fungicide is also prepared.

  • Inoculation : A mycelial plug of a specific diameter is taken from the margin of an actively growing fungal colony and placed in the center of each Petri dish containing the fungicide-amended or control medium.[15]

  • Incubation : The inoculated plates are incubated under the same controlled conditions as in Step 1.

  • Data Collection : The diameter of the fungal colony is measured at regular intervals (e.g., 2, 4, and 6 days post-incubation).[13] Two orthogonal measurements are typically taken and averaged.

  • Calculation of Inhibition : The percentage of mycelial growth inhibition is calculated using the formula: I = [(C - T) / C] * 100 where I is the percentage of inhibition, C is the mean diameter of the control colony, and T is the mean diameter of the treated colony.[13]

  • EC50 Determination : The EC50 value is determined by performing a regression analysis of the log of the fungicide concentration against the percentage of growth inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Isolate 1. Revive Fungal Isolate on Growth Medium Stock 2. Prepare Fungicide Stock & Dilutions Media 3. Create Fungicide-Amended Media Plates Inoculate 4. Inoculate Plates with Mycelial Plugs Media->Inoculate Incubate 5. Incubate under Controlled Conditions Inoculate->Incubate Measure 6. Measure Colony Diameters Incubate->Measure Calculate 7. Calculate Percent Mycelial Inhibition Measure->Calculate EC50 8. Determine EC50 Value (Regression Analysis) Calculate->EC50

Caption: Generalized workflow for in vitro fungicide efficacy testing.

Conclusion

This compound and boscalid are both highly effective systemic fungicides that operate by disrupting the mitochondrial respiratory chain in fungi. Their key distinction lies in their specific molecular targets: this compound inhibits Complex III (cytochrome bc1 complex), while boscalid targets Complex II (succinate dehydrogenase). This difference in their mode of action is crucial for managing fungicide resistance.

Experimental data indicates that their relative efficacy can be pathogen-dependent. For instance, against Ascochyta rabiei, this compound demonstrated a lower mean EC50 value, suggesting higher intrinsic activity in vitro.[9][10] Conversely, against Alternaria alternata, the commercial mixture containing boscalid showed slightly better or comparable efficacy at various concentrations.[11][12][13]

For researchers and drug development professionals, understanding these differences is paramount for designing effective disease control strategies, developing new antifungal agents, and implementing robust resistance management programs. The choice between or combination of these fungicides should be guided by the target pathogen's sensitivity profile and the need to rotate modes of action.

References

Replicating Studies on Azoxystrobin's Effects on Honeybee Development: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of experimental approaches used to assess the effects of the fungicide azoxystrobin on honeybee (Apis mellifera) development. It is designed to assist researchers in replicating and building upon existing studies by offering detailed methodologies, comparative data, and visualizations of the biological pathways involved.

Executive Summary

This compound, a broad-spectrum fungicide, has been shown to negatively impact various stages of honeybee development. Studies have demonstrated that exposure to field-recommended concentrations of this compound can lead to reduced survival rates of larvae and pupae, decreased body weight of newly emerged bees, and significant alterations in the expression of genes crucial for development, immunity, and nutrient metabolism. The effects appear to be age-dependent, with younger and older adult workers showing greater sensitivity. Furthermore, this compound exposure has been linked to adverse effects on the reproductive health of drones and can cause histopathological changes in the honeybee midgut. This guide synthesizes the methodologies and findings from key research to facilitate further investigation into the sublethal effects of this widely used pesticide.

Comparative Experimental Protocols

A critical aspect of replicating research is a thorough understanding of the experimental setup. Below are detailed protocols from studies investigating this compound's effects on honeybee development.

In Vitro Larval Rearing and this compound Exposure

This protocol is adapted from studies assessing the chronic toxicity of this compound on honeybee larvae reared in the laboratory.

1. Honeybee Larvae Collection:

  • Healthy, first-instar larvae (less than 24 hours old) are grafted from the brood frames of healthy honeybee colonies.

  • Grafting is performed using a specialized tool to transfer individual larvae into 48-well cell culture plates, with each well serving as an artificial brood cell.

2. Larval Rearing Diet and Conditions:

  • Larvae are reared on an artificial diet, typically composed of royal jelly, glucose, fructose, and yeast extract dissolved in sterile water.

  • The diet composition and feeding amounts are adjusted daily to mimic the natural feeding progression of nurse bees.

  • Rearing takes place in an incubator maintained at a constant temperature of 34-35°C and a relative humidity of 95% in complete darkness.

3. This compound Administration:

  • This compound is dissolved in a solvent (e.g., acetone (B3395972) or DMSO) and then mixed into the artificial larval diet to achieve the desired final concentrations.

  • Commonly tested concentrations in studies range from 125 mg/L to 313 mg/L, reflecting levels that may be found in contaminated pollen and nectar.

  • A control group is fed a diet containing the solvent but no this compound, and a blank control group receives a diet with neither the solvent nor this compound.

  • Larvae are fed the this compound-laced diet throughout their development until pupation.

4. Data Collection and Endpoints:

  • Survival Rate: The number of surviving larvae and pupae is recorded daily.

  • Pupation Rate: The percentage of larvae that successfully pupate is calculated.

  • Adult Emergence Rate: The percentage of pupae that emerge as adult bees is recorded.

  • Body Weight: The weight of newly emerged adult bees is measured.

  • Gene Expression Analysis: Samples of larvae, pupae, or newly emerged adults are collected and stored at -80°C for subsequent molecular analysis.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol outlines the general steps for analyzing changes in gene expression in honeybees exposed to this compound.

1. RNA Extraction and cDNA Synthesis:

  • Total RNA is extracted from whole larvae, pupae, or specific tissues (e.g., midgut, fat bodies) of adult bees using a commercial RNA extraction kit.

  • The quality and quantity of the extracted RNA are assessed using a spectrophotometer.

  • First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.

2. qPCR Reaction:

  • The qPCR is performed in a real-time PCR system using a SYBR Green-based master mix.

  • The reaction mixture typically includes the cDNA template, forward and reverse primers for the target genes and reference genes, and the SYBR Green master mix.

  • Primers are designed to amplify specific genes involved in development (e.g., ecr, usp), immunity (e.g., abaecin, apidaecin, defensin-1), and nutrition (e.g., ilp1, ilp2, vitellogenin).

  • Reference genes, such as actin or ribosomal protein S5 (RPS5), are used to normalize the expression levels of the target genes.

3. Data Analysis:

  • The relative expression of the target genes is calculated using the 2-ΔΔCt method.

  • Statistical analysis (e.g., ANOVA) is performed to determine the significance of the differences in gene expression between the control and this compound-treated groups.

Comparative Data on this compound's Effects

The following tables summarize the quantitative data from studies on the effects of this compound on honeybee development.

Table 1: Effects of this compound on Larval and Pupal Survival and Development

This compound Concentration (mg/L)Larval Survival Rate (%)Pupation Rate (%)Pupal Weight (mg)Newly Emerged Adult Weight (mg)Reference
Control (0)High (not specified)High (not specified)~115~110
125Significantly ReducedSignificantly Reduced~106 (7.65% reduction)~95 (13.95% reduction)
167Significantly ReducedSignificantly Reduced~105 (8.17% reduction)~85 (22.60% reduction)
250Significantly ReducedSignificantly Reduced~95 (17.77% reduction)~77 (29.81% reduction)
313Significantly ReducedSignificantly Reduced~84 (26.74% reduction)~71 (35.53% reduction)

Table 2: Alterations in Gene Expression in Honeybee Larvae and Pupae Exposed to this compound

GeneFunctionEffect in LarvaeEffect in PupaeReference
ecr (ecdysone receptor)DevelopmentExpression interferedExpression interfered
usp (ultraspiracle protein)DevelopmentExpression interferedExpression interfered
abaecinImmunityUpregulatedDisturbed expression
apidaecinImmunityUpregulatedDisturbed expression
defensin-1ImmunityUpregulatedDisturbed expression
ilp1 (insulin-like peptide 1)Nutrient MetabolismExpression affectedExpression affected
ilp2 (insulin-like peptide 2)Nutrient MetabolismExpression hamperedExpression hampered
vitellogenin (vg)Nutrient Metabolism, LongevityExpression hamperedExpression hampered
hex70b, hex110Nutrient StorageExpression hamperedExpression hampered

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways affected by this compound and a typical experimental workflow for studying its effects on honeybee larvae.

Experimental_Workflow Larvae_Collection 1. Larvae Collection (First-instar larvae grafted from healthy colonies) In_Vitro_Rearing 2. In Vitro Rearing (Artificial diet in 48-well plates, 34-35°C, 95% RH) Larvae_Collection->In_Vitro_Rearing Azoxystrobin_Exposure 3. This compound Exposure (Fungicide mixed into larval diet at various concentrations) In_Vitro_Rearing->Azoxystrobin_Exposure Control_Group Control Group (Diet with solvent only) In_Vitro_Rearing->Control_Group Data_Collection 4. Data Collection (Daily monitoring of survival and development) Azoxystrobin_Exposure->Data_Collection Endpoint_Analysis 5. Endpoint Analysis (Body weight, gene expression, etc.) Data_Collection->Endpoint_Analysis Control_Group->Data_Collection

Caption: Experimental workflow for in vitro larval toxicity studies.

Honeybee_Immune_Signaling cluster_Toll Toll Pathway cluster_Imd Imd Pathway Toll_Receptor Toll Receptor Dorsal_NFkB Dorsal/Dif (NF-κB factors) Toll_Receptor->Dorsal_NFkB Signal Cascade Spz Spätzle (Ligand) Spz->Toll_Receptor AMPs_Toll Antimicrobial Peptides (e.g., defensin) Dorsal_NFkB->AMPs_Toll Transcription Imd_Receptor PGRP Receptor Imd_Protein Imd Imd_Receptor->Imd_Protein Relish_NFkB Relish (NF-κB factor) Imd_Protein->Relish_NFkB Signal Cascade AMPs_Imd Antimicrobial Peptides (e.g., abaecin, apidaecin) Relish_NFkB->AMPs_Imd Transcription This compound This compound Exposure This compound->Toll_Receptor Perturbs This compound->Imd_Receptor Perturbs

Caption: Honeybee immune signaling pathways affected by this compound.

Honeybee_Insulin_Signaling This compound This compound Exposure IIS_Pathway Insulin (B600854)/Insulin-like Signaling (IIS) Pathway This compound->IIS_Pathway Perturbs ILPs Insulin-like Peptides (ilp1, ilp2) IIS_Pathway->ILPs Regulates Vg Vitellogenin (Vg) IIS_Pathway->Vg Regulates Nutrient_Metabolism Nutrient Metabolism ILPs->Nutrient_Metabolism Vg->Nutrient_Metabolism Development Development & Longevity Vg->Development

Caption: Overview of the honeybee insulin signaling pathway.

Comparative Transcriptomic Analysis of Fungi Under Azoxystrobin and Prochloraz Treatment: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the transcriptomic effects of azoxystrobin and the alternative fungicide prochloraz (B1679089) on pathogenic fungi. By synthesizing data from independent studies on Fusarium graminearum and Penicillium italicum, this document offers insights into the distinct molecular responses elicited by these two widely used antifungal agents.

This compound, a quinone outside inhibitor (QoI), and prochloraz, a demethylation inhibitor (DMI), represent two major classes of fungicides with distinct modes of action. Understanding their impact on the fungal transcriptome is crucial for developing novel antifungal strategies and managing fungicide resistance. This guide presents a comparative analysis of their effects on gene expression, highlights the key signaling pathways involved, and provides detailed experimental protocols for transcriptomic analysis.

Performance Comparison: this compound vs. Prochloraz

The transcriptomic responses of fungi to this compound and prochloraz reveal distinct and overlapping cellular processes that are affected. This compound primarily disrupts mitochondrial respiration, leading to a cascade of downstream effects, including oxidative stress. In contrast, prochloraz inhibits ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane.

A comparative summary of the transcriptomic data from studies on Fusarium graminearum treated with this compound and Penicillium italicum treated with prochloraz highlights these differences.

Fungicide ClassFungusNumber of Differentially Expressed Genes (DEGs)Key Upregulated Gene CategoriesKey Downregulated Gene Categories
This compound (QoI)Fusarium graminearum1896[1]ABC transporters, Heat shock proteins, Chitin synthases[2]Genes involved in carbohydrate, amino acid, and lipid metabolism[2]
Prochloraz (DMI)Penicillium italicum15 DEGs in resistant strain[3][4]ABC transporters, MFS transporters, Ergosterol biosynthesis (ERG2, ERG6, ERG11), MAPK signaling (Mkk1, Hog1), Ca2+/calmodulin-dependent kinase signaling (CaMK1, CaMK2)[3][4]Not specified in detail in the study

Key Signaling Pathways Affected

The transcriptomic data reveals that this compound and prochloraz perturb distinct but interconnected signaling pathways within the fungal cell.

This compound: As a potent inhibitor of mitochondrial respiration, this compound's primary effect is the disruption of the electron transport chain.[5] This leads to a decrease in ATP synthesis and an increase in the production of reactive oxygen species (ROS), triggering a significant oxidative stress response.[6] Transcriptomic studies suggest that this oxidative stress can, in turn, activate downstream signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) and PI3K/AKT pathways, which are involved in stress response and apoptosis.[7]

Azoxystrobin_Pathway This compound This compound ComplexIII Complex III (cytochrome bc1) This compound->ComplexIII Inhibits Mitochondrion Mitochondrion ETC Electron Transport Chain ComplexIII->ETC Part of ROS Reactive Oxygen Species (ROS) ComplexIII->ROS Leads to increased ATP_Synthase ATP Synthase ETC->ATP_Synthase Drives Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress MAPK_Pathway MAPK Pathway (e.g., Hog1) Oxidative_Stress->MAPK_Pathway Activates PI3K_AKT_Pathway PI3K/AKT Pathway Oxidative_Stress->PI3K_AKT_Pathway Activates Stress_Response Stress Response Genes MAPK_Pathway->Stress_Response Upregulates Apoptosis Apoptosis PI3K_AKT_Pathway->Apoptosis Induces

This compound's primary mode of action and downstream signaling effects.

Prochloraz: Prochloraz targets the ergosterol biosynthesis pathway by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase (CYP51).[8][9] This disruption of ergosterol production compromises the integrity and function of the fungal cell membrane. The resulting membrane stress can activate signaling pathways that regulate cell wall integrity and stress responses, such as the MAPK and calcium/calmodulin-dependent kinase pathways.[3][4]

Prochloraz_Pathway Prochloraz Prochloraz CYP51 Lanosterol 14α-demethylase (CYP51) Prochloraz->CYP51 Inhibits Ergosterol_Pathway Ergosterol Biosynthesis CYP51->Ergosterol_Pathway Key enzyme in Ergosterol Ergosterol Ergosterol_Pathway->Ergosterol Produces Membrane_Stress Membrane Stress Ergosterol_Pathway->Membrane_Stress Disruption leads to Cell_Membrane Cell Membrane Ergosterol->Cell_Membrane Component of MAPK_Pathway MAPK Pathway Membrane_Stress->MAPK_Pathway Activates CaMK_Pathway Ca2+/Calmodulin Kinase Pathway Membrane_Stress->CaMK_Pathway Activates CWI_Response Cell Wall Integrity Response MAPK_Pathway->CWI_Response Regulates CaMK_Pathway->CWI_Response Regulates

Prochloraz's mechanism of action and its impact on cellular signaling.

Experimental Protocols

A generalized workflow for comparative transcriptomic analysis of fungi treated with fungicides is outlined below. This protocol is a synthesis of standard methods employed in the referenced studies.

Experimental_Workflow cluster_0 Fungal Culture and Treatment cluster_1 RNA Processing and Sequencing cluster_2 Bioinformatic Analysis Culture Fungal Culture (e.g., PDB medium) Treatment Fungicide Treatment (this compound or Prochloraz) Culture->Treatment Harvest Mycelium Harvesting Treatment->Harvest RNA_Extraction Total RNA Extraction Harvest->RNA_Extraction RNA_QC RNA Quality Control (e.g., Agilent Bioanalyzer) RNA_Extraction->RNA_QC Library_Prep Illumina Library Preparation (e.g., TruSeq Stranded mRNA) RNA_QC->Library_Prep Sequencing High-Throughput Sequencing (e.g., Illumina NovaSeq) Library_Prep->Sequencing Data_QC Raw Read Quality Control (e.g., FastQC) Sequencing->Data_QC Mapping Read Mapping to Reference Genome (e.g., HISAT2) Data_QC->Mapping Quantification Gene Expression Quantification (e.g., HTSeq) Mapping->Quantification DEA Differential Expression Analysis (e.g., DESeq2) Quantification->DEA Enrichment Functional Enrichment Analysis (GO and KEGG) DEA->Enrichment

A typical workflow for a comparative transcriptomics experiment.

Fungal Culture and Fungicide Treatment
  • Inoculum Preparation: Fungal spores are typically harvested from agar (B569324) plates and suspended in a suitable buffer.

  • Liquid Culture: The spore suspension is used to inoculate a liquid medium, such as Potato Dextrose Broth (PDB), and incubated under appropriate conditions (e.g., 25°C with shaking) to allow for mycelial growth.

  • Fungicide Treatment: Once the culture reaches a desired growth phase (e.g., mid-log phase), the fungicide (this compound or prochloraz) is added to the culture at a predetermined concentration (often the EC50 value). A control culture without the fungicide is maintained under the same conditions.

  • Incubation and Harvesting: The cultures are incubated for a specific duration (e.g., 6 hours) post-treatment. The mycelia are then harvested by filtration, washed with sterile water, flash-frozen in liquid nitrogen, and stored at -80°C until RNA extraction.

RNA Extraction and Quality Control
  • Mycelial Disruption: The frozen mycelia are ground to a fine powder in liquid nitrogen using a mortar and pestle.

  • RNA Isolation: Total RNA is extracted from the ground mycelia using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions. An on-column DNase digestion step is typically included to remove any contaminating genomic DNA.

  • RNA Quality and Quantity Assessment: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). The integrity of the RNA is assessed using an Agilent 2100 Bioanalyzer to ensure high-quality RNA (RIN > 7) is used for library preparation.

Illumina Library Preparation and Sequencing
  • mRNA Enrichment: Poly(A)+ mRNA is isolated from the total RNA using oligo(dT)-attached magnetic beads.

  • Fragmentation and cDNA Synthesis: The enriched mRNA is fragmented into smaller pieces. First-strand cDNA is synthesized using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.

  • Adapter Ligation and Amplification: Adapters are ligated to the ends of the double-stranded cDNA fragments. The adapter-ligated fragments are then amplified by PCR to create the final cDNA library.

  • Sequencing: The prepared libraries are sequenced on an Illumina platform (e.g., NovaSeq 6000) to generate paired-end reads.

Bioinformatic Analysis
  • Read Quality Control: The raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality bases are trimmed using software such as Trimmomatic.

  • Read Alignment: The high-quality reads are aligned to the reference genome of the fungal species using a splice-aware aligner like HISAT2.

  • Gene Expression Quantification: The number of reads mapping to each gene is counted using tools like HTSeq-count or featureCounts.

  • Differential Gene Expression Analysis: The read counts are normalized, and differential expression analysis between the fungicide-treated and control samples is performed using packages like DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) adjusted p-value < 0.05 and a log2 fold change > 1 or < -1 are typically considered differentially expressed.

  • Functional Annotation and Enrichment Analysis: The differentially expressed genes are subjected to Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis to identify the biological processes and pathways that are significantly affected by the fungicide treatment. This can be performed using tools such as topGO and clusterProfiler in R.

References

Azoxystrobin: A Comparative Analysis of its Protective Efficacy in Key Agricultural Crops

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides an in-depth comparison of the fungicide azoxystrobin's protective effects across various crop models. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to evaluate its performance against other common fungicidal alternatives. The following sections detail this compound's efficacy in managing critical diseases in wheat, soybean, potato, and rice, supported by quantitative data, experimental protocols, and visual diagrams of its mechanism of action and experimental workflows.

Core Mechanism of Action

This compound is a broad-spectrum, systemic fungicide belonging to the strobilurin class.[1][2][3][4] Its primary mode of action is the inhibition of mitochondrial respiration in fungi.[2][5][6][7] By binding to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain, this compound effectively blocks the production of ATP, the essential energy currency for cellular processes.[5][6][7] This disruption halts fungal spore germination, mycelial growth, and overall disease development, providing both preventative and curative control against a wide range of pathogens.[2][3][7][8]

cluster_Mitochondrion Fungal Mitochondrion ETC Electron Transport Chain ComplexIII Complex III (Cytochrome bc1) ETC->ComplexIII e- ATP_Synthase ATP Synthase ComplexIII->ATP_Synthase H+ gradient Outcome Fungal Cell Death ComplexIII->Outcome Energy Production Halted ATP ATP (Energy) ATP_Synthase->ATP Generates This compound This compound Block Inhibition This compound->Block Block->ComplexIII

Caption: this compound's mechanism of action in fungal cells.

Performance Data: this compound vs. Alternatives

The following tables summarize the performance of this compound, often in combination with other active ingredients, compared to other fungicides and untreated controls in managing key diseases in wheat, soybean, potato, and rice.

Table 1: Efficacy Against Wheat Rusts
PathogenFungicide TreatmentApplication RateDisease Severity (%)Yield (q/ha)Source
Stem Rust (Puccinia graminis)This compound + Difenoconazole 0.1%--[9][10][11]
Stem Rust (Puccinia graminis)Tebuconazole 50% EC0.1%1.67 (vs. check)+169-185% (vs. check)[9][10][11]
Stem Rust (Puccinia graminis)Propiconazole 25% EC0.1%--[9][10][11]
Stripe Rust (Puccinia striiformis)This compound + Difenoconazole 0.1%-32.24 [12]
Stripe Rust (Puccinia striiformis)Tebuconazole 25% EC0.1%1.84 32.10[12]
Stripe Rust (Puccinia striiformis)Untreated Control-48.39-[12]
General Wheat RustsThis compound + Cyproconazole -10.0 (Incidence)-[13]
General Wheat RustsPropiconazole-1.7 (Incidence)-[13]
General Wheat RustsUntreated Control---[13]

Data indicates that while this compound combinations are effective, triazoles like Tebuconazole and Propiconazole can show very high efficacy in controlling wheat rusts under certain conditions.[9][10][11][12][13]

Table 2: Efficacy Against Asian Soybean Rust (Phakopsora pachyrhizi)
Fungicide TreatmentApplication Rate (g a.i. ha⁻¹)Disease Control (%)Yield ImpactSource
This compound + Benzovindiflupyr 60 + 3061.8 - 81.7 Positive[14][15]
This compound + Cyproconazole -44.3 Protected from yield loss[14][16]
Trifloxystrobin + Prothioconazole (B1679736)60 + 7089.7Positive[14]
Prothioconazole + Mancozeb (B1675947)-78.0Positive[14]
Untreated Control-0Yield loss[16]

Combination treatments including this compound demonstrate significant control of Asian soybean rust, reducing defoliation and protecting yield.[14][16] However, performance can vary, with mixtures containing prothioconazole showing very high control rates.[14]

Table 3: Efficacy Against Potato Early Blight (Alternaria solani)
Fungicide TreatmentApplication DetailsMycelial Growth Inhibition (%)Disease ReductionSource
This compound + Difenoconazole -97.08 Significant[17]
This compound + Flutriafol --Most Effective [18]
Mancozeb 75% WP0.2%96.25 - 100High[17]
Boscalid + PyraclostrobinApplied at 60 & 75 DAP-Significant[19]
ChlorothalonilStandard Application-Effective[20][21]
Untreated Control-0-[19][20]

This compound, particularly in combination products, shows excellent efficacy against A. solani both in vitro and in field conditions.[17][18] It performs comparably to or better than other standard treatments like mancozeb and chlorothalonil.[17][20]

Table 4: Efficacy Against Rice Blast (Magnaporthe oryzae)
Fungicide TreatmentApplication RatePDI (Percent Disease Index)Mycelial Growth InhibitionSource
This compound + Difenoconazole 1.0 ml/L26.66 Effective at 500 ppm[22][23]
This compound + Tebuconazole --Effective at 500 ppm[22][23]
Tricyclazole (B1682534) 70% WP600 ppm-100% (in vitro)[22][23][24]
Tebuconazole + Trifloxystrobin1.0 ml/L14.60-[22][23]
Untreated Control-54.46-[22][23]

In rice blast management, this compound is an effective component in combination fungicides, significantly reducing disease compared to controls.[22][23] However, other combinations and standalone products like Tricyclazole can also provide excellent or even complete inhibition.[22][23][24]

Experimental Protocols

The data presented is derived from field and laboratory studies adhering to established scientific principles for fungicide efficacy evaluation.[25][26][27][28] A generalized workflow for these experiments is as follows:

  • Trial Setup: Experiments are typically conducted in randomized complete block designs with a minimum of three replications to ensure statistical validity.[25][26] An untreated control is always included to measure baseline disease pressure.[25][27]

  • Crop Management: Test crops (e.g., wheat var. 'Hidase', potato var. 'Atlantic') are grown using standard agricultural practices for the region.[13][20]

  • Inoculation: In many trials, crops are either naturally infected or artificially inoculated with a spore suspension of the target pathogen (e.g., M. oryzae, A. solani) to ensure uniform and adequate disease pressure.[19][22][23][27]

  • Fungicide Application: Fungicides are applied at specified rates and timings, often as foliar sprays using calibrated equipment to ensure uniform coverage.[26][29] The timing can be preventative (before symptoms appear) or curative (after initial symptoms).

  • Data Collection: Disease assessment is performed at set intervals after application. This involves quantifying disease severity (e.g., percentage of leaf area affected, Percent Disease Index) or incidence (percentage of infected plants).[9][19][29]

  • Yield Assessment: At the end of the growing season, crop yield (e.g., kg/ha , q/ha) and sometimes quality parameters are measured from each plot.[9][10][13]

  • Statistical Analysis: All collected data is subjected to statistical analysis (e.g., ANOVA, DMRT) to determine significant differences between treatments.[12][27]

A 1. Trial Design (Randomized Blocks) B 2. Crop Planting & Management A->B C 3. Fungicide Application B->C D 4. Pathogen Inoculation (If applicable) B->D E 5. Incubation & Disease Development C->E D->E F 6. Data Collection (Severity & Yield) E->F G 7. Statistical Analysis F->G H 8. Results & Conclusion G->H

Caption: Generalized workflow for fungicide efficacy trials.

Plant Physiological Effects

Beyond its direct fungicidal activity, this compound can induce physiological responses in plants, often termed "greening effects." These effects can include delayed leaf senescence, which helps maintain photosynthetic activity for longer, potentially contributing to increased yields even in the absence of high disease pressure.[30][31] Some studies suggest these effects may be linked to an increase in the activity of antioxidant enzymes and improved water use efficiency under certain stress conditions.[30][32] However, the protective effect against abiotic stresses like extreme heat is not consistently observed and can be dose-dependent.[30][33]

cluster_Plant Plant System AZ This compound Application AOX Increased Antioxidant Enzyme Activity AZ->AOX WUE Improved Water Use Efficiency (Reduced Stomatal Conductance) AZ->WUE Sen Delayed Leaf Senescence AZ->Sen Photo Maintained Photosynthesis Sen->Photo Yield Potential Yield Increase Photo->Yield

Caption: Potential physiological effects of this compound in plants.

References

A Comparative Review of Azoxystrobin and Myclobutanil Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Azoxystrobin and Myclobutanil (B1676884)

This compound and myclobutanil are both systemic fungicides crucial for managing a wide range of fungal diseases in agriculture.[1] However, they belong to different chemical classes and operate through distinct biochemical mechanisms.

  • This compound: A member of the strobilurin class of fungicides, this compound is known for its broad-spectrum activity against all major fungal groups.[2] It functions as a Quinone outside Inhibitor (QoI) and is classified under FRAC Group 11.[3] Its mode of action is primarily protective, with some curative and translaminar properties, meaning it can move through the leaf to protect untreated surfaces.[2][3]

  • Myclobutanil: This fungicide belongs to the triazole class, specifically the demethylation inhibitors (DMIs).[1][4] It is recognized for its protective, curative, and eradicative action against a variety of fungi, particularly those causing diseases like powdery mildew and rusts.[1][5] Myclobutanil works by disrupting the synthesis of essential sterols in the fungal cell membrane.[4][6]

Mechanism of Action

The fundamental difference in the efficacy and application of this compound and myclobutanil lies in their distinct modes of action at the cellular level.

This compound targets the energy production process within the fungal mitochondria. It specifically binds to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the electron transport chain.[2][3][7] This binding action blocks the transfer of electrons, which effectively halts the production of ATP (adenosine triphosphate), the primary energy currency of the cell.[3] The resulting energy deprivation leads to the inhibition of spore germination and mycelial growth, ultimately causing cell death.[7]

Myclobutanil , on the other hand, interferes with the structural integrity of the fungal cell membrane. It inhibits the enzyme lanosterol (B1674476) 14α-demethylase, a key component of the cytochrome P450 family.[4][6][8] This enzyme is critical for the biosynthesis of ergosterol, a sterol that is a vital component of fungal cell membranes. By inhibiting this enzyme, myclobutanil disrupts membrane formation, leading to abnormal fungal growth and cell death.[4]

G cluster_A This compound: Respiration Inhibition cluster_M Myclobutanil: Membrane Disruption A_Mito Fungal Mitochondrion A_ETC Electron Transport Chain (Complex III) A_Mito->A_ETC A_Qo Qo Site A_ETC->A_Qo e- transfer A_ATP ATP Synthesis A_Qo->A_ATP e- transfer A_Result Energy Deprivation (Cell Death) A_ATP->A_Result Blocked A_Fungicide This compound A_Fungicide->A_Qo Binds to M_Pathway Ergosterol Biosynthesis M_Enzyme Lanosterol 14α-demethylase M_Pathway->M_Enzyme Key Step M_Ergosterol Ergosterol Production M_Enzyme->M_Ergosterol M_Membrane Fungal Cell Membrane M_Ergosterol->M_Membrane Essential Component M_Result Membrane Disruption (Cell Death) M_Membrane->M_Result Disrupted M_Fungicide Myclobutanil M_Fungicide->M_Enzyme Inhibits

Caption: Comparative signaling pathways of this compound and Myclobutanil.

Efficacy Data Presentation

The efficacy of these fungicides has been compared in numerous studies. The data below is summarized from research conducted on their effectiveness against grape black rot, caused by Guignardia bidwellii.

Table 1: In Vitro Sensitivity of G. bidwellii
FungicidePopulationNo. of IsolatesMean ED50 (mg/L)Range of Sensitivity
MyclobutanilComposite Population1100.0416-fold difference between most and least sensitive isolates[9][10]

ED50 (Effective Dose, 50%) is the concentration of a fungicide that inhibits 50% of the fungal population.

Table 2: Post-Infection Efficacy Against G. bidwellii on Grape Seedlings
FungicideApplication Time (Days Post-Inoculation)Concentration (mg/L)Inoculum Dose (conidia/mL)Efficacy (% Control of Lesion Formation)
Myclobutanil 2 to 6602 x 10⁴ or 1 x 10⁶Complete control[10][11]
This compound 2 to 101282 x 10⁴63% to 78%[9][10][11]
This compound 2 to 101281 x 10⁶Relatively little control[9][10][11]
Table 3: Antisporulant Activity Against G. bidwellii
FungicideApplication Time (Days Post-Inoculation)Efficacy (% Reduction of Spore Production)
Myclobutanil 9 to 11 (pre-lesion appearance)Complete control of pycnidium (fruiting body) production[10]
This compound 2 to 1068% to 85% reduction in conidium (spore) production[9][10]

The data indicates that myclobutanil demonstrates superior curative and post-infection activity against G. bidwellii compared to this compound, providing complete control of lesion development even when applied up to 6 days after inoculation.[10][11] this compound's efficacy was significantly lower in post-infection scenarios and was further reduced at higher inoculum densities.[9][10][11] However, this compound did show consistent antisporulant activity.[9]

Experimental Protocols

The data presented above is derived from specific experimental methodologies designed to test fungicide efficacy. The following is a detailed description of the protocols used in the comparative study by Hoffman and Wilcox (2003).

In Vitro Sensitivity Assay (ED50 Determination)
  • Isolate Collection: Fungal isolates of Guignardia bidwellii were collected from two distinct vineyard populations: one with no prior exposure to synthetic fungicides and another with a history of DMI fungicide applications.[10]

  • Culture Preparation: The isolates were cultured on appropriate media to produce conidia for the assay.

  • Fungicide Dilution: Stock solutions of myclobutanil and this compound were prepared and serially diluted to a range of concentrations.

  • Assay: The sensitivity of each isolate was determined in vitro. While the specific assay type for the ED50 value in Table 1 is not detailed in the snippets, a common method is a microtiter plate assay where fungal growth in liquid media amended with different fungicide concentrations is measured spectrophotometrically.

  • Data Analysis: The effective dose required to inhibit 50% of fungal growth (ED50) was calculated for each isolate to determine the distribution of sensitivities within the fungal populations.[10]

In Vivo Post-Infection Assay on Grape Seedlings
  • Plant Cultivation: Grape seedlings were grown in a greenhouse environment until they reached a suitable size for inoculation.

  • Inoculation: Seedlings were inoculated with a conidial suspension of G. bidwellii at two different densities (2 x 10⁴ or 1 x 10⁶ conidia/mL).[10]

  • Fungicide Application: Myclobutanil (60 mg/L) and this compound (128 mg/L) were applied as foliar sprays at various time points after inoculation (e.g., 2, 4, 6, 8, 10 days).[9][10]

  • Incubation: Plants were maintained in a controlled environment with optimal conditions for disease development.

  • Disease Assessment: After a set incubation period (e.g., 25 days), the leaves were assessed for disease symptoms. The efficacy was quantified by measuring the control of lesion development and the production of pycnidia relative to untreated control plants.[9]

G cluster_workflow Fungicide Efficacy Evaluation Workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo Assay start Pathogen Isolate Collection & Culture iv1 Fungicide Dilution Series start->iv1 inv1 Grape Seedling Cultivation start->inv1 iv2 Leaf Disk / Microtiter Assay iv1->iv2 iv3 Inoculation with Pathogen iv2->iv3 iv4 Incubation iv3->iv4 iv5 Assess Fungal Growth Inhibition iv4->iv5 iv6 Calculate ED50 Values iv5->iv6 data_analysis Comparative Efficacy Analysis iv6->data_analysis inv2 Inoculation with Pathogen inv1->inv2 inv3 Post-Infection Fungicide Application inv2->inv3 inv4 Incubation inv3->inv4 inv5 Assess Lesion & Spore Formation inv4->inv5 inv6 Calculate % Disease Control inv5->inv6 inv6->data_analysis

References

Statistical Validation of Azoxystrobin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of azoxystrobin's performance against other fungicides, supported by experimental data and detailed methodologies. This compound, a broad-spectrum systemic fungicide, is widely utilized in agriculture to protect crops from a variety of fungal diseases. [1] Its efficacy stems from its ability to inhibit mitochondrial respiration in fungi, a mode of action that sets it apart from many other fungicides and makes it a valuable tool in disease management.[2][3]

Comparative Efficacy of this compound

The effectiveness of this compound has been evaluated against a range of fungal pathogens in numerous studies. The following tables summarize the 50% effective concentration (EC50) values of this compound and other fungicides, providing a quantitative comparison of their in vitro activity. Lower EC50 values indicate higher antifungal activity.

FungusFungicideMean EC50 (µg/mL)Reference
Alternaria solaniThis compound0.015[4]
Alternaria solaniPyraclostrobinNot specified[5]
Ascochyta rabieiThis compound0.0272[5]
Ascochyta rabieiPyraclostrobin0.0023[5]
Ascochyta rabieiBoscalid0.1903[5]
Sclerotinia sclerotiorumThis compound0.2932[6]
Alternaria alternataThis compoundNot specified[7]
Alternaria alternataPropiconazole (B1679638)Not specified[7]
Alternaria alternataBoscalidNot specified[7]
Alternaria alternataPyraclostrobinNot specified[7]
Cylindrocarpon destructansThis compound>100 (low efficacy)[8]
Cylindrocarpon destructansBenomyl<10[8]
Cylindrocarpon destructansProchloraz<10[8]

Table 1: Comparative in vitro efficacy (EC50) of this compound and other fungicides against various fungal pathogens.

In studies on citrus green mold, this compound has demonstrated high efficacy, particularly when applied shortly after inoculation.[4][9] When mixed with fludioxonil, its effectiveness was significantly enhanced compared to single-fungicide treatments.[4][9] Research on Alternaria alternata has shown that while this compound is effective, propiconazole can exhibit stronger inhibitory activity against mycelial growth.[7][10]

Experimental Protocols

To ensure the validity and reproducibility of research data, standardized experimental protocols are essential. The following are detailed methodologies for key in vitro assays used to evaluate the efficacy of fungicides like this compound.

Mycelial Growth Inhibition Assay

This assay is a fundamental method to determine the direct effect of a fungicide on fungal growth.

Objective: To determine the concentration of a fungicide that inhibits the mycelial growth of a target fungus by 50% (EC50).

Materials:

  • Pure culture of the target fungus

  • Potato Dextrose Agar (B569324) (PDA) or other suitable growth medium

  • Fungicide stock solution (e.g., in DMSO or water)

  • Sterile petri dishes

  • Sterile cork borer or scalpel

  • Incubator

Procedure:

  • Media Preparation: Prepare PDA and autoclave. Allow it to cool to approximately 50-60°C.

  • Fungicide Amendment: Add the fungicide stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate with the solvent used for the stock solution but without the fungicide.

  • Plating: Pour the amended and control PDA into sterile petri dishes and allow them to solidify.

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the growing edge of an actively growing fungal culture onto the center of each agar plate.

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25°C) in the dark.

  • Data Collection: Measure the colony diameter (in two perpendicular directions) daily or at the end of the incubation period when the fungal growth in the control plate has reached a specific diameter.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition (MGI) for each concentration using the formula: MGI (%) = [(dc - dt) / dc] x 100 where 'dc' is the average diameter of the fungal colony in the control and 'dt' is the average diameter of the fungal colony in the treatment.

  • EC50 Determination: Use probit analysis or other statistical software to calculate the EC50 value from the dose-response curve.[11]

Spore Germination Inhibition Assay

This assay assesses the fungicide's ability to prevent the initial stage of fungal infection.

Objective: To determine the concentration of a fungicide that inhibits the spore germination of a target fungus by 50% (EC50).

Materials:

  • Fungal spores of the target species

  • Fungicide stock solution

  • Sterile distilled water or a germination medium (e.g., Potato Dextrose Broth)

  • Microscope slides or multi-well plates

  • Humid chamber

  • Microscope

Procedure:

  • Spore Suspension: Prepare a spore suspension of a known concentration (e.g., 1 x 10^5 spores/mL) in sterile distilled water or germination medium.

  • Treatment Preparation: Prepare a series of fungicide dilutions from the stock solution.

  • Incubation: Mix the spore suspension with the different fungicide concentrations in microfuge tubes or on microscope slides. Place the slides in a humid chamber to prevent drying. A control with no fungicide should be included.

  • Incubation Period: Incubate at an optimal temperature for spore germination (e.g., 25°C) for a specific period (e.g., 6-24 hours), depending on the fungal species.

  • Observation: After incubation, place a drop of the suspension on a microscope slide (if not already on one) and observe under a microscope.

  • Data Collection: Count the number of germinated and non-germinated spores (a spore is considered germinated if the germ tube is at least half the length of the spore). A minimum of 100 spores should be counted per replicate.

  • Data Analysis: Calculate the percentage of spore germination inhibition for each concentration.

  • EC50 Determination: Determine the EC50 value using statistical analysis as described for the mycelial growth assay.[12][13]

Mechanism of Action and Signaling Pathway

This compound's primary mode of action is the inhibition of mitochondrial respiration.[2][3] It specifically targets the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain.[2][3] This binding blocks the transfer of electrons from ubiquinol (B23937) to cytochrome c, which in turn halts the production of ATP, the cell's primary energy currency.[2] The disruption of energy production leads to the inhibition of crucial fungal life processes, including spore germination, mycelial growth, and sporulation, ultimately causing fungal cell death.[3]

Azoxystrobin_MoA cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Fungal_Cell Fungal Cell Processes ComplexI Complex I Ubiquinone Ubiquinone (Coenzyme Q) ComplexI->Ubiquinone e- H_out H+ ComplexI->H_out ComplexII Complex II ComplexII->Ubiquinone e- ComplexIII Cytochrome bc1 (Complex III) Ubiquinone->ComplexIII e- CytochromeC Cytochrome c ComplexIII->CytochromeC e- ComplexIII->H_out ATP ATP (Energy) ComplexIII->ATP ComplexIV Complex IV CytochromeC->ComplexIV e- O2 O2 ComplexIV->O2 e- ComplexIV->H_out ATP_Synthase ATP Synthase ATP_Synthase->ATP ADP + Pi H_in H+ H_out->ATP_Synthase Proton Gradient Spore_Germination Spore Germination ATP->Spore_Germination Mycelial_Growth Mycelial Growth ATP->Mycelial_Growth Sporulation Sporulation ATP->Sporulation Cell_Death Cell Death ATP->Cell_Death Depletion leads to This compound This compound This compound->ComplexIII Inhibits Qo site InVivo_Workflow cluster_Preparation 1. Preparation cluster_Inoculation 2. Inoculation & Treatment cluster_Incubation 3. Incubation & Observation cluster_Analysis 4. Data Analysis Pathogen_Culture Pathogen Culture (e.g., on PDA) Inoculation Inoculation of Host Plants (Spore Suspension Spray) Pathogen_Culture->Inoculation Host_Plant_Propagation Host Plant Propagation (Susceptible Cultivar) Host_Plant_Propagation->Inoculation Fungicide_Preparation Fungicide Preparation (Test Concentrations) Fungicide_Application Fungicide Application (Pre- or Post-inoculation) Fungicide_Preparation->Fungicide_Application Inoculation->Fungicide_Application Timing is critical Incubation Incubation under Controlled Conditions (Temperature, Humidity) Fungicide_Application->Incubation Disease_Assessment Disease Severity Assessment (e.g., Lesion size, % leaf area affected) Incubation->Disease_Assessment Data_Collection Data Collection and Tabulation Disease_Assessment->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA, Mean Separation) Data_Collection->Statistical_Analysis Efficacy_Determination Determination of Fungicide Efficacy (%) Statistical_Analysis->Efficacy_Determination

References

Safety Operating Guide

Proper Disposal of Azoxystrobin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of azoxystrobin, ensuring the protection of laboratory personnel and the environment.

This document provides a comprehensive, step-by-step framework for the proper disposal of this compound, a broad-spectrum fungicide commonly used in research and development. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Protective Clothing: A lab coat, long-sleeved shirt, and long pants to prevent skin contact.

  • Footwear: Closed-toe shoes.

General Handling Precautions:

  • Always handle this compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or aerosols.[1]

  • Avoid direct contact with skin and eyes.[1]

  • Wash hands thoroughly with soap and water after handling this compound and before eating, drinking, or smoking.[2]

  • Do not contaminate water, food, or feed during storage or disposal.[2]

Quantitative Data Summary

At present, specific quantitative regulatory limits for the disposal of this compound in a laboratory context are not broadly established and are typically governed by local, state, and federal regulations for chemical waste. Researchers must consult their institution's Environmental Health and Safety (EHS) office for specific guidance on concentration limits for various waste streams.

Data PointValueCitation
UN Transport Number UN 3077 (Solid), UN 3082 (Liquid)[3]
Transport Hazard Class Class 9 (Miscellaneous hazardous materials)[3]
Packing Group III (Minor danger)[3]
Environmental Hazard Very toxic to aquatic life with long-lasting effects.[3]
Incompatible Materials Oxidizing materials or strong acids.[2]

Step-by-Step Disposal Procedures

The proper disposal of this compound waste is a critical step in the laboratory workflow. The following procedures outline the correct handling of unused product, contaminated materials, and empty containers.

Experimental Protocol: Decontamination of Laboratory Equipment

This protocol describes the general procedure for decontaminating laboratory equipment that has come into contact with this compound.

  • Preparation: Ensure all necessary PPE is worn. Prepare a designated area for decontamination, preferably within a chemical fume hood.

  • Initial Cleaning: Remove any gross contamination from the equipment by wiping with a disposable towel.

  • Solvent Rinse: Rinse the equipment with a suitable solvent that is capable of dissolving this compound. Consult your institution's EHS guidelines for recommended solvents. Collect all rinsate as hazardous waste.

  • Detergent Wash: Wash the equipment thoroughly with a laboratory-grade detergent and hot water.[4]

  • Final Rinse: Rinse the equipment with deionized water.[4]

  • Drying: Allow the equipment to air dry completely before reuse or storage.

Disposal of Unused or Waste this compound

Unused or waste this compound is classified as hazardous waste and must be disposed of through a licensed chemical waste disposal service.

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS office.

  • Containment: Place the waste in a clearly labeled, sealed, and compatible container. The container should be in good condition and not leaking.

  • Labeling: Affix a hazardous waste label to the container, clearly identifying the contents as "this compound Waste" and including any other information required by your institution.

  • Storage: Store the waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.

  • Disposal: Arrange for pickup and disposal by your institution's designated hazardous waste contractor.

Disposal of Contaminated Materials

Disposable items such as gloves, pipette tips, and paper towels that are contaminated with this compound must be managed as hazardous waste.

  • Collection: Place all contaminated solid waste into a designated, labeled hazardous waste bag or container.

  • Sealing: Once the container is full, securely seal it.

  • Disposal: Dispose of the container through your institution's hazardous waste program.

Disposal of Empty Containers

Empty containers that once held this compound must be properly decontaminated before disposal to prevent environmental contamination.

  • Triple Rinsing: Triple rinse the empty container with a suitable solvent.[5]

  • Rinsate Collection: Collect the rinsate from all three rinses and manage it as hazardous waste.[5]

  • Defacing: Deface or remove the original product label.

  • Disposal: After triple rinsing and defacing the label, the container can typically be disposed of as regular laboratory glass or plastic waste. However, confirm this with your local EHS guidelines.[5]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Azoxystrobin_Disposal_Workflow cluster_waste_generation Waste Generation cluster_waste_identification Waste Identification & Segregation cluster_disposal_pathways Disposal Pathways cluster_treatment_disposal Treatment & Final Disposal start This compound Waste Generated waste_type Identify Waste Type start->waste_type unused_product Unused/Waste Product waste_type->unused_product Unused Product contaminated_solids Contaminated Solids (Gloves, Pipettes, etc.) waste_type->contaminated_solids Contaminated Solid Labware empty_container Empty Container waste_type->empty_container Empty Container hazardous_waste_collection Collect as Hazardous Waste unused_product->hazardous_waste_collection contaminated_solids->hazardous_waste_collection triple_rinse Triple Rinse Container empty_container->triple_rinse aqueous_waste Aqueous Waste (Rinsate) aqueous_waste->hazardous_waste_collection licensed_disposal Dispose via Licensed Hazardous Waste Vendor hazardous_waste_collection->licensed_disposal triple_rinse->aqueous_waste Collect Rinsate defaced_container_disposal Dispose as Non-Hazardous Waste triple_rinse->defaced_container_disposal After Rinsing

Caption: Decision tree for this compound waste disposal.

References

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。